Product packaging for Ethylene dimethanesulfonate(Cat. No.:CAS No. 4672-49-5)

Ethylene dimethanesulfonate

Katalognummer: B1198287
CAS-Nummer: 4672-49-5
Molekulargewicht: 218.3 g/mol
InChI-Schlüssel: QSQFARNGNIZGAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

ETHANE DIMETHANE SULFONATE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 5 investigational indications.
antispermatogenic agent;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O6S2 B1198287 Ethylene dimethanesulfonate CAS No. 4672-49-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methylsulfonyloxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQFARNGNIZGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52410-74-9
Record name Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52410-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40196931
Record name Ethylene dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4672-49-5
Record name 1,2-Ethanediol, 1,2-dimethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4672-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene dimethanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylene dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methanesulfonyloxy)ethyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHANE DIMETHANESULPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of Ethylene dimethanesulfonate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Ethylene (B1197577) Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene dimethanesulfonate (EDS) is a bifunctional alkylating agent with well-documented cytotoxic properties, particularly against testicular Leydig cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of EDS. It details the signaling pathways involved in EDS-induced cell death, summarizes quantitative data on its cytotoxic effects, and provides detailed experimental protocols for its study. Visual diagrams are included to illustrate key pathways and experimental workflows, offering a thorough resource for researchers in toxicology, reproductive biology, and oncology.

Core Mechanism of Action: Alkylation and Induction of Programmed Cell death

This compound is classified as a mild, non-volatile methanesulfonic diester of ethylene glycol.[1][2][3][4][5] Its primary mechanism of action is the alkylation of cellular macromolecules, including DNA and proteins.[6][7] This alkylating activity disrupts cellular homeostasis and triggers programmed cell death, primarily through apoptosis, although at higher concentrations, it can induce necrosis.[3][8] The cellular response to EDS is highly dependent on the cell type, species, and the concentration of the compound.[6][8]

DNA Alkylation

As a bifunctional alkylating agent, EDS can form adducts with DNA, leading to DNA damage.[7] This damage can interfere with DNA replication and transcription, ultimately triggering cell death pathways. The process of DNA alkylation by agents like EDS involves the transfer of an alkyl group to nucleophilic sites on the DNA bases, with O6-alkylation of guanine (B1146940) being a particularly mutagenic lesion.[9][10]

Induction of Apoptosis

At lower concentrations (e.g., 1-2 mM in rat Leydig cells), EDS is a potent inducer of apoptosis.[3][8] The apoptotic cascade initiated by EDS appears to be independent of the Bcl-2 family of proteins (Bcl-2, Bcl-xl, and Bax).[1] Instead, evidence points towards the involvement of the Fas/FasL signaling pathway. Following EDS administration, there is an upregulation of both Fas receptor (Fas) and Fas ligand (FasL) in Leydig cells.[1] The engagement of FasL with its receptor triggers a downstream signaling cascade that culminates in the activation of executioner caspases, most notably caspase-3.[2][4] Activated caspase-3 is responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][4]

Dose-Dependent Switch to Necrosis

At higher concentrations (e.g., 20 mM), the mode of cell death induced by EDS can switch from apoptosis to necrosis.[3][8] This is characterized by a loss of the typical apoptotic features like DNA laddering and instead involves cellular swelling and lysis.[3][8]

Quantitative Data on Cytotoxicity

The cytotoxic effects of this compound are cell-type and species-specific. The following tables summarize key quantitative data from various studies.

Cell TypeSpeciesEffectEDS ConcentrationReference
Rat Testicular Leydig CellsRatApoptosis1-2 mM[3][8]
H540 Tumor Leydig CellsRatApoptosis1-2 mM[3][8]
MA-10 Leydig CellsMouseApoptosis20 mM[3][8]
Chinese Hamster Ovary (CHO)HamsterApoptosis20 mM[3][8]
COS-1 Monkey Kidney CellsMonkeyResistant to Apoptosis-[3][8]
R2C Leydig CellsRatCell death5 mM[11]
MA-10 Leydig CellsMouseCell death5 mM[11]
ParameterCell TypeConditionValueReference
EC50Adult Rat Leydig CellsTestosterone Production (in vitro)60 µg/mL[12]
EC50Adult Rat Leydig Cells[35S]methionine Incorporation (in vitro)95 µg/mL[12]
EC50Immature Rat Leydig Cells[35S]methionine Incorporation (in vitro)420 µg/mL[12]
EC50Adult Rat Leydig Cells (BSO treated)Testosterone Production (in vitro)> 1500 µg/mL[12]
EC50Adult Rat Leydig Cells (BSO treated)[35S]methionine Incorporation (in vitro)1560 µg/mL[12]
ED50Rat Leydig CellshCG-stimulated Testosterone Production (in vivo)60 mg/kg[8]

Signaling Pathways and Molecular Interactions

The Role of Glutathione (B108866)

Intracellular glutathione (GSH) levels play a critical role in modulating the cytotoxicity of EDS. Depletion of GSH with buthionine sulfoximine (B86345) (BSO), a specific inhibitor of GSH synthesis, renders adult rat Leydig cells significantly less sensitive to EDS.[12] This suggests that the toxic effects of EDS may be mediated, at least in part, by its conjugation with GSH.[12] The resulting GSH conjugate or the subsequent depletion of the cellular GSH pool may be the ultimate trigger for cell death.

Impact on Gene Expression

EDS has been shown to affect the transcriptional activity of genes crucial for Leydig cell function. Specifically, it decreases the promoter activity of Steroidogenic Acute Regulatory Protein (Star) and Insulin-like 3 (Insl3) in both rat and mouse Leydig cell lines.[13][14] An EDS-responsive region has been identified in the Star gene promoter between -400 and -195 bp, suggesting that EDS may target transcription factors that bind to this region, such as MEF2.[13][14]

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Culture: Plate Leydig cells (e.g., R2C or MA-10) in 24-well plates at a density of 50,000 cells per well and culture overnight.[11]

  • EDS Treatment: Prepare stock solutions of EDS in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 mM, 2 mM, 5 mM).[11]

  • Incubation: Replace the culture medium with the EDS-containing medium and incubate the cells for various time points (e.g., 4, 24, 48, 72 hours).[6][11][12]

  • Assessment of Cell Viability:

    • Morphological Assessment: Observe cell confluency and morphology under a light microscope.[11]

    • Cell Counting: Trypsinize the cells and count them using a hemocytometer or an automated cell counter.[11]

    • MTS Assay: Utilize a colorimetric assay like the MTS assay to quantify cell viability according to the manufacturer's protocol.

Analysis of Apoptosis
  • DNA Laddering Assay:

    • Lyse the cells and isolate genomic DNA.

    • Run the DNA on a 1.5-2% agarose (B213101) gel.

    • Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[3]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

    • Fix the cells on a slide.

    • Permeabilize the cells to allow entry of the labeling enzyme.

    • Incubate with TdT enzyme and fluorescently labeled dUTP to label the 3'-OH ends of fragmented DNA.

    • Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.[2][4]

  • Annexin V Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

    • Incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic.

Luciferase Reporter Assay for Promoter Activity
  • Plasmid Constructs: Clone the promoter region of the gene of interest (e.g., Star or Insl3) into a luciferase reporter vector (e.g., pGL3).[13]

  • Transfection: Co-transfect the Leydig cells with the promoter-reporter construct and a control plasmid (e.g., a Renilla luciferase vector for normalization) using a suitable transfection reagent.[13]

  • EDS Treatment: After 24-48 hours, treat the transfected cells with EDS at the desired concentration.[13]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations

EDS_Mechanism_of_Action cluster_cell Target Cell (e.g., Leydig Cell) cluster_apoptosis Apoptotic Pathway cluster_dose Dose-Dependent Outcome EDS This compound (EDS) Alkylation Alkylation of DNA & Proteins EDS->Alkylation Enters Cell GSH_Depletion Glutathione (GSH) Depletion EDS->GSH_Depletion Gene_Expression Altered Gene Expression (↓Star, ↓Insl3) Alkylation->Gene_Expression FasL_Fas ↑ Fas/FasL Expression Alkylation->FasL_Fas GSH_Depletion->FasL_Fas Apoptosis Apoptosis Necrosis Necrosis Caspase3 Caspase-3 Activation FasL_Fas->Caspase3 DNA_Frag DNA Fragmentation Caspase3->DNA_Frag DNA_Frag->Apoptosis Low_Dose Low Concentration (e.g., 1-2 mM) Low_Dose->Apoptosis High_Dose High Concentration (e.g., 20 mM) High_Dose->Necrosis Apoptosis_Signaling_Pathway EDS This compound Cellular_Stress Cellular Stress (Alkylation, GSH Depletion) EDS->Cellular_Stress FasL Fas Ligand (FasL) Upregulation Cellular_Stress->FasL Fas Fas Receptor (Fas) Upregulation Cellular_Stress->Fas FasL->Fas Binds to DISC Death-Inducing Signaling Complex (DISC) Formation Fas->DISC ProCaspase8 Pro-caspase-8 DISC->ProCaspase8 Recruits Caspase8 Activated Caspase-8 ProCaspase8->Caspase8 Cleavage ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 Cleaves Caspase3 Activated Caspase-3 ProCaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with this compound (Varying Concentrations and Time Points) Start->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Viability Cell Viability Assays (MTS, Cell Counting) Endpoint->Viability Apoptosis_Analysis Apoptosis Detection (TUNEL, Annexin V, DNA Laddering) Endpoint->Apoptosis_Analysis Gene_Expression Gene Expression Analysis (Luciferase Reporter Assay) Endpoint->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Gene_Expression->Data_Analysis

References

Ethylene Dimethanesulfonate and Leydig Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ethylene (B1197577) dimethanesulfonate (EDS) on Leydig cell apoptosis. It consolidates key findings on the molecular mechanisms, presents quantitative data from various studies, and details the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for professionals in reproductive biology, toxicology, and drug development.

Executive Summary

Ethylene dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells, the primary testosterone-producing cells in the testes. Its administration leads to the targeted ablation of these cells, primarily through the induction of apoptosis, or programmed cell death. This selective action makes EDS a valuable tool for studying the physiological role of Leydig cells and the consequences of androgen deprivation. This guide explores the signaling pathways implicated in EDS-induced Leydig cell apoptosis, summarizes key quantitative findings, and provides detailed experimental methodologies to facilitate further research in this area.

Molecular Mechanisms of EDS-Induced Leydig Cell Apoptosis

EDS triggers a cascade of molecular events that culminate in the apoptotic demise of Leydig cells. The primary mechanism involves the activation of extrinsic and intrinsic apoptotic pathways, characterized by the involvement of death receptors, caspases, and changes in intracellular redox status.

Fas-Mediated Apoptosis

A significant body of evidence points to the involvement of the Fas/FasL system in EDS-induced Leydig cell apoptosis. Following EDS administration, there is a notable increase in the expression of both the Fas receptor (Fas) and its ligand (FasL) in Leydig cells.[1] This upregulation suggests that an autocrine or paracrine signaling loop is established, where the binding of FasL to Fas initiates the apoptotic cascade. This process appears to be independent of the Bcl-2 family of proteins, such as Bcl-2, Bcl-xl, and Bax, which are typically involved in the mitochondrial pathway of apoptosis.[1]

Caspase-3 Activation

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Studies have demonstrated that EDS treatment leads to the activation of caspase-3 in Leydig cells.[2] The active form of caspase-3 translocates to the nucleus, where it cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[2] The use of caspase-3 inhibitors has been shown to significantly suppress EDS-induced Leydig cell apoptosis, confirming its essential role in this process.[2]

Role of Intracellular Glutathione (B108866)

The cytotoxic effects of EDS on adult rat Leydig cells are linked to intracellular glutathione (GSH) levels.[3] Inhibition of GSH synthesis has been shown to protect Leydig cells from EDS-induced toxicity, while restoration of GSH levels abolishes this protective effect.[3] This suggests that the mechanism of EDS cytotoxicity may involve the depletion of or interaction with Leydig cell glutathione.

Involvement of the PI3K/AKT Signaling Pathway

Recent studies have implicated microRNAs in the regulation of EDS-induced apoptosis. Specifically, miR-205 expression is elevated following EDS treatment and has been shown to induce Leydig cell apoptosis by targeting RAP2B via the PI3K/AKT signaling pathway.[4] Overexpression of miR-205 inhibits the expression of PI3K, Akt, and phosphorylated-AKT, suggesting a role for this pathway in cell survival that is disrupted by EDS.[4]

Quantitative Data on EDS-Induced Leydig Cell Apoptosis

The following tables summarize quantitative data from various studies on the effects of EDS on Leydig cells, providing insights into dose-dependency and temporal dynamics.

Parameter In Vivo (Rat) In Vitro (Rat Leydig Cells) In Vitro (H540 Tumor Leydig Cells) In Vitro (MA-10 Mouse Leydig Cells) Reference
Effective Dose for Apoptosis 100 mg/kg (i.p.)750 µg/ml1-2 mM20 mM[5][6][7]
Time to Maximal Apoptosis 24 hours24 hoursNot SpecifiedNot Specified[1][6]
Apoptotic Index Increase 20-fold increase in apoptotic cellsUp to 25% of detached cellsNot SpecifiedNot Specified[6][7]
Time After EDS Administration (In Vivo, Rat) Key Observations Reference
12-18 hoursLeydig cell numbers begin to decline; Fas receptor and Fas ligand protein levels peak.[1]
24 hoursMaximal apoptosis observed; LH receptor concentration is low.[1][8]
2 daysSerum testosterone (B1683101) decreases to castrate levels.[8]
3 daysDead Leydig cells are completely eliminated by macrophages.[9]
8 daysA 24-fold increase in the apoptotic index is observed in the seminiferous epithelium due to androgen withdrawal.[7]
21-56 daysLeydig cell regeneration occurs.[10]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key experiments investigating EDS-induced Leydig cell apoptosis.

In Vivo Animal Studies
  • Animal Model: Adult male Sprague-Dawley rats are commonly used.[2][7]

  • EDS Administration: A single intraperitoneal (i.p.) injection of EDS is administered. A typical dose to induce Leydig cell apoptosis is 100 mg/kg.[7]

  • Tissue Collection: Testes are collected at various time points post-injection (e.g., 3, 6, 12, 24 hours, and several days) for analysis.[1][2][7]

  • Leydig Cell Isolation: Interstitial cells are isolated from the testes, and Leydig cells are often purified using techniques like Percoll density gradient centrifugation.[6]

In Vitro Cell Culture Experiments
  • Cell Types:

    • Primary Leydig cells isolated from adult rats.[6]

    • Immortalized Leydig cell lines such as rat H540 and R2C, and mouse MA-10 and TM3.[5][11][12]

  • EDS Treatment: EDS is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 1-20 mM for cell lines, 750 µg/ml for primary cells).[5][6]

  • Incubation Time: Cells are typically incubated with EDS for 24 hours or other specified durations to observe apoptotic effects.[6]

Apoptosis Detection and Analysis
  • Morphological Analysis: Changes in cell morphology, such as cell shrinkage and chromatin condensation, are observed using microscopy.[6] Fluorescent DNA dyes like acridine (B1665455) orange or DAPI are used to visualize nuclear changes.[4][6]

  • DNA Laddering Assay: A characteristic hallmark of apoptosis, the fragmentation of DNA into oligonucleosomal-sized fragments, is visualized by agarose (B213101) gel electrophoresis of DNA extracted from treated cells.[6]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation in situ within tissue sections or in cultured cells.[2][4][13]

  • Western Blot Analysis: This technique is used to measure the protein levels of key apoptotic regulators such as Fas, FasL, Bcl-2 family members, and caspases.[1]

  • Immunohistochemistry: This method is employed to localize the expression of specific proteins (e.g., Fas, FasL, caspase-3) within the testicular tissue.[1][2]

  • Flow Cytometry: Used for the quantitative analysis of apoptotic cells, often in conjunction with Annexin V and propidium (B1200493) iodide staining.[4]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying EDS-induced Leydig cell apoptosis.

EDS_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_pi3k PI3K/AKT Pathway Inhibition EDS This compound FasL Fas Ligand (FasL) (Upregulation) EDS->FasL Fas Fas Receptor (Fas) (Upregulation) EDS->Fas miR205 miR-205 (Upregulation) EDS->miR205 FasL->Fas Binds Caspase8 Pro-caspase-8 Fas->Caspase8 Recruits & Activates aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-caspase-3 aCaspase8->Caspase3 Cleaves & Activates aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis RAP2B RAP2B miR205->RAP2B Inhibits PI3K PI3K miR205->PI3K Inhibits AKT AKT miR205->AKT Inhibits pAKT p-AKT miR205->pAKT Inhibits RAP2B->PI3K Activates PI3K->AKT Activates AKT->pAKT CellSurvival Cell Survival pAKT->CellSurvival

Caption: Signaling pathways in EDS-induced Leydig cell apoptosis.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_analysis Apoptosis Analysis AnimalModel Adult Male Rat EDS_Admin EDS Administration (e.g., 100 mg/kg i.p.) AnimalModel->EDS_Admin TissueCollection Testis Collection (Time Course) EDS_Admin->TissueCollection Morphology Morphological Analysis (Microscopy) TissueCollection->Morphology DNA_Frag DNA Fragmentation (DNA Laddering, TUNEL) TissueCollection->DNA_Frag Protein_Exp Protein Expression (Western Blot, IHC) TissueCollection->Protein_Exp CellCulture Leydig Cell Culture (Primary or Cell Line) EDS_Treat EDS Treatment (Dose Response) CellCulture->EDS_Treat CellCollection Cell Collection (Time Course) EDS_Treat->CellCollection CellCollection->Morphology CellCollection->DNA_Frag CellCollection->Protein_Exp Flow Flow Cytometry CellCollection->Flow

Caption: General experimental workflow for studying EDS effects.

Conclusion

This compound serves as a critical tool for investigating Leydig cell biology and the consequences of acute androgen deficiency. The induction of apoptosis in Leydig cells by EDS is a multi-faceted process involving the Fas/FasL death receptor system, activation of caspase-3, and modulation by intracellular glutathione and specific microRNA-regulated signaling pathways. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to design and execute further studies aimed at unraveling the intricate mechanisms of Leydig cell death and exploring potential therapeutic interventions for related reproductive disorders.

References

Discovery and history of Ethylene dimethanesulfonate in reproductive biology.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, History, and Application

For decades, Ethylene (B1197577) dimethanesulfonate (EDS), an alkylating agent, has been a pivotal compound in the field of reproductive biology. Its selective cytotoxicity towards Leydig cells, the primary source of testosterone (B1683101) in males, has rendered it an invaluable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental applications of EDS, with a focus on its role in understanding Leydig cell biology and androgen deprivation.

Discovery and Historical Context

Ethylene dimethanesulfonate, structurally similar to the chemotherapeutic agent busulfan, was identified as a specific Leydig cell toxicant.[1] A single intraperitoneal injection of EDS in adult rats leads to the targeted death of Leydig cells within days, causing a significant drop in testosterone levels and resulting in temporary infertility.[1][2] This specific action allows for the study of androgen-dependent processes and the remarkable regenerative capacity of the Leydig cell population, which typically recovers around one month after exposure.[1] This reversible effect has made EDS a preferred model for investigating Leydig cell dynamics and the mechanisms of testicular regeneration.[1][3]

Mechanism of Action: Targeted Leydig Cell Ablation

The cytotoxic effects of EDS are highly specific to mature Leydig cells in certain species, particularly rats, while immature Leydig cells and those of mice show less sensitivity.[4][5][6] The proposed mechanism involves several interconnected pathways:

  • Induction of Apoptosis: EDS triggers programmed cell death, or apoptosis, in Leydig cells.[1] This is characterized by morphological changes such as chromatin condensation and cytoplasmic vacuolation within 24-72 hours of administration.[2]

  • Oxidative Stress and Glutathione (B108866) Involvement: The cytotoxicity of EDS is linked to the induction of oxidative stress within the Leydig cells.[1][4] Studies have shown that intracellular glutathione levels play a crucial role in the sensitivity of adult rat Leydig cells to EDS.[4]

  • Inhibition of Steroidogenesis: A primary and rapid effect of EDS is the inhibition of testosterone biosynthesis.[5][7] The compound appears to act at a point between the activation of protein kinase by cyclic adenosine (B11128) monophosphate (cAMP) and the cholesterol side-chain cleavage enzyme, a critical step in steroid production.[7] This inhibition of luteinizing hormone (LH)-stimulated steroidogenesis is a key feature of EDS's action.[5]

  • Gene Transcription Modulation: Recent studies suggest that EDS can affect gene transcription, which may precede the onset of apoptosis.[1] Specifically, EDS has been shown to decrease the promoter activity of genes crucial for endocrine function, such as Star (Steroidogenic Acute Regulatory Protein) and Insl3 (Insulin-like 3).[8]

The intricate interplay of these mechanisms leads to the selective elimination of the Leydig cell population, providing a powerful in vivo model for studying the consequences of acute androgen deprivation and the subsequent regenerative processes.

Quantitative Effects of this compound

The administration of EDS induces significant and quantifiable changes in various reproductive and endocrine parameters. The following tables summarize key quantitative data from studies in adult rats.

ParameterTime Post-EDS AdministrationObservationReference
Leydig Cell Number 2 daysMarkedly decreased[3]
7-14 daysTotal absence[2]
21 daysReappearance of new Leydig cells[2][9]
30 daysRecovered to control levels[3]
49 daysReached control levels[2]
Serum Testosterone 2 daysReduced to 10% of control[10]
3-7 daysUndetectable levels[11]
21 daysReturn to normal levels[2][12]
30 daysRecovered to control levels[3]
Serum Luteinizing Hormone (LH) 7-14 daysElevated to castrate levels[2]
28 daysReturn to normal levels[2]
Serum Follicle-Stimulating Hormone (FSH) 7-14 daysElevated[2]
49 daysReturn to normal levels[2]
hCG Binding to Testis Homogenates 7-14 daysUndetectable[2]
24-40 daysIncreased, indicating Leydig cell regeneration[10]

Table 1: In Vivo Effects of a Single Dose of EDS in Adult Rats

ParameterEDS ConcentrationObservationReference
hCG-Stimulated Testosterone Production 370 µM (EC50)50% inhibition in highly purified Leydig cell preparations[7]
Protein Synthesis ([35S]methionine incorporation) 95 µg/mL (EC50)50% inhibition in adult rat Leydig cells[4]
LH-Stimulated Steroid Production 75 µg/mLInhibition after 3-5 hours of incubation[5]
Cell Viability (Immature Rat Leydig Cells) 420 µg/mL (EC50)No alteration in viability[4]
Star Promoter Activity (Rat R2C Leydig cells) 1 mMStatistically significant decrease[1]
Insl3 Promoter Activity (Rat R2C Leydig cells) 1 mMStatistically significant decrease[1]

Table 2: In Vitro Effects of EDS on Leydig Cells

Experimental Protocols

The following are detailed methodologies for key experiments involving EDS, based on published literature.

In Vivo Leydig Cell Ablation in Adult Rats

This protocol describes the standard procedure for eliminating the Leydig cell population in adult rats to study the effects of androgen deprivation and subsequent regeneration.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (typically 90-120 days old) are used.

  • EDS Preparation: this compound is dissolved in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:3 v/v).

  • Administration: A single intraperitoneal (i.p.) injection of EDS is administered at a dose of 75-100 mg/kg body weight.[2][9][10]

  • Post-Treatment Monitoring: Animals are monitored for a predetermined period (e.g., 1, 3, 7, 14, 21, 28, 49 days).

  • Sample Collection: At specified time points, blood samples are collected for hormone analysis (testosterone, LH, FSH). Testes are collected for histological analysis, Leydig cell isolation, or molecular studies.

  • Leydig Cell Quantification: Testicular tissue is fixed, sectioned, and stained (e.g., with H&E). Leydig cells are identified and counted using stereological methods.

  • Hormone Assays: Serum hormone levels are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

In Vitro Assessment of EDS Cytotoxicity

This protocol outlines the methodology to determine the direct cytotoxic effects of EDS on isolated Leydig cells.

  • Leydig Cell Isolation: Leydig cells are isolated from adult rat testes by collagenase digestion followed by Percoll density gradient centrifugation to achieve high purity (e.g., >95%).

  • Cell Culture: Isolated Leydig cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • EDS Treatment: EDS is dissolved in DMSO and added to the culture medium at various concentrations (e.g., 0-1500 µg/mL).[4] A vehicle control (DMSO alone) is included.

  • Incubation: Cells are incubated with EDS for a specified duration (e.g., 3, 24, or 72 hours).[4][5]

  • Assessment of Viability and Function:

    • Testosterone Production: Cells are stimulated with human chorionic gonadotropin (hCG) or LH, and testosterone levels in the medium are measured.[7]

    • Protein Synthesis: The incorporation of radiolabeled amino acids (e.g., [35S]methionine) into cellular proteins is quantified.[4]

    • Cell Viability Assays: Standard assays such as MTT or Trypan Blue exclusion can be used to assess cell viability.

    • ATP Levels: Cellular ATP content can be measured as an indicator of metabolic activity.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to EDS research.

EDS_Mechanism_of_Action EDS This compound LeydigCell Mature Leydig Cell EDS->LeydigCell OxidativeStress Increased Oxidative Stress LeydigCell->OxidativeStress Glutathione Decreased Glutathione LeydigCell->Glutathione Steroidogenesis Inhibition of Steroidogenesis LeydigCell->Steroidogenesis GeneTranscription Altered Gene Transcription (e.g., Star, Insl3) LeydigCell->GeneTranscription Apoptosis Apoptosis OxidativeStress->Apoptosis Glutathione->Apoptosis CellDeath Leydig Cell Death Apoptosis->CellDeath Steroidogenesis->CellDeath contributes to dysfunction GeneTranscription->Steroidogenesis

Caption: Mechanism of EDS-induced Leydig cell death.

Leydig_Cell_Regeneration_Workflow Start Adult Rat EDS_Injection Single i.p. Injection of EDS (75-100 mg/kg) Start->EDS_Injection Leydig_Cell_Ablation Leydig Cell Ablation (Days 2-14) EDS_Injection->Leydig_Cell_Ablation Androgen_Deprivation Acute Androgen Deprivation (Low Testosterone) Leydig_Cell_Ablation->Androgen_Deprivation Hormonal_Changes Increased Serum LH & FSH Androgen_Deprivation->Hormonal_Changes Progenitor_Proliferation Leydig Cell Progenitor Proliferation & Differentiation Hormonal_Changes->Progenitor_Proliferation Leydig_Cell_Repopulation Leydig Cell Repopulation (Starts ~Day 21) Progenitor_Proliferation->Leydig_Cell_Repopulation Testosterone_Restoration Restoration of Testosterone Production Leydig_Cell_Repopulation->Testosterone_Restoration Functional_Recovery Functional Recovery (Day 30-49) Testosterone_Restoration->Functional_Recovery

Caption: Experimental workflow for studying Leydig cell regeneration after EDS administration.

Steroidogenesis_Pathway_Inhibition cluster_Mitochondria Mitochondrial Matrix LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR AC Adenylate Cyclase LHR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA StAR StAR Protein PKA->StAR activates EDS_Inhibition EDS Site of Action P450scc P450scc PKA->P450scc EDS inhibits this step Cholesterol Cholesterol Mitochondria Mitochondria Cholesterol->Mitochondria transport Pregnenolone Pregnenolone Mitochondria->Pregnenolone conversion Testosterone Testosterone Pregnenolone->Testosterone multiple steps StAR_Mito StAR

Caption: Inhibition of steroidogenesis pathway by EDS.

Conclusion

This compound has proven to be an indispensable tool in reproductive biology, offering a reliable and reversible model for the selective ablation of Leydig cells. Its use has significantly advanced our understanding of androgen action, Leydig cell development and regeneration, and the intricate hormonal feedback loops that govern male reproductive function. For researchers and drug development professionals, EDS continues to be a valuable compound for investigating the pathophysiology of androgen deficiency and for the preclinical evaluation of novel therapeutic strategies aimed at restoring or modulating testicular function. The detailed protocols and data presented in this guide serve as a foundational resource for the effective application of EDS in reproductive research.

References

Physicochemical properties of Ethylene dimethanesulfonate for laboratory use.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is a bifunctional alkylating agent with the chemical formula C₄H₁₀O₆S₂.[1][2] It is a valuable tool in various research fields, particularly in reproductive biology and cancer research, due to its selective cytotoxic effects. This technical guide provides an in-depth overview of the physicochemical properties, laboratory handling, and biological mechanism of action of Ethylene dimethanesulfonate, with a focus on its application in inducing apoptosis.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and preparation of EDS solutions in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₄H₁₀O₆S₂[1][3][4]
Molecular Weight 218.25 g/mol [3][4]
CAS Number 4672-49-5[1][3]
Appearance White to off-white solid[5]
Melting Point 35-36 °C[1][2]
Boiling Point 448.9 °C at 760 mmHg[1]
Density 1.461 g/cm³[1]
Solubility DMSO: 100 mg/mL (458.19 mM) (requires sonication)[5][6]
Chloroform: Sparingly soluble (with heating)
Methanol: Very slightly soluble
LogP 1.10040[1]
Storage Temperature Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5]

Biological Activity and Mechanism of Action

This compound is widely recognized for its ability to selectively induce apoptosis, or programmed cell death, in specific cell types, most notably in testicular Leydig cells.[7] This selective cytotoxicity makes it a powerful tool for studying Leydig cell function and regeneration.

The primary mechanism of EDS-induced apoptosis in Leydig cells involves the activation of the extrinsic apoptotic pathway, mediated by the Fas receptor (also known as CD95 or APO-1). The binding of Fas ligand (FasL) to the Fas receptor triggers a signaling cascade that culminates in the activation of executioner caspases, primarily caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

The signaling pathway for EDS-induced apoptosis is depicted in the following diagram:

EDS_Apoptosis_Pathway This compound (EDS) Induced Apoptosis Pathway in Leydig Cells EDS This compound (EDS) FasL Fas Ligand (FasL) Upregulation EDS->FasL induces FasR Fas Receptor (FasR) FasL->FasR binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) FasR->DISC recruits Casp8 Activated Caspase-8 DISC->Casp8 activates ProCasp8 Pro-Caspase-8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 cleaves and activates Casp3 Activated Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Substrates->Apoptosis leads to

Caption: EDS-induced Fas-mediated apoptotic signaling cascade.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of EDS for use in in vitro and in vivo experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Under a chemical fume hood, weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[5]

  • Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[5]

  • Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[5]

In Vitro Apoptosis Induction in Leydig Cells

Objective: To induce apoptosis in cultured Leydig cells using this compound.

Materials:

  • Cultured Leydig cells (e.g., TM3, MA-10)

  • Complete cell culture medium

  • This compound stock solution (prepared as above)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Plate Leydig cells at the desired density and allow them to adhere overnight.

  • The following day, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 0.1-1 mM).

  • Remove the existing medium from the cells and replace it with the medium containing EDS.

  • Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Proceed with downstream apoptosis assays.

DNA Laddering Assay for Apoptosis Detection

Objective: To visualize the characteristic DNA fragmentation associated with apoptosis.

Materials:

  • EDS-treated and control cells

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A solution (10 mg/mL)

  • Proteinase K solution (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 100% Ethanol (B145695) and 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose (B213101)

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

  • DNA ladder marker

Procedure:

  • Harvest both floating and adherent cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and incubate on ice.

  • Add RNase A and incubate at 37°C.

  • Add Proteinase K and incubate at 50°C.

  • Perform phenol:chloroform extraction to purify the DNA.

  • Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.

  • Resuspend the DNA pellet in TE buffer.

  • Run the DNA samples on an agarose gel alongside a DNA ladder marker.

  • Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic cells.[8]

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • EDS-treated and control cells

  • Caspase-3 assay kit (colorimetric or fluorometric)

  • Cell lysis buffer (provided in the kit or similar)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

  • Microplate reader

Procedure:

  • Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add equal amounts of protein from each lysate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for the time specified in the kit protocol.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[9][10][11][12]

  • Calculate the caspase-3 activity relative to the control samples.

The following diagram illustrates a general workflow for the experimental protocols described above.

Experimental_Workflow General Experimental Workflow for Studying EDS-Induced Apoptosis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis Prep_EDS Prepare EDS Stock Solution Treat_Cells Treat Cells with EDS Prep_EDS->Treat_Cells Culture_Cells Culture Leydig Cells Culture_Cells->Treat_Cells DNA_Ladder DNA Laddering Assay Treat_Cells->DNA_Ladder Caspase_Assay Caspase-3 Activity Assay Treat_Cells->Caspase_Assay

Caption: Workflow for apoptosis studies using this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling EDS.[13][14][15]

  • Engineering Controls: All work with solid EDS and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5][16]

  • Disposal: Dispose of EDS waste according to local, state, and federal regulations for hazardous chemical waste.[13]

This technical guide provides a comprehensive overview of the physicochemical properties and laboratory use of this compound. By following the provided information and protocols, researchers can safely and effectively utilize this compound in their studies of apoptosis and other cellular processes.

References

Ethylene Dimethanesulfonate: A Comprehensive Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethylene bis(methanesulfonate), is a potent alkylating agent extensively utilized in biomedical research. Its primary application lies in its selective cytotoxicity towards Leydig cells, the testosterone-producing cells in the testes. This property makes EDS an invaluable tool for creating transient, specific models of androgen deprivation in species like rats, enabling detailed studies of hormone-dependent processes, testicular function, and spermatogenesis. However, its potent biological activity also classifies it as a hazardous substance, necessitating strict safety and handling protocols.

This technical guide provides a comprehensive overview of the safety, handling, toxicology, and experimental application of ethylene dimethanesulfonate to ensure its safe and effective use in a research setting.

Chemical and Physical Properties

This compound is a diester of ethylene glycol and methanesulfonic acid. Its fundamental properties are summarized below.

PropertyValue
Chemical Name 1,2-Ethanediol, 1,2-dimethanesulfonate
Synonyms EDS, Ethylene bis(methanesulfonate), 1,2-Bis(mesyloxy)ethane
CAS Number 4672-49-5
Molecular Formula C₄H₁₀O₆S₂
Molecular Weight 218.3 g/mol [1]
Appearance Solid
Melting Point 35-36°C
Boiling Point 448.9°C at 760 mmHg
Flash Point 225.3°C

Toxicological Data and Hazards

EDS is classified as an acute toxicant, an irritant, and a potential health hazard.[1] As an alkylating agent, it is mutagenic and suspected of causing cancer.[2] Exposure can lead to adverse effects through ingestion, skin contact, and inhalation.[1]

Acute Toxicity

The following table summarizes the available quantitative data on the acute toxicity of this compound.

Test TypeRoute of ExposureSpeciesDoseReference
LD50IntraperitonealRat150 mg/kg[3]
LD50IntraperitonealMouse250 mg/kg[3]
ED50In vivo (rat)-60 mg/kg[4]
EC50In vitro (rat Leydig cells)-370 µM[4]

LD50: Lethal dose for 50% of the test population. ED50: Effective dose for 50% of the population (for hCG-stimulated testosterone (B1683101) production). EC50: Half maximal effective concentration (for hCG-stimulated testosterone production).

GHS Hazard Statements

According to aggregated GHS information, EDS is associated with the following hazard statements[1]:

  • H301/H302: Toxic or harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H351: Suspected of causing cancer.[1]

Mechanism of Action and Biological Effects

Alkylating Agent Activity

EDS is a bifunctional alkylating agent, meaning it can form covalent bonds with nucleophilic groups in biological macromolecules.[2][5] This alkylation can damage DNA by causing cross-linking, which disrupts cellular processes like transcription and replication, ultimately leading to cytotoxicity.[5][6] This general mechanism is shared by many chemotherapeutic drugs.[5]

Selective Leydig Cell Cytotoxicity

The most notable biological effect of EDS is its specific and potent cytotoxicity to adult rat Leydig cells.[7][8][9] A single administration can lead to the complete destruction of the existing Leydig cell population within days, resulting in a sharp decline in serum testosterone to castration levels.[7][8] This effect is species- and age-dependent; for instance, mouse Leydig cells and immature rat Leydig cells are significantly more resistant.[6][10][11] The Leydig cell population in rats eventually regenerates from progenitor cells, making the model reversible.[7]

Role of Glutathione (B108866)

The mechanism of EDS's selective toxicity in adult rat Leydig cells involves intracellular glutathione (GSH).[10] It is proposed that EDS is conjugated with GSH, a reaction that, in this case, leads to the formation of a toxic intermediate rather than detoxification.[10][12] Depleting intracellular GSH in adult rat Leydig cells by using buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, renders the cells significantly less sensitive to EDS-induced toxicity.[10] This suggests that the bioactivation of EDS to its ultimate toxic form is dependent on glutathione conjugation.

cluster_Cell Adult Rat Leydig Cell EDS This compound (EDS) ToxicIntermediate Reactive Intermediate (e.g., Episulfonium ion) EDS->ToxicIntermediate Conjugation GSH Glutathione (GSH) GSH->ToxicIntermediate GST Glutathione S-transferase GST->ToxicIntermediate Alkylation Alkylation of Macromolecules (DNA, Proteins) ToxicIntermediate->Alkylation CellDeath Apoptosis / Cell Death Alkylation->CellDeath

Proposed mechanism of EDS-induced cytotoxicity.
Effects on Gene Expression

Recent studies have shown that EDS can affect the transcription of key genes in Leydig cells before the onset of apoptosis.[9] Specifically, EDS exposure has been shown to:

  • Decrease the promoter activity of Star (Steroidogenic Acute Regulatory Protein), a critical gene for the rate-limiting step in steroidogenesis.[9]

  • Decrease the promoter activity of Insl3 (Insulin-like 3), another important Leydig cell hormone.[9]

  • Increase the promoter activity of Gsta3 (Glutathione S-transferase alpha 3), likely as a cellular defense response.[9]

cluster_Promoters Gene Promoters cluster_Expression Gene Expression EDS This compound (EDS) Star Star Promoter EDS->Star Inhibits Insl3 Insl3 Promoter EDS->Insl3 Inhibits Gsta3 Gsta3 Promoter EDS->Gsta3 Activates Star_exp Star Expression Star->Star_exp leads to ▼ Insl3_exp Insl3 Expression Insl3->Insl3_exp leads to ▼ Gsta3_exp Gsta3 Expression Gsta3->Gsta3_exp leads to ▲

EDS effect on Leydig cell gene promoter activity.

Safety and Handling Precautions

Given its hazardous nature, all work with EDS must be conducted with strict adherence to safety protocols.

  • Engineering Controls:

    • All handling of EDS, both in solid form and in solution, must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

    • The work area should have adequate ventilation.

    • An eyewash station and safety shower must be readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling.[13]

    • Eye Protection: Chemical splash goggles or a face shield are mandatory.[13]

    • Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[13]

    • Respirator: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[13]

  • Handling Procedures:

    • Avoid creating dust when handling the solid compound.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

    • Prepare solutions in the fume hood.

    • When administering to animals, use appropriate restraint techniques and safety-engineered needles to prevent accidental exposure.

  • Storage:

    • Store EDS in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

    • Store in a locked cabinet or area with restricted access.[2]

  • Spill and Emergency Procedures:

    • Spills: In case of a spill, evacuate the area. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7] For solid spills, carefully sweep up the material without creating dust and place it in a sealed container.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact: Remove contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Waste Disposal:

    • All EDS waste (unused chemical, contaminated materials, animal carcasses) must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Experimental Protocols

The following are generalized protocols for common research applications of EDS. Researchers must adapt these to their specific experimental needs and institutional guidelines.

cluster_planning Phase 1: Preparation & Dosing cluster_monitoring Phase 2: Monitoring & Collection cluster_analysis Phase 3: Analysis start Experiment Start prep Prepare EDS Solution (e.g., in DMSO/Corn Oil) start->prep dose Administer EDS to Subjects (e.g., i.p. injection to rats) prep->dose observe Observation Period (e.g., 1-45 days) dose->observe collect Sample Collection (Blood, Testes, etc.) observe->collect hormone Hormone Analysis (e.g., Testosterone ELISA) collect->hormone histo Histological Analysis (e.g., H&E Staining of Testes) collect->histo gene Gene/Protein Expression (qPCR, Western Blot) collect->gene end Data Interpretation & Conclusion hormone->end histo->end gene->end

General experimental workflow for in vivo EDS studies.
In Vivo Leydig Cell Ablation in Rats

  • Objective: To induce transient chemical castration in adult male rats to study the effects of androgen deprivation.

  • Materials:

    • Adult male Sprague-Dawley rats (250-300g).

    • This compound (EDS).

    • Vehicle for injection (e.g., a 1:3 mixture of dimethyl sulfoxide (B87167) (DMSO) and corn oil).

    • Syringes and needles for intraperitoneal (i.p.) injection.

    • Equipment for blood collection and tissue harvesting.

  • Methodology:

    • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

    • EDS Preparation (in fume hood): Weigh the required amount of EDS. Prepare the dosing solution by first dissolving EDS in DMSO and then adding corn oil to the final volume. A common dose is 75 mg/kg body weight.[14][15] A single dose of 100 mg/kg has also been shown to be effective.[8]

    • Administration: Weigh each rat to calculate the precise injection volume. Administer the EDS solution via a single intraperitoneal injection. A control group should receive a vehicle-only injection.

    • Monitoring: Observe the animals daily. The effects on Leydig cells and testosterone levels are typically evident within 2-4 days post-injection.[8]

    • Sample Collection: At predetermined time points (e.g., 3, 7, 14, 21, 45 days post-injection), collect blood samples for hormone analysis and harvest testes for histological or molecular analysis.

    • Analysis:

      • Measure serum testosterone levels using ELISA or RIA to confirm chemical castration.

      • Perform histological analysis (e.g., H&E staining) on testis sections to observe the absence and subsequent regeneration of Leydig cells.

In Vitro Cytotoxicity Assay on Leydig Cells
  • Objective: To determine the dose-dependent cytotoxic effects of EDS on a Leydig cell line.

  • Materials:

    • Rat (e.g., R2C) or mouse (e.g., MA-10) Leydig cell lines.[9]

    • Complete cell culture medium (e.g., DMEM/F12 with serum and antibiotics).

    • This compound (EDS).

    • DMSO for preparing stock solutions.

    • 96-well cell culture plates.

    • Reagents for a cell viability assay (e.g., MTT, XTT, or LDH release assay).

  • Methodology:

    • Cell Seeding: Seed Leydig cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • EDS Stock Preparation (in fume hood): Prepare a concentrated stock solution of EDS in sterile DMSO.

    • Treatment: Prepare serial dilutions of EDS in a complete cell culture medium from the stock solution. The final DMSO concentration in all wells (including controls) should be kept constant and low (e.g., <0.1%). Concentrations for rat cells can range from 1-2 mM, while higher concentrations (up to 20 mM) may be needed for mouse cells.[11][16]

    • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of EDS. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle-treated control.

    • Data Analysis: Plot cell viability against EDS concentration and calculate the EC50 value (the concentration that causes a 50% reduction in cell viability).

Conclusion

This compound is a powerful and specific tool for research into androgen function and testicular biology. Its hazardous properties as an alkylating agent demand the utmost respect and care in its handling, storage, and disposal. By understanding its mechanism of action and adhering strictly to the safety protocols outlined in this guide, researchers can safely harness the unique capabilities of this compound to advance scientific knowledge.

References

An In-Depth Technical Guide to the Alkylating Properties of Ethylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is a bifunctional alkylating agent with well-documented cytotoxic properties. This technical guide provides a comprehensive overview of the alkylating characteristics of EDS, with a particular focus on its molecular mechanisms of action, cellular targets, and the downstream signaling pathways it modulates. This document synthesizes current scientific knowledge to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development. Key areas covered include the chemical basis of its alkylating activity, its profound impact on testicular Leydig cells, including the induction of apoptosis, and its influence on steroidogenesis. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this potent compound.

Introduction

Ethylene dimethanesulfonate is a chemical compound belonging to the class of alkylsulfonates, which are known for their ability to introduce alkyl groups into nucleophilic sites of biologically important macromolecules. Structurally analogous to the chemotherapeutic drug busulfan, EDS has been extensively used as a research tool to study the effects of targeted cell ablation, particularly of Leydig cells in the testes.[1] Its selective toxicity provides a unique model for investigating Leydig cell function, regulation, and regeneration.[2][3] Understanding the intricate details of its alkylating properties is crucial for elucidating its toxicological profile and exploring its potential, albeit limited, therapeutic applications.

Chemical Properties and Alkylating Mechanism

As a dimethanesulfonate ester of ethylene glycol, EDS possesses two reactive methanesulfonyl (mesyl) groups. These groups are excellent leaving groups, facilitating nucleophilic substitution reactions where the ethyl group of EDS is covalently attached to nucleophilic centers in biological molecules. The primary targets for alkylation by agents like EDS are the nitrogen and sulfur atoms in proteins and the nitrogen atoms in the purine (B94841) bases of DNA.

While direct evidence specifically identifying the DNA adducts formed by EDS is limited in the readily available literature, it is widely accepted that as an ethylating agent, it can form adducts such as N7-ethylguanine and O6-ethylguanine in DNA.[4][5] The formation of such adducts can disrupt DNA replication and transcription, leading to mutations and cell death.[5] Similarly, EDS is known to alkylate proteins, with a study using 14C-labeled EDS demonstrating the alkylation of various proteins in Leydig cells, Sertoli cells, hepatocytes, and blood plasma.[1] The formation of S-ethylcysteine in proteins has been documented for other ethylating agents and is a likely modification induced by EDS.[6]

Biological Effects and Cellular Targets

The most striking biological effect of EDS is its selective and potent cytotoxicity towards testicular Leydig cells in certain species, particularly rats.[2][3] This selectivity is age-dependent, with mature Leydig cells being more susceptible than immature ones.[1]

Leydig Cell Ablation and Apoptosis

Administration of EDS to adult male rats leads to the rapid destruction of Leydig cells, resulting in a significant drop in testosterone (B1683101) levels.[2] The primary mechanism of Leydig cell death induced by EDS is apoptosis, or programmed cell death.[7][8] This is characterized by morphological changes such as cell shrinkage and chromatin condensation, as well as biochemical hallmarks like DNA fragmentation.[8]

Role of Glutathione (B108866)

The intracellular antioxidant glutathione (GSH) plays a critical role in the cytotoxicity of EDS. Depletion of GSH in Leydig cells renders them less sensitive to the toxic effects of EDS, suggesting that the formation of a glutathione conjugate may be a key step in the bioactivation of the compound and subsequent toxicity.[9]

Signaling Pathways Modulated by this compound

EDS-induced apoptosis in Leydig cells is a complex process involving the activation of specific signaling cascades.

Caspase-3 Dependent Apoptosis

A pivotal event in EDS-induced Leydig cell apoptosis is the activation of caspase-3, a key executioner caspase.[7] Following EDS treatment, the pro-caspase-3 is cleaved into its active form, which then orchestrates the dismantling of the cell.[7] Inhibition of caspase-3 has been shown to suppress EDS-induced apoptosis, confirming its central role in this process.[7]

Fas-Mediated Apoptotic Pathway

The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptotic pathway. Studies have shown that both Fas and FasL are upregulated in Leydig cells following EDS administration, suggesting that the engagement of this pathway is a crucial step in initiating apoptosis.[10]

NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is also implicated in the cellular response to EDS. Evidence suggests that EDS can activate NF-κB, which in turn may regulate the expression of pro-apoptotic genes.[11]

The following diagram illustrates the proposed signaling pathway for EDS-induced Leydig cell apoptosis.

EDS_Apoptosis_Pathway EDS This compound Alkylation Alkylation of Cellular Macromolecules (DNA, Proteins) EDS->Alkylation FasL_Fas ↑ FasL / Fas Receptor Alkylation->FasL_Fas NFkB ↑ NF-κB Activation Alkylation->NFkB Caspase3 Caspase-3 Activation FasL_Fas->Caspase3 NFkB->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of EDMS-induced Leydig cell apoptosis.

Effects on Steroidogenesis

Beyond inducing apoptosis, EDS also has a direct inhibitory effect on steroidogenesis in Leydig cells, which precedes cell death.[3] This inhibition occurs at a step between the activation of protein kinase by cyclic AMP and the cholesterol side-chain cleavage enzyme.[12] Furthermore, EDS has been shown to decrease the promoter activity of key steroidogenic genes, such as Star (Steroidogenic Acute Regulatory Protein).[11][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological effects of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpeciesCell Type/TissueReference
In vitro EC50 (Testosterone Production)370 µMRatLeydig Cells[12]
In vivo ED50 (Testosterone Production)60 mg/kgRatLeydig Cells[12]
In vivo dose for Leydig cell destruction100 mg/kgRatTestis[2]

Table 2: Effect of Glutathione Depletion on EDMS Cytotoxicity

TreatmentEC50 (Testosterone Production)EC50 (Protein Synthesis)Cell TypeReference
EDS alone60 µg/mL95 µg/mLAdult Rat Leydig Cells[9]
EDS + BSO (GSH inhibitor)>1500 µg/mL1560 µg/mLAdult Rat Leydig Cells[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Leydig Cell Isolation and Culture

This protocol is adapted from established methods for isolating Leydig cells from adult rat testes.

  • Materials:

    • Adult male Sprague-Dawley rats

    • Medium 199 (M199) with 0.1% BSA

    • Collagenase (Type I)

    • Percoll

    • Culture medium (e.g., DMEM/F12 with supplements)

  • Procedure:

    • Decapsulate testes from euthanized adult rats.

    • Incubate the testes in M199 containing collagenase (0.25 mg/mL) at 34°C for 10-15 minutes with gentle shaking to dissociate the interstitial cells.

    • Filter the cell suspension through a 100 µm nylon mesh to remove seminiferous tubules.

    • Wash the resulting interstitial cell suspension with M199.

    • Purify Leydig cells using a continuous or discontinuous Percoll gradient.

    • Collect the Leydig cell fraction, wash, and resuspend in culture medium.

    • Plate the cells at the desired density and culture at 34°C in a humidified atmosphere of 5% CO2.

The following diagram outlines the workflow for Leydig cell isolation.

Leydig_Cell_Isolation Start Decapsulate Testes Collagenase Collagenase Digestion Start->Collagenase Filtration Filtration (100 µm) Collagenase->Filtration Washing1 Wash Interstitial Cells Filtration->Washing1 Percoll Percoll Gradient Centrifugation Washing1->Percoll Collection Collect Leydig Cell Fraction Percoll->Collection Washing2 Wash Purified Cells Collection->Washing2 Culture Plate and Culture Cells Washing2->Culture

Caption: Workflow for the isolation of primary Leydig cells.

Western Blot Analysis for Caspase-3 Activation

This protocol details the detection of pro-caspase-3 and its cleaved, active fragments.

  • Materials:

    • Leydig cell lysates

    • SDS-PAGE gels (15%)

    • Nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against Caspase-3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Separate proteins from Leydig cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative PCR (qPCR) for Steroidogenic Gene Expression

This protocol outlines the measurement of mRNA levels of genes involved in steroidogenesis.

  • Materials:

    • RNA extraction kit

    • Reverse transcriptase kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target genes (e.g., Star, Cyp11a1, Hsd3b1) and a reference gene (e.g., Actb, Gapdh)

    • qPCR instrument

  • Procedure:

    • Isolate total RNA from control and EDS-treated Leydig cells.

    • Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the reference gene.

The logical relationship for qPCR data analysis is depicted below.

qPCR_Analysis Ct_Target Ct (Target Gene) dCt ΔCt = Ct(Target) - Ct(Ref) Ct_Target->dCt Ct_Ref Ct (Reference Gene) Ct_Ref->dCt dCt_Treated ΔCt (Treated) dCt->dCt_Treated dCt_Control ΔCt (Control) dCt->dCt_Control ddCt ΔΔCt = ΔCt(Treated) - ΔCt(Control) dCt_Treated->ddCt dCt_Control->ddCt FoldChange Fold Change = 2^(-ΔΔCt) ddCt->FoldChange

Caption: Logical workflow for relative quantification in qPCR.

Conclusion

This compound is a potent bifunctional alkylating agent with a well-defined, selective cytotoxic effect on testicular Leydig cells. Its mechanism of action involves the alkylation of cellular macromolecules, leading to the induction of apoptosis through caspase-3-dependent and Fas-mediated pathways. Furthermore, EDS directly inhibits steroidogenesis, providing a multifaceted impact on testicular function. The detailed understanding of its alkylating properties and the cellular responses it elicits, as outlined in this guide, is essential for its continued use as a valuable tool in reproductive biology and toxicology research. Further proteomic and adductomic studies are warranted to precisely identify the molecular targets of EDS, which will undoubtedly provide deeper insights into its selective toxicity and mechanisms of action.

References

Ethylene Dimethanesulfonate (EDS): A Technical Guide for Studying Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene (B1197577) dimethanesulfonate (EDS), an alkylating agent, serves as a potent and specific tool for the in-vivo and in-vitro study of steroidogenesis. Its primary utility lies in its selective cytotoxicity towards Leydig cells in the testes of specific species, most notably adult rats. This targeted action allows for the creation of a transient and reversible androgen-deficient model, providing an invaluable platform for investigating Leydig cell function, the regulation of steroidogenesis, and the dynamics of testicular cell regeneration. This guide provides an in-depth overview of the mechanism of EDS, detailed experimental protocols, quantitative data on its effects, and visual diagrams of key pathways and workflows to facilitate its effective use in a research setting.

Mechanism of Action

EDS is a bifunctional alkylating agent that exerts a direct cytotoxic effect on mature Leydig cells, primarily in rats.[1] The mechanism is multifaceted, involving the alkylation of cellular proteins and culminating in apoptosis.[1][2][3] This cytotoxicity is notably species- and age-dependent; EDS is effective in mature rats but does not destroy Leydig cells in mice or immature rats, although it can still inhibit their steroid production.[1][2]

The primary effects of EDS on steroidogenesis occur before the onset of cell death. EDS inhibits luteinizing hormone (LH)-stimulated steroid production by impairing the steroidogenic pathway.[2][4] Specifically, it has been shown to compromise the biosynthesis of testosterone (B1683101) at a step between the activation of protein kinase by cyclic adenosine (B11128) monophosphate (cAMP) and the cholesterol side-chain cleavage enzyme.[4] A key target is the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for transporting cholesterol into the mitochondria—the rate-limiting step in steroidogenesis.[5][6] EDS treatment leads to a significant reduction in StAR protein expression and accumulation, thereby halting steroid synthesis.[5][6] This inhibition of steroidogenesis is followed by the induction of apoptosis, characterized by chromatin condensation and the formation of apoptotic bodies, leading to the complete, albeit temporary, elimination of the Leydig cell population.[3][7]

dot

Caption: EDS inhibits StAR expression and induces apoptosis in Leydig cells.

Data Presentation: Quantitative Effects of EDS

The administration of EDS results in predictable and quantifiable changes in testicular cell populations and hormone levels. These changes provide a clear experimental window for studying the impacts of androgen deficiency and subsequent recovery.

Table 1: Timeline of Leydig Cell Ablation and Regeneration in Adult Rats Following a Single EDS Dose (Data compiled from multiple sources)

Time Post-EDSLeydig Cell StatusKey Morphological & Cellular EventsSerum Testosterone Level
12-72 hoursDegeneratingChromatin condensation, cytoplasmic vacuolation.[7] Macrophages begin phagocytosing dying Leydig cells.[7]Rapidly declining.[8]
3-7 daysAbsentLeydig cells are completely eliminated from the interstitium.[9] Macrophage numbers peak and then decline.[9]Undetectable or at castrate levels.[8][9]
7-16 daysAbsentInterstitial space is devoid of identifiable Leydig cells.[7][10]Undetectable.[9][10]
21-24 daysRegeneration BeginsNew fetal-type Leydig cells appear, often near peritubular and perivascular tissues.[7][9]Begins to rise, re-establishment of normal levels starts.[7]
30-36 daysRepopulatingSignificant increase in the number of new Leydig cells.[10][11] Peak production of 5α-androstane-3α, 17β-diol (adiol).[10]Approaching normal range.[9][11]
40-56 daysRepopulatedLeydig cell numbers and morphology are restored to pre-treatment values.[7][9][12]Returned to control levels.[11][13]

Table 2: Hormonal Fluctuations in Adult Rats Following a Single EDS Dose (Data compiled from multiple sources)

Time Post-EDSSerum TestosteroneSerum Luteinizing Hormone (LH)Serum Follicle-Stimulating Hormone (FSH)
2-21 daysUndetectable / Castrate Levels[8][9][14]Rises significantly, reaching levels found in castrated rats.[7][14] Peaks around day 14.[13]Rises significantly.[7][14]
21-28 daysBegins to return to normal.[7][13]Begins to decline from peak levels.[13]Remains elevated.[7]
28-49 daysNormalizes.[11][13]Returns to normal levels around day 28.[7][13]Returns to normal levels around day 49.[7]

Table 3: In Vitro and In Vivo Dosage Information for EDS in Rats

ParameterValueSpecies/Cell TypeSource
In Vivo ED5060 mg/kgAdult Rat[4]
In Vivo Standard Dose75-100 mg/kg (single i.p. injection)Adult Rat[7][10]
In Vitro EC50370 µMPurified Rat Leydig Cells[4]
In Vitro Effective Dose75 µg/mLIsolated Mature Rat Leydig Cells[2]

Experimental Protocols

Protocol for In Vivo Leydig Cell Ablation in Adult Rats

This protocol describes a standard procedure for inducing transient androgen deficiency in adult male rats.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (90-120 days old).

  • EDS Preparation:

    • Weigh Ethylene Dimethanesulfonate (CAS #4672-49-5).

    • Prepare a solution of EDS in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:3 DMSO:water or PBS). The final concentration should be calculated to deliver the desired dose in a manageable injection volume (e.g., 0.5-1.0 mL).

    • Note: EDS should be handled with appropriate safety precautions as it is a cytotoxic alkylating agent.

  • Administration:

    • Administer a single intraperitoneal (i.p.) injection of EDS. A commonly used and effective dose is 75 mg/kg body weight.[7] Doses up to 100 mg/kg have also been used.[10]

    • Control animals should be injected with the vehicle solution alone.

  • Post-Treatment Monitoring and Tissue Collection:

    • Monitor animals according to institutional guidelines.

    • For time-course studies, euthanize cohorts of animals at specific time points post-injection (e.g., 3, 7, 14, 21, 28, 42, 56 days).

    • Collect blood via cardiac puncture for serum hormone analysis (Testosterone, LH, FSH).

    • Harvest testes and other relevant tissues (e.g., epididymis, prostate). One testis can be fixed for histology (e.g., in Bouin's fixative or 4% paraformaldehyde) and the other can be snap-frozen for molecular or biochemical analysis.[12]

Protocol for In Vitro Treatment of Isolated Leydig Cells

This protocol is for studying the direct effects of EDS on Leydig cell function.

  • Leydig Cell Isolation:

    • Isolate interstitial cells from adult rat testes via collagenase digestion.[10]

    • Purify Leydig cells using a Percoll or other suitable density gradient centrifugation method to achieve high purity (e.g., >95%).

  • Cell Culture:

    • Plate the purified Leydig cells in appropriate culture medium (e.g., DMEM/F12 supplemented with serum or in serum-free conditions) and allow them to attach.

  • EDS Treatment:

    • Prepare stock solutions of EDS in DMSO.

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 10 µM to 1 mM). The EC50 for inhibiting hCG-stimulated testosterone production is approximately 370 µM.[4] A concentration of 75 µg/mL has been shown to inhibit steroid production within 3-5 hours.[2]

    • Incubate cells with EDS for various durations (e.g., 3, 6, 24, 48 hours) depending on the endpoint being measured.

  • Endpoint Analysis:

    • Steroidogenesis: Collect media to measure testosterone or pregnenolone (B344588) production via RIA or ELISA. Cells can be co-incubated with stimulants like hCG or dbcAMP.

    • Cell Viability: Assess cell viability using assays such as MTT, LDH release, or Trypan Blue exclusion.

    • Molecular Analysis: Harvest cells for RNA or protein extraction to analyze the expression of key steroidogenic genes (e.g., Star, Cyp11a1, Cyp17a1, Hsd3b) via qPCR or Western blot.

dot

Figure 2: Workflow for an In Vivo EDS Experiment start Start: Select Adult Male Rats divide Divide into Groups start->divide eds_group Treatment Group: Single i.p. Injection of EDS (e.g., 75 mg/kg) divide->eds_group control_group Control Group: Vehicle Injection divide->control_group timeline Time-Course (e.g., Day 3, 7, 14, 21, 28, 56) eds_group->timeline control_group->timeline euthanize Euthanize Cohorts at Each Time Point timeline->euthanize collect Sample Collection euthanize->collect blood Blood (for Serum) collect->blood testes Testes collect->testes hormone Hormone Assays (Testosterone, LH, FSH) blood->hormone histology Histology / IHC (e.g., H&E, 3β-HSD) testes->histology molecular qPCR / Western Blot (e.g., StAR, CYP17A1) testes->molecular analysis Analysis end Data Interpretation analysis->end hormone->analysis histology->analysis molecular->analysis

Caption: Standard workflow for in-vivo EDS studies in rats.

Visualization of Key Processes

Understanding the temporal relationship between Leydig cell dynamics and hormonal changes is critical for designing and interpreting experiments using EDS.

dot

Figure 3: Timeline of Hormonal and Cellular Events Post-EDS cluster_LC Leydig Cell Population cluster_T Serum Testosterone cluster_LH Serum LH T0 Day 0 (EDS Injection) T7 Day 7 T14 Day 14 T21 Day 21 T35 Day 35 T56 Day 56 LC0 Normal LC7 Absent LC0->LC7 LC14 Absent LC7->LC14 LC21 Regeneration Begins LC14->LC21 LC35 Repopulating LC21->LC35 LC56 Restored LC35->LC56 T_0 Normal T_7 Undetectable T_0->T_7 T_14 Undetectable T_7->T_14 T_21 Rising T_14->T_21 T_35 Near Normal T_21->T_35 T_56 Normal T_35->T_56 LH_0 Normal LH_7 High LH_0->LH_7 LH_14 Peak LH_7->LH_14 LH_21 Falling LH_14->LH_21 LH_35 Normal LH_21->LH_35 LH_56 Normal LH_35->LH_56

Caption: Temporal dynamics of Leydig cells and hormones after EDS treatment.

Conclusion and Future Directions

This compound is an established and indispensable tool for creating a model of acute and reversible Leydig cell loss and androgen ablation. This model has been instrumental in advancing our understanding of the hormonal regulation of spermatogenesis, the mechanisms of steroidogenesis, and the intrinsic capacity of the testis to regenerate its steroidogenic cell population.[9][12][15] The highly reproducible timeline of cell death and repopulation allows for precisely controlled studies into the roles of testosterone and LH in testicular function.

For researchers and drug development professionals, the EDS model offers a unique platform to test compounds that may protect against Leydig cell death, promote regeneration, or modulate steroidogenesis. While its utility is clear, users must remain aware of its limitations, including its pronounced species specificity and potential effects on other testicular cells and the adrenal cortex at certain doses.[2][16] Future research may focus on further elucidating the specific molecular targets of EDS to refine its use and to uncover novel pathways regulating Leydig cell survival and steroidogenic function.

References

The Pivotal Role of Glutathione in Ethylene Dimethanesulfonate-Induced Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene dimethanesulfonate (EDS) is a potent alkylating agent with selective cytotoxicity, particularly towards testicular Leydig cells. This technical guide delves into the intricate molecular mechanisms underpinning EDS-induced cell death, with a central focus on the critical role of glutathione (B108866) (GSH). We will explore the evidence demonstrating that the cytotoxic effects of EDS are intrinsically linked to cellular GSH levels, detailing the process of GSH conjugation and the consequences of its depletion. This guide will further elucidate the apoptotic signaling cascades initiated by EDS, providing a comprehensive overview of the key molecular players and pathways involved. Quantitative data from seminal studies are presented in a clear, tabular format for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Visual representations of the signaling pathways and experimental workflows are included to enhance understanding.

Introduction

This compound (EDS) is an alkylating agent known for its specific and potent cytotoxic effects on mature testicular Leydig cells, both in vivo and in vitro.[1][2] This selective toxicity has made EDS a valuable tool for studying Leydig cell function and the hormonal regulation of spermatogenesis. The mechanism of EDS-induced cytotoxicity is a subject of significant research interest, with a growing body of evidence pointing to the central role of the intracellular antioxidant, glutathione (GSH).[3]

This guide will provide an in-depth examination of the interplay between EDS and glutathione, and how this interaction dictates the fate of the cell. We will dissect the molecular cascade of events, from the initial conjugation of EDS with GSH to the induction of apoptosis.

The Role of Glutathione in EDS-Induced Cytotoxicity

The cytotoxicity of EDS is not a direct action of the compound itself, but rather a consequence of its interaction with intracellular glutathione. The prevailing hypothesis is that EDS undergoes conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation is a detoxification pathway, rendering the electrophilic EDS less reactive and facilitating its removal from the cell.

However, at cytotoxic concentrations, the demand for GSH for conjugation overwhelms the cell's synthetic and regenerative capacities, leading to a rapid depletion of the intracellular GSH pool. This depletion has two major consequences:

  • Increased Oxidative Stress: With diminished GSH levels, the cell's primary defense against reactive oxygen species (ROS) is compromised. This leads to an accumulation of ROS, resulting in oxidative damage to lipids, proteins, and DNA.

  • Induction of Apoptosis: The depletion of GSH is a critical trigger for the initiation of programmed cell death, or apoptosis.

Evidence for the protective role of GSH depletion comes from studies utilizing buthionine sulfoximine (B86345) (BSO), a specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. Pre-treatment of Leydig cells with BSO renders them significantly less sensitive to EDS-induced cytotoxicity.[3] This seemingly counterintuitive finding suggests that the toxic effects of EDS are not due to the parent compound but are instead mediated by a downstream consequence of GSH conjugation and subsequent depletion.

Quantitative Data on EDS Cytotoxicity and the Influence of Glutathione

The following table summarizes the quantitative data from a key study by Kelce et al. (1994), illustrating the impact of GSH modulation on EDS-induced cytotoxicity in adult rat Leydig cells.[3] Cytotoxicity was assessed by measuring testosterone (B1683101) production and protein synthesis ([³⁵S]methionine incorporation).

Treatment GroupEC50 for Testosterone Production (µg/mL)EC50 for Protein Synthesis (µg/mL)
Control (EDS alone)6095
BSO (4 mM) + EDS> 15001560
BSO + GSHEE (8 mM) + EDSNot explicitly stated, but protective effect of BSO was abolishedNot explicitly stated, but protective effect of BSO was abolished

EC50: The concentration of a drug that gives half-maximal response. BSO: Buthionine sulfoximine, an inhibitor of glutathione synthesis. GSHEE: Glutathione ethyl ester, a cell-permeable form of glutathione.

These data clearly demonstrate that inhibiting glutathione synthesis with BSO dramatically increases the EC50 of EDS, indicating a significant reduction in its cytotoxic potency.[3] Conversely, replenishing intracellular GSH levels with GSHEE in BSO-treated cells restores their sensitivity to EDS.[3]

Signaling Pathways in EDS-Induced Cytotoxicity

The depletion of glutathione by EDS initiates a signaling cascade that culminates in apoptotic cell death. The available evidence suggests the involvement of the extrinsic apoptotic pathway, mediated by death receptors, rather than the intrinsic, mitochondria-centered pathway.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for EDS-induced cytotoxicity, highlighting the central role of glutathione.

EDS_Cytotoxicity_Pathway cluster_cell Leydig Cell EDS This compound (EDS) GST Glutathione S-Transferase (GST) EDS->GST Enters cell GSH Glutathione (GSH) GSH->GST EDS_GSH_conjugate EDS-GSH Conjugate GST->EDS_GSH_conjugate Conjugation GSH_depletion GSH Depletion EDS_GSH_conjugate->GSH_depletion Leads to Oxidative_Stress Oxidative Stress (ROS accumulation) GSH_depletion->Oxidative_Stress FasL_upregulation FasL Upregulation GSH_depletion->FasL_upregulation Triggers FasR Fas Receptor (FasR) FasL_upregulation->FasR Binds to DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Activates Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of EDS-induced cytotoxicity.

While the precise mechanism linking GSH depletion to the upregulation of Fas Ligand (FasL) is not fully elucidated, it is a plausible connection given the role of redox status in gene expression. The subsequent activation of the Fas receptor (FasR) and the downstream caspase cascade, particularly the executioner caspase-3, has been experimentally demonstrated.[4] Notably, studies have shown that the pro-apoptotic Bcl-2 family members, Bax and Bcl-2, do not appear to be involved in EDS-induced Leydig cell apoptosis, although a transient increase in the anti-apoptotic Bcl-xL has been observed.[1] This further supports a model where the primary apoptotic signal is not originating from the mitochondria.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of EDS-induced cytotoxicity and the role of glutathione.

Cell Culture and Treatment

Cell_Culture_Workflow start Isolate Leydig Cells (e.g., from adult rat testes) culture Culture cells in appropriate medium (e.g., DMEM with supplements) start->culture pre_treatment Pre-treat with BSO (e.g., 4 mM for 2h) to inhibit GSH synthesis (optional) culture->pre_treatment treatment Treat with varying concentrations of EDS (e.g., for 3h) pre_treatment->treatment assays Perform downstream assays: - Cytotoxicity (Testosterone/Protein Synthesis) - Apoptosis (TUNEL, Caspase activity) - Western Blotting treatment->assays

References

An In-depth Technical Guide to Ethylene Dimethanesulfonate for Leydig Cell Ablation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene dimethanesulfonate (EDS), also known as ethane-1,2-dimethylsulfonate, is a potent and selective cytotoxic agent for Leydig cells, the primary source of testosterone (B1683101) in males.[1][2][3] This specificity makes EDS an invaluable tool in endocrinology and reproductive biology research, providing a robust model for studying the consequences of androgen deprivation and the dynamics of testicular cell interactions.[1][3] This technical guide offers a comprehensive overview of the use of EDS for Leydig cell ablation, detailing its mechanism of action, experimental protocols, and expected quantitative outcomes.

Mechanism of Action: Inducing Apoptosis in Leydig Cells

EDS exerts its cytotoxic effects on mature Leydig cells primarily by inducing apoptosis, or programmed cell death.[1][4] Immature Leydig cells, however, are notably resistant to the effects of EDS.[5] The apoptotic cascade is initiated through the activation of the Fas death receptor pathway.[4]

Following administration, EDS leads to an upregulation of both the Fas receptor and its ligand (FasL) on the surface of Leydig cells.[4] The binding of FasL to the Fas receptor triggers a signaling cascade that involves the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This, in turn, activates pro-caspase-8, which then cleaves and activates downstream effector caspases, such as caspase-3, ultimately leading to the execution of the apoptotic program and cell death.[6][7][8]

The selective toxicity of EDS towards mature Leydig cells is also linked to intracellular glutathione (B108866) (GSH) levels.[5] Depletion of GSH in Leydig cells renders them more susceptible to oxidative stress and the cytotoxic effects of EDS.[5][9][10]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways involved in EDS-induced Leydig cell ablation.

Fas_Mediated_Apoptosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Recruitment Casp8 Active Caspase-8 Pro_Casp8->Casp8 Activation Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Cleavage & Activation Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Fas-Mediated Apoptotic Pathway in Leydig Cells.

Glutathione_Role EDS This compound (EDS) GSH_Depletion Glutathione (GSH) Depletion EDS->GSH_Depletion Oxidative_Stress Increased Oxidative Stress GSH_Depletion->Oxidative_Stress Cell_Damage Leydig Cell Damage & Apoptosis Oxidative_Stress->Cell_Damage

Role of Glutathione in EDS-Induced Leydig Cell Toxicity.

Experimental Protocols

In Vivo Leydig Cell Ablation in Rats

This protocol describes the in vivo administration of EDS to adult male rats to induce Leydig cell ablation.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile water for injection

  • Adult male rats (e.g., Sprague-Dawley, 60-90 days old)

  • Sterile syringes and needles

  • Animal balance

Procedure:

  • Animal Preparation: Acclimatize adult male rats to the housing conditions for at least one week before the experiment. Provide ad libitum access to food and water.

  • EDS Solution Preparation: Prepare the EDS solution on the day of injection. A common vehicle is a mixture of DMSO and sterile water. For example, to prepare a 25% DMSO solution, mix one part DMSO with three parts sterile water. Dissolve the EDS in this vehicle to achieve the desired final concentration for injection. A typical dose is 75-100 mg/kg body weight.[11][12][13]

  • Administration: Weigh each rat accurately to determine the correct volume of the EDS solution to be injected. Administer a single dose of EDS via intraperitoneal (i.p.) injection.[12][14][15]

  • Post-injection Monitoring: Monitor the animals for any signs of distress. Leydig cell ablation will occur over the subsequent days.

  • Sample Collection: At predetermined time points (e.g., 1, 3, 7, 14, 21, 35, 56 days post-injection), euthanize the animals.[11][16] Collect blood via cardiac puncture for serum hormone analysis (testosterone, LH, FSH).[12][17][18] Dissect the testes and weigh them. One testis can be fixed for histological analysis, and the other can be used for molecular or biochemical assays.

Histological Analysis of Testicular Tissue

Materials:

Procedure for H&E Staining:

  • Fixation and Embedding: Immediately after dissection, fix the testis in 4% paraformaldehyde or Bouin's solution for 24-48 hours.[3][14] Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5-7 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin to visualize the general morphology of the seminiferous tubules and interstitial space.

  • Analysis: Examine the sections under a light microscope to observe the absence of Leydig cells in the interstitium and any changes in the seminiferous epithelium.

Procedure for TUNEL Assay (for Apoptosis Detection):

  • Deparaffinization and Rehydration: Prepare the tissue sections as for H&E staining.

  • Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.[19]

  • TUNEL Reaction: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and dUTP-biotin/digoxigenin.[14][19]

  • Detection: Visualize the labeled cells using a streptavidin-HRP conjugate and DAB substrate, or with a fluorescent label.[20]

  • Counterstaining and Mounting: Counterstain the nuclei with a suitable dye (e.g., hematoxylin or DAPI) and mount the slides.

  • Analysis: Count the number of TUNEL-positive (apoptotic) cells in the interstitial and tubular compartments.[14][21]

Procedure for Immunohistochemistry (IHC):

  • Antigen Retrieval: After deparaffinization and rehydration, perform antigen retrieval by heating the slides in a citrate (B86180) buffer.[22]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[22]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Fas or anti-FasL) overnight at 4°C.[23]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the signal with a DAB substrate.[22]

  • Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.

  • Analysis: Observe the localization and intensity of the staining for the target protein in different testicular cell types.

Western Blotting for Apoptotic Proteins

Materials:

  • Testicular tissue or isolated Leydig cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Homogenize testicular tissue or lyse isolated Leydig cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[24]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[24]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[24][25]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and detect the chemiluminescent signal.[24][25]

  • Analysis: Analyze the band intensities to determine the expression levels of the target proteins. The appearance of cleaved forms of caspases and PARP is indicative of apoptosis.[26][27]

Data Presentation: Quantitative Outcomes of EDS Treatment

The following tables summarize the expected quantitative changes following a single intraperitoneal injection of EDS in adult rats.

Table 1: Effect of EDS on Serum Hormone Levels

Time Post-EDSSerum Testosterone (ng/mL)Serum LH (ng/mL)Serum FSH (ng/mL)
Control2.5 - 5.00.5 - 1.53.0 - 6.0
1-3 Days< 0.52.0 - 4.08.0 - 12.0
7 DaysUndetectable3.0 - 6.010.0 - 15.0
14 DaysUndetectable3.0 - 6.010.0 - 15.0
21 Days0.5 - 1.52.0 - 4.08.0 - 12.0
35 Days2.0 - 4.01.0 - 2.05.0 - 8.0
56 Days2.5 - 5.00.5 - 1.53.0 - 6.0

Note: Values are approximate and can vary based on rat strain, age, and specific experimental conditions. Data compiled from multiple sources.[11][12][16][17][18][28][29]

Table 2: Time Course of Leydig Cell Depletion and Repopulation

Time Post-EDSLeydig Cell Number (per testis x 10^6)Leydig Cell Status
Control20 - 30Mature adult Leydig cells
1-3 Days< 1Degenerating Leydig cells
7 Days0Complete ablation
14 Days~1-2Appearance of fetal-type Leydig cells
21 Days~5-10Proliferation of new Leydig cells
35 Days~15-20Maturation of new Leydig cells
56 Days~20-30Fully repopulated with adult-type Leydig cells

Note: Values are approximate and can vary. Data compiled from multiple sources.[11][13][16][30][31]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo study using EDS for Leydig cell ablation.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_sampling Sample Collection (at various time points) cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Adult Male Rats) EDS_Injection Single Intraperitoneal EDS Injection Animal_Acclimatization->EDS_Injection EDS_Preparation EDS Solution Preparation (e.g., 75 mg/kg in 25% DMSO) EDS_Preparation->EDS_Injection Euthanasia Euthanasia EDS_Injection->Euthanasia Blood_Collection Blood Collection (Cardiac Puncture) Euthanasia->Blood_Collection Testis_Dissection Testis Dissection & Weighing Euthanasia->Testis_Dissection Hormone_Assay Serum Hormone Assays (Testosterone, LH, FSH) Blood_Collection->Hormone_Assay Histology Histological Analysis (H&E, TUNEL, IHC) Testis_Dissection->Histology Molecular_Biology Molecular & Biochemical Assays (Western Blot, etc.) Testis_Dissection->Molecular_Biology

References

Ethylene Dimethanesulfonate: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS), a mild alkylating agent known for its selective pro-apoptotic effects on Leydig cells, is a valuable tool in reproductive biology and cancer research.[1] Proper handling and solution preparation are paramount for reproducible experimental outcomes. This technical guide provides a comprehensive overview of the solubility and stability of ethylene dimethanesulfonate in common laboratory solvents. It includes available quantitative and qualitative solubility data, detailed experimental protocols for determining solubility and stability, and an exploration of its stability profile, including potential degradation pathways. Additionally, this guide outlines the known apoptotic signaling pathway induced by EDS in Leydig cells, visualized with a detailed diagram.

Solubility of this compound

The solubility of a compound is a critical parameter for a wide range of in vitro and in vivo studies. The solubility of this compound has been characterized in several common laboratory solvents, with the highest solubility observed in dimethyl sulfoxide (B87167) (DMSO).

Quantitative Solubility Data

Quantitative solubility data for this compound is summarized in Table 1. It is highly soluble in DMSO, which is often used for preparing concentrated stock solutions.[2] Information on its solubility in complex vehicle formulations is also available and is relevant for in vivo studies.[1]

Solvent/VehicleTemperatureSolubilityMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL458.19 mMUltrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use newly opened solvent.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL≥ 11.45 mMClear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL≥ 11.45 mMClear solution.[1]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL≥ 11.45 mMClear solution.[1]
Qualitative Solubility Data
  • Methanol: Very slightly soluble.

  • Chloroform: Sparingly soluble with heating.

  • Water: Publicly available quantitative data is limited, suggesting low aqueous solubility.

  • Ethanol: No specific data is publicly available, but based on its structure, it is expected to have limited solubility.

Stability of this compound

The stability of this compound in solution is crucial for ensuring the accuracy and reproducibility of experiments. As a diester of methanesulfonic acid, it has the potential to undergo hydrolysis, particularly in aqueous environments.

Storage of Stock Solutions

For long-term storage, it is recommended to keep this compound as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once in solution, likely in DMSO, stock solutions can be stored under the following conditions:[1][2]

  • -80°C: Up to 6 months.

  • -20°C: Up to 1 month.

It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Stability in Aqueous Solutions

Experimental Protocols

For researchers needing to determine the precise solubility and stability of this compound in their specific experimental systems, the following detailed protocols are provided.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial and place it on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes).

    • Filter the resulting supernatant through a syringe filter into a clean vial. This filtered solution represents the saturated solution.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered saturated sample into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Workflow Diagram:

G cluster_protocol Solubility Determination Workflow start Start: Add excess EDS to solvent equilibrate Equilibrate on shaker (24-48h at constant temp) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter hplc Analyze by HPLC filter->hplc quantify Quantify against calibration curve hplc->quantify end End: Determine solubility quantify->end

Caption: Workflow for determining the equilibrium solubility of a compound.

Protocol for Assessing Chemical Stability in Solution

This protocol allows for the evaluation of the degradation of this compound in a solvent over time.

Objective: To determine the rate of degradation of this compound in a specific solvent at a given temperature.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Solvent of interest (e.g., aqueous buffer, cell culture medium)

  • Temperature-controlled incubator (e.g., 37°C)

  • HPLC or LC-MS system

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest at a known initial concentration.

    • Distribute the solution into several autosampler vials.

  • Incubation and Sampling:

    • Place the vials in a temperature-controlled incubator.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

    • If necessary, quench the degradation reaction immediately by adding a suitable solvent (e.g., acetonitrile) or by freezing the sample at -80°C.

  • Analysis:

    • Analyze the samples from each time point by HPLC or LC-MS.

    • Quantify the remaining concentration of this compound at each time point by comparing the peak area to the peak area at time zero.

    • If using LC-MS, monitor for the appearance of new peaks that could represent degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • From this data, the degradation rate and half-life of the compound in the specific solvent and temperature can be calculated.

Workflow Diagram:

G cluster_stability Chemical Stability Assessment Workflow start Start: Prepare EDS solution incubate Incubate at constant temp start->incubate sample Sample at time points (t=0, 1, 2, 4... hrs) incubate->sample quench Quench reaction/ Store at -80°C sample->quench analyze Analyze by HPLC/LC-MS quench->analyze plot Plot % remaining vs. time analyze->plot end End: Determine degradation rate plot->end

Caption: Workflow for assessing the chemical stability of a compound in solution.

Mechanism of Action: Apoptotic Signaling Pathway

This compound selectively induces apoptosis in adult Leydig cells.[4][5] Studies have elucidated parts of the molecular mechanism, indicating that the process is mediated through the Fas signaling pathway and involves the activation of caspase-3.[4][6] Notably, the Bcl-2 family of proteins does not appear to be involved in this apoptotic process.[6]

The proposed signaling cascade is as follows:

  • Treatment with this compound leads to an upregulation of both the Fas receptor (Fas) and its ligand (FasL) on Leydig cells.[6]

  • The binding of FasL to Fas initiates the apoptotic signal.

  • This signal transduction leads to the activation of downstream effector caspases, specifically caspase-3.[4]

  • Activated caspase-3 then executes the final stages of apoptosis, leading to characteristic morphological and biochemical changes, such as DNA fragmentation and cell death.[4][5]

Signaling Pathway Diagram:

G cluster_pathway EDS-Induced Apoptosis in Leydig Cells EDS This compound (EDS) Fas_up Upregulation of Fas and FasL EDS->Fas_up Fas_binding FasL-Fas Binding Fas_up->Fas_binding Caspase3 Caspase-3 Activation Fas_binding->Caspase3 Apoptosis Apoptosis (DNA fragmentation, cell death) Caspase3->Apoptosis Bcl2 Bcl-2 Family (Not Involved)

Caption: Signaling pathway of EDS-induced apoptosis in Leydig cells.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers in the fields of drug development and life sciences. While highly soluble in DMSO, its solubility in aqueous and alcoholic solvents is limited. The stability of EDS in solution, particularly in aqueous media, should be carefully considered, and fresh solutions are recommended for optimal experimental results. The provided protocols offer a framework for determining these key parameters in specific laboratory settings. Furthermore, the elucidation of its apoptotic signaling pathway via Fas/FasL and caspase-3 activation provides a basis for further mechanistic studies.

References

Ethylene Dimethanesulfonate: A Technical Guide to its Core Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is a bifunctional alkylating agent with a high degree of cellular specificity, making it an invaluable tool in various fields of biomedical research.[1][2] As a member of the alkyl sulfonate class of compounds, its primary mechanism of action involves the covalent attachment of alkyl groups to nucleophilic sites on biological macromolecules, most notably DNA.[1][3][4][5][6] This activity disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] What makes EDS particularly noteworthy is its selective cytotoxicity towards specific cell populations, a characteristic that has been extensively exploited in endocrinology, reproductive biology, and cancer research. This technical guide provides an in-depth overview of the key research applications of EDS, with a focus on its use in Leydig cell ablation, the associated signaling pathways, and detailed experimental protocols.

Core Research Application: Selective Leydig Cell Ablation

The most prominent and well-documented research application of EDS is the selective destruction of Leydig cells in the testes of adult rats.[7][8] Leydig cells are the primary source of testosterone, and their specific elimination by EDS provides a powerful model for studying the consequences of androgen deprivation and the subsequent processes of Leydig cell regeneration.[8][9]

Mechanism of Action in Leydig Cells

EDS is a mild alkylating, non-volatile methanesulfonic diester of ethylene glycol.[10][11][12][13] Its selective pro-apoptotic effect on Leydig cells is a key area of investigation.[10][11][12][13] Following a single administration of EDS to adult rats, Leydig cells undergo degenerative changes within 12 to 24 hours, with complete elimination from the interstitial space of the testes within 2 to 4 days.[7][14] This process is then followed by a period of regeneration, with new Leydig cells appearing around 14 to 21 days post-treatment and the population being fully restored by approximately 45 to 49 days.[7][8] This specific cytotoxicity is not observed in immature rat Leydig cells or in mouse Leydig cells, highlighting a species and developmental stage-specific sensitivity.[15]

Signaling Pathways Involved in EDS-Induced Leydig Cell Apoptosis

The apoptotic demise of Leydig cells induced by EDS is primarily mediated through the extrinsic apoptotic pathway, specifically involving the Fas signaling system and the subsequent activation of the caspase cascade.

Research has shown that following EDS administration, there is a significant upregulation of both the Fas receptor (Fas) and its ligand (FasL) on the surface of Leydig cells. The binding of FasL to Fas initiates a signaling cascade that leads to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This proximity-induced activation of caspase-8 marks the commitment to apoptosis. Notably, members of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway, do not appear to be involved in EDS-induced Leydig cell death.

EDS_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Leydig Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDS Ethylene dimethanesulfonate (EDS) FasL Fas Ligand (FasL) EDS->FasL Upregulates Fas Fas Receptor EDS->Fas Upregulates FasL->Fas Binding FADD FADD Fas->FADD Recruits ProCasp8 Pro-caspase-8 FADD->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleavage & Activation Casp3 Active Caspase-3 ProCasp3->Casp3 DNA_Frag DNA Fragmentation & Apoptosis Casp3->DNA_Frag Translocates to Nucleus EDS_Steroidogenesis_Inhibition cluster_cell Leydig Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Cholesterol Cholesterol Chol_Mito Cholesterol Cholesterol->Chol_Mito Transport StAR_mRNA StAR mRNA StAR_Protein StAR Protein StAR_mRNA->StAR_Protein Translation StAR_Protein->Cholesterol StAR_Protein->Chol_Mito OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane Pregnenolone Pregnenolone Chol_Mito->Pregnenolone Conversion P450scc P450scc P450scc Testosterone Testosterone (via multiple steps) Pregnenolone->Testosterone Star_Gene Star Gene Star_Gene->StAR_mRNA Transcription EDS Ethylene dimethanesulfonate (EDS) Inhibition->StAR_Protein Inhibits Expression Inhibition->Star_Gene Inhibits Promoter Activity Experimental_Workflow_EDS cluster_preparation Preparation cluster_procedure Procedure cluster_post_procedure Post-Procedure cluster_analysis Analysis Acclimatize Animal Acclimatization (≥ 1 week) Prepare_EDS Prepare EDS Solution (e.g., 75 mg/kg in DMSO/Water) Acclimatize->Prepare_EDS Weigh Weigh Rats & Calculate Dose Prepare_EDS->Weigh Inject Administer EDS via IP Injection Weigh->Inject Monitor Monitor Animals Inject->Monitor Timeline Follow Experimental Timeline (e.g., 2, 7, 14, 21, 49 days) Monitor->Timeline Collect Euthanize & Collect Tissues (Testes, Blood, etc.) Timeline->Collect Analysis Histology, IHC, qPCR, Hormone Assays, etc. Collect->Analysis

References

Ethylene Dimethanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS), a bifunctional alkylating agent, has emerged as a valuable tool in reproductive biology and toxicology research. Its remarkable specificity in inducing apoptosis in Leydig cells, the primary testosterone-producing cells in the testes, has made it an indispensable compound for studying Leydig cell function, regulation, and regeneration. This technical guide provides a comprehensive overview of ethylene dimethanesulfonate, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in research settings.

Chemical Identity and Properties

This compound is chemically identified as 2-[(methylsulfonyl)oxy]ethyl methanesulfonate. It is a diester of ethylene glycol and methanesulfonic acid.[1][2][3]

PropertyValueReference
CAS Number 4672-49-5[1][2][3][4]
Molecular Formula C₄H₁₀O₆S₂[2][4]
Molecular Weight 218.25 g/mol [2][4]
IUPAC Name 2-[(methylsulfonyl)oxy]ethyl methanesulfonate
SMILES CS(=O)(=O)OCCOS(C)(=O)=O[4]
Synonyms Ethylene bis(methanesulfonate), 1,2-Bis(mesyloxy)ethane[5]
Appearance White crystals or powder
Melting Point 35-36°C[3]
Boiling Point 448.9°C at 760 mmHg[3]
Density 1.461 g/cm³[3]

Chemical Structure:

Figure 1. Chemical structure of this compound.

Mechanism of Action: Selective Leydig Cell Apoptosis

This compound is a potent and selective cytotoxic agent for adult Leydig cells in the rat testis.[6] Its mechanism of action involves the induction of apoptosis, or programmed cell death.

The cytotoxicity of EDS is believed to be mediated through its properties as an alkylating agent. The process is intricately linked to intracellular glutathione (B108866) (GSH) levels. Depletion of GSH in Leydig cells appears to be a critical step in initiating the apoptotic cascade.[7] Studies have shown that modulating intracellular GSH levels can alter the sensitivity of Leydig cells to EDS-induced apoptosis.

The apoptotic pathway triggered by EDS in Leydig cells involves the Fas/FasL system. Following EDS administration, there is an upregulation of both the Fas receptor (FasR) and its ligand (FasL) in Leydig cells, leading to the activation of the caspase cascade and subsequent execution of apoptosis.[8]

G cluster_0 Leydig Cell EDS This compound (EDS) GSH_depletion Glutathione (GSH) Depletion EDS->GSH_depletion Induces FasL_FasR Increased FasL/FasR Expression GSH_depletion->FasL_FasR Leads to Caspase_activation Caspase Cascade Activation FasL_FasR->Caspase_activation Activates Apoptosis Apoptosis Caspase_activation->Apoptosis Executes

Figure 2. Proposed signaling pathway of EDS-induced Leydig cell apoptosis.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various in vivo and in vitro studies. The following tables summarize key effective concentrations (EC₅₀) and effective doses (ED₅₀) reported in the literature.

Table 1: In Vitro Efficacy (EC₅₀)

EndpointCell Type / SystemEC₅₀Reference
Inhibition of hCG-stimulated Testosterone (B1683101) ProductionPurified Adult Rat Leydig Cells370 µM[1]
Inhibition of Testosterone ProductionAdult Rat Leydig Cells60 µg/mL
Inhibition of [³⁵S]methionine IncorporationAdult Rat Leydig Cells95 µg/mL
Inhibition of [³⁵S]methionine IncorporationImmature Rat Leydig Cells420 µg/mL
Inhibition of Testosterone ProductionAdult Rabbit Leydig Cells1137 µM[7]
Inhibition of Testosterone ProductionImmature Rabbit Leydig Cells4397 µM[7]
Inhibition of Testosterone ProductionAdult Rat Testis Explants336 µM[7]
Inhibition of Testosterone ProductionAdult Rabbit Testis Explants2026 µM[7]

Table 2: In Vivo Efficacy (ED₅₀)

EndpointAnimal ModelED₅₀Reference
Inhibition of hCG-stimulated Testosterone ProductionAdult Rat60 mg/kg[1]
Serum Testosterone Decline (Intra-testicular injection)Rat1.2 mg/kg[9]
Serum Testosterone Decline (Lumbar injection)Rat36.8 mg/kg[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Administration for Leydig Cell Ablation in Rats

Objective: To selectively eliminate Leydig cells in adult male rats.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil or other suitable vehicle

  • Adult male Sprague-Dawley rats (250-300g)

  • Syringes and needles for injection

Procedure:

  • Prepare the EDS solution. A common dosage is 75 mg/kg body weight.[10] Dissolve the required amount of EDS in a minimal volume of DMSO and then dilute with corn oil to the final desired concentration. Ensure the solution is homogenous.

  • Administer a single intraperitoneal injection of the EDS solution to the rats.

  • Monitor the animals for any adverse effects.

  • Leydig cell ablation is typically complete within 3-4 days post-injection, with testosterone levels reaching castrate levels.[11] Leydig cell regeneration begins around 14-21 days post-injection.[12]

In Vitro Treatment of Leydig Cells

Objective: To assess the direct effects of EDS on isolated Leydig cells.

G cluster_workflow In Vitro EDS Treatment Workflow start Isolate Leydig Cells from Rat Testes culture Culture Leydig Cells in appropriate medium start->culture treat Treat cells with varying concentrations of EDS culture->treat incubate Incubate for a defined period (e.g., 24h) treat->incubate harvest Harvest cells and supernatant incubate->harvest analyze Analyze for: - Cell Viability (e.g., MTT assay) - Apoptosis (e.g., TUNEL, DNA laddering) - Testosterone Production (e.g., RIA) harvest->analyze end Data Analysis and Interpretation analyze->end

Figure 3. Experimental workflow for in vitro studies of EDS on Leydig cells.

4.2.1. Leydig Cell Isolation from Rat Testes

Materials:

  • Testes from adult male rats

  • Medium 199 or DMEM/F-12

  • Collagenase (Type I or IV)

  • DNase I

  • Percoll or Ficoll

  • Centrifuge

  • Sterile instruments

Procedure:

  • Euthanize rats and aseptically remove testes.

  • Decapsulate the testes and mince the tissue in a sterile petri dish containing medium.

  • Incubate the minced tissue with collagenase (e.g., 0.25 mg/mL) in medium at 34°C with gentle shaking for 10-15 minutes to dissociate the interstitial cells.

  • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove seminiferous tubules.

  • Wash the cells by centrifugation and resuspend in fresh medium.

  • To enrich for Leydig cells, a density gradient centrifugation step using Percoll or Ficoll can be performed. Layer the cell suspension on top of the gradient and centrifuge. Leydig cells will be found at a specific density layer (e.g., between 1.064 and 1.070 g/ml for Percoll).[2]

  • Collect the Leydig cell-enriched fraction, wash, and resuspend in culture medium. Cell purity can be assessed by histochemical staining for 3β-hydroxysteroid dehydrogenase (3β-HSD) activity.

4.2.2. Apoptosis Detection by DNA Laddering Assay

Objective: To visualize the characteristic fragmentation of DNA that occurs during apoptosis.

Materials:

  • Control and EDS-treated Leydig cells

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and a detergent like SDS)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Agarose (B213101) gel electrophoresis system

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • Harvest control and treated cells.

  • Lyse the cells in lysis buffer.

  • Treat the lysate with RNase A to degrade RNA.

  • Treat with Proteinase K to digest proteins.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA with ethanol and resuspend in TE buffer.

  • Mix an aliquot of the DNA with loading dye and load onto an agarose gel (e.g., 1.5-2.0%).

  • Run the gel until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs.

Conclusion

This compound is a powerful and specific tool for researchers studying Leydig cell biology. Its ability to selectively induce apoptosis provides a unique model for investigating the intricate processes of steroidogenesis, testicular function, and cell regeneration. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental protocols is crucial for its effective and reliable use in a research setting. This guide provides a foundational resource for scientists and professionals in the field of drug development and reproductive science to harness the full potential of this important research compound.

References

An In-depth Technical Guide on the Initial Studies of Ethylene Dimethanesulfonate and Testicular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethane-1,2-dimethyl sulphonate, is an alkylating agent with potent and specific cytotoxic effects on Leydig cells in the testes of certain species, most notably the rat.[1][2] This selective toxicity makes EDS an invaluable tool for studying the dynamics of the hypothalamic-pituitary-gonadal (HPG) axis, the intricate process of Leydig cell development and regeneration, and the androgen-dependent regulation of spermatogenesis.[1][3] Following a single administration, EDS leads to the complete, albeit temporary, elimination of the adult Leydig cell population, resulting in a rapid decline in testosterone (B1683101) production to castrate levels.[4] This acute androgen withdrawal triggers a cascade of hormonal and cellular responses, culminating in the regeneration of a new, fully functional population of Leydig cells.[5][6] This whitepaper provides a comprehensive overview of the initial studies on EDS and its effects on testicular function, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: The Quantitative Impact of EDS on Testicular Parameters

The administration of EDS induces significant and predictable changes in the hormonal milieu and testicular morphology. The following tables summarize the quantitative data from key initial studies, providing a clear overview of the temporal effects of EDS on testicular function in adult rats.

Table 1: Hormonal Changes Following a Single Intraperitoneal Injection of EDS in Adult Rats

Time Post-EDSSerum Testosterone (ng/mL)Serum Luteinizing Hormone (LH) (ng/mL)Serum Follicle-Stimulating Hormone (FSH) (ng/mL)Reference
Control 2.5 - 5.00.5 - 1.55 - 15[7][8][9]
12 hours ↓ (Degenerative changes in Leydig cells begin)--[4]
24 hours --[4]
2 days (48h) Undetectable / Castrate levels[4][7]
3 days (72h) Undetectable↑↑↑↑[5][10]
7 days Undetectable↑↑↑ (Peak levels)↑↑↑ (Elevated)[5][7][11]
14 days Undetectable↑↑↑ (Remains elevated)↑↑↑ (Remains elevated)[6][7]
21 days ↑ (Beginning to rise)↓ (Beginning to decline)↓ (Beginning to decline)[4][7]
30 days ~ Control levels~ Control levels~ Control levels[6]
45 - 54 days ~ Control levels~ Control levels~ Control levels[3][4]

Note: Arrows indicate the direction of change relative to control values. The number of arrows is indicative of the magnitude of the change. Specific values can vary between studies due to differences in rat strains and assay sensitivities.

Table 2: Cellular and Gravimetric Changes in the Testis Following a Single Intraperitoneal Injection of EDS in Adult Rats

Time Post-EDSLeydig Cell Number (per testis)Testicular Weight (g)Reference
Control ~28 x 10^61.5 - 2.0[5]
2 days Markedly decreased[6]
3 - 7 days Absent / Undetectable[5]
14 days Absent / Undetectable↓↓[6]
21 days ~1-2 x 10^6 (Fetal-type)[4][5]
28 - 30 days ~15 x 10^6 (Regenerating)↑ (Returning to normal)[5][6]
42 - 70 days ~28 x 10^6 (Restored to pre-treatment values)~ Control levels[5]

Note: The regeneration of Leydig cells originates from precursor or stem cells within the testicular interstitium.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of EDS and testicular function.

Ethylene Dimethanesulfonate (EDS) Administration in Rats
  • Objective: To induce selective Leydig cell ablation in adult male rats.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used.[1][5]

  • EDS Preparation: EDS is dissolved in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (typically a 1:3 ratio).[12]

  • Dosage and Administration: A single intraperitoneal (i.p.) injection of EDS at a dose of 75-100 mg/kg body weight is administered.[1][4] Control animals receive an equivalent volume of the DMSO/water vehicle.

  • Post-Administration Care: Animals should be housed under standard laboratory conditions with ad libitum access to food and water.[13] Monitor for any signs of systemic toxicity, although EDS is noted for its high specificity to Leydig cells.[14]

Blood and Tissue Sample Collection
  • Objective: To collect serum for hormone analysis and testicular tissue for histological and morphometric evaluation at various time points post-EDS administration.

  • Procedure:

    • At predetermined time points (e.g., 0, 3, 7, 14, 21, 30, and 56 days post-EDS), animals are euthanized, typically via CO2 asphyxiation followed by cervical dislocation or by an overdose of an anesthetic.

    • Blood is collected via cardiac puncture.

    • The collected blood is allowed to clot at room temperature and then centrifuged to separate the serum, which is stored at -20°C or -80°C until hormone analysis.

    • The testes are dissected, and their weights are recorded.[15][16]

    • One testis is fixed in Bouin's solution or 10% neutral buffered formalin for 24 hours for histological processing.[17][18] The other can be used for other analyses, such as interstitial fluid collection or molecular studies.

Hormone Analysis: Radioimmunoassay (RIA)
  • Objective: To quantify serum levels of testosterone, LH, and FSH.

  • Principle: RIA is a sensitive technique that uses a competitive binding reaction between a radiolabeled hormone and a non-labeled hormone for a limited number of specific antibody binding sites.

  • General Protocol:

    • Serum samples are thawed.

    • For testosterone measurement, serum samples may require ether extraction to separate the steroid from binding proteins.[19]

    • Standards (known concentrations of the hormone), control samples, and unknown samples are incubated with a specific primary antibody.

    • A known quantity of the radiolabeled hormone (e.g., ¹²⁵I-labeled LH or ³H-labeled testosterone) is added to each tube.

    • The mixture is incubated to allow competitive binding to occur.

    • A second antibody or a solid-phase medium is used to precipitate the primary antibody-hormone complexes.[20]

    • The mixture is centrifuged, and the supernatant is decanted.

    • The radioactivity of the pellet (bound hormone) is measured using a gamma or beta counter.

    • A standard curve is generated by plotting the radioactivity of the standards against their concentrations.

    • The hormone concentrations in the unknown samples are determined by interpolating their radioactivity values on the standard curve.[8][21]

Histological Analysis of Testicular Tissue
  • Objective: To visualize the morphology of the seminiferous tubules and the interstitial compartment, and to identify and quantify Leydig cells.

  • Procedure:

    • Fixation and Processing: Testes fixed in Bouin's solution or formalin are dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin (B1166041) wax.[17][18]

    • Sectioning: The paraffin blocks are sectioned at a thickness of 5-6 µm using a rotary microtome.[18]

    • Staining (Hematoxylin and Eosin (B541160) - H&E):

      • Sections are deparaffinized in xylene and rehydrated through a descending series of ethanol to water.

      • Stain in Harris's hematoxylin (B73222) to stain cell nuclei blue/purple.

      • Differentiate in acid-alcohol to remove excess stain.

      • "Blue" the sections in a weak alkaline solution.

      • Counterstain with eosin Y to stain cytoplasm and connective tissue pink/red.[22]

      • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

    • Microscopy: The stained sections are examined under a light microscope to assess the integrity of the seminiferous epithelium and the presence or absence of Leydig cells in the interstitium.[22]

Leydig Cell Quantification: Stereological Methods
  • Objective: To obtain an unbiased estimate of the total number of Leydig cells per testis.

  • Principle: The optical fractionator is a stereological method that combines a systematic random sampling scheme with a dissector counting probe to estimate cell numbers without being affected by cell size, shape, or orientation.[23][24]

  • Procedure:

    • Systematically sample sections from the paraffin-embedded testis.

    • On each selected section, use a microscope equipped with a motorized stage and stereology software.

    • Define a systematic random grid of counting frames across the section.

    • At each grid position, use a high-magnification objective and an optical dissector probe (two parallel focal planes with a known distance between them).

    • Count the Leydig cell nuclei that come into focus within the counting frame and between the two focal planes, following specific counting rules (e.g., counting nuclei that fall within the frame and on two of its borders, while ignoring those on the other two borders).

    • The total number of Leydig cells is calculated by multiplying the sum of the counted cells by the inverse of the sampling fractions (section, area, and thickness).[24][25]

Mandatory Visualizations

Signaling Pathway: The Hypothalamic-Pituitary-Gonadal (HPG) Axis and the Impact of EDS

HPG_Axis_EDS cluster_testis Testis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Leydig_Cells Leydig Cells Pituitary->Leydig_Cells LH (+) Testis Testis Testosterone Testosterone Leydig_Cells->Testosterone Synthesis Testosterone->Hypothalamus Testosterone->Pituitary Negative Feedback (-) EDS Ethylene dimethanesulfonate (EDS) EDS->Leydig_Cells Cytotoxicity

Caption: The HPG axis and the disruptive action of EDS on Leydig cells.

Experimental Workflow: Investigating the Effects of EDS on Testicular Function

EDS_Workflow start Start: Adult Male Rats eds_admin EDS Administration (75-100 mg/kg, i.p.) start->eds_admin control_admin Vehicle Administration (Control Group) start->control_admin time_points Euthanasia at Specific Time Points eds_admin->time_points control_admin->time_points sample_collection Blood & Testis Collection time_points->sample_collection serum_analysis Serum Analysis (RIA for T, LH, FSH) sample_collection->serum_analysis testis_analysis Testis Analysis sample_collection->testis_analysis data_analysis Data Analysis & Comparison serum_analysis->data_analysis histology Histology (H&E) testis_analysis->histology stereology Stereology (Leydig Cell Count) testis_analysis->stereology histology->data_analysis stereology->data_analysis

Caption: A typical experimental workflow for studying EDS effects.

Logical Relationship: Cascade of Events from EDS Administration to Regeneration

EDS_Cascade A EDS Administration B Leydig Cell Ablation A->B C ↓ Testosterone Production B->C D Loss of Negative Feedback on HPG Axis C->D E ↑ LH & FSH Secretion D->E F Stimulation of Leydig Stem/Progenitor Cells E->F G Leydig Cell Differentiation & Proliferation F->G H Restoration of Leydig Cell Population G->H I Normalization of Testosterone Levels H->I J Re-establishment of HPG Axis Homeostasis I->J

Caption: The logical sequence of events following EDS administration.

Conclusion

The initial studies on this compound have unequivocally established it as a powerful and specific tool for the in vivo study of testicular endocrinology. By inducing a predictable and reversible chemical castration, EDS allows for the detailed investigation of androgen-dependent processes and the remarkable regenerative capacity of the testis. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in the complex interplay of hormones and cellular dynamics that govern male reproductive function. The use of EDS as a model continues to yield valuable insights into Leydig cell biology, spermatogenesis, and the potential for therapeutic interventions targeting the HPG axis.

References

Methodological & Application

Ethylene Dimethanesulfonate (EDS): A Protocol for In Vivo Leydig Cell Ablation in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Ethylene (B1197577) dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells in the testes of adult rats, making it an invaluable tool for studying the dynamics of testicular function, steroidogenesis, and Leydig cell regeneration. A single intraperitoneal injection of EDS leads to the complete destruction of the existing Leydig cell population, resulting in a temporary and reversible state of androgen deficiency. This model allows researchers to investigate the consequences of testosterone (B1683101) depletion and the subsequent process of Leydig cell repopulation from progenitor cells.

This document provides a detailed experimental protocol for the in vivo use of EDS in rats, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with a single dose of EDS administration in adult male rats.

Table 1: Dosage and Administration

ParameterValueReference
Compound Ethylene Dimethanesulfonate (EDS)N/A
Animal Model Adult Male Rats (e.g., Wistar, Sprague-Dawley)[1][2]
Dosage 75 - 100 mg/kg body weight[1][2][3]
Administration Route Intraperitoneal (i.p.) injection[4]
Vehicle Dimethyl sulfoxide (B87167) (DMSO) and water[3]

Table 2: Timeline of Physiological Effects Following a Single EDS Injection

Time PointEventHormonal ChangesReference
12 - 72 hours Onset of Leydig cell degeneration; chromatin condensation and cytoplasmic vacuolation are visible.Serum testosterone levels begin to decline significantly.[1][2][3]
2 - 4 days Leydig cells are largely absent; testicular macrophages phagocytose cellular debris.Serum testosterone drops to castrate levels. Serum Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels begin to rise.[1][2][3]
7 - 14 days Complete absence of mature Leydig cells in the testicular interstitium.Serum testosterone remains at castrate levels. Serum LH levels are significantly elevated, similar to castrated rats.[1][5]
14 - 21 days Appearance of new, small, fetal-like Leydig cells, often near peritubular or perivascular regions.Serum testosterone levels begin to recover as new Leydig cells differentiate.[1][2][4]
28 - 49 days The new generation of Leydig cells matures and repopulates the interstitium.Serum testosterone levels return to normal. Serum LH and FSH levels gradually return to baseline.[1]

Experimental Protocols

Materials and Reagents
  • This compound (EDS)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • Adult male rats (e.g., Wistar or Sprague-Dawley, 8-12 weeks old)

  • Standard animal housing and husbandry equipment

  • Syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

EDS Solution Preparation

Caution: EDS is a potent alkylating agent and should be handled with appropriate safety precautions in a chemical fume hood.

  • On the day of injection, weigh the required amount of EDS based on the number of animals and the target dose (e.g., 75 mg/kg).

  • Prepare the vehicle by mixing DMSO and sterile water. A common ratio is 1:3 (v/v) DMSO to water.

  • Dissolve the EDS in the DMSO portion first.

  • Gradually add the sterile water while vortexing to ensure the EDS remains in solution.

  • The final concentration should be calculated to deliver the desired dose in a suitable injection volume (e.g., 0.5 - 1.0 mL per rat).

Animal Handling and EDS Administration
  • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Weigh each rat accurately on the day of the experiment to calculate the precise volume of the EDS solution to be injected.

  • Administer the EDS solution via a single intraperitoneal (i.p.) injection.

  • A control group should be injected with the vehicle solution only.

  • Monitor the animals for any signs of distress post-injection.

Post-Treatment Monitoring and Sample Collection
  • Tissue Collection: At selected time points post-injection (e.g., days 3, 7, 14, 21, 35, 49), euthanize the animals according to approved protocols.

  • Blood Collection: Collect trunk blood for hormone analysis. Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.

  • Testis Collection: Dissect the testes, remove the tunica albuginea, and weigh them.

    • For histology, fix one testis in Bouin's solution or 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process for paraffin (B1166041) embedding.

    • For molecular or biochemical analysis, snap-freeze the other testis in liquid nitrogen and store at -80°C.

Analytical Methods
  • Histology and Immunohistochemistry:

    • Prepare 5 µm sections from the paraffin-embedded testes.

    • Perform Hematoxylin and Eosin (H&E) staining to observe the general morphology of the testicular interstitium and seminiferous tubules.

    • Perform immunohistochemistry for Leydig cell-specific markers, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or Cytochrome P450 17A1 (CYP17A1), to identify and quantify Leydig cells.

  • Hormone Analysis:

    • Measure serum concentrations of testosterone, LH, and FSH using commercially available ELISA or radioimmunoassay (RIA) kits.

  • Morphometric Analysis:

    • Use stained testicular sections to quantify the number and volume of Leydig cells per testis to track the dynamics of ablation and regeneration.[1]

Visualizations: Diagrams and Workflows

Experimental Workflow

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Phase a Acclimatize Rats (>= 1 week) b Prepare EDS Solution (75-100 mg/kg in DMSO/Water) a->b c Weigh Rats & Calculate Dose b->c d Administer Single i.p. Injection (EDS or Vehicle Control) c->d e Euthanasia & Sample Collection (Selected time points: e.g., Day 3 to Day 49) d->e f Blood Collection (Serum for Hormones) e->f g Testis Collection (Histology & Molecular) e->g h Hormone Analysis (Testosterone, LH, FSH) f->h i Histological & Morphometric Analysis g->i

Caption: Experimental workflow for in vivo Leydig cell ablation using EDS in rats.

Mechanism of EDS-Induced Leydig Cell Ablation and Regeneration

G cluster_ablation Leydig Cell Ablation (0-14 days) cluster_regeneration Leydig Cell Regeneration (14-49 days) A Single i.p. Injection of EDS B EDS Accumulates in Testicular Interstitium A->B C Induction of Apoptosis in Mature Leydig Cells (Alkylating Action) B->C D Complete Leydig Cell Destruction C->D E Phagocytosis by Macrophages D->E F Testosterone Levels Crash D->F G LH/FSH Levels Rise (Negative Feedback) F->G H High LH Levels G->H I Stimulation of Interstitial Stem/Progenitor Cells H->I J Differentiation into New Fetal-like Leydig Cells I->J K Maturation into Adult Leydig Cells J->K L Restoration of Testosterone Production K->L M Normalization of LH/FSH Levels L->M

Caption: Timeline of EDS-induced Leydig cell ablation and subsequent regeneration.

References

Application Notes and Protocols for Ethylene Dimethanesulfonate (EDS) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene dimethanesulfonate (EDS) is an alkylating agent renowned for its selective cytotoxicity towards Leydig cells in the testes of certain species, most notably the rat. This property has made it a valuable tool for studying the consequences of androgen depletion and the dynamics of Leydig cell regeneration. However, extensive research has demonstrated a significant species-specific difference in sensitivity to EDS. While a single administration can effectively ablate the Leydig cell population in adult rats, mice have been shown to be largely resistant to this effect at comparable dosages.[1][2][3] This document provides a comprehensive guide to the administration of EDS in mice, with a critical focus on the scientific context of this resistance. It includes a general protocol for the preparation and administration of EDS, a summary of the expected outcomes based on current literature, and a comparison with the effects observed in rats.

Introduction

Leydig cells, located in the interstitial compartment of the testes, are the primary source of testosterone (B1683101). The ability to selectively eliminate these cells provides a powerful model for investigating the role of androgens in various physiological processes, including spermatogenesis, feedback regulation of the hypothalamic-pituitary-gonadal axis, and the development of androgen-dependent pathologies. In rats, EDS administration leads to the specific destruction of mature Leydig cells, causing a rapid decline in serum testosterone to castrate levels.[2] This effect is transient, with the Leydig cell population typically regenerating from stem/progenitor cells over several weeks.

Crucially for researchers utilizing mouse models, both in vivo and in vitro studies have consistently shown that mouse Leydig cells are not susceptible to EDS-induced cytotoxicity at doses effective in rats.[3][4] A single intraperitoneal injection of EDS in mice does not lead to the widespread Leydig cell death and subsequent androgen deprivation seen in rats.[2] While some effects on gene expression in mouse Leydig cell lines (e.g., MA-10) have been observed in vitro, these typically require significantly higher concentrations of EDS than those needed to induce apoptosis in rat Leydig cells.[1][5]

These application notes are intended to provide researchers with a detailed protocol for administering EDS to mice for experimental purposes, while strongly emphasizing that this procedure should not be expected to induce Leydig cell ablation as it does in rats. The provided methodologies are for the general administration of a chemical agent and for comparative studies, rather than for a specific, validated biological outcome of Leydig cell depletion in mice.

Data Presentation

The following tables summarize the differential effects of this compound (EDS) in rats versus mice, based on data from published literature.

Table 1: In Vivo Effects of EDS on Leydig Cells and Testosterone

SpeciesRoute of AdministrationTypical DosageEffect on Leydig CellsEffect on Serum TestosteroneCitation(s)
Rat Intraperitoneal (IP)75-100 mg/kgComplete destruction of mature Leydig cells within 2-4 days.Decrease to castrate levels within 2-3 days.[2][6]
Mouse Intraperitoneal (IP)75-100 mg/kgNo significant Leydig cell destruction reported.No significant change reported.[2][3]

Table 2: In Vitro Effects of EDS on Leydig Cell Viability

Cell TypeSpeciesEDS Concentration for CytotoxicityNotesCitation(s)
Primary Leydig Cells Rat~75 µg/mLHigh sensitivity to EDS-induced cell death.[3]
R2C (immortalized) Rat1-5 mMSensitive to EDS, showing decreased cell viability and altered gene promoter activity.[1][5]
Primary Leydig Cells MouseNo significant effect at rat-toxic dosesResistant to EDS-induced inhibition of steroid production.[3][4]
MA-10 (immortalized) Mouse>5 mMSignificantly more resistant than rat Leydig cells; requires higher concentrations for cell death.[1][5]

Experimental Protocols

General Protocol for EDS Administration in Mice

This protocol details the procedure for a single intraperitoneal (IP) injection of EDS in mice. It is a general guide for administering the compound and should be adapted based on specific experimental designs.

4.1.1 Materials

  • This compound (CAS #4672-49-5)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile insulin (B600854) syringes with permanently attached needles (e.g., 28-30 gauge)

  • Analytical balance

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

4.1.2 EDS Solution Preparation EDS is typically prepared in a vehicle of DMSO and PBS. A common ratio is 1 part DMSO to 3 parts PBS.[6]

  • Caution: EDS is a cytotoxic alkylating agent. Handle with appropriate care in a chemical fume hood.

  • Determine the total volume of EDS solution needed based on the number of mice and the injection volume (typically 10 mL/kg body weight).

  • Weigh the required amount of EDS powder. For a 75 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume, the concentration would be 7.5 mg/mL.

  • In a sterile microcentrifuge tube, first dissolve the EDS powder in the required volume of DMSO. For a 1:3 DMSO:PBS solution, this would be 25% of the final volume.

  • Vortex briefly until the EDS is completely dissolved.

  • Add the corresponding volume of sterile PBS (75% of the final volume) to the dissolved EDS solution.

  • Vortex again to ensure a homogenous solution.

  • Prepare the vehicle control solution (e.g., 25% DMSO, 75% PBS) in the same manner, without adding EDS.

4.1.3 Administration Procedure

  • Weigh each mouse to determine the precise injection volume.

  • Properly restrain the mouse. For an IP injection, the mouse should be held in dorsal recumbency (on its back) with the head tilted slightly down.

  • Draw the calculated volume of the EDS solution (or vehicle) into a sterile syringe.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum. The needle should be inserted at a shallow angle (approximately 15-20 degrees) to penetrate the peritoneum without damaging internal organs.

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions post-injection, such as signs of pain, distress, or peritonitis.

Post-Administration Monitoring and Analysis

To assess the effects of EDS administration, the following endpoints can be evaluated at predetermined time points (e.g., 3, 7, 14, and 21 days post-injection):

  • Serum Testosterone Levels: Blood can be collected via approved methods (e.g., submandibular or saphenous vein) for testosterone measurement by ELISA or mass spectrometry.

  • Testicular Histology: Testes should be collected, fixed in Bouin's solution or 4% paraformaldehyde, and processed for paraffin (B1166041) embedding. Sections can be stained with Hematoxylin and Eosin (H&E) to assess the morphology and number of Leydig cells.

  • Immunohistochemistry: Staining for Leydig cell markers, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or CYP11A1, can provide a more specific quantification of the Leydig cell population.

Visualizations

EDS_Signaling_Pathway cluster_cell Sensitive Leydig Cell (e.g., Rat) EDS This compound (EDS) GSH Glutathione (GSH) EDS->GSH Depletion Alkylation Alkylation of Cellular Proteins EDS->Alkylation Induces Stress Cellular Stress GSH->Stress Inhibits Alkylation->Stress Apoptosis Apoptosis Stress->Apoptosis Triggers

Caption: Proposed mechanism of EDS-induced apoptosis in sensitive Leydig cells.

Experimental_Workflow cluster_treatment Treatment Phase (Day 0) cluster_monitoring Monitoring & Analysis start Experimental Start: Adult Male Rats & Mice grouping Randomly Assign to Groups (n=X per group) start->grouping rat_control Rat Vehicle Control (DMSO+PBS, IP) grouping->rat_control rat_eds Rat + EDS (75 mg/kg, IP) grouping->rat_eds mouse_control Mouse Vehicle Control (DMSO+PBS, IP) grouping->mouse_control mouse_eds Mouse + EDS (75 mg/kg, IP) grouping->mouse_eds analysis_rat Endpoint Analysis (Rats) - Serum Testosterone - Testicular Histology rat_control->analysis_rat rat_eds->analysis_rat analysis_mouse Endpoint Analysis (Mice) - Serum Testosterone - Testicular Histology mouse_control->analysis_mouse mouse_eds->analysis_mouse outcome_rat Expected Outcome (Rat): - Leydig Cell Ablation - Testosterone Crash analysis_rat->outcome_rat outcome_mouse Expected Outcome (Mouse): - No Change in Leydig Cells - No Change in Testosterone analysis_mouse->outcome_mouse

Caption: Workflow for a comparative study of EDS effects in rats and mice.

References

Application Notes and Protocols: Leydig Cell Ablation Using Ethylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective ablation of Leydig cells in rodents using Ethylene (B1197577) dimethanesulfonate (EDS). This model is a valuable tool for studying androgen deprivation, testicular physiology, and Leydig cell regeneration.

Introduction

Ethylene dimethanesulfonate (EDS) is an alkylating agent that selectively destroys Leydig cells in the testes of adult rats, leading to a rapid and profound decline in testosterone (B1683101) levels.[1][2] This specific cytotoxicity makes EDS an invaluable tool for creating a transient and reversible model of androgen deficiency, allowing for the study of hormone action, spermatogenesis, and the dynamics of Leydig cell repopulation from stem cells.[3][4][5] The subsequent regeneration of a new population of Leydig cells provides a unique in vivo system to investigate the differentiation and maturation of these steroidogenic cells.[1][3][4]

Data Summary

The following tables summarize key quantitative data from studies utilizing EDS for Leydig cell ablation.

Table 1: EDS Dosage and Administration

Animal ModelDosageAdministration RouteReference
Adult Sprague-Dawley Rats75 mg/kg body weightIntraperitoneal (i.p.) injection[6][7][8]
Adult Brown Norway Rats8.5 mg/100 g body weightIntraperitoneal (i.p.) injection[9]
Adult Rats100 mg/kg body weightIntraperitoneal (i.p.) injection[2]

Table 2: Timeline of Leydig Cell Ablation and Regeneration

Time Point Post-EDSEventKey ObservationsReferences
6 - 24 hoursOnset of ApoptosisLeydig cells show signs of apoptosis, such as chromatin condensation.[4][10]
24 - 72 hoursLeydig Cell DestructionProgressive degeneration and phagocytosis of Leydig cells by macrophages.[1][10]
3 - 7 daysComplete AblationNear complete absence of identifiable Leydig cells in the interstitium.[4][7][10]
14 - 21 daysProgenitor AppearanceAppearance of new Leydig cell progenitors.[1][4][5]
21 - 35 daysDifferentiation & MaturationNew Leydig cells differentiate and mature, resembling fetal Leydig cells initially.[1]
30 - 54 daysFull RepopulationThe Leydig cell population is completely regenerated.[3][4]

Table 3: Impact on Hormone Levels

Time Point Post-EDSSerum TestosteroneSerum Luteinizing Hormone (LH)References
24 - 48 hoursSignificant decrease-[2][11]
2 - 7 daysUndetectable/Castrate levelsElevated[1][2][9][12]
5 weeksRestoration to control levels-[9]
10 weeksReturn to control levelsReturn to normal[1][9]

Experimental Protocols

Protocol 1: In Vivo Leydig Cell Ablation

This protocol describes the administration of EDS to adult male rats to induce Leydig cell ablation.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl) or water

  • Adult male rats (e.g., Sprague-Dawley, 250-300g)

  • Syringes and needles for injection

Procedure:

  • Preparation of EDS solution: Dissolve EDS in a 1:3 v/v mixture of DMSO and water (or saline) to achieve the desired final concentration for injection. A commonly used dose is 75 mg/kg body weight.[6][7] The solution should be prepared fresh before each use.

  • Animal Dosing: Weigh each rat accurately to determine the correct volume of the EDS solution to inject.

  • Administration: Administer the EDS solution via a single intraperitoneal (i.p.) injection.[6][7]

  • Control Group: Administer a corresponding volume of the vehicle (e.g., 1:3 DMSO and water) to the control group of animals.

  • Monitoring: Monitor the animals for any signs of toxicity. While EDS is selectively toxic to Leydig cells, systemic toxicity can occur at higher doses.[11]

  • Time Course: Tissues and blood can be collected at various time points post-injection depending on the experimental aims (e.g., 1, 3, 7, 14, 21, 35, 56 days) to study the effects of Leydig cell ablation and regeneration.

Protocol 2: Histological Analysis of Testicular Tissue

This protocol outlines the steps for preparing and staining testicular tissue to visualize Leydig cells.

Materials:

  • Testes from control and EDS-treated rats

  • Bouin's fixative or 4% paraformaldehyde

  • Ethanol (B145695) series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Mounting medium

Procedure:

  • Tissue Fixation: Immediately after dissection, fix the testes in Bouin's solution for 8-24 hours or 4% paraformaldehyde for 24 hours at 4°C.

  • Dehydration: Dehydrate the fixed tissues by passing them through a graded series of ethanol (e.g., 70%, 80%, 95%, and 100%) for 1-2 hours at each concentration.

  • Clearing: Clear the tissues in xylene.

  • Embedding: Infiltrate and embed the tissues in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm (pink). This allows for the morphological assessment of the interstitial space and the identification of Leydig cells.

  • Immunohistochemistry (Optional): For more specific identification of Leydig cells, perform immunohistochemistry using antibodies against Leydig cell markers such as 3β-hydroxysteroid dehydrogenase (HSD3B1), Cytochrome P450 17A1 (CYP17A1), or Luteinizing Hormone Receptor (LHR).[13][14][15]

  • Microscopy and Analysis: Observe the stained sections under a light microscope. Leydig cells are typically large, polygonal, and eosinophilic, located in the interstitial tissue between the seminiferous tubules. Quantitative analysis can be performed to count the number of Leydig cells per unit area.

Protocol 3: Serum Testosterone Measurement

This protocol provides a general guideline for measuring serum testosterone levels using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • Blood samples from control and EDS-treated rats

  • Centrifuge

  • Testosterone ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Blood Collection: Collect blood samples via cardiac puncture or from the tail vein at desired time points. For accurate measurements in untreated animals, it is recommended to collect blood in the morning.[16]

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or -80°C until analysis.

  • ELISA Assay: Follow the manufacturer's instructions provided with the testosterone ELISA kit. This typically involves:

    • Adding standards and serum samples to a microplate pre-coated with anti-testosterone antibodies.

    • Adding a horseradish peroxidase (HRP)-conjugated testosterone.

    • Incubating the plate.

    • Washing the plate to remove unbound components.

    • Adding a substrate solution that reacts with HRP to produce a color change.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the testosterone concentration in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the testosterone standards.

Visualizations

EDS_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_ablation Leydig Cell Ablation cluster_regeneration Regeneration Phase cluster_analysis Analysis Animal Adult Male Rat EDS_Injection EDS Injection (75 mg/kg, i.p.) Animal->EDS_Injection Vehicle_Injection Vehicle Injection (Control) Animal->Vehicle_Injection Ablation Leydig Cell Elimination (3-7 days) EDS_Injection->Ablation Histology Histological Analysis Vehicle_Injection->Histology Hormone_Assay Hormone Assays (Testosterone, LH) Vehicle_Injection->Hormone_Assay Gene_Expression Gene Expression Analysis Vehicle_Injection->Gene_Expression Regeneration Leydig Cell Repopulation (14-56 days) Ablation->Regeneration Regeneration->Histology Regeneration->Hormone_Assay Regeneration->Gene_Expression

Caption: Experimental workflow for EDS-induced Leydig cell ablation and subsequent analysis.

Leydig_Cell_Signaling cluster_hormonal_regulation Hormonal Regulation cluster_leydig_cell Leydig Cell cluster_growth_factors Growth Factors in Regeneration GnRH GnRH (Hypothalamus) Pituitary Pituitary GnRH->Pituitary stimulates LH LH Pituitary->LH secretes LHR LHR (Receptor) LH->LHR binds cAMP cAMP LHR->cAMP activates PKA PKA cAMP->PKA activates STAR StAR PKA->STAR activates Cholesterol Cholesterol STAR->Cholesterol translocates to Mitochondria Mitochondria Cholesterol->Mitochondria Pregnenolone Pregnenolone Mitochondria->Pregnenolone converts to Testosterone Testosterone Pregnenolone->Testosterone synthesis pathway PDGFA PDGFA Stem_Cell Stem Leydig Cell PDGFA->Stem_Cell stimulates proliferation LIF LIF LIF->Stem_Cell stimulates proliferation DHH DHH DHH->Stem_Cell essential for differentiation NT3 NT-3 NT3->Stem_Cell stimulates proliferation Proliferation Proliferation Stem_Cell->Proliferation Differentiation Differentiation Proliferation->Differentiation Differentiation->Testosterone produces

Caption: Simplified signaling pathways in Leydig cell function and regeneration.

References

Application Notes and Protocols for Ethylene Dimethanesulfonate (EDS) in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethylene (B1197577) dimethanesulfonate (EDS) in rodent models. EDS is a specific cytotoxic agent for Leydig cells in certain species, making it a valuable tool for studying the effects of androgen depletion and the dynamics of Leydig cell regeneration.

Introduction

Ethylene dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is an alkylating agent that selectively destroys mature Leydig cells in the testes of rats and some other rodent species like guinea pigs and hamsters.[1][2][3] This targeted cytotoxicity leads to a rapid decline in testosterone (B1683101) levels, effectively creating a model of androgen deprivation.[4][5] Interestingly, mice are notably resistant to the Leydig cell-destroying effects of EDS.[3][6] The specificity of EDS for mature Leydig cells and the subsequent repopulation of new Leydig cells from stem cells make it a powerful tool for research in endocrinology, reproductive biology, and toxicology.[5][7][8]

Mechanism of Action

The precise molecular mechanism of EDS-induced Leydig cell apoptosis is not fully elucidated, but it is known to involve the alkylation of cellular components.[1][6] Evidence suggests that the cytotoxicity of EDS in adult rat Leydig cells is linked to intracellular glutathione (B108866) levels.[9] Depletion of glutathione can protect Leydig cells from EDS-induced death, indicating that glutathione may be involved in the metabolic activation of EDS to a toxic intermediate within the Leydig cells.[9]

cluster_cell Mature Leydig Cell (Rat) EDS This compound (EDS) GSH Glutathione (GSH) EDS->GSH Metabolic Activation ToxicIntermediate Toxic Intermediate GSH->ToxicIntermediate Alkylation Cellular Alkylation ToxicIntermediate->Alkylation Apoptosis Apoptosis Alkylation->Apoptosis

Caption: Simplified proposed mechanism of EDS-induced apoptosis in mature rat Leydig cells.

Data Presentation: EDS Dosage in Rodent Models

The following table summarizes quantitative data on EDS dosage from various studies in rodent models. It is crucial to note that the optimal dosage can vary depending on the specific research goals, rodent strain, and age.

Rodent SpeciesStrainAgeDosageRoute of AdministrationVehicleKey FindingsReference
RatSprague-DawleyAdult75 mg/kgIntraperitoneal (IP)Dimethyl sulfoxide (B87167) (DMSO) and water (1:3 v/v)Complete destruction of Leydig cells within 72 hours.[2]
RatNot SpecifiedAdult100 mg/kgNot SpecifiedNot SpecifiedLeydig cell degeneration observed at 12 hours, complete destruction by 48 hours.[4]
RatSprague-DawleyAdult75 mg/kgIntraperitoneal (IP)Not SpecifiedLeydig cells absent up to 14 days, reappeared at 21 days.[7]
RatNot SpecifiedNeonatal (Day 4-15)50 mg/kg/daySubcutaneous (SC)Not SpecifiedInhibited body weight growth in both males and females.[10]
RatWistarAdult75 mg/kgNot SpecifiedNot SpecifiedIn addition to Leydig cell destruction, caused atrophy of the adrenal cortex.[11]
MouseNot SpecifiedAdultMultiple InjectionsNot SpecifiedNot SpecifiedNo ultrastructural changes to Leydig cells, but disruption of spermatogenesis.[3]

Experimental Protocols

Below are detailed protocols for the preparation and administration of EDS to rodent models for the purpose of Leydig cell ablation.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile water for injection or saline

  • Sterile syringes and needles (appropriate gauge for IP or SC injection)

  • Animal scale

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Intraperitoneal (IP) Administration of EDS in Adult Rats

This protocol is adapted from studies demonstrating effective Leydig cell ablation.

  • Animal Preparation:

    • Acclimate adult male rats (e.g., Sprague-Dawley, Wistar) to the housing conditions for at least one week prior to the experiment.

    • Weigh each rat accurately on the day of injection to calculate the precise dose.

  • EDS Solution Preparation:

    • Caution: EDS is a potent alkylating agent and should be handled with care in a chemical fume hood.

    • Prepare a stock solution of EDS. A common vehicle is a mixture of DMSO and sterile water or saline. For a 1:3 (v/v) DMSO:water vehicle, first dissolve the EDS in DMSO, then add the appropriate volume of water.

    • For a target dose of 75 mg/kg, a typical concentration for the final injection solution would be 25 mg/mL. This allows for a reasonable injection volume.

    • Example Calculation for a 300g rat:

      • Dose: 75 mg/kg * 0.3 kg = 22.5 mg

      • Injection Volume (at 25 mg/mL): 22.5 mg / 25 mg/mL = 0.9 mL

    • Vortex the solution until the EDS is completely dissolved. Prepare the solution fresh on the day of injection.

  • Administration:

    • Gently restrain the rat.

    • Perform an intraperitoneal injection into the lower abdominal quadrant, being careful to avoid the bladder and internal organs.

    • Administer a single dose of the prepared EDS solution.

  • Post-Procedure Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions.

    • Leydig cell ablation is expected within 48-72 hours post-injection.[2][4] This can be confirmed by measuring serum testosterone levels, which should drop to castrate levels.[4]

    • Leydig cell repopulation typically begins around 21 days post-injection.[5][7]

A Weigh Rat B Calculate EDS Dose A->B C Prepare EDS Solution (EDS in DMSO/Water) B->C D Restrain Rat E Administer Single IP Injection D->E F Monitor Animal G Leydig Cell Ablation (48-72 hours) F->G H Leydig Cell Repopulation (Starts ~21 days) G->H

Caption: Experimental workflow for EDS-induced Leydig cell ablation in rats.

Important Considerations and Best Practices

  • Species Specificity: EDS is effective in rats, guinea pigs, and hamsters but not in mice for Leydig cell ablation.[3]

  • Age Dependency: EDS specifically targets mature Leydig cells.[1][6][9] Immature Leydig cells are resistant to its cytotoxic effects.

  • Toxicity: While relatively specific for Leydig cells, high doses or chronic administration of EDS can have other toxic effects, including impacts on the adrenal cortex and general growth inhibition in neonatal animals.[10][11]

  • Vehicle Control: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent (e.g., DMSO).

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Confirmation of Leydig Cell Ablation: It is recommended to confirm the ablation of Leydig cells through histological analysis of the testes and/or by measuring serum testosterone levels.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to study the consequences of androgen deprivation and the remarkable regenerative capacity of the Leydig cell population in rodent models.

References

Application Notes and Protocols for Dissolving Ethylene Dimethanesulfonate for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or therapeutic use.

These application notes provide detailed protocols for the dissolution of Ethylene (B1197577) Dimethanesulfonate (EDS) for use in non-clinical research applications. The following information is compiled from publicly available data and is intended to guide researchers, scientists, and drug development professionals in the preparation of EDS solutions for injection.

Introduction

Ethylene dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is a mild alkylating agent.[1][2][3][4] It is utilized in research for its selective pro-apoptotic effects on Leydig cells, making it a tool for studying testosterone (B1683101) depletion and its consequences.[1][2][4][5] Proper dissolution is critical for ensuring the stability and efficacy of EDS in experimental models. This document outlines various solvent systems and protocols for preparing EDS solutions for injection.

Data Presentation: Solvent Systems for this compound

The following table summarizes various solvent systems that can be used to dissolve this compound for injection in a research setting.

ProtocolSolvent System ComponentsAchievable ConcentrationAppearanceReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.45 mM)Clear Solution[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.45 mM)Clear Solution[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (11.45 mM)Clear Solution[1]
4DMSO100 mg/mL (458.19 mM)-[6]
520% Dimethyl Sulfoxide (B87167)5-15 mg/kg dosage-[7]

Note: The use of heat and/or sonication can aid in dissolution if precipitation or phase separation occurs.[1] For in vivo studies, it is recommended to keep the proportion of DMSO in the final working solution below 2% if the animal is weak.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for preparing this compound solutions for injection based on the solvent systems described above.

Protocol 1: Multi-Component Aqueous Formulation

This protocol yields a clear solution suitable for subcutaneous injection.[1]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution

Procedure:

  • Prepare a stock solution of EDS in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the working solution, a 25 mg/mL stock solution in DMSO can be prepared.

  • Combine the solvents. In a sterile container, add the required volumes of each solvent in the following order:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL EDS in DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Finally, add 450 µL of saline to reach a total volume of 1 mL.

  • Ensure complete dissolution. Vortex the solution until it is clear. If necessary, gentle warming or sonication can be used to aid dissolution.

Protocol 2: Formulation with Cyclodextrin

This protocol uses a solubilizing agent, SBE-β-CD (Sulfobutyl ether beta-cyclodextrin), to enhance the aqueous solubility of EDS.[1]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • 20% SBE-β-CD in Saline

Procedure:

  • Prepare a stock solution of EDS in DMSO. As in the previous protocol, a concentrated stock solution (e.g., 25 mg/mL) is prepared first.

  • Combine the solvents. In a sterile container, add the required volumes of each component:

    • Start with 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 25 mg/mL EDS in DMSO stock solution.

  • Ensure complete dissolution. Mix the components thoroughly until a clear solution is obtained.

Protocol 3: Oil-Based Formulation

This protocol is suitable for creating a depot injection or when an oil-based vehicle is required.[1]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a stock solution of EDS in DMSO. Prepare a concentrated stock solution of EDS in DMSO (e.g., 25 mg/mL).

  • Combine the solvents. In a sterile container, add the required volumes of each component:

    • Start with 900 µL of corn oil.

    • Add 100 µL of the 25 mg/mL EDS in DMSO stock solution.

  • Ensure complete dissolution. Mix thoroughly until a clear solution is achieved.

Protocol 4: High Concentration DMSO Stock Solution

This protocol is for preparing a high-concentration stock solution of EDS that can be diluted further.[6]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), hygroscopic

Procedure:

  • Weigh the required amount of EDS powder.

  • Add the appropriate volume of newly opened DMSO. Hygroscopic DMSO can significantly impact solubility, so fresh DMSO is recommended.[6]

  • Facilitate dissolution. Use an ultrasonic bath to aid in the dissolution of EDS to achieve a concentration of up to 100 mg/mL.[6]

Storage of Stock Solutions: Prepared stock solutions of this compound in solvent can be stored under the following conditions:

  • -80°C for up to 6 months.[1][6]

  • -20°C for up to 1 month.[1][6]

It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[6]

Visualizations

Workflow for EDS Dissolution

The following diagram illustrates the general workflow for dissolving this compound for injection in a research setting.

Workflow for Dissolving this compound cluster_preparation Preparation cluster_dissolution Dissolution Process cluster_final_product Final Product EDS_powder EDS Powder Mix Mix EDS with Solvents EDS_powder->Mix Solvents Select Solvents (e.g., DMSO, PEG300, Saline) Solvents->Mix Aid Apply Heat/Sonication (if necessary) Mix->Aid Solution Clear EDS Solution Mix->Solution Aid->Solution Storage Aliquot and Store (-20°C or -80°C) Solution->Storage

Caption: General workflow for dissolving this compound.

References

Application Notes and Protocols for Studying Leydig Cell Depletion and Repopulation Following Ethylene Dimethanesulfonate (EDS) Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene dimethanesulfonate (EDS) is an alkylating agent that selectively destroys adult Leydig cells in the testes of rats, providing a valuable in vivo model to study Leydig cell biology, including their depletion, repopulation, and the underlying regulatory mechanisms. This model is instrumental for investigating testicular function, steroidogenesis, and the potential impact of various compounds on Leydig cell regeneration. These application notes provide a comprehensive overview of the timeline of EDS-induced Leydig cell depletion and repopulation, detailed experimental protocols, and insights into the key signaling pathways governing this process.

I. Timeline of Leydig Cell Depletion and Repopulation

Following a single intraperitoneal injection of EDS in adult rats, a predictable series of events unfolds, leading to the complete depletion and subsequent regeneration of the Leydig cell population. The timeline can be summarized by changes in Leydig cell number and serum testosterone (B1683101) levels.

Data Presentation

Table 1: Timeline of Leydig Cell Number and Serum Testosterone Levels After a Single Dose of EDS in Adult Rats

Time Point Post-EDSLeydig Cell StatusSerum Testosterone LevelsKey Observations & Citations
0 hours (Control) Normal population (~28 million/testis)Normal physiological rangeHealthy, mature Leydig cells are present in the testicular interstitium.[1]
12 - 24 hours Degenerative changes visibleDecreasedLeydig cells show signs of apoptosis, including chromatin condensation. LH receptor concentration begins to decline.[2][3]
2 days (48 hours) Markedly decreased number< 5% of control, near castrate levelsMost Leydig cells have undergone apoptosis and are being cleared by macrophages.[3][4][5]
3 - 7 days AbsentUndetectableComplete absence of identifiable Leydig cells. Macrophage numbers peak and then return to normal.[1]
14 days (2 weeks) Appearance of new, single/paired cellsStill very low, but may start to recoverFirst appearance of new Leydig cells, often referred to as fetal-like or progenitor cells.[6][7][8]
21 days (3 weeks) Increased number of new Leydig cellsBeginning to increase significantlyClusters of new Leydig cells are present. Testosterone production becomes detectable and LH-responsive.[7][8][9]
30 - 35 days (4-5 weeks) Significant repopulationApproaching or restored to normal levelsThe Leydig cell population is largely restored, with cells maturing into an adult phenotype.[5][6]
49 - 70 days (7-10 weeks) Fully restored populationNormal physiological rangeThe new generation of Leydig cells is functionally equivalent to that of control animals.[1]

II. Experimental Protocols

A. Protocol for EDS Administration to Induce Leydig Cell Depletion

This protocol describes the preparation and administration of EDS to adult male rats to selectively ablate the Leydig cell population.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or water

  • Adult male rats (e.g., Sprague-Dawley, Wistar)

  • Sterile syringes and needles

Procedure:

  • Animal Model: Adult male rats (90-120 days old) are typically used.

  • Dosage: A single intraperitoneal (i.p.) injection of 75-80 mg/kg body weight is commonly used.[8][9]

  • Preparation of EDS Solution:

    • EDS is poorly soluble in water. A common vehicle is a mixture of DMSO and PBS (or water).

    • For an 80 mg/kg dose, dissolve EDS in a 1:3 solution of DMSO:PBS.[9] For a 75 mg/kg dose, a 25% DMSO/75% water solution can be used.

    • Prepare the solution fresh on the day of injection.

  • Administration:

    • Weigh each rat to calculate the precise volume of the EDS solution to be injected.

    • Administer the solution via a single intraperitoneal injection.

  • Post-Injection Monitoring:

    • Monitor the animals for any signs of distress.

    • House the animals under standard laboratory conditions for the duration of the experiment.

B. Protocol for Histological Assessment of Leydig Cell Numbers

This protocol outlines the steps for fixing, embedding, sectioning, and staining testicular tissue to quantify Leydig cell numbers.

Materials:

  • Bouin's solution or 4% paraformaldehyde

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope with a calibrated eyepiece or imaging software

Procedure:

  • Tissue Collection and Fixation:

    • Euthanize the rat at the desired time point post-EDS injection.

    • Excise the testes and fix them in Bouin's solution or 4% paraformaldehyde overnight.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissue through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut 5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E).

  • Leydig Cell Counting (Morphometric Analysis):

    • Leydig cells are identified in the interstitial space by their characteristic round nuclei and eosinophilic cytoplasm.

    • Use a systematic random sampling approach to count Leydig cell nuclei per unit area or per testis cross-section.

    • The number of Leydig cells per testis can be estimated using stereological methods, such as the physical disector or the optical fractionator method, which are considered the gold standard for unbiased cell counting. A simpler, albeit less accurate, method is to count the number of Leydig cell nuclei in a defined area of the interstitial tissue across multiple fields of view and average the results.

C. Protocol for Serum Testosterone Measurement

This protocol provides a general guideline for measuring serum testosterone levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • Rat/mouse testosterone ELISA kit

  • Blood collection tubes

  • Centrifuge

  • Microplate reader

Procedure:

  • Blood Collection:

    • Collect blood from the rats at the specified time points via cardiac puncture or from the tail vein.

    • Allow the blood to clot at room temperature for 30 minutes.

  • Serum Separation:

    • Centrifuge the blood samples at 2000-3000 rpm for 20 minutes.

    • Carefully collect the supernatant (serum) and store it at -20°C or -80°C until analysis.

  • Testosterone ELISA:

    • Follow the manufacturer's instructions provided with the ELISA kit.[10][11][12][13][14]

    • Typically, the procedure involves:

      • Preparing standards and samples.

      • Adding standards, controls, and samples to the antibody-coated microplate wells.

      • Adding an enzyme-conjugated testosterone and incubating.

      • Washing the wells to remove unbound reagents.

      • Adding a substrate solution and incubating to allow color development.

      • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the testosterone concentration in the samples by interpolating their absorbance values from the standard curve.

III. Signaling Pathways in Leydig Cell Regeneration

The repopulation of Leydig cells after EDS-induced ablation is a complex process regulated by various hormones and local factors. Luteinizing hormone (LH) plays a crucial role in the differentiation of Leydig cell precursors.

A. Experimental Workflow for Studying Leydig Cell Depletion and Repopulation

G A Adult Male Rat B EDS Administration (75-80 mg/kg, i.p.) A->B C Leydig Cell Depletion (Days 1-7) B->C D Tissue & Blood Collection (Multiple Time Points) C->D Depletion Phase H Leydig Cell Repopulation (From Day 14 onwards) C->H E Histological Analysis (Leydig Cell Counting) D->E F Hormone Analysis (Serum Testosterone) D->F G Molecular Analysis (Gene/Protein Expression) D->G H->D Repopulation Phase

Caption: Experimental workflow for EDS-induced Leydig cell depletion and repopulation studies.

B. Signaling in Leydig Cell Regeneration Post-EDS

G cluster_0 Systemic Regulation cluster_1 Testicular Interstitium Hypothalamus Hypothalamus (GnRH) Pituitary Anterior Pituitary Hypothalamus->Pituitary + LH LH Pituitary->LH + StemCell Stem/Progenitor Cell (e.g., COUP-TFII+) LH->StemCell Stimulates Differentiation Progenitor Differentiating Progenitor StemCell->Progenitor NewLeydig New Adult Leydig Cell Progenitor->NewLeydig Testosterone Testosterone NewLeydig->Testosterone Testosterone->Hypothalamus Testosterone->Pituitary - (Negative Feedback)

Caption: Key hormonal regulation of Leydig cell regeneration after EDS administration.

The regeneration of Leydig cells is critically dependent on luteinizing hormone (LH) from the pituitary gland. Following the decline in testosterone after EDS treatment, the negative feedback on the hypothalamus and pituitary is removed, leading to increased LH secretion. This elevated LH acts on remaining stem/progenitor cells in the testicular interstitium, stimulating their differentiation into new, functional Leydig cells. Other factors such as Follicle-Stimulating Hormone (FSH), Platelet-Derived Growth Factor (PDGF), and Leukemia Inhibitory Factor (LIF) have also been implicated in modulating this regenerative process.[2][15][16][17]

References

Preparation of Ethylene Dimethanesulfonate Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Ethylene dimethanesulfonate (EDS), also known as busulfan (B1668071), stock solutions for various experimental applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility, accuracy, and personnel safety.

Introduction

This compound is a potent alkylating agent widely used in biological research and clinical settings. In research, it serves as a valuable tool for studying cellular processes such as apoptosis and for creating animal models by ablating specific cell populations, notably hematopoietic stem cells and Leydig cells.[1][2][3] Proper preparation of stock solutions is the first critical step in any experiment involving this compound.

Safety Precautions

This compound is a hazardous substance and must be handled with extreme caution. It is classified as harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[4]

Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Eye Protection: Safety goggles or a face shield are essential.

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder, wear a respirator.

Refer to the Safety Data Sheet (SDS) for complete safety information.[4]

Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials for aliquoting

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

  • Personal Protective Equipment (as specified above)

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and storage of this compound solutions.

ParameterValueNotesSource(s)
Molecular Weight 218.25 g/mol [5][6][7]
Solubility in DMSO Up to 100 mg/mL (458.19 mM)Requires sonication to fully dissolve. Use of newly opened, hygroscopic DMSO is critical for optimal solubility.[5][8]
Powder Storage -20°C for up to 3 years; 4°C for up to 2 years[5]
Stock Solution Storage (-80°C) Stable for up to 6 monthsAliquoting is highly recommended to avoid repeated freeze-thaw cycles.[5][8]
Stock Solution Storage (-20°C) Stable for up to 1 month[5][8]
Aqueous Solution Stability Limited; prone to hydrolysis and precipitation. Stability is temperature and container dependent.For example, a 0.54 mg/mL solution in 0.9% NaCl is stable for 30 hours at 2–8 °C in polypropylene (B1209903) syringes. Stability decreases significantly at room temperature.[9][10][11][12]

Experimental Protocols

Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for most in vitro cell culture experiments.

Methodology:

  • Pre-weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 21.83 mg of EDS.

  • Solubilization: Add the weighed EDS powder to a sterile tube. Add the appropriate volume of anhydrous DMSO (for the example above, 1 mL).

  • Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, use an ultrasonic water bath to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[5][8]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5][8]

Preparation of Working Solutions for In Vitro Experiments

Working solutions are typically prepared by diluting the high-concentration DMSO stock into cell culture medium immediately before use.

Methodology:

  • Thawing: Thaw a single aliquot of the 100 mM DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Application: Add the final working solution to your cell cultures immediately after preparation.

Preparation of Solutions for In Vivo Experiments

For animal studies, this compound is often administered via intraperitoneal injection. The vehicle for dilution may vary depending on the experimental design.

Methodology:

  • Stock Preparation: A common approach involves first dissolving EDS in DMSO and then diluting it in a vehicle like PBS or corn oil.[3][5] For instance, a 5 mg/mL solution can be prepared by dissolving EDS in DMSO and then diluting with warm PBS.[3]

  • Fresh Preparation: Aqueous solutions of busulfan are not stable and should be prepared fresh on the day of use.[2]

  • Dosing: The final dose is often calculated based on the animal's body weight (e.g., in mg/kg).[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

G Figure 1. Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh EDS Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Vortex/Sonicate dissolve->sonicate aliquot Aliquot into Tubes sonicate->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Experimental Buffer/Medium thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound is known to induce apoptosis, particularly in Leydig cells.[1] This process often involves the activation of caspase signaling cascades.[1] EDS can also affect gene transcription, for instance by decreasing the activity of the Star gene promoter, which is crucial for steroidogenesis.[1][13][14]

G Figure 2. Simplified Signaling Pathway of EDS-Induced Apoptosis EDS This compound (EDS) DNA_Alkylation DNA Alkylation EDS->DNA_Alkylation Star_Promoter Decreased Star Promoter Activity DNA_Alkylation->Star_Promoter Caspase_Activation Caspase Activation DNA_Alkylation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of EDS-induced apoptosis.

References

Ethylene Dimethanesulfonate (EDS): Application Notes and Protocols for Optimal Leydig Cell Ablation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ethylene Dimethanesulfonate (EDS) for the selective ablation of Leydig cells in research settings. The following protocols and data are intended to ensure optimal and reproducible results for studies involving testosterone (B1683101) depletion and Leydig cell regeneration.

Introduction

This compound (EDS) is an alkylating agent widely utilized for its specific cytotoxicity towards Leydig cells in the testes of mature rats.[1][2] This targeted cell death provides a powerful model for investigating the consequences of androgen deprivation and the subsequent processes of Leydig cell regeneration.[3] Optimal results are typically achieved through a single intraperitoneal injection, leading to a predictable timeline of Leydig cell apoptosis, testosterone decline, and eventual repopulation of the testicular interstitium.

Mechanism of Action

EDS induces apoptosis in mature Leydig cells.[4] The signaling cascade involves the upregulation of the Fas receptor and its ligand (FasL), leading to the activation of caspase-3, a key executioner in the apoptotic pathway.[1][5] Notably, members of the Bcl-2 family of proteins do not appear to be involved in this process.[1] The cytotoxic effects of EDS on adult rat Leydig cells are also linked to intracellular glutathione (B108866) levels.[6]

Recommended Injection Routes and Frequencies

For optimal and consistent Leydig cell ablation in adult rats, a single administration is the most common and well-documented method.

  • Primary Route: Intraperitoneal (I.P.) Injection: This is the standard and most widely published method for EDS administration.[7]

  • Alternative Route: Subcutaneous (S.C.) Injection: Subcutaneous injection has also been reported as an effective delivery method.[8][9]

Frequency:

  • Single Injection: A single dose is sufficient to eliminate the existing Leydig cell population.[7]

  • Repeated Injections: Repeated administration can be employed to study multiple cycles of Leydig cell destruction and regeneration. One study demonstrated that even after four treatments at 30-day intervals, Leydig cell populations and serum testosterone levels recovered to control values.[10]

Experimental Protocols

Protocol for Single Dose Leydig Cell Ablation in Adult Rats

This protocol is designed for the complete ablation of the mature Leydig cell population.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or corn oil

  • Adult male rats (e.g., Sprague-Dawley, Wistar)

  • Sterile syringes and needles (25-27 gauge)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Model: Use mature adult male rats (typically >60 days old).

  • Dosage Preparation:

    • Dissolve EDS in a minimal amount of DMSO.

    • Dilute the EDS/DMSO solution with sterile saline or corn oil to the final desired concentration. A common vehicle is a 1:3 or 1:4 ratio of DMSO to saline.

    • The recommended dose is 75 mg/kg body weight .

  • Administration:

    • Accurately weigh each animal to determine the precise injection volume.

    • Administer the prepared EDS solution via intraperitoneal (I.P.) injection.

  • Post-Injection Monitoring:

    • Monitor the animals for any signs of distress or toxicity.

    • House the animals under standard laboratory conditions.

  • Experimental Timeline:

    • Leydig cell degeneration begins within hours of injection.[2]

    • Maximal Leydig cell apoptosis is observed around 24 hours post-injection.[1]

    • Serum testosterone levels reach castrate levels by 2-3 days.[2]

    • The Leydig cell population is completely absent by approximately 7 days.

    • Regeneration of a new Leydig cell population typically begins around 14-21 days post-injection and is complete by 35-49 days.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in key parameters following a single intraperitoneal injection of 75 mg/kg EDS in adult rats.

Time Post-InjectionSerum Testosterone Levels (% of Control)Reference(s)
16 hours~35%[1]
48 hours<5%[1]
2-3 daysCastrate levels[2]
21 daysRecovery begins
35-49 daysReturn to control levels
Time Post-InjectionSerum Luteinizing Hormone (LH) LevelsSerum Follicle-Stimulating Hormone (FSH) LevelsReference(s)
7-14 daysElevated (to castrate levels)Elevated
28 daysReturn to normalElevated
49 daysNormalReturn to normal
Time Post-InjectionLeydig Cell PopulationReference(s)
12-18 hoursNumbers begin to decline[1]
24 hoursMaximal apoptosis[1]
7-14 daysTotal absence
21 daysNew generation begins to develop
49 daysReturn to control levels

Visualizations

Experimental Workflow for EDS-Induced Leydig Cell Ablation

EDS_Workflow cluster_protocol Experimental Protocol cluster_analysis Post-Injection Analysis cluster_outcomes Expected Outcomes A Adult Male Rat B EDS Injection (75 mg/kg, I.P.) A->B Day 0 C Monitor Animal Health B->C Daily D Collect Blood Samples (Hormone Analysis) B->D Time Points (e.g., 24h, 48h, 7d, 21d, 49d) E Collect Testicular Tissue (Histology, etc.) D->E F Leydig Cell Apoptosis D->F Early Time Points G Testosterone Depletion D->G Early to Mid Time Points H Leydig Cell Regeneration E->H Late Time Points

Caption: Workflow of EDS administration and subsequent analysis.

Signaling Pathway of EDS-Induced Leydig Cell Apoptosis

EDS_Apoptosis_Pathway EDS This compound (EDS) LeydigCell Mature Leydig Cell EDS->LeydigCell FasL Fas Ligand (FasL) Upregulation LeydigCell->FasL FasR Fas Receptor (FasR) Upregulation LeydigCell->FasR Caspase3 Caspase-3 Activation FasL->Caspase3 interacts with FasR FasR->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: EDS-induced apoptotic signaling in Leydig cells.

References

Application Notes and Protocols for Studying Apoptosis Pathways with Ethylene Dimethanesulfonate in Testicular Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene dimethanesulfonate (EDS) is a potent and selective toxicant for Leydig cells in the testes of adult rats, inducing apoptosis and leading to a temporary and reversible ablation of this cell population.[1][2][3] This specific action makes EDS a valuable tool for studying the intricate processes of Leydig cell biology, testicular function, and the hormonal regulation of spermatogenesis. The targeted depletion of Leydig cells by EDS provides a robust model to investigate the signaling pathways governing apoptosis and to explore the subsequent effects of androgen withdrawal on testicular cell populations.[3][4][5]

These application notes provide a comprehensive overview of the apoptotic pathways initiated by EDS in testicular cells and offer detailed protocols for key experiments to study these phenomena.

Apoptotic Pathways Activated by this compound

EDS primarily triggers the extrinsic apoptosis pathway in Leydig cells, a process mediated by the Fas/FasL signaling system. Following EDS administration, there is a significant upregulation of both Fas receptor (FasR) and Fas ligand (FasL) proteins in Leydig cells.[6][7] The engagement of FasL with its receptor initiates a signaling cascade that culminates in the activation of executioner caspases, most notably caspase-3.[2][8] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2]

Interestingly, studies suggest that the Bcl-2 family of proteins, which are central regulators of the intrinsic mitochondrial apoptotic pathway, do not appear to play a primary role in the initial phase of EDS-induced Leydig cell apoptosis.[6][7] However, the subsequent testosterone (B1683101) withdrawal resulting from Leydig cell depletion does lead to germ cell apoptosis, a process in which the Fas system and potentially other pathways are implicated.[5][9][10]

The following diagram illustrates the proposed signaling pathway for EDS-induced apoptosis in Leydig cells:

EDS_Apoptosis_Pathway EDS This compound (EDS) LeydigCell Testicular Leydig Cell EDS->LeydigCell Targets FasL_up ↑ FasL Expression LeydigCell->FasL_up FasR_up ↑ FasR Expression LeydigCell->FasR_up Fas_FasL Fas/FasL Interaction FasL_up->Fas_FasL FasR_up->Fas_FasL DISC Death-Inducing Signaling Complex (DISC) Formation Fas_FasL->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Activated Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Casp3 Activated Caspase-3 ProCasp3->Casp3 Cleavage & Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

EDS-induced extrinsic apoptosis pathway in Leydig cells.

Quantitative Data on EDS-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of EDS on testicular cells.

Table 1: In Vitro Dose-Dependent Induction of Apoptosis by EDS in Leydig Cells

EDS ConcentrationPercentage of Apoptotic CellsCell TypeIncubation TimeReference
1-2 mMSignificant ApoptosisRat Testicular & H540 Tumor Leydig Cells10-20 hours[6]
20 mMSignificant ApoptosisMA-10 Leydig CellsNot Specified[6]
750 µg/mL~25%Percoll-purified Rat Leydig Cells24 hours[2]

Table 2: Time-Course of Changes in Apoptosis-Related Proteins Following In Vivo EDS Administration

Time Post-EDSFas Ligand (FasL) Protein LevelsFas Receptor (FasR) Protein LevelsLeydig Cell NumbersReference
6 hoursElevatedElevated-[11]
12 hoursPeak LevelsRisingDeclining[7][11]
18 hoursDecliningPeak LevelsDeclining[7][11]
24 hoursDecliningDecliningMaximal Apoptosis[7]
48 hoursAlmost UndetectableDeclining-[11]
72 hours-UndetectableAll Leydig cells disappeared[12]

Experimental Protocols

The following are detailed protocols for key experiments to study EDS-induced apoptosis in testicular cells.

Protocol 1: Isolation of Leydig Cells from Adult Rat Testes

This protocol describes the isolation of Leydig cells for subsequent in vitro culture and experimentation.

Leydig_Cell_Isolation_Workflow start Start: Euthanize Adult Rat decap Decapsulate Testes start->decap incubate Incubate with Collagenase (e.g., 0.25 mg/mL in MEM-BSA) decap->incubate filter Filter through Nylon Mesh (e.g., 70-100 µm) incubate->filter centrifuge1 Centrifuge to Collect Crude Interstitial Cells filter->centrifuge1 wash Wash Cells with BSA in MEM centrifuge1->wash percoll Load on Discontinuous Percoll Gradient wash->percoll centrifuge2 Centrifuge at 800 x g for 20 min percoll->centrifuge2 collect Collect Leydig Cell Fraction (density > 1.068 g/mL) centrifuge2->collect wash2 Wash to Remove Percoll collect->wash2 count Resuspend and Count Cells wash2->count end Proceed to Culture or Analysis count->end

References

Application Notes and Protocols: Ethylene Dimethanesulfonate (EDS) in Reproductive Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethylene dimethanesulfonate (EDS), an alkylating agent, is a potent and selective toxicant for Leydig cells in the testes of several species, most notably the rat.[1][2][3] This specificity makes it an invaluable tool in reproductive toxicology for studying the consequences of androgen deprivation on testicular function, spermatogenesis, and the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. A single administration of EDS can lead to the complete destruction of the adult Leydig cell population, resulting in a transient state of testosterone (B1683101) deficiency.[4][5] The subsequent spontaneous regeneration of a new population of Leydig cells from stem cell precursors provides a unique model to investigate Leydig cell development, differentiation, and the intricate interplay between testicular cell types.[1][6][7]

These application notes provide a comprehensive overview of the use of EDS in reproductive toxicology, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

EDS selectively targets and destroys mature Leydig cells in the testicular interstitium.[2][4] The cytotoxic effects appear to be dose-dependent, with rat Leydig cells showing high sensitivity.[8] Following administration, degenerative changes in Leydig cells are observable within 12 hours, leading to their complete ablation within 3 to 5 days.[1][4] This leads to a rapid and significant decline in serum and testicular testosterone levels to castrate levels.[4][9] The loss of testosterone feedback to the pituitary gland results in elevated levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9][10]

While the primary target of EDS is the Leydig cell, some studies suggest potential direct effects on other testicular and epididymal cells, particularly at higher doses.[11][12][13] For instance, EDS has been shown to have direct cytotoxic effects on Sertoli cell function in vitro at relatively low doses.[13] Furthermore, EDS can impact the epididymis, affecting sperm maturation and fertilizing ability, partially independent of testosterone withdrawal.[12][14]

The process of Leydig cell regeneration post-EDS treatment is a key feature of this model. Regeneration from undifferentiated mesenchymal precursors typically begins around 14 days after EDS administration, with a new, functional population of Leydig cells being established over the following weeks.[1]

Data Presentation: Quantitative Effects of EDS

The following tables summarize the quantitative data from various studies on the effects of a single intraperitoneal injection of EDS in adult rats.

Table 1: Hormonal and Testicular Weight Changes Following a Single Dose of EDS (75-100 mg/kg) in Rats

Time Post-InjectionSerum TestosteroneSerum LHSerum FSHTesticular WeightReference
24-48 hoursDecreased to castrate levels---[4]
2-4 daysNear zeroElevatedElevated-[4][9]
7-14 daysRemains lowElevatedElevatedDecreased[9]
21 daysBegins to recoverElevatedElevated-[9]
28-49 daysReturns to normalReturns to normalReturns to normalReturns to normal[9]

Table 2: Cellular and Functional Changes in the Testis Following a Single Dose of EDS (100 mg/kg) in Rats

Time Post-InjectionLeydig CellsSeminiferous EpitheliumDaily Sperm ProductionReference
12-48 hoursDegenerative changes, then absentMorphologically normal-[4]
4-14 daysAbsentSlight abnormalities, then grossly abnormalDecreased[4][9]
21 daysSmall, regenerating cells visibleGrossly abnormalDecreased[4][9]
42-49 daysAppear normalSpermatogenesis appears normalReturns to control levels[4][9]

Experimental Protocols

Protocol 1: Induction of Leydig Cell Ablation in Adult Rats

This protocol describes the standard procedure for inducing acute Leydig cell loss to study the effects of androgen deprivation.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil (or other suitable vehicle)

  • Adult male Sprague-Dawley or Wistar rats (90-120 days old)

  • Syringes and needles for injection

  • Animal balance

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions with a 12:12 hour light:dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • EDS Preparation: Prepare a fresh solution of EDS on the day of injection. Dissolve EDS in a minimal amount of DMSO and then dilute to the final concentration with corn oil. A common final concentration is 25 mg/mL.

  • Dosing: Administer a single intraperitoneal (i.p.) injection of EDS. A widely used and effective dose is 75-100 mg/kg body weight.[4] Control animals should be injected with the vehicle alone.

  • Post-Injection Monitoring: Monitor the animals daily for any signs of systemic toxicity, although EDS is noted for its specific cytotoxicity to Leydig cells with limited systemic effects at effective doses.[3]

  • Tissue Collection and Analysis: At selected time points post-injection (e.g., 2, 4, 7, 14, 21, 35, 49 days), euthanize the animals.

    • Collect blood via cardiac puncture for serum hormone analysis (Testosterone, LH, FSH).

    • Excise testes and weigh them.

    • Fix one testis in Bouin's solution or 10% neutral buffered formalin for histological evaluation.

    • The other testis can be snap-frozen in liquid nitrogen for biochemical or molecular analyses (e.g., testosterone measurement, gene expression studies).

    • Excise androgen-dependent accessory sex organs (e.g., prostate, seminal vesicles) and weigh them as an indicator of androgen status.

Protocol 2: In Vitro Assessment of EDS Cytotoxicity

This protocol outlines a method to assess the direct cytotoxic effects of EDS on Leydig or other testicular cells in culture.

Materials:

  • Primary Leydig cells or a suitable Leydig cell line (e.g., R2C, MA-10)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (EDS)

  • DMSO

  • Cell viability assay kit (e.g., MTT, LDH)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed Leydig cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • EDS Treatment: Prepare stock solutions of EDS in DMSO. Dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 2, 5 mM).[8][13]

  • Exposure: Remove the old medium from the cells and replace it with the medium containing different concentrations of EDS. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 4, 24, 48 hours).

  • Assessment of Cytotoxicity:

    • Morphological Examination: Observe the cells under a microscope for any changes in morphology, such as cell rounding, detachment, or signs of apoptosis.

    • Cell Viability Assay: Perform a quantitative cell viability assay according to the manufacturer's instructions.

    • Functional Assays: Collect the culture medium to measure hormone production (e.g., testosterone, INSL3) or other secreted factors (e.g., transferrin for Sertoli cells).[13]

    • Molecular Analysis: Lyse the cells to extract RNA or protein for analysis of gene or protein expression of markers related to steroidogenesis (e.g., Star, Cyp17a1) or cell stress.[5][15]

Mandatory Visualizations

EDS_Mechanism EDS This compound (EDS) (single i.p. injection) Leydig_Cells Mature Leydig Cells EDS->Leydig_Cells Induces Apoptosis Testosterone Testosterone Production Leydig_Cells->Testosterone Drastically Reduces Spermatogenesis Spermatogenesis Testosterone->Spermatogenesis Disrupts (indirectly) HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis Testosterone->HPG_Axis Removes Negative Feedback LH_FSH LH & FSH Secretion HPG_Axis->LH_FSH Increases Regeneration Leydig Cell Regeneration (from stem cells) Regeneration->Leydig_Cells Restores Population (after ~14 days)

Caption: Mechanism of EDS-induced testicular toxicity and recovery.

Experimental_Workflow cluster_Phase1 Treatment Phase cluster_Phase2 Data Collection Phase cluster_Phase3 Analysis Phase Acclimatization Animal Acclimatization (e.g., 1 week) EDS_Admin EDS Administration (single i.p. injection) Acclimatization->EDS_Admin Monitoring Daily Monitoring EDS_Admin->Monitoring Euthanasia Euthanasia at Time Points Monitoring->Euthanasia (e.g., Day 2, 7, 14, 21...) Blood_Collection Blood Collection (Hormone Analysis) Euthanasia->Blood_Collection Tissue_Harvest Tissue Harvest (Testes, Accessory Glands) Euthanasia->Tissue_Harvest Hormone_Assay Hormone Assays (T, LH, FSH) Blood_Collection->Hormone_Assay Histology Histopathology Tissue_Harvest->Histology Biochem Biochemical/ Molecular Analysis Tissue_Harvest->Biochem

Caption: General experimental workflow for in vivo EDS studies.

HPG_Axis_Feedback Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Testis Testis (Leydig Cells) Pituitary->Testis + LH Testosterone Testosterone Testis->Testosterone produces EDS EDS EDS->Testis Destroys Testosterone->Hypothalamus - (Negative Feedback) Testosterone->Pituitary - (Negative Feedback)

Caption: Impact of EDS on the HPG axis feedback loop.

References

Application Notes and Protocols: Long-Term Effects of a Single Dose of Ethylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term effects of a single dose of ethylene (B1197577) dimethanesulfonate (EDS), a well-established model for studying Leydig cell depletion and subsequent repopulation in the testis. The information is intended to guide researchers in designing and interpreting experiments utilizing this model.

Introduction

Ethylene dimethanesulfonate (EDS) is an alkylating agent that selectively destroys mature Leydig cells in the testes of adult rats, leading to a temporary and reversible state of androgen deprivation.[1][2] This specific cytotoxicity makes EDS an invaluable tool for investigating the dynamics of Leydig cell function, testicular steroidogenesis, the intricate relationship between Leydig cells and seminiferous tubule function, and the mechanisms of Leydig cell regeneration.[3][4] Following a single injection of EDS, a predictable series of events unfolds, beginning with the elimination of existing Leydig cells, followed by a period of androgen deficiency, and culminating in the regeneration of a new population of functional Leydig cells.[2][5]

Mechanism of Action

The cytotoxic effect of EDS on mature Leydig cells is thought to involve intracellular glutathione (B108866).[6] EDS administration leads to degenerative changes in Leydig cells, including chromatin condensation and cytoplasmic vacuolation, within 24 to 72 hours.[2][7] These apoptotic cells are then cleared by testicular macrophages.[2][8] Interestingly, immature Leydig cells are resistant to the cytotoxic effects of EDS.[6] The elimination of Leydig cells results in a drastic reduction in testosterone (B1683101) biosynthesis, creating a transient state of androgen deprivation that impacts the entire hypothalamic-pituitary-gonadal axis.[9][10]

Long-Term Effects on Testicular Function

The administration of a single dose of EDS initiates a cascade of long-term effects on the testis, primarily driven by the depletion and subsequent repopulation of Leydig cells.

Hormonal Dynamics

The destruction of Leydig cells leads to a rapid and significant drop in serum and testicular testosterone levels, which become undetectable within a few days post-injection.[5][9] This decline in testosterone triggers a compensatory increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, due to the loss of negative feedback.[2][9] As a new population of Leydig cells regenerates and matures, testosterone levels gradually return to normal, and consequently, LH and FSH levels normalize.[2]

Leydig Cell Population Dynamics

Following their destruction, Leydig cells are absent from the testicular interstitium for a period.[1][2] The repopulation process begins with the appearance of progenitor Leydig cells around day 14 to 21 post-EDS.[3][7] These new cells proliferate and differentiate, with the Leydig cell population being fully restored to control levels by approximately day 49 to 60.[2][11] Morphological observations suggest that the new Leydig cells arise from the differentiation of mesenchymal precursor cells, including fibroblasts and pericytes.[2]

Effects on Spermatogenesis

The temporary withdrawal of testosterone following EDS administration has significant, though largely reversible, effects on spermatogenesis. The primary lesions observed are spermiation failure and the detachment of spermatids and spermatocytes.[12] Daily sperm production is significantly decreased during the period of testosterone deficiency but returns to control levels once the Leydig cell population and testosterone production are restored.[9] However, some studies suggest that EDS may also have a direct cytotoxic effect on the seminiferous epithelium, independent of androgen withdrawal.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the long-term effects of a single dose of EDS on key testicular parameters, compiled from various studies in adult rats.

Table 1: Serum Hormone Levels After a Single Dose of EDS

Time Post-EDSTestosterone LevelLuteinizing Hormone (LH) LevelFollicle-Stimulating Hormone (FSH) Level
Baseline (Control) NormalNormalNormal
1-4 Days Undetectable / Castrate levels[5][14]Elevated[2][9]Elevated[2][9]
7 Days Severely reduced (<0.1 ng/ml)[15]Elevated[15]Elevated[9]
14 Days Remains low[9]Elevated[15]Elevated[9]
21 Days Begins to recover[2][9]Remains elevated[15]Begins to normalize[2]
28 Days Approaching normal[2]Returns to normal[2]-
35-49 Days Normal[2]Normal[2]Returns to normal[2]
60 Days Normal[11]--

Table 2: Testicular Cell Population and Function After a Single Dose of EDS

Time Post-EDSLeydig Cell StatusSpermatogenesis
12-48 Hours Degenerative changes, apoptosis[1][7]-
4-14 Days Absent[1]Spermiation failure, germ cell detachment[12]
14-21 Days Progenitor cells appear[3][7]Daily sperm production decreased[9]
21-35 Days Immature Leydig cells present[1]Daily sperm production remains decreased[9]
42 Days Maturing Leydig cellsDaily sperm production still decreased[9]
49-60 Days Population restored to control levels[2][11]Daily sperm production returns to control levels[9]

Experimental Protocols

Protocol 1: Induction of Leydig Cell Depletion with a Single Dose of EDS

Objective: To selectively eliminate mature Leydig cells in adult male rats.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or water

  • Adult male Sprague-Dawley or Wistar rats (90-120 days old)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare the EDS solution. A common solvent is a mixture of DMSO and water or saline. For example, a 75 mg/kg dose is often prepared in a vehicle of 25% DMSO and 75% water.[16] The final injection volume is typically 1 ml/kg body weight.

  • Weigh each rat to determine the precise dose of EDS to be administered.

  • Administer a single intraperitoneal (i.p.) injection of the prepared EDS solution. A typical effective dose is 75 mg/kg body weight.[2][12]

  • House the animals under standard laboratory conditions with free access to food and water.

  • Monitor the animals for any adverse effects.

  • Animals can be euthanized at various time points post-injection (e.g., 1, 4, 7, 14, 21, 28, 49 days) to study the time-course of Leydig cell depletion and repopulation.

Protocol 2: Histological Analysis of Testicular Tissue

Objective: To visualize and quantify the changes in testicular morphology, including the absence and reappearance of Leydig cells and effects on the seminiferous tubules.

Materials:

  • Testes from control and EDS-treated rats

  • Bouin's fixative or 4% paraformaldehyde

  • Ethanol (B145695) series (for dehydration)

  • Xylene or other clearing agents

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope

Procedure:

  • Euthanize the rats and carefully dissect the testes.

  • Fix the testes in Bouin's solution for 18-24 hours or 4% paraformaldehyde for 6 hours.[3][17]

  • After fixation, wash the tissues and dehydrate them through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.[17]

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm (pink/red).

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the slides under a light microscope to assess the morphology of the interstitial space (for Leydig cells) and the seminiferous tubules.

Protocol 3: Hormone Assays

Objective: To measure serum concentrations of testosterone, LH, and FSH.

Materials:

  • Blood samples collected from control and EDS-treated rats

  • Centrifuge

  • Pipettes and tips

  • Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for testosterone, LH, and FSH

  • Plate reader or gamma counter

Procedure:

  • Collect blood samples from the rats via cardiac puncture or from the tail vein at specified time points.

  • Allow the blood to clot and then centrifuge at approximately 3000 rpm for 15 minutes to separate the serum.

  • Collect the serum and store it at -20°C or -80°C until analysis.

  • Thaw the serum samples on ice before performing the assays.

  • Follow the manufacturer's instructions provided with the specific RIA or ELISA kits for testosterone, LH, and FSH to measure the hormone concentrations.[18][19]

  • Use a plate reader (for ELISA) or a gamma counter (for RIA) to measure the signal.

  • Calculate the hormone concentrations based on the standard curve generated in the assay.

Visualizations

EDS_Mechanism_of_Action cluster_0 EDS Administration cluster_1 Cellular Effects cluster_2 Hormonal Consequences EDS Single Dose of This compound (EDS) LeydigCell Mature Leydig Cell EDS->LeydigCell Apoptosis Apoptosis and Degeneration (Chromatin Condensation, Cytoplasmic Vacuolation) LeydigCell->Apoptosis Testosterone Decreased Testosterone Production LeydigCell->Testosterone Normally Produces Phagocytosis Phagocytosis of Apoptotic Leydig Cells Apoptosis->Phagocytosis Apoptosis->Testosterone Leads to Macrophage Testicular Macrophage Macrophage->Phagocytosis LH_FSH Increased LH and FSH (Loss of Negative Feedback) Testosterone->LH_FSH Triggers

Figure 1: Mechanism of EDS-induced Leydig cell depletion and hormonal changes.

EDS_Experimental_Workflow cluster_0 Animal Treatment cluster_1 Time Course Study cluster_2 Sample Collection and Analysis cluster_3 Data Interpretation start Adult Male Rats eds_injection Single Intraperitoneal Injection of EDS (75 mg/kg) start->eds_injection control_injection Vehicle Injection (Control Group) start->control_injection time_points Euthanasia at Various Time Points (e.g., 1, 7, 14, 21, 28, 49 days) eds_injection->time_points control_injection->time_points collection Collection of Testes and Blood time_points->collection histology Histological Analysis (H&E Staining) collection->histology hormone_assay Hormone Assays (Testosterone, LH, FSH) collection->hormone_assay spermatogenesis_analysis Spermatogenesis Assessment (e.g., Daily Sperm Production) collection->spermatogenesis_analysis data_analysis Quantitative and Qualitative Data Analysis histology->data_analysis hormone_assay->data_analysis spermatogenesis_analysis->data_analysis conclusion Understanding Long-Term Effects data_analysis->conclusion

Figure 2: General experimental workflow for studying the effects of EDS.

References

Application Notes and Protocols for Monitoring Testosterone Levels Following Ethylene Dimethanesulfonate (EDS) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethylene dimethanesulfonate (EDS) is an alkylating agent known for its selective cytotoxicity towards Leydig cells in the testes of adult rats.[1][2] This targeted action leads to the specific ablation of these cells, which are the primary source of testosterone (B1683101).[2][3] Consequently, EDS administration results in a rapid and significant decrease in circulating testosterone levels.[3] The mechanism underlying this cell death is apoptosis, a form of programmed cell death.[1][4][5] Studies have indicated the involvement of the Fas receptor system and the activation of caspase-3 in EDS-induced Leydig cell apoptosis.[4][6]

The EDS-induced model of testosterone depletion is a valuable tool in endocrinology and reproductive biology research. It allows for the study of androgen deprivation and subsequent recovery, as the Leydig cell population can regenerate over time, leading to the restoration of testosterone production.[3][7] Accurate monitoring of testosterone levels is crucial for understanding the time course of Leydig cell ablation and regeneration, as well as for evaluating the efficacy of potential therapeutic interventions aimed at modulating androgen levels.

These application notes provide detailed protocols for an in vivo study using an adult rat model to monitor testosterone levels following EDS treatment. Methodologies for testosterone quantification in serum samples using both Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are described.

Data Presentation

The following table summarizes the expected timeline of changes in serum testosterone levels in adult male rats following a single intraperitoneal injection of EDS.

Time Post-EDS TreatmentExpected Serum Testosterone LevelNotes
Baseline (Day 0)Normal physiological range (e.g., 2 - 8 ng/mL)Pre-treatment levels should be established for each animal.
12 - 24 hoursSignificant decreaseApoptosis of Leydig cells is initiated.[4][6]
72 hours (3 days)Undetectable or near-castrate levelsThe majority of the Leydig cell population has been eliminated.[3]
1 weekUndetectable or near-castrate levelsTestosterone remains suppressed.
2 weeksBeginning of recoverySpindle-shaped Leydig cell precursors may start to appear.[8]
3 - 4 weeksGradual increaseRegenerated Leydig cells begin to produce testosterone.[3]
5 - 10 weeksReturn to pre-treatment levelsThe Leydig cell population is fully regenerated.[3]

Experimental Protocols

Protocol 1: In Vivo this compound (EDS) Administration and Serum Collection in Rats

This protocol describes the procedure for inducing Leydig cell ablation in adult male rats using EDS and the subsequent collection of blood samples for testosterone monitoring.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile syringes and needles (23-25 gauge)

  • Microcentrifuge tubes

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Equipment for blood collection (e.g., tail vein lancet, capillary tubes, or cardiac puncture equipment for terminal collection)

  • Centrifuge

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.

  • Baseline Blood Collection: Prior to EDS administration, collect a baseline blood sample (0.3-0.5 mL) from the tail vein of each anesthetized rat.[9]

  • EDS Preparation: Prepare a fresh solution of EDS on the day of injection. Dissolve EDS in DMSO and then dilute with corn oil to the final desired concentration (e.g., 75 mg/kg body weight). The final volume for injection should be approximately 0.5 mL.

  • EDS Administration: Administer a single intraperitoneal (i.p.) injection of the EDS solution to each rat. A control group should receive an injection of the vehicle (DMSO and corn oil) only.

  • Post-Treatment Blood Collection: Collect blood samples at various time points post-EDS injection to monitor the decline and subsequent recovery of testosterone levels. Suggested time points include: 3, 7, 14, 21, 28, and 56 days.

  • Serum Preparation:

    • Allow the collected blood to clot at room temperature for 30 minutes or at 4°C for 1-2 hours.[9]

    • Centrifuge the tubes at 2,000-3,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and transfer it to clean microcentrifuge tubes.

    • Store the serum samples at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Testosterone Measurement by Competitive ELISA

This protocol provides a general procedure for quantifying total testosterone in rat serum using a competitive ELISA kit. For optimal results, strictly adhere to the manufacturer's protocol provided with the specific kit.

Principle:

This assay is based on the competitive binding between testosterone in the sample and a known amount of enzyme-labeled testosterone (e.g., Testosterone-HRP) for a limited number of binding sites on an anti-testosterone antibody-coated microplate. The amount of enzyme conjugate bound to the plate is inversely proportional to the concentration of testosterone in the sample.

Materials:

  • Rat/Mouse Testosterone ELISA Kit (contains pre-coated microplate, testosterone standards, controls, Testosterone-HRP conjugate, anti-testosterone antibody, wash buffer, substrate, and stop solution)[10]

  • Serum samples (prepared as in Protocol 1)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Microplate shaker (optional, but recommended)

  • Distilled or deionized water

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.

  • Assay Procedure:

    • Secure the desired number of antibody-coated wells in the plate holder.

    • Pipette a small volume (e.g., 10-25 µL) of standards, controls, and serum samples into the appropriate wells in duplicate.[10]

    • Add the Testosterone-HRP conjugate to each well.

    • Add the anti-testosterone antibody reagent to each well.

    • Mix thoroughly, for example, on a microplate shaker for 30 seconds.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with the diluted wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.

  • Substrate Incubation: Add the TMB substrate solution to each well and incubate at room temperature in the dark for a specified time (e.g., 15-30 minutes).[10] A blue color will develop.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.

  • Calculation: Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use this curve to determine the testosterone concentration in the samples. The concentration is inversely proportional to the OD.

Protocol 3: Testosterone Measurement by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for testosterone measurement due to its high specificity and sensitivity.[11][12] This protocol provides a general overview of the steps involved. Specific parameters will need to be optimized for the instrument being used.

Principle:

Testosterone is extracted from the serum, separated from other molecules by liquid chromatography, and then ionized and detected by a tandem mass spectrometer. The mass spectrometer is set to detect a specific mass-to-charge ratio transition unique to testosterone, ensuring high specificity.

Materials:

  • Serum samples

  • Internal standard (e.g., deuterated testosterone, d3-Testosterone)[13]

  • Protein precipitation solvent (e.g., acetonitrile)[13]

  • Liquid-liquid extraction solvents (e.g., ethyl acetate (B1210297), hexane)[14]

  • LC-MS/MS system (including a triple quadrupole mass spectrometer)[13]

  • Appropriate HPLC column for steroid analysis

  • Mobile phases (e.g., water with formic acid, methanol (B129727) with formic acid)

Procedure:

  • Sample Preparation:

    • To a small volume of serum (e.g., 100 µL), add the internal standard.[13][14]

    • Protein Precipitation: Add acetonitrile (B52724) to precipitate proteins.[13] Vortex and then centrifuge to pellet the precipitated protein.

    • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Perform one or two liquid-liquid extraction steps using solvents like ethyl acetate and hexane (B92381) to isolate the steroid fraction and remove interfering substances like phospholipids.[14]

    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample into the LC system.

    • Separate testosterone from other compounds using a suitable C18 column and a gradient elution with appropriate mobile phases.

  • MS/MS Detection:

    • The eluent from the LC column is directed to the mass spectrometer's ion source (e.g., APCI or ESI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transition for both testosterone and the internal standard.

  • Quantification:

    • The concentration of testosterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of testosterone.

Visualizations

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Phase cluster_data Data Handling acclimatization Animal Acclimatization (Male Sprague-Dawley Rats) baseline Baseline Blood Sample (Day 0) acclimatization->baseline 1 week eds_treatment Single IP Injection (EDS or Vehicle) baseline->eds_treatment monitoring Post-Treatment Blood Sampling eds_treatment->monitoring Days 3, 7, 14, 21, etc. centrifugation Blood Centrifugation monitoring->centrifugation serum_extraction Serum Isolation centrifugation->serum_extraction storage Serum Storage (-80°C) serum_extraction->storage elisa Testosterone Quantification (ELISA) storage->elisa lcms Testosterone Quantification (LC-MS/MS) storage->lcms data_analysis Data Analysis elisa->data_analysis lcms->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for monitoring testosterone after EDS treatment.

eds_apoptosis_pathway eds This compound (EDS) leydig_cell Testicular Leydig Cell eds->leydig_cell targets fas_system Upregulation of Fas Ligand & Fas Receptor leydig_cell->fas_system caspase3 Caspase-3 Activation fas_system->caspase3 apoptosis Apoptosis caspase3->apoptosis testosterone_decline Decreased Testosterone Production apoptosis->testosterone_decline

Caption: EDS-induced apoptotic signaling pathway in Leydig cells.

References

Troubleshooting & Optimization

Ethylene Dimethanesulfonate (EDS) Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with Ethylene (B1197577) dimethanesulfonate (EDS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Ethylene dimethanesulfonate (EDS) and what is its primary application in research?

This compound is a mild, non-volatile alkylating agent.[1][2][3] In research, it is primarily used for its selective cytotoxic effect on Leydig cells, the primary testosterone-producing cells in the testes.[4][5][6] This makes it a valuable tool for studying the effects of androgen deprivation and the dynamics of Leydig cell regeneration.[7][8]

Q2: How should I prepare and store EDS for my experiments?

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prepare a stock solution, EDS can be dissolved in DMSO.[1][9] For working solutions, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: What is the mechanism of action of EDS?

EDS exerts its cytotoxic effects by alkylating cellular components.[10] In adult rat Leydig cells, its toxicity is linked to intracellular glutathione (B108866) levels.[11] The cytotoxic effects of EDS are not dependent on new protein synthesis or cytochrome P450 activity.[11] It has been shown to induce apoptosis, or programmed cell death, in sensitive cell types.[2][12]

Troubleshooting Guides

Issue 1: Inconsistent or Incomplete Leydig Cell Ablation

Question: I am observing variable or incomplete ablation of Leydig cells in my animal models after EDS administration. What could be the cause?

Possible Causes and Solutions:

  • Animal Model Variability: The cytotoxic effect of EDS is highly dependent on the species and age of the animal. Adult rats are highly sensitive, while mice and immature rats are more resistant.[4][10][13][14][15] Ensure you are using the appropriate animal model and age for your experimental goals.

  • Incorrect Dosage: The dose of EDS is critical. For adult rats, a single intraperitoneal or subcutaneous injection of 75 mg/kg is often cited for effective Leydig cell ablation.[1][6][16] However, the optimal dose may vary. A dose-response study may be necessary to determine the ED50 in your specific experimental setup.[17]

  • EDS Purity and Stability: The purity of the EDS compound can affect its efficacy. Ensure you are using a high-purity grade of EDS.[18] Additionally, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[1][9]

  • Route of Administration: The route of administration can influence the bioavailability and, consequently, the effectiveness of EDS. Intraperitoneal and subcutaneous injections are common methods.[1][15] Consistency in the administration technique is crucial.

Issue 2: Unexpected Off-Target Effects

Question: I am observing effects in tissues other than the testes, or on cell types other than Leydig cells. Why is this happening?

Possible Causes and Solutions:

  • High Dosage: While EDS is selective for Leydig cells at certain concentrations, higher doses can affect other cell types. For example, EDS can have deleterious effects on the adrenal cortex and Sertoli cells at higher concentrations.[16][19] Review your dosage to ensure it is within the selective range.

  • Direct Effects on Seminiferous Tubules: EDS can have direct effects on seminiferous tubule function, which may be independent of its effects on testosterone (B1683101) levels.[20] This can manifest as changes in sperm production and seminiferous tubule fluid.

  • Systemic Effects of Testosterone Depletion: The ablation of Leydig cells leads to a significant drop in systemic testosterone levels.[5][16][20] Many of the observed "off-target" effects may be secondary to this androgen deprivation. For instance, epididymal sperm granulomas can form as a result of testosterone loss.[6] Consider including a testosterone-replacement group in your experimental design to distinguish direct EDS effects from those caused by low testosterone.[6]

Issue 3: Inconsistent Results in In Vitro Experiments

Question: My in vitro experiments using EDS are yielding variable results in terms of cell viability and steroidogenesis. What factors should I consider?

Possible Causes and Solutions:

  • Cell Line Sensitivity: Different Leydig cell lines exhibit varying sensitivity to EDS. For example, rat-derived R2C Leydig cells are more sensitive than mouse-derived MA-10 cells.[12][15][21] The dose required to induce apoptosis can vary significantly between cell lines.[12]

  • Dose-Dependent Effects: The concentration of EDS can determine the mode of cell death. Lower concentrations may induce apoptosis, while very high concentrations can lead to necrosis.[12] Intermediate doses might not result in cell death but can still inhibit steroidogenesis.[12]

  • Intracellular Glutathione Levels: The sensitivity of adult rat Leydig cells to EDS is modulated by intracellular glutathione. Depleting glutathione can protect the cells from EDS-induced toxicity.[11] Variations in cell culture conditions that affect glutathione levels could contribute to inconsistent results.

  • Impact on Gene Expression: EDS can affect the transcriptional activity of genes crucial for steroidogenesis, such as Star, even before inducing cell death.[15][21][22] This can lead to a decrease in hormone production without immediate signs of cytotoxicity.

Data Presentation

Table 1: Dose-Dependent Effects of this compound (EDS) on Various Cell Types

Cell TypeSpeciesEDS ConcentrationObserved EffectReference
Adult Leydig CellsRat75 mg/kg (in vivo)Leydig cell ablation, reduced testosterone[1][16]
Adult Leydig CellsRat1-2 mM (in vitro)Apoptosis[12]
Immature Leydig CellsRat420 µg/ml (in vitro)No effect on viability[11]
MA-10 Leydig CellsMouse20 mM (in vitro)Apoptosis[12]
Chinese Hamster Ovary (CHO) CellsHamster20 mM (in vitro)Apoptosis[12]
COS-1 Monkey Kidney CellsMonkeyHigh concentrationsResistant[12]
Sertoli CellsRat0.3 mM (in vitro)Decreased transferrin production[19]
Sertoli CellsRat2.7 mM (in vitro)Lethal[19]

Experimental Protocols

Protocol 1: In Vivo Leydig Cell Ablation in Adult Rats

  • Animal Model: Adult male Sprague-Dawley rats (90-120 days old).

  • EDS Preparation: Prepare a fresh solution of this compound (EDS) on the day of injection. Dissolve EDS in a vehicle of DMSO and corn oil (or another suitable solvent system like DMSO/PEG300/Tween-80/Saline).[1]

  • Dosage and Administration: Administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of 75 mg/kg body weight.[1][16]

  • Timeline of Effects:

    • 12-48 hours post-injection: Degenerative changes in most Leydig cells are observable.[5]

    • 2-4 days post-injection: Serum testosterone levels drop to castrate levels.[5] Intact Leydig cells are difficult to identify.

    • 14-21 days post-injection: Gross abnormalities in the seminiferous epithelium may be observed.[5] The regeneration of new Leydig cells begins.[5][8]

    • 45-60 days post-injection: The Leydig cell population and spermatogenesis appear to have recovered.[5][8]

  • Monitoring: Monitor serum testosterone levels via ELISA or other methods to confirm successful Leydig cell ablation. Testicular histology can be used to visualize the disappearance and subsequent regeneration of Leydig cells.

Visualizations

Caption: Troubleshooting workflow for inconsistent results with this compound (EDS).

EDS_Mechanism_of_Action EDS This compound (EDS) LeydigCell Adult Rat Leydig Cell EDS->LeydigCell Enters Alkylation Alkylation of Cellular Components LeydigCell->Alkylation Leads to Steroidogenesis Steroidogenesis Inhibition (pre-Side-Chain Cleavage) Alkylation->Steroidogenesis Apoptosis Apoptosis Alkylation->Apoptosis GSH Intracellular Glutathione (GSH) GSH->Alkylation Modulates Testosterone Decreased Testosterone Production Steroidogenesis->Testosterone Apoptosis->Testosterone

Caption: Proposed mechanism of action of EDS in adult rat Leydig cells.

Caption: Experimental workflow for in vivo Leydig cell ablation using EDS.

References

Technical Support Center: Ethylene Dimethanesulfonate (EDS) Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Ethylene dimethanesulfonate (EDS). The aim is to help optimize EDS dosage to achieve desired on-target effects while minimizing off-target cellular damage.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving EDS.

Issue Potential Cause Recommended Action
High level of unexpected cell death in non-target cell populations. EDS concentration is too high, leading to non-specific cytotoxicity. Different cell types exhibit varying sensitivities to EDS.[1][2][3]Refer to the Dose-Dependent Effects of EDS on Various Cell Lines table below to select a more appropriate starting concentration for your specific cell type. Consider performing a dose-response curve to determine the optimal concentration for your experimental model.
Variability in experimental results between batches. EDS is an alkylating agent and its stability can be affected by storage conditions.Ensure EDS is stored correctly. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Reduced efficacy of EDS in ablating target Leydig cells. Intracellular glutathione (B108866) levels can influence EDS cytotoxicity.[5]Consider co-treatment with buthionine sulfoximine (B86345) (BSO), a glutathione synthesis inhibitor, to potentially enhance EDS efficacy. However, be aware that this may also increase off-target toxicity.
Observed morphological changes in non-target tissues in in vivo studies. EDS can have off-target effects on various tissues, including the epididymis, adrenal cortex, and Sertoli cells, even at doses effective for Leydig cell ablation.[6][7][8][9]Carefully evaluate non-target tissues for morphological and functional changes. Consider lowering the EDS dose or exploring alternative Leydig cell ablation methods if off-target effects are a concern for your study's endpoints.
Switch from apoptotic to necrotic cell death at higher concentrations. High concentrations of EDS can induce necrosis instead of the intended apoptosis.[1][2][3]If apoptosis is the desired outcome, use lower concentrations of EDS (e.g., 1-2 mM for sensitive cells) and confirm the mechanism of cell death using appropriate assays (e.g., DNA laddering, caspase activation).

Frequently Asked Questions (FAQs)

???+ question "What is the primary mechanism of action of this compound (EDS)?"

???+ question "What are the known off-target effects of EDS?"

???+ question "How does the dosage of EDS influence its effects on cells?"

???+ question "What is a typical in vivo dosage of EDS?"

Quantitative Data Summary

Dose-Dependent Effects of EDS on Various Cell Lines
Cell LineCell TypeEffective Concentration for ApoptosisConcentration Leading to NecrosisReference
Rat Testicular Leydig CellsLeydig Cell1-2 mMNot specified[1][2][3]
H540Tumor Leydig Cell1-2 mM20 mM[1][2][3]
MA-10Leydig Cell20 mMNot specified[1][2][3]
Chinese Hamster Ovary (CHO)Non-steroidogenic>10 mMNot specified[1][3]
COS-1Monkey Kidney (Non-steroidogenic)ResistantResistant[1][2][3]
Sertoli Cells (rat)Sertoli Cell0.3 mM (functional inhibition)2.7 mM (lethal)[6][7]
In Vitro EC50 Values for EDS on Adult Rat Leydig Cells
EndpointControl EC50BSO-Treated EC50Reference
Testosterone Production60 µg/mL>1500 µg/mL[5]
[³⁵S]methionine Incorporation (Viability)95 µg/mL1560 µg/mL[5]

Experimental Protocols & Visualizations

Experimental Workflow for Assessing On-Target and Off-Target Effects of EDS

The following diagram outlines a general workflow for evaluating the effects of EDS in an in vitro setting.

G Experimental Workflow for EDS Assessment cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation A Cell Culture (Target and Non-Target Cells) C Dose-Response Treatment with EDS A->C B EDS Stock Solution Preparation B->C D Cell Viability Assay (e.g., MTT, Trypan Blue) C->D E Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining, DNA Laddering) C->E F Functional Assays (e.g., Hormone Production, Gene Expression) C->F G Determine EC50/IC50 Values D->G E->G F->G H Identify Therapeutic Window G->H

Caption: A generalized workflow for in vitro assessment of EDS effects.

Signaling Pathway of EDS-Induced Leydig Cell Apoptosis

The following diagram illustrates the proposed mechanism of EDS-induced apoptosis in Leydig cells, highlighting the role of glutathione.

G Proposed Pathway of EDS-Induced Leydig Cell Apoptosis EDS This compound (EDS) Alkylation Cellular Alkylation EDS->Alkylation GSH Intracellular Glutathione (GSH) GSH->Alkylation Inhibits Apoptosis Apoptosis Alkylation->Apoptosis BSO Buthionine Sulfoximine (BSO) BSO->GSH Depletes

Caption: Role of glutathione in EDS-induced Leydig cell apoptosis.

References

Technical Support Center: Ethylene Dimethanesulfonate (EDS) and Epididymal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected side effects of Ethylene Dimethanesulfonate (EDS) on the epididymis.

Frequently Asked Questions (FAQs)

Q1: What are the primary unexpected side effects of this compound (EDS) on the epididymis?

A1: While EDS is primarily known as a Leydig cell toxicant, it exerts several direct and indirect effects on the epididymis that are independent of testosterone (B1683101) depletion. These include:

  • Formation of Sperm Granulomas: Leakage of sperm from the epididymal duct can lead to an inflammatory response and the formation of sperm granulomas, which are masses of sperm surrounded by immune cells.[1][2]

  • Inflammatory Cell Infiltration: The epididymal tissue often shows an influx of immune cells, including macrophages and T-lymphocytes (both CD4+ and CD8+), indicating an inflammatory response.[3]

  • Apoptosis of Epididymal Epithelial Cells: EDS can directly induce programmed cell death (apoptosis) in the epithelial cells lining the epididymis.[3]

  • Altered Sperm Motility and Viability: A dose-dependent decrease in sperm motility and velocity is a common finding. This is partly due to the direct action of EDS on the epididymal epithelium, which affects sperm maturation.[2][4]

  • Morphological Alterations: Researchers may observe changes in the structure of the epididymis, including alterations in the epithelial height and the selective destruction of clear cells.[2]

  • Disruption of Protein Secretion: EDS can impair the secretory function of the epididymal epithelium, leading to a reduction in proteins essential for sperm maturation.[4]

Q2: Are the epididymal effects of EDS solely due to testosterone withdrawal?

A2: No, several studies have demonstrated that many of the adverse effects of EDS on the epididymis are independent of its Leydig cell toxicity and the resulting decrease in testosterone. Even with testosterone supplementation, effects such as sperm granuloma formation, certain morphological changes, and decreased sperm motility persist, indicating a direct action of EDS on the epididymal tissue.[2][4][5]

Q3: What is the mechanism behind sperm granuloma formation after EDS treatment?

A3: Sperm granulomas form due to the extravasation (leakage) of sperm from the epididymal ducts into the surrounding interstitial tissue. This is often a consequence of damage to the epididymal epithelium caused by EDS. The presence of sperm outside the duct triggers a foreign body-type inflammatory reaction, where immune cells, primarily macrophages, engulf the sperm, leading to the formation of a granuloma.[1][3]

Q4: What are the observable histological changes in the epididymis after EDS administration?

A4: Histological examination of the epididymis after EDS treatment may reveal:

  • Disruption and damage to the epididymal epithelium.

  • Presence of sperm granulomas, particularly in the caput epididymis.

  • Infiltration of inflammatory cells such as macrophages and lymphocytes.

  • Apoptotic bodies within the epididymal epithelium.

  • Presence of round spermatids and other immature germ cells in the epididymal lumen due to sloughing from the testis.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect on sperm motility after EDS treatment.

  • Possible Cause 1: Incorrect Dosing or Administration.

    • Solution: Ensure the correct dose of EDS is being administered. Effects are dose-dependent. Review your protocol for the preparation and intraperitoneal injection of EDS to ensure accuracy and consistency.

  • Possible Cause 2: Timing of Observation.

    • Solution: The effects of EDS on sperm motility may not be immediate. Consider a time-course study to determine the optimal time point for observing maximal effects in your experimental model. Effects are often observed within a few days of administration.[5]

  • Possible Cause 3: Issues with Sperm Motility Analysis.

    • Solution: Standardize your Computer-Assisted Sperm Analysis (CASA) parameters. Ensure consistent temperature (37°C for rats), dilution media, and counting chamber depth. Refer to the detailed CASA protocol below.

Issue 2: Difficulty in identifying sperm granulomas.

  • Possible Cause 1: Inappropriate Tissue Sectioning.

    • Solution: Ensure that longitudinal sections of the entire epididymis are being prepared to increase the chances of observing granulomas, which can be localized.

  • Possible Cause 2: Staining Technique.

    • Solution: Use standard Hematoxylin (B73222) and Eosin (B541160) (H&E) staining, which should clearly show the characteristic structure of a granuloma with a central mass of sperm surrounded by inflammatory cells. For more detailed analysis of the immune cell components, consider immunohistochemistry for macrophage and lymphocyte markers.

Issue 3: High variability in quantitative data (e.g., epididymal weight, sperm counts).

  • Possible Cause 1: Animal-to-Animal Variation.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure that all animals are of a similar age and weight at the start of the experiment.

  • Possible Cause 2: Incomplete Tissue Dissection.

    • Solution: Standardize the dissection procedure to ensure the entire epididymis is collected and that it is carefully trimmed of any adhering testicular or fatty tissue before weighing.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound (EDS) on various epididymal parameters in adult rats.

Table 1: Dose-Dependent Effect of EDS on Rat Epididymal Weight and Sperm Count (Day 7 Post-Injection)

EDS Dose (mg/kg)Mean Epididymal Weight (g) (± SD)Mean Cauda Epididymal Sperm Count (x 10^6) (± SD)
0 (Control)0.65 (± 0.05)150 (± 20)
250.60 (± 0.06)125 (± 25)
500.52 (± 0.07)90 (± 30)
750.45 (± 0.08)60 (± 28)
Note: Values are illustrative based on trends described in the literature. * Indicates a statistically significant difference from the control group (p < 0.05).

Table 2: Effect of EDS on Rat Cauda Epididymal Sperm Motility Parameters (75 mg/kg, Day 7 Post-Injection)

ParameterControl Group (± SD)EDS-Treated Group (± SD)
Total Motility (%) 85 (± 5)40 (± 8)
Progressive Motility (%) 70 (± 6)25 (± 7)
Curvilinear Velocity (VCL, µm/s) 150 (± 15)90 (± 12)
Straight-Line Velocity (VSL, µm/s) 80 (± 10)45 (± 9)
Average Path Velocity (VAP, µm/s) 110 (± 12)65 (± 10)*
Note: Values are illustrative based on trends described in the literature. * Indicates a statistically significant difference from the control group (p < 0.05).

Experimental Protocols

Histological Analysis of Epididymis and Immunohistochemistry for Immune Cells
  • Tissue Collection and Fixation:

    • Euthanize the animal and carefully dissect the entire epididymis.

    • Fix the tissue in 10% neutral buffered formalin or Bouin's solution for 24 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin (B1166041) wax.

  • Sectioning:

    • Cut 5 µm thick longitudinal sections using a microtome.

    • Mount the sections on positively charged glass slides.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with Harris's hematoxylin for 5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Blue in Scott's tap water substitute.

    • Counterstain with eosin for 2 minutes.

    • Dehydrate, clear, and mount with a coverslip.

  • Immunohistochemistry for CD4+ and CD8+ T-Cells:

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

    • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against CD4 and CD8 (use appropriate dilutions as recommended by the manufacturer).

    • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a DAB chromogen.

    • Counterstaining: Lightly counterstain with hematoxylin.

    • Dehydration and Mounting: Dehydrate, clear, and mount as for H&E.

Computer-Assisted Sperm Analysis (CASA) of Rat Sperm
  • Sperm Collection:

    • Dissect the cauda epididymis and place it in a pre-warmed petri dish containing 1 ml of a suitable medium (e.g., Ham's F10 with 0.5% BSA).

    • Make several small incisions in the cauda epididymis to allow sperm to disperse into the medium.

    • Incubate for 10-15 minutes at 37°C to allow for sperm swim-out.

  • Sample Preparation:

    • Gently mix the sperm suspension.

    • Dilute the sample with the same pre-warmed medium to achieve a sperm concentration suitable for CASA analysis (typically 20-40 x 10^6 sperm/ml).

  • CASA Analysis:

    • Load a 10 µl aliquot of the diluted sperm suspension into a pre-warmed (37°C) counting chamber (e.g., Makler or Leja chamber).

    • Place the chamber on the heated stage of the microscope.

    • Analyze the sample using a CASA system with settings optimized for rat sperm. Key parameters to analyze include:

      • Total motility (%)

      • Progressive motility (%)

      • Curvilinear velocity (VCL)

      • Straight-line velocity (VSL)

      • Average path velocity (VAP)

      • Amplitude of lateral head displacement (ALH)

      • Beat cross frequency (BCF)

    • Analyze at least 200 sperm from multiple fields for each sample.

Primary Culture of Rat Epididymal Epithelial Cells
  • Tissue Isolation:

    • Under sterile conditions, dissect the epididymides from adult rats.

    • Separate the caput, corpus, and cauda regions.

    • Mince the tissue into small fragments (1-2 mm).

  • Enzymatic Digestion:

    • Digest the minced tissue with a solution of collagenase (e.g., 1 mg/ml) and trypsin (e.g., 0.25%) in a suitable culture medium (e.g., DMEM/F12) for 30-60 minutes at 37°C with gentle agitation.

  • Cell Seeding:

    • Stop the digestion by adding fetal bovine serum (FBS).

    • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, and antibiotics).

    • Plate the cells in culture flasks or on coated plates (e.g., with collagen or Matrigel).

  • Cell Culture and EDS Treatment:

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Allow the cells to reach a confluent monolayer.

    • To study the direct effects of EDS, replace the culture medium with a medium containing the desired concentration of EDS and incubate for the desired duration.

Visualizations

Signaling Pathways

eds_inflammatory_pathway cluster_stimulus EDS Exposure cluster_epithelium Epididymal Epithelium cluster_immune Immune Response cluster_outcome Pathological Outcome EDS This compound (EDS) EpithelialDamage Epithelial Cell Damage / Apoptosis EDS->EpithelialDamage Direct Cytotoxicity SpermLeakage Sperm Extravasation EpithelialDamage->SpermLeakage Macrophages Macrophage Activation SpermLeakage->Macrophages Phagocytosis of Sperm TCells T-Cell Infiltration (CD4+ & CD8+) SpermLeakage->TCells Antigen Presentation Cytokines Pro-inflammatory Cytokine Release Macrophages->Cytokines Granuloma Sperm Granuloma Formation Macrophages->Granuloma TCells->Cytokines Inflammation Chronic Inflammation Cytokines->Inflammation Granuloma->Inflammation

Caption: Inflammatory pathway induced by EDS in the epididymis.

eds_apoptosis_pathway EDS This compound (EDS) Stress Cellular Stress (e.g., DNA damage, ROS) EDS->Stress DeathReceptor Death Receptor Pathway (e.g., Fas/FasL) Stress->DeathReceptor Mitochondrial Mitochondrial Pathway (e.g., Bcl-2 family) Stress->Mitochondrial Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase9 Caspase-9 Activation Mitochondrial->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis of Epididymal Epithelial Cell Caspase3->Apoptosis experimental_workflow cluster_animal In Vivo Experiment cluster_analysis Downstream Analysis cluster_invitro In Vitro Confirmation AnimalTreatment Animal Dosing (EDS vs. Control) TissueCollection Epididymis Collection (Time-course) AnimalTreatment->TissueCollection Histology Histopathology (H&E) Immunohistochemistry TissueCollection->Histology SpermAnalysis Sperm Count & Motility (CASA) TissueCollection->SpermAnalysis MolAnalysis Molecular Analysis (e.g., Western Blot, Proteomics) TissueCollection->MolAnalysis CellCulture Primary Epididymal Cell Culture EDSTreatment In Vitro EDS Treatment CellCulture->EDSTreatment CellAssays Cell Viability & Apoptosis Assays EDSTreatment->CellAssays

References

Technical Support Center: Ethylene Dimethanesulfonate (EDS) and Leydig Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of Ethylene (B1197577) dimethanesulfonate (EDS) on Leydig cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my mouse Leydig cells not responding to EDS treatment, while rat Leydig cells show significant apoptosis?

A: This is a well-documented species-specific difference. Adult rat Leydig cells are highly susceptible to EDS, which induces apoptosis and leads to a temporary elimination of the Leydig cell population from the testis.[1][2] In stark contrast, mouse Leydig cells are resistant to the cytotoxic effects of EDS at similar dosages.[3]

Q2: What is the expected time course and dosage for EDS-induced Leydig cell apoptosis in rats?

A: In adult rats, a single intraperitoneal (IP) injection of EDS (typically 75-100 mg/kg body weight) leads to observable degenerative changes in Leydig cells within 12-24 hours.[2] By 48 hours, most Leydig cells show gross degenerative changes, and they are largely absent from the interstitium by 4 to 14 days post-injection.[2] In vitro, concentrations of 1-2 mM EDS are sufficient to kill rat testicular and H540 tumor Leydig cells.

Q3: I am not observing any significant changes in my mouse Leydig cell culture after EDS treatment. Is my experiment failing?

A: It is highly likely your experiment is proceeding as expected. Mouse Leydig cells exhibit a natural resistance to EDS. Studies have shown that even at high concentrations (e.g., 20 mM), the mouse Leydig cell line MA-10 shows significantly less apoptosis compared to rat Leydig cells. Furthermore, EDS has been shown to have no detectable effect on LH-stimulated steroid production in isolated mouse Leydig cells, which is a key indicator of their viability and function.

Troubleshooting Guides

Problem: Unexpectedly high viability in rat Leydig cells after EDS treatment.
  • Possible Cause 1: Incorrect EDS Dosage.

    • Solution: Verify the concentration and dosage of your EDS solution. Ensure accurate calculation based on the body weight of the rats for in vivo studies or the final concentration in your cell culture medium for in vitro experiments. Refer to the quantitative data in Table 1 for effective dosage ranges in rats.

  • Possible Cause 2: Immature Rat Leydig Cells.

    • Solution: Leydig cells from immature rats are intrinsically less sensitive to EDS than those from adult rats.[1] Ensure you are using sexually mature adult rats for your experiments to observe the expected cytotoxic effects.

  • Possible Cause 3: Degradation of EDS.

    • Solution: EDS is an alkylating agent and can degrade over time. Ensure you are using a fresh, properly stored solution of EDS for your experiments.

Problem: Difficulty in isolating a pure population of Leydig cells.
  • Solution: Leydig cell isolation requires careful enzymatic digestion and density gradient centrifugation. Refer to the detailed protocols provided in the "Experimental Protocols" section below for step-by-step guidance on isolating Leydig cells from both rat and mouse testes. Purity of the isolated cells can be confirmed by 3β-HSD staining.

Quantitative Data Summary

Table 1: Comparative Effects of EDS on Rat and Mouse Leydig Cells

ParameterRat Leydig CellsMouse Leydig CellsReference(s)
Apoptosis (in vitro) Significant apoptosis at 1-2 mM EDS. A dose-dependent increase in apoptosis, reaching a maximum of 25% of detached cells with 750 µg/ml EDS.Resistant to apoptosis; 20 mM EDS required for significant cell death in MA-10 cell line.[4],[5]
Steroidogenesis (in vitro) LH-stimulated steroid production is strongly or completely inhibited by EDS.No detectable effect on LH-stimulated steroid production.
Cell Viability (ATP Levels) No effect on ATP levels after 24h, but almost zero after 72h of incubation with EDS.Data not available, but implied resistance to cytotoxicity.[6]
In vivo Leydig Cell Ablation Complete elimination of Leydig cells within days after a single IP dose (75-100 mg/kg).Resistant to Leydig cell ablation at similar dosages.[2][3]

Experimental Protocols

Isolation of Leydig Cells from Rat and Mouse Testes

This protocol is a synthesis of established methods for isolating Leydig cells.

Materials:

  • Collagenase (Type I or Type IV)

  • DMEM/F12 medium

  • Bovine Serum Albumin (BSA)

  • Percoll

  • Hanks' Balanced Salt Solution (HBSS)

  • 70 µm and 40 µm cell strainers

  • Trypan blue solution

Procedure:

  • Euthanize adult male rats or mice according to approved animal care protocols.

  • Decapsulate the testes and place them in a sterile petri dish containing ice-cold DMEM/F12 medium.

  • Mince the testes finely with sterile scissors.

  • Transfer the minced tissue to a 50 ml conical tube with 10 ml of DMEM/F12 containing 0.25 mg/ml collagenase and 0.1% BSA.

  • Incubate at 34°C in a shaking water bath for 10-15 minutes, or until the seminiferous tubules are dispersed.

  • Allow the tubules to settle by gravity for 5 minutes.

  • Collect the supernatant containing the interstitial cells and filter it through a 70 µm cell strainer into a new 50 ml tube.

  • Centrifuge the cell suspension at 250 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a known volume of DMEM/F12.

  • To purify the Leydig cells, prepare a discontinuous Percoll gradient (e.g., 20%, 40%, 60%, 90% in HBSS).

  • Carefully layer the cell suspension on top of the Percoll gradient.

  • Centrifuge at 800 x g for 20 minutes at 4°C with no brake.

  • Collect the Leydig cell fraction, which is typically found at the 60%/90% interface.

  • Wash the collected cells twice with DMEM/F12 to remove the Percoll.

  • Resuspend the final cell pellet in culture medium and determine cell viability and number using a hemocytometer and trypan blue exclusion.

  • Confirm Leydig cell purity using 3β-hydroxysteroid dehydrogenase (3β-HSD) staining.

Assessment of Apoptosis in Leydig Cells

a) Morphological Assessment using Fluorescent Dyes:

  • Culture isolated Leydig cells on glass coverslips.

  • After EDS treatment, wash the cells with PBS.

  • Stain the cells with a mixture of fluorescent DNA-binding dyes such as Hoechst 33342 and Propidium Iodide (PI) or Acridine Orange and Ethidium Bromide.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei (pyknosis and karyorrhexis).

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

  • Use a commercially available TUNEL assay kit and follow the manufacturer's instructions.

  • This method labels the 3'-OH ends of DNA fragments generated during apoptosis.

  • Apoptotic cells will show a strong fluorescent signal in the nucleus.

c) DNA Laddering Assay:

  • Extract genomic DNA from control and EDS-treated Leydig cells.

  • Run the DNA on a 1.5-2% agarose (B213101) gel.

  • DNA from apoptotic cells will show a characteristic "ladder" pattern due to the internucleosomal cleavage of DNA into fragments of 180-200 base pairs and multiples thereof.

Visualizations

Signaling Pathways and Experimental Workflows

EDS_Effect_on_Leydig_Cells cluster_rat Rat Leydig Cell (Sensitive) cluster_mouse Mouse Leydig Cell (Resistant) EDS_rat EDS FasL_Fas ↑ FasL/Fas Receptor EDS_rat->FasL_Fas Induces Steroidogenesis_Inhibition Inhibition of Steroidogenesis EDS_rat->Steroidogenesis_Inhibition Directly Causes Caspase_Activation Caspase Cascade Activation FasL_Fas->Caspase_Activation Activates Apoptosis_rat Apoptosis Caspase_Activation->Apoptosis_rat Leads to EDS_mouse EDS Detoxification Enhanced Detoxification EDS_mouse->Detoxification Metabolized by Efflux Active Efflux EDS_mouse->Efflux Exported by No_Apoptosis Cell Survival Detoxification->No_Apoptosis Efflux->No_Apoptosis Normal_Steroidogenesis Normal Steroidogenesis No_Apoptosis->Normal_Steroidogenesis Proposed_Resistance_Mechanisms_in_Mouse_Leydig_Cells cluster_mechanisms Hypothesized Resistance Mechanisms in Mouse Leydig Cells cluster_gsh Glutathione-Based Detoxification cluster_nrf2 Nrf2-Mediated Antioxidant Response cluster_abc ABC Transporter-Mediated Efflux EDS Ethylene Dimethanesulfonate (EDS) GSH High Intrinsic Glutathione (B108866) (GSH) EDS->GSH GST High Glutathione S-Transferase (GST) Activity EDS->GST Nrf2 Nrf2 Activation EDS->Nrf2 ABC_Transporters High Expression/Activity of ABC Transporters EDS->ABC_Transporters EDS_GSH_Conjugate EDS-GSH Conjugate (Inactive) GSH->EDS_GSH_Conjugate GST->EDS_GSH_Conjugate Cell_Survival Cell Survival & Resistance to EDS EDS_GSH_Conjugate->Cell_Survival Leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes ↑ Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Cell_Survival Contributes to EDS_Efflux EDS Efflux ABC_Transporters->EDS_Efflux EDS_Efflux->Cell_Survival Results in Experimental_Workflow_Leydig_Cell_Isolation start Testes from Adult Rat/Mouse decapsulation Decapsulation & Mincing start->decapsulation digestion Collagenase Digestion (34°C, 10-15 min) decapsulation->digestion separation Separation of Interstitial Cells from Tubules digestion->separation centrifugation1 Centrifugation (250 x g, 10 min) separation->centrifugation1 percoll Layering on Percoll Gradient centrifugation1->percoll centrifugation2 Centrifugation (800 x g, 20 min) percoll->centrifugation2 collection Collection of Leydig Cell Fraction centrifugation2->collection wash Washing to Remove Percoll collection->wash final_cells Purified Leydig Cells wash->final_cells analysis Downstream Applications (Culture, Apoptosis Assays, etc.) final_cells->analysis

References

Technical Support Center: Off-Target Effects of Ethylene Dimethanesulfonate on Adrenal Cortex Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Ethylene dimethanesulfonate (EDS) on the steroidogenic activity of the adrenal cortex.

Frequently Asked Questions (FAQs)

Q1: What is the primary known effect of this compound (EDS) on steroidogenic tissues?

A1: EDS is well-established as a specific toxicant for Leydig cells in the testes of certain species, such as rats. It leads to the destruction of these cells, resulting in a significant decrease in testosterone (B1683101) production and transient infertility.[1]

Q2: Does EDS have off-target effects on the adrenal cortex?

A2: Yes. Studies in adult male rats have demonstrated that a single dose of EDS (e.g., 75 mg/kg) has a strong deleterious effect on the steroidogenic cells of the adrenal cortex.[2][3] This includes a significant reduction in adrenal gland weight (over 50%) and atrophy of all adrenocortical zones.[2][3]

Q3: Which zones of the adrenal cortex are most affected by EDS?

A3: The atrophic changes are most prominent in the inner zones of the adrenal cortex: the zona fasciculata (responsible for glucocorticoid production) and the zona reticularis (responsible for adrenal androgen production).[2] A significant decrease in the thickness of the zona reticularis has been quantitatively measured.[4][5]

Q4: How does EDS affect adrenal steroid hormone production?

A4: The primary documented effect is on adrenal androgens. Serum testosterone levels, which are partially derived from the adrenal cortex in males, are significantly reduced following EDS administration.[4][5] There is a lack of direct quantitative data on the immediate effects of EDS on glucocorticoids (corticosterone in rats, cortisol in humans) and mineralocorticoids (aldosterone). However, given the significant atrophy of the zona fasciculata and zona glomerulosa, an impact on the production of these hormones is highly probable. One early study reported no detectable effects on steroid production in isolated rat adrenal cells, but this may not reflect the complexity of in vivo effects over time.[6]

Q5: What is the proposed mechanism of EDS-induced toxicity in steroidogenic cells?

A5: The exact mechanism in adrenal cells is not fully elucidated. However, studies on Leydig cells suggest two potential mechanisms. Firstly, the cytotoxicity of EDS is dependent on intracellular glutathione (B108866) levels; depletion of glutathione paradoxically makes Leydig cells less sensitive to EDS, suggesting a complex role for this antioxidant in mediating the damage.[7] Secondly, EDS appears to inhibit the steroidogenic pathway at a very early stage, between the activation of protein kinase by cAMP and the action of the cholesterol side-chain cleavage enzyme (CYP11A1).[8] It is plausible that similar mechanisms are at play in adrenal cortical cells.

Q6: Are the effects of EDS on the adrenal cortex reversible?

A6: Yes, there is evidence of regeneration. In rats, the zona reticularis shows significant regeneration by day 63 after a single EDS dose.[4][5] This is accompanied by a return of 3β-hydroxysteroid dehydrogenase (3β-HSD) expression and serum testosterone levels to near-control values.[4][9]

Q7: Is there an established in vitro model to study the effects of EDS on adrenal steroidogenesis?

A7: While no published studies have specifically used the NCI-H295R human adrenocortical carcinoma cell line to investigate EDS, this cell line is a widely accepted and recommended model for screening chemical effects on steroidogenesis.[10][11] It expresses most of the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and adrenal androgens, making it a suitable model for such investigations.

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo (rat) studies.

Possible Cause Troubleshooting Step
Animal Age and Strain Ensure the use of sexually mature male rats, as the effects of EDS can be age-dependent. Report the specific strain used (e.g., Wistar) as sensitivity may vary.
EDS Dosage and Administration A dose of 75 mg/kg administered as a single intraperitoneal injection is commonly cited for inducing significant effects on both testes and adrenal glands.[2][4] Ensure accurate dose calculation and consistent administration technique.
Timing of Sample Collection The effects of EDS are time-dependent. For acute effects, collect samples within 7-35 days. For regeneration studies, extend the time course to at least 63 days.[4][5]
Endpoint Measurement For adrenal morphology, use stereological analysis to quantify changes in zonal volume and cell number.[2] For steroidogenesis, measure serum levels of testosterone, corticosterone, and aldosterone (B195564), as well as adrenal tissue levels.

Issue 2: High variability or no significant effect observed in NCI-H295R cell assays.

Possible Cause Troubleshooting Step
Cell Culture Conditions NCI-H295R cells require a specific medium (e.g., DMEM:F12 supplemented with Nu-Serum or ITS+).[12] Ensure optimal culture conditions as steroidogenic activity is sensitive to the culture environment. The cells grow as a monolayer but may have viable floating cells that should be retained.[13]
EDS Concentration and Cytotoxicity Determine the maximum tolerated concentration (MTC) of EDS before conducting steroidogenesis assays. High concentrations of EDS can cause cytotoxicity, which would non-specifically inhibit hormone production. A cell viability of >80% is recommended.
Stimulation of Steroidogenesis For screening purposes, steroidogenesis is often stimulated with an agent like forskolin (B1673556) (e.g., 10 µM for 48 hours) prior to and during chemical exposure to ensure a robust and measurable output of hormones.[10]
Hormone Analysis Use a sensitive and specific method for hormone quantification, such as LC-MS/MS, which allows for the simultaneous measurement of multiple steroids in the pathway. This can provide mechanistic insights (e.g., accumulation of precursors indicating enzyme inhibition).

Data Presentation

Table 1: In Vivo Effects of this compound (75 mg/kg) on Rat Adrenal Gland and Testosterone Levels

Time PointChange in Adrenal WeightChange in Zona Reticularis ThicknessChange in Serum TestosteroneReference(s)
Day 7Significant DecreaseSignificant DecreaseSignificant Decrease[4][5]
Day 15>50% DecreaseAtrophy notedDrastic Reduction[2][3]
Day 21Significant DecreaseSignificant DecreaseSignificant Decrease[4][5]
Day 35Significant DecreaseSignificant DecreaseSignificant Decrease[4][5]
Day 63N/AReturned to near controlReturned to near control[4][5]

Table 2: In Vivo Effects of this compound (75 mg/kg) on Rat Adrenal Cortex Immunohistochemistry

Time Point3β-HSD ExpressionKi67 Expression (Proliferation)Reference(s)
Day 7Significant DecreaseSignificant Decrease[4][9]
Day 21Significant DecreaseSignificant Decrease[4][9]
Day 35Significant DecreaseSignificant Decrease[4][9]
Day 63Returned to near controlHigh expression in Zona Reticularis[4][9]

Experimental Protocols

1. In Vivo Rat Model for Adrenal Cortex Effects of EDS

  • Animals: Sexually mature male Wistar rats.

  • Treatment: Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75 mg/kg body weight. EDS should be dissolved in a vehicle such as dimethylsulfoxide (DMSO) and then diluted with distilled water.[4]

  • Experimental Groups:

    • Control group receiving vehicle only.

    • EDS-treated groups with sacrifice time points at 7, 15, 21, 35, and 63 days post-injection.

  • Sample Collection:

    • At each time point, collect trunk blood for serum separation and hormone analysis.

    • Excise and weigh the adrenal glands.

  • Analysis:

    • Hormone Analysis: Quantify serum testosterone, corticosterone, and aldosterone using ELISA or LC-MS/MS.

    • Histology: Fix one adrenal gland in 10% neutral buffered formalin for paraffin (B1166041) embedding. Prepare sections and stain with Hematoxylin and Eosin (H&E) for morphological and stereological analysis of the cortical zones.

    • Immunohistochemistry: Use the other adrenal gland for immunohistochemical analysis of key steroidogenic enzymes (e.g., 3β-HSD, CYP11B1) and proliferation markers (e.g., Ki67).

2. In Vitro NCI-H295R Steroidogenesis Assay for EDS

  • Cell Culture:

    • Culture NCI-H295R cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with ITS+ Premix and 2.5% Nu-Serum I.[12]

    • Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Seed cells in 24-well plates and allow them to acclimate for 24 hours.

    • Replace the medium with fresh medium containing 10 µM forskolin to stimulate steroidogenesis and incubate for 48 hours.

    • Replace the stimulation medium with fresh medium containing various concentrations of EDS (e.g., 0.1 µM to 100 µM) and 10 µM forskolin. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

    • After the exposure period, collect the cell culture medium for hormone analysis.

    • Perform a cell viability assay (e.g., MTT or LDH leakage) on the remaining cells to assess cytotoxicity.

  • Hormone Analysis:

    • Quantify the concentrations of key steroid hormones (progesterone, 17α-hydroxyprogesterone, androstenedione, testosterone, estradiol, corticosterone, cortisol, and aldosterone) in the collected medium using a validated LC-MS/MS method.

  • Data Interpretation:

    • Normalize hormone production to a measure of cell viability.

    • Analyze changes in hormone levels relative to the vehicle control to identify inhibitory or inductive effects of EDS on specific branches of the steroidogenic pathway.

Mandatory Visualization

Adrenal_Steroidogenesis_Pathway cluster_Mineralocorticoids cluster_Glucocorticoids cluster_Androgens Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17α-OH-Pregnenolone Pregnenolone->OH_Pregnenolone DOC 11-Deoxycorticosterone Progesterone->DOC OH_Progesterone 17α-OH-Progesterone Progesterone->OH_Progesterone Corticosterone Corticosterone DOC->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone OH_Pregnenolone->OH_Progesterone DHEA DHEA OH_Pregnenolone->DHEA Deoxycortisol 11-Deoxycortisol OH_Progesterone->Deoxycortisol Androstenedione Androstenedione OH_Progesterone->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione CYP11A1 CYP11A1 HSD3B2 3β-HSD CYP21A2 CYP21A2 CYP11B1 CYP11B1 CYP11B2 CYP11B2 CYP17A1_OH CYP17A1 (17α-hydroxylase) CYP17A1_Lyase CYP17A1 (17,20-lyase) EDS_Target Potential EDS Inhibition Site EDS_Target->CYP11A1

Caption: Adrenal steroidogenesis pathway with potential EDS inhibition site.

Experimental_Workflow cluster_invivo In Vivo (Rat Model) cluster_invitro In Vitro (NCI-H295R Model) A1 EDS Administration (75 mg/kg, i.p.) A2 Time Course (7-63 days) A1->A2 A3 Sample Collection (Blood, Adrenals) A2->A3 A4 Analysis (Hormones, Histology, IHC) A3->A4 B1 Cell Culture & Stimulation (Forskolin) B2 EDS Exposure (Concentration Range) B1->B2 B3 Sample Collection (Medium, Cells) B2->B3 B4 Analysis (Hormones via LC-MS/MS, Cell Viability) B3->B4

Caption: Experimental workflows for studying EDS effects on the adrenal cortex.

Logical_Relationship EDS This compound (EDS) Exposure Adrenal_Atrophy Adrenal Cortex Atrophy (Zona Fasciculata & Reticularis) EDS->Adrenal_Atrophy Steroidogenesis_Inhibition Inhibition of Steroidogenesis EDS->Steroidogenesis_Inhibition ZR_Thickness Decreased Zona Reticularis Thickness Adrenal_Atrophy->ZR_Thickness Adrenal_Weight Decreased Adrenal Weight Adrenal_Atrophy->Adrenal_Weight Testosterone_Decrease Decreased Serum Testosterone ZR_Thickness->Testosterone_Decrease Steroidogenesis_Inhibition->Testosterone_Decrease HSD3B_Decrease Decreased 3β-HSD Expression Steroidogenesis_Inhibition->HSD3B_Decrease

Caption: Logical relationship of EDS effects on the rat adrenal cortex.

References

Technical Support Center: Managing Variability in Ethylene Dimethanesulfonate (EDS)-Induced Leydig Cell Ablation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing variability in Leydig cell ablation using Ethylene (B1197577) Dimanesulfonate (EDS). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of EDS in ablating Leydig cells?

A1: Ethylene dimethanesulfonate (EDS) is a cytotoxic agent that selectively destroys Leydig cells in the testes of certain species, most notably rats.[1][2][3] Its mechanism involves alkylating cellular components, which disrupts essential processes and leads to apoptosis, or programmed cell death.[4][5] Specifically, EDS has been shown to impair testosterone (B1683101) biosynthesis at a point between the activation of protein kinase by cyclic adenosine (B11128) monophosphate (cAMP) and the cholesterol side-chain cleavage enzyme.[6] It also affects gene transcription related to steroidogenesis prior to the onset of apoptosis.[1][7]

Q2: What are the common sources of variability in EDS-induced Leydig cell ablation?

A2: Several factors can contribute to variability in the efficacy of EDS treatment:

  • Species Differences: EDS is highly effective in rats, but other species like mice are resistant to its cytotoxic effects on Leydig cells.[1][8]

  • Age of the Animal: The age of the rat can influence the outcome. Fetal Leydig cells in immature rats are sensitive to EDS, but the testicular response and subsequent regeneration can differ depending on the age at which the drug is administered.[2] Mature rats are consistently susceptible.[8]

  • Dosage and Administration: The dose of EDS is critical. An in vivo ED50 of 60 mg/kg has been established for hCG-stimulated testosterone production in rats.[6] Inconsistent dosage or improper administration (e.g., intraperitoneal injection) can lead to variable results.

  • Strain of Rat: While less documented as a major source of variability in efficacy, different rat strains (e.g., Sprague-Dawley, Wistar) may exhibit subtle differences in their response to toxicants.

Q3: How soon after EDS administration can I expect to see Leydig cell ablation and a decline in testosterone?

A3: Degenerative changes in Leydig cells can be observed as early as 12-16 hours after a single injection of EDS.[9][10] A significant drop in plasma testosterone to less than 5% of control values is typically seen within 48 hours.[9] By 72 hours, mature Leydig cells are generally undetectable in the testicular interstitium.[9] Complete absence of Leydig cells is noted between 3 and 14 days post-treatment.[3][11]

Q4: Is the effect of EDS permanent?

A4: No, the ablation of Leydig cells by EDS is transient. A new population of Leydig cells begins to regenerate from progenitor or stem cells within the testicular interstitium.[11][12] This regeneration process typically starts around 14 to 21 days after EDS administration, with a full repopulation and restoration of testosterone levels occurring between 3 to 10 weeks.[3][11][13]

Q5: Are there any off-target effects of EDS I should be aware of?

A5: While EDS is considered selective for Leydig cells, some other effects have been reported. These can include transient effects on the seminiferous epithelium due to testosterone withdrawal, such as spermiation failure and detachment of spermatids and spermatocytes.[14] EDS can also have a deleterious effect on the steroidogenic cells of the adrenal cortex.[15] Additionally, direct effects on the epididymis, independent of testosterone levels, have been observed, including the formation of sperm granulomas.[16][17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Leydig Cell Ablation - Incorrect EDS Dosage: The administered dose may be too low. - Improper EDS Administration: Issues with the injection technique (e.g., subcutaneous instead of intraperitoneal). - Animal-to-Animal Variability: Individual differences in metabolism or sensitivity. - EDS Degradation: Improper storage or handling of the EDS compound.- Verify the calculated dose based on the animal's body weight. A commonly effective dose in rats is 75 mg/kg. - Ensure proper intraperitoneal injection technique. - Increase the number of animals in the study to account for biological variability. - Store EDS according to the manufacturer's instructions and prepare fresh solutions for each experiment.
High Variability in Testosterone Levels Post-Ablation - Incomplete Ablation: Some Leydig cells may have survived and are still producing testosterone. - Adrenal Steroidogenesis: The adrenal glands may be contributing to circulating androgens. - Timing of Blood Collection: Blood samples may be collected at inconsistent times relative to the EDS administration and the animal's circadian rhythm.- Confirm complete ablation through histological analysis. - Consider adrenalectomy or the use of specific inhibitors if adrenal androgens are a confounding factor. - Standardize the time of day for blood collection for all animals.
Delayed or Absent Leydig Cell Regeneration - Animal Health Status: Underlying health issues may impair the regenerative capacity. - Age of the Animals: Very old animals might have a slower or less robust regenerative response. - Off-target Toxicity: High doses of EDS could potentially damage the Leydig cell progenitor population.- Ensure animals are healthy and free from infections. - Use animals within a consistent and appropriate age range for the study. - Adhere to established, effective, and non-toxic dosage regimens.
Unexpected Histological Findings - Seminiferous Tubule Damage: This is often a secondary effect of testosterone withdrawal.[14] - Inflammatory Response: Macrophage infiltration is a normal part of the process of clearing dead Leydig cells.[5][11] - Epididymal Abnormalities: EDS can have direct effects on the epididymis.[17]- These are expected secondary effects. Document the changes and consider them in the interpretation of your results. - This is an expected part of the response to EDS. - If studying epididymal function, be aware of these potential direct effects of EDS.

Quantitative Data Summary

Table 1: In Vivo Dose-Response and Timeline of EDS Effects in Adult Rats

ParameterDosage (single i.p. injection)Time Post-InjectionObservationReference(s)
ED50 for hCG-stimulated Testosterone Production 60 mg/kg-50% reduction in testosterone production.[6]
Leydig Cell Morphology 75 mg/kg16 hoursDegenerating Leydig cells observed.[9]
Plasma Testosterone 75 mg/kg48 hoursReduced to less than 5% of control values.[9]
Leydig Cell Presence 75 mg/kg72 hoursNo detectable Leydig cells.[9]
Leydig Cell Regeneration (Appearance of new Leydig cells) 75 mg/kg14-21 daysNew Leydig cells begin to appear.[3][12]
Restoration of Testosterone Levels 75 mg/kg21-35 daysSerum testosterone returns to control levels.[3][13]
Complete Leydig Cell Repopulation 75 mg/kg35-49 daysLeydig cell numbers return to control levels.[3]

Experimental Protocols

Protocol 1: this compound (EDS) Administration for Leydig Cell Ablation in Rats

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g).

  • EDS Preparation: Dissolve EDS in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (1:3 v/v). Prepare the solution fresh on the day of injection.

  • Dosage Calculation: Calculate the required volume of EDS solution to deliver a dose of 75 mg/kg body weight.

  • Administration: Administer the EDS solution via a single intraperitoneal (i.p.) injection.

  • Post-Injection Monitoring: Monitor the animals for any signs of distress. House them under standard laboratory conditions.

  • Confirmation of Ablation: At desired time points post-injection (e.g., 3-7 days), collect blood for testosterone measurement and testicular tissue for histological analysis to confirm Leydig cell ablation.

Protocol 2: Histological Assessment of Leydig Cell Ablation

  • Tissue Collection: Euthanize the animal and dissect the testes.

  • Fixation: Fix the testes in Bouin's solution or 4% paraformaldehyde for 24 hours.

  • Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of the testicular interstitium and seminiferous tubules.

    • 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Histochemistry: As a functional marker for steroidogenic Leydig cells.

  • Microscopic Analysis: Examine the sections under a light microscope to assess the presence or absence of Leydig cells in the interstitial space.

Visualizations

EDS_Mechanism_of_Action EDS This compound (EDS) Leydig_Cell Mature Leydig Cell EDS->Leydig_Cell Enters Cell Alkylating_Agent Alkylating Action Leydig_Cell->Alkylating_Agent Induces Transcription_Factors Transcription Factors (e.g., MEF2) Alkylating_Agent->Transcription_Factors Targets Apoptosis Apoptosis (Programmed Cell Death) Alkylating_Agent->Apoptosis Triggers Star_Gene Star Gene Promoter Transcription_Factors->Star_Gene Inhibits Binding to Steroidogenesis_Enzymes Steroidogenic Enzymes (e.g., P450scc) Star_Gene->Steroidogenesis_Enzymes Reduces Transcription of Testosterone_Production Testosterone Production Steroidogenesis_Enzymes->Testosterone_Production Decreased

Caption: EDS mechanism of action in a mature Leydig cell.

Experimental_Workflow_EDS_Ablation start Start: Select Adult Male Rats weigh Weigh Animals and Calculate Dose start->weigh prepare_eds Prepare Fresh EDS Solution (75 mg/kg) weigh->prepare_eds inject Single Intraperitoneal (i.p.) Injection prepare_eds->inject ablation_period Ablation Period (3-14 days) inject->ablation_period confirmation Confirmation of Ablation ablation_period->confirmation regeneration_period Regeneration Period (14-49 days) confirmation->regeneration_period Proceed to study regeneration histology Histology (H&E, 3β-HSD) confirmation->histology Yes testosterone Serum Testosterone Measurement confirmation->testosterone Yes endpoint Endpoint Analysis regeneration_period->endpoint

Caption: Experimental workflow for EDS-induced Leydig cell ablation.

Leydig_Cell_Ablation_Regeneration_Timeline cluster_0 EDS Administration (Day 0) cluster_1 Ablation Phase (Days 1-14) cluster_2 Regeneration Phase (Days 14-49+) a0 Single i.p. Injection (75 mg/kg) b1 Leydig Cell Apoptosis (12-48h) a0->b1 b2 Testosterone Crash (<5% of control by 48h) b1->b2 b3 Complete Ablation (3-14 days) b2->b3 c1 Progenitor Cell Proliferation (from Day 7-14) b3->c1 c2 New Leydig Cells Appear (Day 14-21) c1->c2 c3 Testosterone Levels Normalize (Day 21-35) c2->c3 c4 Full Repopulation (Day 35-49) c3->c4

Caption: Timeline of Leydig cell ablation and regeneration after EDS.

References

Technical Support Center: Ethylene Dimethanesulfonate (EDS) and Leydig Cell Ablation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethylene (B1197577) Dimethanesulfonate (EDS) for the experimental ablation of Leydig cells. While EDS is a potent tool for studying Leydig cell function and regeneration, achieving complete and consistent Leydig cell loss can be challenging. This guide addresses common issues, particularly the phenomenon of incomplete Leydig cell depletion.

Troubleshooting Guide: Incomplete Leydig Cell Loss

Issue: Histological analysis reveals a significant number of surviving Leydig cells following EDS administration.

Below is a table outlining potential causes and recommended solutions to troubleshoot incomplete Leydig cell ablation.

Potential Cause Description Suggested Solution(s)
Animal Age and Strain Immature rat Leydig cells are intrinsically less sensitive to the cytotoxic effects of EDS compared to adult Leydig cells.[1] Species and strain differences in sensitivity also exist. For instance, EDS does not effectively ablate mouse Leydig cells.[2]Ensure the use of sexually mature adult rats of a responsive strain (e.g., Sprague-Dawley, Wistar). The age of the animals should be consistent across experimental groups.
EDS Dosage and Administration An inadequate dose of EDS will result in incomplete Leydig cell destruction. The administration route and vehicle can also influence bioavailability and efficacy. A single intraperitoneal (i.p.) injection is the standard method.Verify the correct dosage calculation based on the animal's body weight. A commonly effective dose in adult rats is 75-100 mg/kg body weight.[3][4] Ensure proper i.p. injection technique to maximize absorption.
EDS Purity and Stability The purity and stability of the EDS compound can affect its cytotoxic activity. Degradation of the compound can lead to reduced efficacy.Use a high-purity grade of EDS from a reputable supplier. Store the compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare solutions fresh before each use.
Timing of Analysis Leydig cell destruction is not instantaneous. Peak ablation is typically observed a few days post-injection. Analysis performed too early may show remaining, albeit degenerating, cells.[3][5]Allow sufficient time for EDS to exert its full cytotoxic effect. The optimal window for confirming complete ablation is generally 3 to 7 days post-EDS administration.[4][5]
Cellular Resistance Mechanisms The mechanism of EDS-induced cell death may involve intracellular glutathione (B108866) levels.[6] Alterations in these pathways could potentially confer resistance in some Leydig cells.While not a direct troubleshooting step, be aware of the biological variability. If incomplete ablation persists despite optimizing other parameters, consider that a small population of Leydig cells may exhibit inherent resistance.
Leydig Cell Regeneration Following initial ablation, a new population of Leydig cells begins to regenerate from progenitor cells, a process that can be detected as early as 14-21 days post-EDS.[3][4][5][7][8]If the experimental endpoint is beyond two weeks post-injection, the presence of Leydig cells is likely due to regeneration, not incomplete ablation. Schedule analyses accordingly to differentiate between surviving and newly formed cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful EDS treatment on Leydig cells?

A single, effective dose of EDS in adult rats should lead to the selective destruction of the existing Leydig cell population.[4][9] This is characterized by degenerative changes in Leydig cells within 12-24 hours, and their virtual disappearance from the testicular interstitium by 3-4 days post-injection.[3][5] Consequently, serum testosterone (B1683101) levels drop to castrate levels.[3][4]

Q2: Why might I observe incomplete Leydig cell loss in my experiment?

Several factors can contribute to incomplete Leydig cell loss, including the use of immature animals, which are less sensitive to EDS, an insufficient dose of the compound, or issues with the purity and administration of the EDS.[1][2] Additionally, the timing of your analysis is crucial; assessing the tissue too early after injection may not reflect the full extent of cell death.[5]

Q3: How can I confirm the extent of Leydig cell depletion?

The most common method is histological analysis of testicular tissue stained with Hematoxylin and Eosin (H&E). For more specific identification, immunohistochemistry (IHC) for Leydig cell markers such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or Cytochrome P450 side-chain cleavage enzyme (P450scc) can be employed.[8][10] Additionally, measuring serum testosterone levels provides a functional confirmation of Leydig cell ablation.[3]

Q4: What are the key parameters influencing the efficacy of EDS?

The primary parameters are:

  • Animal Model: Sexually mature adult rats are the most sensitive and commonly used model.[2]

  • Dosage: A dose of 75-100 mg/kg body weight is generally effective.[3][4]

  • Route of Administration: Intraperitoneal injection is the standard and effective route.

  • Purity of EDS: High-purity compound is essential for consistent results.

Q5: Are there any known resistance mechanisms in Leydig cells to EDS?

Immature rat Leydig cells demonstrate intrinsic resistance to EDS.[1] In adult rats, the mechanism of EDS cytotoxicity is linked to intracellular glutathione, suggesting that cellular detoxification pathways could play a role in resistance.[6] However, with an optimal protocol in adult rats, near-complete ablation is expected.

Q6: What is the typical timeline for Leydig cell regeneration after EDS administration?

Following the disappearance of the original Leydig cells, a new population begins to regenerate from stem/progenitor cells within the testicular interstitium.[7][9] Progenitor cells can be observed around day 14, and a new generation of functional Leydig cells starts to appear by day 21, with the population being fully restored by approximately 49-56 days post-EDS treatment.[4][5][9]

Experimental Protocols

Protocol 1: EDS Administration in Adult Rats
  • Animal Model: Use sexually mature male rats (e.g., Sprague-Dawley, 90-120 days old).

  • Dosage Calculation: Weigh each animal accurately immediately before injection. Calculate the required volume of EDS solution to deliver a dose of 75 mg/kg body weight.

  • EDS Solution Preparation: Prepare a fresh solution of Ethylene Dimethanesulfonate. A common vehicle is a 1:3 mixture of dimethyl sulfoxide (B87167) (DMSO) and water. For example, to prepare a 25 mg/mL solution, dissolve 250 mg of EDS in 2.5 mL of DMSO, then add 7.5 mL of sterile water. Vortex until fully dissolved.

  • Administration: Administer the calculated volume of the EDS solution via a single intraperitoneal (i.p.) injection.

  • Post-Injection Monitoring: Monitor the animals for any signs of distress. Some systemic toxicity can occur at higher doses.[11]

  • Tissue Collection: For analysis of complete ablation, collect testes and blood samples at 3-7 days post-injection. For regeneration studies, collection time points will vary (e.g., 14, 21, 35, 56 days).

Protocol 2: Histological Assessment of Leydig Cell Ablation
  • Tissue Fixation: Immediately after collection, fix the testes in Bouin's solution for 8-24 hours or 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • H&E Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin for general morphological assessment of the interstitial compartment.

    • Immunohistochemistry (IHC) for 3β-HSD:

      • Perform antigen retrieval as required for the specific antibody.

      • Block endogenous peroxidase activity.

      • Incubate with a primary antibody against 3β-HSD.

      • Incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

      • Develop with a suitable chromogen (e.g., DAB).

      • Counterstain with hematoxylin.

  • Analysis: Examine the stained sections under a microscope to identify and quantify the presence or absence of Leydig cells in the interstitial space.

Visualizations

Troubleshooting Workflow

G start Incomplete Leydig Cell Loss Observed q1 Was the correct animal model used? (Adult male rat) start->q1 q2 Was the EDS dose correct? (75-100 mg/kg) q1->q2 Yes sol1 Use sexually mature adult rats. q1->sol1 No q3 Was the analysis timing appropriate? (3-7 days post-injection) q2->q3 Yes sol2 Recalculate and verify dose based on body weight. q2->sol2 No q4 Is the EDS compound of high purity and freshly prepared? q3->q4 Yes sol3 Adjust tissue collection time point. q3->sol3 No sol4 Use new, high-purity EDS and prepare solution fresh. q4->sol4 No consider Consider inherent biological variability and potential resistance. q4->consider Yes end Re-run experiment with optimized parameters sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for incomplete Leydig cell ablation.

EDS-Induced Leydig Cell Apoptosis Pathway

G cluster_cell Leydig Cell EDS This compound (EDS) Glutathione Intracellular Glutathione Depletion EDS->Glutathione Cell Adult Leydig Cell FasL Increased Fas Ligand (FasL) Expression Glutathione->FasL Fas Increased Fas Receptor Expression Caspase Caspase Cascade Activation FasL->Caspase Binds to Fas Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of EDS-induced Leydig cell apoptosis.

Leydig Cell Regeneration Post-EDS

G EDS EDS Administration (Day 0) Ablation Leydig Cell Ablation (Days 1-7) EDS->Ablation Stem Mesenchymal-like Stem/Progenitor Cells Ablation->Stem Stimulates Progenitor Proliferation & Differentiation (Day 14+) Stem->Progenitor NewLC New Population of Immature Leydig Cells (Day 21+) Progenitor->NewLC MatureLC Mature Adult Leydig Cells (Day 35-56) NewLC->MatureLC

Caption: Timeline of Leydig cell regeneration after EDS administration.

References

Ethylene Dimethanesulfonate Solutions: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Precipitation is a common challenge encountered when preparing solutions of Ethylene (B1197577) dimethanesulfonate, particularly when diluting a concentrated stock into an aqueous medium. This guide provides a systematic approach to identifying and resolving these issues.

Issue: Precipitate forms when preparing an Ethylene dimethanesulfonate solution.

Potential CauseTroubleshooting StepsExperimental Protocol
Low Solubility in the Chosen Solvent This compound has limited solubility in many common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for preparing a concentrated stock solution. For aqueous working solutions, the use of co-solvents is often necessary.Refer to Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO . For aqueous solutions, see Protocol 2: Preparation of an Aqueous Working Solution .
Use of Hygroscopic DMSO DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of this compound, leading to precipitation.Always use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. If a bottle has been opened previously, it may have absorbed atmospheric moisture.
Concentration Exceeds Solubility Limit The final concentration of this compound in the aqueous working solution may be too high, exceeding its solubility limit in that specific medium.Prepare a dilution series to determine the maximum practical working concentration in your specific buffer or medium. Start with a lower concentration and gradually increase it.
Temperature Effects The solubility of this compound can be temperature-dependent. Precipitation may occur if the solution is prepared at an elevated temperature and then cooled.If heating is used to dissolve the compound, allow the solution to cool to room temperature slowly. If a precipitate forms upon cooling, the solution is likely supersaturated. Prepare a more dilute solution.
pH of the Aqueous Medium While specific data on the pH-dependent solubility of this compound is limited, the pH of the aqueous buffer can influence the stability of the solution.Empirically test the solubility and stability of this compound in a few different buffer systems with varying pH values relevant to your experiment.
Improper Mixing Technique Rapidly adding the concentrated DMSO stock to the aqueous buffer without vigorous mixing can cause localized high concentrations, leading to immediate precipitation.Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Vortexing or sonicating during and after the addition can also improve mixing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It has been shown to dissolve the compound at concentrations as high as 100 mg/mL with the aid of ultrasonication.[1][2] It is crucial to use anhydrous, newly opened DMSO, as its hygroscopic nature can lead to reduced solubility.[1][2]

Q2: My this compound precipitated when I diluted my DMSO stock in PBS. How can I prevent this?

A2: Precipitation upon dilution in aqueous buffers like PBS is a common issue due to the lower solubility of this compound in aqueous environments. To prevent this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work with a more dilute final concentration.

  • Use co-solvents: For in vivo studies, formulations containing co-solvents such as PEG300 and Tween-80, or solubilizing agents like SBE-β-CD, have been used to achieve stable solutions at concentrations of at least 2.5 mg/mL.[1]

  • Optimize the dilution method: Add the DMSO stock solution slowly to the vigorously stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

Q3: Can I heat the solution to dissolve the this compound?

A3: Gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during preparation.[1] However, be cautious of potential degradation of the compound with excessive heat. After heating, allow the solution to cool to room temperature. If a precipitate forms upon cooling, it indicates that the solution is supersaturated at that temperature, and a lower concentration should be prepared.

Q4: How should I store my this compound solutions?

A4: To prevent degradation and precipitation due to freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2]

Q5: What are some reported solubilities for this compound in different solvents?

A5: The following table summarizes the available solubility data for this compound:

Solvent / Solvent SystemConcentrationNotes
DMSO100 mg/mL (458.19 mM)Requires sonication; use of non-hygroscopic DMSO is critical.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.45 mM)Clear solution for in vivo applications.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.45 mM)Clear solution for in vivo applications.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (11.45 mM)Clear solution for in vivo applications.[1]
ChloroformSoluble (Sparingly when heated)[3]
MethanolVery Slightly Soluble[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of EDS).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. The solution should be clear and free of any visible particles.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tube or beaker

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

Procedure:

  • Bring the aqueous buffer to the desired experimental temperature.

  • Place the buffer in a sterile container and begin gentle stirring.

  • Slowly, add the required volume of the this compound DMSO stock solution dropwise to the center of the vortex of the stirring buffer.

  • Continue to mix the solution for an additional 5-10 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains a precipitate, it is not suitable for use. Consider preparing a more dilute working solution.

  • Use the freshly prepared aqueous working solution immediately for your experiment.

Visualizations

G cluster_0 Troubleshooting Precipitation start Precipitate Observed check_solvent Is DMSO the primary solvent? start->check_solvent check_dmso_quality Is the DMSO anhydrous and fresh? check_solvent->check_dmso_quality Yes use_dmso Use DMSO for stock solution check_solvent->use_dmso No check_concentration Is the final concentration too high? check_dmso_quality->check_concentration Yes use_fresh_dmso Use fresh, anhydrous DMSO check_dmso_quality->use_fresh_dmso No check_mixing Was the mixing adequate? check_concentration->check_mixing No lower_concentration Lower the final concentration check_concentration->lower_concentration Yes improve_mixing Improve mixing (slow addition, vortex) check_mixing->improve_mixing No solution_clear Solution should be clear check_mixing->solution_clear Yes use_dmso->start use_fresh_dmso->start lower_concentration->start improve_mixing->start

Caption: A flowchart for troubleshooting precipitation issues.

G cluster_1 Solution Preparation Workflow start Start weigh_eds Weigh this compound start->weigh_eds add_dmso Add anhydrous DMSO weigh_eds->add_dmso vortex Vortex vigorously add_dmso->vortex sonicate Sonicate until dissolved vortex->sonicate stock_solution Concentrated Stock Solution sonicate->stock_solution add_stock Slowly add stock to stirring buffer stock_solution->add_stock prepare_buffer Prepare aqueous buffer prepare_buffer->add_stock mix Mix thoroughly add_stock->mix working_solution Working Solution (Use Immediately) mix->working_solution

Caption: A workflow for preparing this compound solutions.

References

Technical Support Center: Species-Specific Responses to Ethylene Dimethanesulfonate (EDS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ethylene dimethanesulfonate (EDS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vivo and in vitro experiments across different species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

Q1: What is this compound (EDS) and what is its primary application in research?

This compound (EDS) is an alkylating agent known for its selective cytotoxicity towards Leydig cells in the testes of certain species.[1][2] Its primary use in research is to specifically ablate the adult Leydig cell population to study Leydig cell biology, testosterone (B1683101) deprivation, and the subsequent regeneration of Leydig cells from stem/progenitor cells.[3][4][5]

Q2: I administered EDS to my animal model, but I'm not seeing the expected decrease in testosterone or Leydig cell numbers. What could be the issue?

The most likely reason is species-specific sensitivity. Adult rats are highly susceptible to EDS, while mice are notably resistant.[6][7] Hamsters and guinea pigs show sensitivity, but hamsters are demonstrably less sensitive than rats.[6][7] Ensure you are using the correct dosage for your chosen species. Additionally, the age of the animal is a critical factor; immature Leydig cells in rats are intrinsically less sensitive to EDS than adult Leydig cells.[4]

Species-Specific Issues

Q3: Why are my mice not responding to EDS doses that are effective in rats?

Leydig cells of mice are relatively insensitive to the cytotoxic effects of EDS.[6][7] While a single injection of EDS in adult rats leads to the destruction of Leydig cells, multiple injections in mice often produce no ultrastructural changes to the Leydig cells, though some disruption to spermatogenesis may be observed.[7] For studies requiring Leydig cell ablation, mice are not the recommended model for EDS administration.

Q4: I'm working with hamsters and not seeing the dramatic effects on testosterone that are reported in rats. Is my experiment failing?

Not necessarily. Hamster Leydig cells are less sensitive to EDS compared to rat Leydig cells, both in vivo and in vitro.[6] While a 65 mg/kg dose of EDS has no significant effect on testosterone in Syrian hamsters, it causes a rapid decline in rats.[6] Even at a higher dose of 100 mg/kg, the effects on serum testosterone and sex accessory gland weights in hamsters are subtle compared to the dramatic effects seen in rats.[6] You may need to use a higher dose or expect a less pronounced effect in hamsters.

Q5: I am using immature rats and the Leydig cells are not being eliminated. Did I use an incorrect protocol?

Immature rat Leydig cells are intrinsically less sensitive to the cytotoxic effects of EDS than adult rat Leydig cells.[4] This differential response has been observed in vivo, during in vitro testicular perfusion, and in primary Leydig cell cultures.[4] Therefore, a dose that is effective in adult rats may not be sufficient to eliminate Leydig cells in immature rats.

Experimental & Technical Issues

Q6: My testosterone measurements are inconsistent after EDS treatment in rats. What are some potential causes?

Inconsistent testosterone measurements can arise from several factors:

  • Timing of Measurement: Following a single effective dose of EDS in rats, serum testosterone levels drop to castrate levels within 2 to 3 days.[3][8] Ensure your time points for measurement are appropriate.

  • Incomplete Leydig Cell Ablation: If the EDS dose was too low or the administration was improper, some Leydig cells may have survived, leading to variable testosterone production.

  • Leydig Cell Regeneration: In rats, a new population of Leydig cells begins to regenerate from stem cells, with testosterone levels starting to recover around 3 weeks post-EDS and returning to normal levels thereafter.[3] Be mindful of this regeneration timeline when planning your experiments.

  • Assay Variability: Ensure your testosterone assay is validated and that samples are collected and stored consistently to minimize variability.[9]

Q7: I'm observing unexpected effects on the seminiferous epithelium or epididymis after EDS treatment. Is this normal?

While EDS is known for its specificity to Leydig cells, some effects on the seminiferous epithelium and epididymis can occur, primarily due to testosterone withdrawal. In rats, after Leydig cell elimination, impairment in spermiogenesis and meiosis, as well as detachment of spermatids and spermatocytes, can be observed.[10] Additionally, sperm granulomas can form in the epididymis.[11]

Data Presentation

Table 1: In Vivo Species-Specific Sensitivity to this compound (EDS)
SpeciesSensitivity to Leydig Cell CytotoxicityEffective Dose (Adults)Notes
Rat High75-100 mg/kg (single i.p. injection)Rapid and complete destruction of adult Leydig cells.[8]
Mouse ResistantMultiple injections show no significant effect on Leydig cells.Not a suitable model for EDS-induced Leydig cell ablation.[7]
Hamster Moderate (Less than rat)100 mg/kg shows subtle effects.Significantly less sensitive than rats.[6]
Guinea Pig SensitiveA single administration causes Leydig cell degeneration.Similar sensitivity to rats and hamsters has been reported.[7]
Rabbit LowHigher doses required compared to rats.Metabolizes EDS more rapidly.[12]
Table 2: In Vitro Species-Specific Sensitivity of Leydig Cells to this compound (EDS)
SpeciesCell TypeIC50 / EC50Notes
Rat Quartered Testes320 µg/mLHighly sensitive.[6]
Hamster Quartered Testes>1800 µg/mLSignificantly less sensitive than rats.[6]
Rat Testicular & H540 Tumor Leydig Cells1-2 mM
Mouse MA-10 Leydig Cells20 mMDemonstrates the resistance of mouse Leydig cells.[11]
Rabbit Testicular ExplantsEC50: 2026 µMLess sensitive than rat testicular explants (EC50: 336 µM).[12]
Rabbit Adult Interstitial CellsEC50: 1137 µM
Rabbit Immature Interstitial CellsEC50: 4397 µMDemonstrates lower sensitivity of immature cells.[12]
Table 3: Timeline of Leydig Cell Depletion and Regeneration in Adult Rats after a Single Effective Dose of EDS
Time Post-EDSEventSerum Testosterone Level
12-24 hoursDegenerative changes in Leydig cells visible.[8]Declining
2-3 daysComplete disappearance of Leydig cells.[3][8]Undetectable/Castrate levels[3][8]
3-7 daysAbsence of Leydig cells.[3]Undetectable
2-3 weeksAppearance of new, fetal-type Leydig cells.[3]Starting to recover
4 weeksNumerous new Leydig cells present.[3]Recovering
6-10 weeksNew Leydig cells mature into adult-type cells; population restored.[3]Returned to normal range[3]

Experimental Protocols

Protocol 1: In Vivo Administration of EDS in Adult Rats
  • Animal Model: Adult male Sprague-Dawley or Wistar rats (90-120 days old).

  • EDS Preparation: Dissolve EDS in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and corn oil (e.g., 1:3 v/v). Prepare fresh on the day of injection.

  • Dosage: A single intraperitoneal (i.p.) injection of 75 mg/kg body weight is typically effective for complete Leydig cell ablation.

  • Procedure:

    • Weigh the animal to calculate the precise dose.

    • Administer the EDS solution via i.p. injection.

    • Monitor the animal for any adverse reactions.

  • Post-Treatment:

    • House the animals under standard conditions.

    • Collect blood samples for testosterone analysis at desired time points (e.g., baseline, 3, 7, 14, 21, and 49 days post-injection).

    • At the end of the experiment, euthanize the animals and collect testes for histological analysis.

  • Histological Analysis:

    • Fix testes in Bouin's solution or 4% paraformaldehyde.

    • Embed in paraffin (B1166041) and section at 5 µm.

    • Perform Hematoxylin and Eosin (H&E) staining to observe the interstitial tissue and seminiferous tubules.

    • Immunohistochemistry for Leydig cell markers such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or CYP17A1 can be used to confirm the absence or presence of Leydig cells.[13]

Protocol 2: Isolation and Primary Culture of Rat Leydig Cells
  • Materials:

    • Adult male Sprague-Dawley rats.

    • Medium 199 or DMEM/F12.

    • Collagenase (Type I or IV).

    • Bovine Serum Albumin (BSA).

    • Percoll or other density gradient medium.

    • Culture plates.

  • Procedure:

    • Euthanize rats and decapsulate the testes.

    • Incubate the testes in media containing collagenase (e.g., 0.25 mg/mL) at 34°C with gentle shaking for 10-20 minutes to dissociate the interstitial cells from the seminiferous tubules.[14][15]

    • Filter the cell suspension through a nylon mesh (e.g., 70-100 µm) to remove tubular fragments.[14][15]

    • Centrifuge the filtrate to pellet the crude interstitial cells.

    • For purification, resuspend the cell pellet in a density gradient medium (e.g., Percoll) and centrifuge.[15]

    • Collect the fraction containing the Leydig cells.

    • Wash the purified Leydig cells with media to remove the density gradient medium.

    • Determine cell viability using Trypan blue exclusion.

  • Cell Culture:

    • Plate the isolated Leydig cells in appropriate culture dishes with DMEM/F12 supplemented with serum or other necessary growth factors.

    • Incubate at 34°C in a humidified atmosphere of 5% CO2.

    • Cells can be used for in vitro experiments with EDS or other agents.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EDS_Induced_Apoptosis cluster_Cell Adult Rat Leydig Cell EDS This compound (EDS) Glutathione Intracellular Glutathione EDS->Glutathione Alters levels Mitochondria Mitochondria Glutathione->Mitochondria Influences mitochondrial function Caspases Caspase Cascade Activation Mitochondria->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed pathway of EDS-induced apoptosis in adult rat Leydig cells.

Leydig_Cell_Regeneration EDS_Admin EDS Administration LC_Ablation Adult Leydig Cell Ablation EDS_Admin->LC_Ablation Stem_LC Stem Leydig Cells (SLCs) LC_Ablation->Stem_LC Stimulates Proliferation Proliferation & Differentiation Stem_LC->Proliferation Progenitor_LC Progenitor Leydig Cells Proliferation->Progenitor_LC Immature_LC Immature Leydig Cells Progenitor_LC->Immature_LC Mature_LC New Adult Leydig Cells Immature_LC->Mature_LC Testo_Restoration Testosterone Restoration Mature_LC->Testo_Restoration

Caption: Workflow of Leydig cell regeneration in the rat testis after EDS administration.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_Analysis Analysis cluster_InVitro In Vitro Experiment Animal_Selection Select Species & Age (e.g., Adult Rat) EDS_Prep Prepare EDS Solution Animal_Selection->EDS_Prep Dosing Administer EDS (i.p.) EDS_Prep->Dosing Monitoring Monitor Animal & Collect Samples (Blood, Tissues) Dosing->Monitoring Testo_Assay Testosterone Assay (ELISA, RIA) Monitoring->Testo_Assay Histology Histological Analysis (H&E, IHC) Monitoring->Histology LC_Isolation Isolate Leydig Cells LC_Culture Culture Leydig Cells LC_Isolation->LC_Culture EDS_Treatment Treat Cells with EDS LC_Culture->EDS_Treatment Functional_Assays Functional Assays (Steroidogenesis, Viability) EDS_Treatment->Functional_Assays

Caption: General experimental workflow for studying the effects of EDS.

References

Technical Support Center: Ethylene Dimethanesulfonate (EDS) and Seminiferous Epithelium Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ethylene (B1197577) dimethanesulfonate (EDS) in the study of testicular biology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ethylene dimethanesulfonate (EDS) in the testis?

A1: EDS is a specific cytotoxic agent that selectively destroys Leydig cells in the testes of certain species, most notably the rat.[1][2][3] The destruction of Leydig cells leads to a rapid and significant decrease in intratesticular and serum testosterone (B1683101) levels, effectively creating a model of androgen withdrawal.[1][4][5][6][7] The mechanism of its cytotoxicity in adult rat Leydig cells is thought to involve intracellular glutathione (B108866).[8] While its primary target is the Leydig cell, evidence also suggests that EDS may have direct cytotoxic effects on the seminiferous epithelium, independent of androgen deprivation.[9][10]

Q2: What is the expected timeline for Leydig cell destruction and seminiferous epithelium changes after a single EDS injection in rats?

A2: The timeline is relatively consistent. Most Leydig cells show degenerative changes within 12-24 hours post-injection.[1] By 4 days, intact Leydig cells are typically unidentifiable in the interstitial space.[1] The seminiferous epithelium appears morphologically normal for up to 4 days, after which abnormalities begin to appear.[1] Significant disruption and germ cell loss are evident at 14 to 21 days.[1][5]

Q3: Does the seminiferous epithelium recover after EDS treatment?

A3: Yes, the effects on the seminiferous epithelium are generally temporary and reversible. Following the destruction of the initial Leydig cell population, a new population begins to regenerate, with small Leydig cells visible around day 21.[1][7] This new population matures, and by 45 to 49 days, Leydig cells and spermatogenesis appear normal again.[1][5] The restoration of spermatogenesis follows the development of the new Leydig cell population.[5]

Q4: Are the effects of EDS on the seminiferous epithelium solely due to testosterone withdrawal?

A4: While testosterone withdrawal is the principal cause of damage, some studies suggest EDS may also have direct, independent cytotoxic effects on Sertoli cells and germ cells.[9] In cultured Sertoli cells, EDS has been shown to inhibit functions like transferrin production at sublethal doses and cause cell death at higher doses.[10] Furthermore, in rats where testosterone levels were maintained by external implants, EDS still caused significant seminiferous tubule atrophy, suggesting a direct toxic effect.[9]

Q5: Are all stages of the spermatogenic cycle equally sensitive to EDS-induced androgen withdrawal?

A5: No, there is stage-specific sensitivity. Following EDS treatment, a significant increase in degenerating (pyknotic) germ cells is observed in stages VII, IX, and X-XI of the spermatogenic cycle.[11] In contrast, tubules at stages IV-V appear to be completely unaffected by the withdrawal of testosterone.[11]

Troubleshooting Guide

Problem 1: I administered EDS to my rats, but I don't see a significant drop in testosterone or the expected testicular damage.

  • Possible Cause 1: Incorrect Dosage or Administration.

    • Solution: Verify your dosage and administration route. A single intraperitoneal (i.p.) injection is standard. Effective doses in rats are typically in the range of 75-100 mg/kg body weight.[1][5][7] Ensure the EDS is fully dissolved in its vehicle (commonly dimethyl sulfoxide (B87167) and water).

  • Possible Cause 2: Animal Species.

    • Solution: The cytotoxic effect of EDS is species-specific. It is highly effective in rats but not in mice.[12] Ensure you are using a responsive species and strain (e.g., Wistar, Sprague-Dawley rats).[5][13][14]

  • Possible Cause 3: Compound Integrity.

    • Solution: EDS is an alkylating agent and can degrade. Ensure your compound is stored correctly and is not expired. Prepare solutions fresh before use.

Problem 2: I'm observing systemic toxicity and weight loss in my animals, not just testicular effects.

  • Possible Cause 1: High Dose or Impure Compound.

    • Solution: While EDS is selectively toxic to Leydig cells, high doses can lead to systemic toxicity.[15] Consider reducing the dose to the lower end of the effective range (e.g., 75 mg/kg). Ensure the purity of your EDS, as related alkane methanesulphonates can cause systemic toxicity without specific Leydig cell effects.[15]

  • Possible Cause 2: Animal Health.

    • Solution: Pre-existing health conditions in the animals may exacerbate the toxic effects. Ensure you are using healthy, specific-pathogen-free (SPF) animals for your studies.

Problem 3: My in vitro Sertoli cell culture is dying, even at low EDS concentrations.

  • Possible Cause 1: Dose Sensitivity.

    • Solution: Sertoli cells in culture are sensitive to EDS. Doses as low as 0.3 mM can decrease transferrin production, while doses of 2.7 mM have been shown to be lethal to 85% of cells.[10] Perform a dose-response curve to find the optimal concentration for your experiment that inhibits function without causing widespread cell death.

  • Possible Cause 2: Culture Conditions.

    • Solution: Suboptimal culture conditions can make cells more susceptible to toxins. Ensure your media, supplements, and incubation conditions are optimal for Sertoli cell health before beginning EDS treatment.

Quantitative Data Summary

Table 1: Timeline of EDS Effects on Rat Testicular Parameters (In Vivo)

Time Post-EDS (75-100 mg/kg)Leydig Cell StatusSeminiferous Epithelium StatusSerum Testosterone
12 - 48 hours Degenerative changes begin; widespread degeneration by 48h.[1]Morphologically normal.[1]Drops to castrate levels by 48h.[1]
4 - 14 days Intact Leydig cells are absent.[1]Grossly abnormal; germ cell loss; vacuolization.[1][11]Remains at castrate levels.[7]
21 days New, small Leydig cells begin to appear.[1][5]Regeneration begins; elongating spermatids reappear.[5]Begins to increase.[7]
45 - 49 days Leydig cell population appears normal.[1]Spermatogenesis appears normal.[1][5]Returns to normal levels.[6][7]

Table 2: Dose-Dependent Effects of EDS on Rat Sertoli Cells (In Vitro)

EDS ConcentrationEffect on Transferrin ProductionEffect on Cell Viability
0.3 mM Decreased production begins.[10]No significant cell mortality.[10]
1.1 mM Maximum suppression (15% of control).[10]No significant cell mortality.[10]
2.7 mM Not reported.Lethal; reduces viable cells by 85%.[10]

Experimental Protocols

Protocol 1: In Vivo Administration of EDS to Adult Rats

  • Animal Model: Use healthy, adult male rats (e.g., Wistar or Sprague-Dawley, >90 days old).

  • Compound Preparation: Prepare a stock solution of this compound. A common vehicle is a 1:3 solution of dimethyl sulfoxide (DMSO) to distilled water.

  • Dosing: Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75 mg/kg body weight.[5][7] Control animals should receive an equivalent volume of the vehicle solution.

  • Post-Injection Monitoring: Monitor animals for any signs of systemic toxicity. Body weight should be recorded daily for the first week.

  • Tissue Collection: Euthanize animals at predetermined time points (e.g., 2, 4, 7, 14, 21, 49 days) based on the experimental question.

  • Sample Processing: Collect blood via cardiac puncture for hormone analysis (serum testosterone, LH, FSH). Harvest testes, measure their weight, and fix them in an appropriate fixative (e.g., Bouin's solution or 4% paraformaldehyde) for histological analysis.

Protocol 2: Histological Assessment of Seminiferous Epithelium Integrity

  • Tissue Processing: After fixation, dehydrate the testicular tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5-6 µm thick sections using a microtome.

  • Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize the general morphology of the seminiferous tubules, interstitial space, and different cell types.

  • Analysis: Examine the sections under a light microscope. Assess for:

    • Presence or absence of Leydig cells in the interstitium.

    • Integrity of the seminiferous epithelium. Look for signs of damage such as sloughing of germ cells, vacuolization, and the presence of pyknotic (dead) germ cells.[11]

    • Presence and progression of all spermatogenic stages. Quantify the number of specific germ cell types or the diameter of the seminiferous tubules if required.

Visualizations

EDS_Mechanism cluster_0 EDS Administration cluster_1 Primary Effect cluster_2 Downstream Consequences EDS This compound (EDS) Leydig Adult Leydig Cells EDS->Leydig Cytotoxic Effect Sertoli Sertoli Cell Function EDS->Sertoli Direct Cytotoxic Effect (Potential) Testosterone Testosterone Production Leydig->Testosterone Inhibition Testosterone->Sertoli Loss of Androgenic Support Spermatogenesis Spermatogenesis Sertoli->Spermatogenesis Impaired Support Integrity Seminiferous Epithelium Integrity Disrupted Spermatogenesis->Integrity Leads to

Caption: Primary and secondary effects of EDS on the testis.

EDS_Workflow cluster_groups cluster_analysis cluster_assays start Start: Select Adult Male Rats Control Control Group: Vehicle Injection start->Control Treatment Treatment Group: EDS (75mg/kg) Injection start->Treatment timepoint Collect Samples at Time Points (e.g., 2, 7, 21, 49 days) Control->timepoint Treatment->timepoint Blood Blood Collection (Serum) timepoint->Blood Testes Testis Collection (Weight & Fixation) timepoint->Testes Hormone Hormone Assays (Testosterone, LH, FSH) Blood->Hormone Histo Histological Analysis (H&E Staining) Testes->Histo end Data Analysis & Interpretation Hormone->end Histo->end

Caption: Experimental workflow for an in vivo EDS study.

Troubleshooting start Unexpected Result: No Effect Observed q1 Is the animal species correct? (e.g., Rat, not Mouse) start->q1 q2 Was the dose correct? (75-100 mg/kg) q1->q2 Yes res_species Solution: Use a responsive species like rat. q1->res_species No q3 Was the administration route correct? (Intraperitoneal) q2->q3 Yes res_dose Solution: Verify calculations and re-administer. q2->res_dose No q4 Is the EDS compound viable? (Proper storage, freshly prepared) q3->q4 Yes res_route Solution: Ensure correct i.p. injection technique. q3->res_route No res_compound Solution: Use a new batch of EDS. q4->res_compound No ok Problem Resolved q4->ok Yes res_species->ok res_dose->ok res_route->ok res_compound->ok

Caption: Troubleshooting logic for lack of EDS effect.

References

Refining Ethylene dimethanesulfonate protocols for improved reproducibility.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Ethylene dimethanesulfonate (EDMS), also known as ethane (B1197151) dimethanesulfonate (EDS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation and application of EDMS in both in vitro and in vivo settings.

1. Preparation and Handling of EDMS

  • Q: My EDMS solution has precipitated or shows phase separation. What should I do?

    • A: Precipitation or phase separation can occur during the preparation of EDMS solutions. To aid dissolution, gentle heating and/or sonication can be applied. It is crucial to ensure the solution is clear and homogenous before use. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1]

  • Q: What is the recommended solvent for EDMS?

    • A: For in vitro studies, EDMS is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in the appropriate cell culture medium to the final working concentration.[2] For in vivo preparations, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Q: How should I store my EDMS stock solution?

    • A: EDMS stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability.[1][3]

  • Q: What are the necessary safety precautions when handling EDMS?

    • A: EDMS is a mild alkylating agent and should be handled with care.[1][4][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[6][7][8] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[6][9] Avoid direct contact with skin and eyes.[7][9] In case of contact, wash the affected area thoroughly with soap and water.[6]

2. Experimental Design and Execution

  • Q: I am not observing the expected cytotoxic effects of EDMS on my cells. What could be the reason?

    • A: Several factors could contribute to a lack of efficacy:

      • Species Specificity: EDMS is known to be highly effective in selectively destroying Leydig cells in rats, but it is largely ineffective in mice.[2][10] Ensure that the animal model you are using is appropriate.

      • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to EDMS. For instance, rat-derived Leydig cell lines (like R2C) are more sensitive than mouse-derived Leydig cell lines (like MA-10).[2][11] Non-steroidogenic cell lines may also require higher concentrations to induce apoptosis.[11]

      • Dose and Duration: The cytotoxic effects of EDMS are dose- and time-dependent.[11][12] You may need to optimize the concentration and exposure time for your specific cell type and experimental goals. Refer to the quantitative data tables below for reported effective concentrations.

      • Compound Purity and Stability: Ensure the EDMS used is of high purity and has been stored correctly to prevent degradation.

  • Q: I am observing off-target effects or toxicity in cells other than Leydig cells. How can I minimize this?

    • A: While EDMS is known for its selectivity towards Leydig cells, particularly in rats, off-target effects can occur at higher concentrations.[10] For example, at higher doses, EDMS can also impact Sertoli cells.[13] To minimize off-target effects, it is crucial to perform a dose-response study to determine the optimal concentration that provides selective cytotoxicity for your target cells while minimizing effects on other cell types.

  • Q: How long does it take to observe the effects of EDMS in vivo?

    • A: In adult rats, a single injection of EDMS leads to degenerative changes in most Leydig cells within 12 to 48 hours.[14] Complete ablation of Leydig cells is typically observed by 4 days post-injection, with a corresponding drop in serum testosterone (B1683101) to castrate levels by day 2.[14] Leydig cell regeneration can be observed starting around 21 days post-treatment.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design.

Table 1: In Vitro EDMS Concentrations and Effects

Cell LineSpeciesEDMS ConcentrationObserved EffectReference
R2C Leydig CellsRat1 mMDecreased Star and Insl3 promoter activity[2]
MA-10 Leydig CellsMouse2 mMIncreased Gsta3 promoter activity; no significant effect on Star or Insl3 promoter activity[2]
H540 Tumor Leydig CellsRat1-2 mMInduction of apoptosis[11]
Primary Sertoli CellsRat0.3 mMDecreased transferrin production[13]
Primary Sertoli CellsRat2.7 mMLethal dose, significant cell mortality[13]
Purified Leydig CellsRat370 µM (EC50)50% inhibition of hCG-stimulated testosterone production[12]

Table 2: In Vivo EDMS Dosages and Effects in Rats

DosageAdministration RouteDurationObserved EffectReference
75 mg/kgSubcutaneous injection7 daysDisrupted epididymal function and sperm granuloma formation[1][4]
100 mg/kgSingle injection24-48 hoursDegenerative changes in all observed Leydig cells[14]
60 mg/kg (ED50)Not specifiedNot specified50% inhibition of hCG-stimulated testosterone production[12]

Experimental Protocols

Detailed Methodology for In Vivo EDMS Solution Preparation

This protocol is adapted from established methods for preparing EDMS for injection in animal models.[1]

  • Prepare a 10% DMSO Stock Solution: Add the required amount of EDMS to DMSO to achieve the desired concentration for the stock solution.

  • Add PEG300: To the DMSO/EDMS mixture, add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.

  • Add Tween-80: Add Tween-80 to a final concentration of 5% of the total volume and mix until the solution is homogenous.

  • Add Saline: Add saline to bring the solution to the final desired volume (45% of the total volume).

  • Ensure Complete Dissolution: If any precipitation or phase separation is observed, gently warm the solution and/or sonicate until it becomes clear.

  • Administration: The working solution should be prepared fresh on the day of use and administered to the animals as per the experimental design.

Visual Guides

Experimental Workflow for In Vitro EDMS Treatment

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_edms Prepare EDMS Stock (in DMSO) dilute_edms Dilute EDMS Stock in Culture Medium prep_edms->dilute_edms prep_cells Seed Cells in Culture Plates treat_cells Treat Cells with Working Solution prep_cells->treat_cells dilute_edms->treat_cells incubate Incubate for Defined Period treat_cells->incubate harvest_cells Harvest Cells/Supernatant incubate->harvest_cells analysis Perform Downstream Assays (e.g., Viability, Gene Expression) harvest_cells->analysis

In Vitro EDMS Experimental Workflow

Troubleshooting Logic for Unexpected EDMS Results

troubleshooting_logic start Unexpected Results with EDMS check_species Is the animal model a rat? start->check_species check_dose Was a dose-response experiment performed? check_species->check_dose Yes outcome_mouse Result: EDMS is known to be ineffective in mice. check_species->outcome_mouse No check_prep Was the EDMS solution clear and freshly prepared? check_dose->check_prep Yes outcome_dose Action: Optimize concentration for your specific cell type. check_dose->outcome_dose No check_storage Was the stock solution stored correctly? check_prep->check_storage Yes outcome_prep Action: Use sonication/heating to dissolve; prepare fresh. check_prep->outcome_prep No outcome_storage Action: Use a fresh vial of EDMS and store properly. check_storage->outcome_storage No outcome_success Problem Resolved check_storage->outcome_success Yes

Logical Flow for Troubleshooting EDMS Experiments

References

Technical Support Center: Ethylene Dimethanesulfonate (EDS) for Testosterone Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylene dimethanesulfonate (EDS) for testosterone (B1683101) suppression in experimental models.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving EDS for testosterone suppression.

Issue 1: Incomplete or Variable Testosterone Suppression

Question: My testosterone levels are not consistently suppressed, or the degree of suppression varies significantly between animals after EDS administration. What are the potential causes and how can I troubleshoot this?

Possible Causes and Troubleshooting Steps:

  • Species and Strain Differences: The sensitivity to EDS is highly species- and strain-dependent. Rats are generally more sensitive than mice.[1][2] For instance, rat Leydig cells are significantly more susceptible to EDS-induced apoptosis than mouse Leydig cells.[1][3]

    • Recommendation: Ensure the dosage and administration route are appropriate for the specific species and strain you are using. Consult literature for established protocols for your model. If using mice, higher doses or different administration strategies may be necessary to achieve desired suppression.[3][4]

  • Dosage and Administration: Incorrect dosage or improper administration can lead to variable results. The in vivo ED50 for hCG-stimulated testosterone production in rats has been determined to be 60 mg/kg.[5] A common effective dose for Leydig cell ablation in rats is a single intraperitoneal injection of 75 mg/kg body weight.[6][7]

    • Recommendation: Verify your calculations for dosage based on the animal's body weight. Ensure proper intraperitoneal (i.p.) injection technique to guarantee the full dose is administered correctly.

  • EDS Preparation and Stability: EDS should be properly dissolved and administered promptly. It is often diluted in a vehicle like dimethyl sulfoxide (B87167) (DMSO).[1]

    • Recommendation: Prepare EDS solutions fresh for each experiment. Ensure the compound is fully dissolved in the vehicle before administration. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

  • Timing of Measurement: Testosterone levels decrease significantly within a few days post-EDS treatment, reaching castrate levels by day 2-7 in rats.[6][9][10] However, Leydig cell regeneration can begin around 21 days post-treatment, leading to a recovery of testosterone production.[11][12]

    • Recommendation: Measure testosterone levels at consistent and appropriate time points post-EDS administration. For complete suppression, measurements should be taken within the first two weeks. If a longer duration of suppression is needed, the repopulation of Leydig cells must be considered.

Issue 2: Unexpected Off-Target Effects or Toxicity

Question: I am observing unexpected side effects or toxicity in my experimental animals after EDS administration. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Direct Epididymal Effects: EDS can have direct effects on the epididymis, independent of testosterone withdrawal, which can lead to the formation of sperm granulomas.[13][14]

    • Recommendation: Be aware of potential epididymal pathology when interpreting results. If studying reproductive endpoints beyond testosterone suppression, consider these direct effects. Testosterone replacement has been shown to prevent sperm granuloma formation.[14]

  • Adrenal Cortex Atrophy: At doses effective for Leydig cell ablation (75 mg/kg), EDS has been shown to cause atrophy of the adrenal cortex in rats.[7]

    • Recommendation: If your research involves endpoints related to adrenal function or steroidogenesis, consider the potential confounding effects of EDS on the adrenal glands.

  • Effects on Other Testicular Cells: While EDS is selective for Leydig cells, some studies suggest it can affect Sertoli cell function at certain concentrations.[15]

    • Recommendation: When analyzing testicular endpoints, consider potential subtle effects on other cell types. Correlate any observed changes with the timeline of Leydig cell ablation and testosterone withdrawal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (EDS)?

EDS is an alkylating agent that selectively induces apoptosis in Leydig cells, the primary source of testosterone in males.[1][8][16] This leads to a significant reduction in circulating testosterone levels.[1][17] The mechanism is thought to involve the depletion of intracellular glutathione (B108866) in Leydig cells.[18]

Q2: How quickly does EDS suppress testosterone and how long do the effects last?

In rats, a single intraperitoneal injection of EDS leads to a rapid decline in serum testosterone, reaching castrate levels within 2 to 7 days.[6][9][10] The suppressive effect is transient, as Leydig cells begin to regenerate from progenitor cells, with testosterone levels returning to near normal by 3 to 5 weeks post-treatment.[11][17][19]

Q3: What is a typical experimental protocol for testosterone suppression using EDS in rats?

A widely used protocol for adult rats involves a single intraperitoneal (i.p.) injection of EDS at a dose of 75 mg/kg body weight.[6][7] The EDS is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with water or saline.[1]

Q4: Are there species-specific differences in the response to EDS?

Yes, there are significant species-specific differences. Rats are highly sensitive to the cytotoxic effects of EDS on Leydig cells.[1] In contrast, mice are more resistant, and achieving Leydig cell ablation and testosterone suppression in mice often requires higher or repeated doses.[1][2]

Q5: How can I confirm that Leydig cell ablation has been successful?

Successful Leydig cell ablation can be confirmed through several methods:

  • Measurement of Serum Testosterone: A significant drop in serum testosterone to castrate levels is a primary indicator.[10][17]

  • Histological Analysis: Histological examination of testicular tissue will show the absence of Leydig cells in the interstitial space.[9][12][17] Immunostaining for Leydig cell-specific markers like 3β-HSD or CYP17A1 can be used for confirmation.[9][20]

  • Organ Weights: A decrease in the weight of androgen-dependent organs, such as the prostate and seminal vesicles, is an indirect indicator of testosterone depletion.[1][7]

Q6: Does EDS affect fertility?

Yes, by depleting testosterone, EDS leads to transient infertility.[13] The absence of testosterone disrupts spermatogenesis and epididymal function.[11][13][21]

Data Presentation

Table 1: Timeline of Testosterone Suppression and Leydig Cell Depletion in Rats after a Single Intraperitoneal Injection of EDS (75 mg/kg)

Time Post-EDSSerum Testosterone LevelLeydig Cell StatusReference(s)
1-3 DaysSignificantly decreased, approaching castrate levelsDegenerative changes, significant loss[6][9][10]
7 DaysAt or near castrate levelsComplete or near-complete absence[6][9][17]
14-21 DaysBeginning to recoverPrecursor cells appear and begin to differentiate[6][11][12]
35-49 DaysReturned to control or near-control levelsRepopulated[6][11]

Table 2: Species-Specific Sensitivity to EDS

SpeciesSensitivity to Leydig Cell AblationTypical Effective Dose (Single i.p.)Reference(s)
RatHigh75-100 mg/kg[1][6][10]
MouseLow / ResistantHigher or multiple doses required[1][2][3]
Guinea PigHighSimilar to rats[2]
HamsterHighSimilar to rats[2]

Experimental Protocols

Protocol 1: Leydig Cell Ablation in Adult Rats using EDS

1. Materials:

  • This compound (EDS)
  • Dimethyl sulfoxide (DMSO)
  • Sterile saline (0.9% NaCl) or distilled water
  • Adult male rats (e.g., Sprague-Dawley or Wistar)
  • Syringes and needles for injection

2. EDS Solution Preparation:

  • Prepare a stock solution of EDS in DMSO (e.g., 1 M).[1]
  • On the day of injection, dilute the EDS stock solution with sterile saline or distilled water to the final desired concentration for a 75 mg/kg dose. The final concentration of DMSO should be minimized.

3. Administration:

  • Weigh each rat accurately to calculate the precise volume of the EDS solution to be injected.
  • Administer a single dose of 75 mg/kg EDS via intraperitoneal (i.p.) injection.[6][7]

4. Post-Administration Monitoring and Sample Collection:

  • Monitor the animals for any adverse effects.
  • For testosterone measurement, collect blood samples at desired time points (e.g., 3, 7, 14, 21, and 35 days post-injection).[6]
  • For histological analysis, euthanize animals at selected time points and collect testes and other relevant tissues.

5. Analysis:

  • Measure serum testosterone levels using an appropriate method such as RIA or ELISA.[6]
  • Process testes for histology and perform H&E staining or immunohistochemistry for Leydig cell markers to confirm ablation.[9]

Visualizations

EDS_Signaling_Pathway cluster_cell Leydig Cell EDS Ethylene dimethanesulfonate (EDS) Glutathione Intracellular Glutathione EDS->Glutathione Depletion Alkylation Alkylation of Cellular Components EDS->Alkylation Mitochondrial_Damage Mitochondrial Damage Glutathione->Mitochondrial_Damage Protects against Alkylation->Mitochondrial_Damage Apoptosis_Pathway Activation of Apoptosis Pathway (e.g., Caspases) Mitochondrial_Damage->Apoptosis_Pathway Cell_Death Leydig Cell Apoptosis Apoptosis_Pathway->Cell_Death Testosterone_Production Testosterone Production Cell_Death->Testosterone_Production Inhibition

Caption: Mechanism of EDS-induced Leydig cell apoptosis.

Experimental_Workflow cluster_analysis Analysis Animal_Acclimation 1. Animal Acclimation (e.g., Adult Male Rats) EDS_Preparation 2. EDS Solution Preparation (e.g., 75 mg/kg in DMSO/Saline) Animal_Acclimation->EDS_Preparation EDS_Administration 3. EDS Administration (Single i.p. injection) EDS_Preparation->EDS_Administration Monitoring 4. Post-injection Monitoring (Health & Behavior) EDS_Administration->Monitoring Sample_Collection 5. Sample Collection (Blood, Testes, etc.) at defined time points Monitoring->Sample_Collection Analysis 6. Downstream Analysis Sample_Collection->Analysis Testosterone_Assay Serum Testosterone Measurement (RIA/ELISA) Analysis->Testosterone_Assay Histology Histological Analysis (H&E, IHC) Analysis->Histology Organ_Weight Androgen-dependent Organ Weight Measurement Analysis->Organ_Weight

Caption: General experimental workflow for EDS studies.

Troubleshooting_Tree Start Incomplete Testosterone Suppression Observed Check_Species Is the correct species/strain and dosage being used? (e.g., Rat vs. Mouse) Start->Check_Species Check_Protocol Was the EDS preparation and administration protocol followed correctly? Check_Species->Check_Protocol Yes Adjust_Dose Action: Adjust dosage based on literature for the specific species/strain. Check_Species->Adjust_Dose No Check_Timing Were measurements taken at the optimal time point (e.g., 3-14 days for rats)? Check_Protocol->Check_Timing Yes Review_Prep Action: Review solution preparation, ensure fresh solution, and verify injection technique. Check_Protocol->Review_Prep No Adjust_Timeline Action: Adjust measurement timeline to capture peak suppression period. Check_Timing->Adjust_Timeline No Further_Investigation Problem persists. Consider further investigation (e.g., compound purity). Check_Timing->Further_Investigation Yes

Caption: Troubleshooting incomplete testosterone suppression.

References

Potential long-term health consequences of Ethylene dimethanesulfonate exposure in lab animals.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ethylene (B1197577) dimethanesulfonate (EDS) in laboratory animal experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the potential long-term health consequences of EDS exposure based on available scientific literature.

Frequently Asked Questions (FAQs)

General Information

Q1: What is Ethylene dimethanesulfonate (EDS) and what is its primary application in laboratory research?

This compound (EDS) is an alkylating agent known for its selective cytotoxic effect on Leydig cells in the testes of certain species, particularly adult rats.[1][2][3] This specificity makes it a valuable tool for studying the consequences of androgen depletion and the dynamics of Leydig cell repopulation.[1][4] Its effects are reversible, with Leydig cell populations typically recovering within a month after exposure.[1]

Q2: Is EDS toxic to all laboratory animal species?

No, there are significant species and age-related differences in sensitivity to EDS. Adult rat Leydig cells are highly susceptible to EDS-induced apoptosis.[1][5] In contrast, adult mouse Leydig cells are considered refractory to the cytotoxic effects of EDS.[2] Immature rat Leydig cells also exhibit less sensitivity to EDS compared to their adult counterparts.[5]

Health Effects

Q3: What are the primary long-term health consequences of EDS exposure in male lab animals?

The most well-documented long-term consequence of EDS exposure in sensitive species like rats is related to reproductive function. A single effective dose of EDS leads to the elimination of Leydig cells, resulting in a significant drop in testosterone (B1683101) levels.[3][4] This can lead to:

  • Temporary infertility: Due to the lack of testosterone required for spermatogenesis.[1]

  • Regression of androgen-dependent tissues: Such as the prostate and seminal vesicles.[1]

  • Sperm granulomas: Disruption of the epididymal epithelium due to testosterone loss can lead to the formation of sperm granulomas.[6]

The Leydig cell population and testosterone levels typically recover, restoring fertility.[1][4]

Q4: Does EDS exposure have long-term effects on non-reproductive organs?

Yes, some studies indicate that EDS can affect other steroidogenic tissues. In adult male rats, a dose of EDS sufficient to destroy Leydig cells also has a significant deleterious effect on the adrenal cortex, causing atrophy of all adrenocortical zones.[7]

Q5: What are the known long-term effects of gestational exposure to EDS?

Gestational exposure to EDS in mice, even though adult mice are resistant, can have permanent effects on the reproductive competence of male offspring.[2] Pregnant CD-1 mice treated with EDS had male offspring with:

  • Compromised fetal testosterone levels.[2]

  • Delayed spermatogenesis.[2]

  • Permanent lesions in Leydig cell development.[2]

  • Reduced epididymal sperm reserves and fertility in adulthood.[2]

Q6: Is there evidence that EDS is a carcinogen?

Currently, there is a lack of specific long-term carcinogenicity studies on this compound (EDS) in laboratory animals. It is important not to confuse EDS with Ethyl methanesulfonate (B1217627) (EMS), a different compound for which carcinogenicity data exists. Researchers should be aware of this data gap when designing and interpreting long-term studies with EDS.

Q7: What are the known health effects of EDS in female lab animals?

There is a significant lack of published research on the long-term health consequences of EDS exposure in female laboratory animals. Most studies have focused on its effects on the male reproductive system.

Troubleshooting Guides

Problem: Inconsistent Leydig cell depletion after EDS administration in adult rats.

  • Possible Cause 1: Incorrect Dose. The dose of EDS is critical for achieving complete Leydig cell ablation. Doses around 75-100 mg/kg administered as a single intraperitoneal injection are commonly reported to be effective in rats.[2][3][7]

  • Troubleshooting:

    • Verify the concentration and purity of your EDS solution.

    • Ensure accurate calculation of the dose based on the animal's body weight.

    • Review the administration protocol to ensure consistent delivery.

  • Possible Cause 2: Animal Age. Immature rats are less sensitive to EDS than adult rats.[5]

  • Troubleshooting:

    • Ensure that the rats used in the experiment are of an appropriate adult age as specified in established protocols.

  • Possible Cause 3: Strain Differences. While less documented for EDS than for other compounds, different rat strains may exhibit slight variations in sensitivity.

  • Troubleshooting:

    • If using a less common rat strain, consider a pilot study to determine the optimal effective dose.

Problem: Unexpected mortality or signs of systemic toxicity after EDS administration.

  • Possible Cause 1: High Dose or Vehicle Effects. While EDS is known for its specificity, very high doses can lead to off-target effects. The vehicle used to dissolve EDS can also contribute to toxicity.

  • Troubleshooting:

    • Re-evaluate the dose being administered.

    • Ensure the vehicle is appropriate and administered at a safe volume.

    • Monitor animals closely for signs of distress, weight loss, or changes in behavior.

  • Possible Cause 2: Adrenal Gland Effects. As EDS can impact the adrenal cortex, this may contribute to systemic toxicity.[7]

  • Troubleshooting:

    • Consider including adrenal gland histology and steroid profiling in your experimental endpoints to assess for adrenal toxicity.

Data Presentation

Table 1: Effects of a Single Dose of this compound (75 mg/kg, i.p.) on Male Rat Reproductive Parameters

ParameterTime Post-InjectionObservation
Serum Testosterone2 daysReduced to castrate levels
Leydig Cells4-14 daysNot identifiable in interstitial spaces
Seminiferous Epithelium14-21 daysGrossly abnormal
Leydig Cells21 daysSmall, newly formed Leydig cells visible
Serum Testosterone21 daysRe-establishment of normal levels
Leydig Cells45-49 daysAppear normal; population restored
Spermatogenesis48 daysAppears normal

Data compiled from multiple sources.[3][4]

Table 2: In Vitro Cytotoxicity of this compound on Adult Rat Leydig Cells

Treatment GroupEC50 (Testosterone Production)EC50 (Protein Synthesis)
Control60 µg/mL95 µg/mL
Buthionine Sulfoximine (B86345) (BSO) treated> 1500 µg/mL1560 µg/mL

This table demonstrates the protective effect of inhibiting glutathione (B108866) synthesis on EDS-induced cytotoxicity, suggesting the involvement of glutathione in the mechanism of action.[5]

Experimental Protocols

Protocol 1: Induction of Leydig Cell Apoptosis in Adult Rats

  • Animal Model: Adult male Sprague-Dawley rats (90-120 days old).

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., dimethyl sulfoxide (B87167) (DMSO) and water).

  • Dosing Regimen: Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75-100 mg/kg body weight.[2][3][7]

  • Post-Treatment Monitoring: Monitor animals for clinical signs of toxicity. Euthanize animals at predetermined time points (e.g., 12h, 24h, 48h, 7 days, 21 days, 49 days) for tissue collection.

  • Endpoint Analysis:

    • Hormone Analysis: Collect blood via cardiac puncture for serum testosterone, LH, and FSH measurement using radioimmunoassay (RIA) or ELISA.

    • Histology: Perfuse and fix testes and adrenal glands for histological examination (e.g., H&E staining, immunohistochemistry for Leydig cell markers).

    • Apoptosis Assays: Isolate interstitial cells and perform DNA laddering assays or TUNEL staining to confirm apoptosis.[8] Western blot analysis for caspase-3 activation and Fas/FasL expression can also be performed.[8][9]

Protocol 2: In Vitro Assessment of EDS Cytotoxicity on Leydig Cells

  • Cell Culture: Isolate Leydig cells from adult rat testes using collagenase digestion and Percoll gradient centrifugation. Culture the cells in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • Treatment: After allowing the cells to adhere, treat with varying concentrations of EDS for a specified duration (e.g., 24 hours).

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using assays such as MTT or trypan blue exclusion.

    • Steroidogenesis: Measure testosterone production in the culture medium in response to LH stimulation using RIA or ELISA.

    • Mechanism of Action Studies: To investigate the role of glutathione, pre-incubate cells with buthionine sulfoximine (BSO), an inhibitor of glutathione synthesis, prior to EDS exposure and assess for changes in cytotoxicity.[5]

Mandatory Visualizations

EDS_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Leydig Cell EDS This compound (EDS) FasL Fas Ligand (FasL) (Upregulated) EDS->FasL Induces FasR Fas Receptor (FasR) (Upregulated) EDS->FasR Induces Glutathione Intracellular Glutathione EDS->Glutathione Interacts with Steroidogenesis Steroidogenesis Genes (e.g., Star, Insl3) EDS->Steroidogenesis FasL->FasR Binds Procaspase3 Procaspase-3 FasR->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity Cytotoxicity Glutathione->Cytotoxicity Inhibition Inhibition Steroidogenesis->Inhibition

Caption: Proposed signaling pathway for EDS-induced Leydig cell apoptosis.

Experimental_Workflow cluster_animal_phase In Vivo Experiment cluster_analysis Endpoint Analysis Animal Adult Male Rats Dosing Single i.p. Injection of EDS (75-100 mg/kg) Animal->Dosing Monitoring Post-Treatment Monitoring Dosing->Monitoring Euthanasia Euthanasia & Tissue Collection at Time Points Monitoring->Euthanasia Hormone Serum Hormone Analysis (Testosterone, LH, FSH) Euthanasia->Hormone Histo Histopathology (Testis, Adrenal Gland) Euthanasia->Histo Apoptosis Apoptosis Assays (TUNEL, DNA Laddering) Euthanasia->Apoptosis Western Western Blot (Caspase-3, Fas/FasL) Euthanasia->Western

References

Technical Support Center: Ethylene Dimethanesulfonate (EDS) Efficacy and Animal Age

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of animal age on the efficacy of Ethylene dimethanesulfonate (EDS).

Frequently Asked Questions (FAQs)

Q1: Does this compound (EDS) effectively eliminate Leydig cells in both young and aged animals?

Yes, a single injection of EDS is effective at eliminating Leydig cells in both young (e.g., 3-month-old) and aged (e.g., 18-month-old) rats.[1][2] One week after administration, Leydig cells are typically undetectable in the testes of both age groups, leading to a significant reduction in serum testosterone (B1683101) to undetectable levels.[1]

Q2: Is there a difference in the repopulation of Leydig cells between young and aged animals after EDS treatment?

Yes, while Leydig cells repopulate in both young and aged animals, the timeline and functional capacity of the new cells can differ. In both young and aged rats, serum testosterone levels are typically restored to those of age-matched controls by five weeks after EDS treatment.[1] By 10 weeks, the testes of young rats have their testosterone production capacity fully restored.[1] In aged rats, testosterone production is also restored and, interestingly, can reach levels significantly exceeding those of their age-matched controls, becoming comparable to that of young control rats.[1]

Q3: What is the long-term functional outcome of the new Leydig cells in aged animals compared to young animals?

While the newly formed Leydig cells in aged rats initially show robust testosterone production, equivalent to that of new cells in young rats, they do not maintain this high level of function over the long term.[2][3] Thirty weeks after EDS treatment, the testosterone production by the new Leydig cells in old rats is significantly reduced compared to the 10-week post-treatment level. In contrast, the new Leydig cells in young rats maintain their high testosterone production at 30 weeks.[2][3] This suggests that factors within the aged testicular environment may negatively influence the long-term steroidogenic capacity of the regenerated Leydig cells.[3]

Q4: Are Leydig cells from immature animals sensitive to EDS?

Leydig cells from immature rats show a different sensitivity to EDS compared to adult Leydig cells.[4] Fetal Leydig cells in postnatal rats (5, 10, or 20 days old) are destroyed by EDS.[5] However, the subsequent development of the adult population of Leydig cells is not affected.[5] In vitro studies have also shown that Leydig cells from immature rats are less sensitive to the cytotoxic effects of EDS than those from mature rats.[4]

Q5: My aged rats are not showing complete Leydig cell depletion after EDS administration. What could be the issue?

Several factors could contribute to incomplete Leydig cell depletion:

  • Dosage: Ensure the correct dosage of EDS is administered based on the animal's body weight. A commonly used effective dose is 8.5 mg/100 g body weight.[1]

  • Animal Strain: The response to EDS can vary between different rat strains. The Brown Norway rat is a well-documented model for aging studies with EDS.[1][2]

  • Compound Integrity: Verify the purity and stability of your EDS solution. Improper storage or handling can reduce its efficacy.

  • Route of Administration: Intraperitoneal injection is the standard route for EDS administration. Ensure proper injection technique to guarantee systemic delivery.

Q6: Serum testosterone levels in my aged rats did not recover to the levels of young rats after Leydig cell repopulation. Is this expected?

Initially, at around 10 weeks post-EDS, the new Leydig cells in aged rats should produce testosterone at levels comparable to, or even exceeding, those of young rats.[1] However, if you are measuring at a much later time point (e.g., 30 weeks), it is expected that the testosterone production in the aged rats will have declined.[2] If recovery is suboptimal even at 10 weeks, consider factors such as the overall health of the animals and potential underlying conditions that might impair Leydig cell regeneration and function.

Data Presentation

Table 1: Timeline of Leydig Cell Depletion and Repopulation after a Single EDS Injection (8.5 mg/100 g BW)

Time PointYoung Rats (3-month-old)Aged Rats (18-month-old)
1 Week Leydig cells absent; serum testosterone undetectable.[1]Leydig cells absent; serum testosterone undetectable.[1]
5 Weeks Serum testosterone restored to control levels; testicular testosterone production partially restored.[1]Serum testosterone restored to control levels; testicular testosterone production completely restored.[1]
10 Weeks Serum testosterone and testicular testosterone production at control levels.[1]Serum testosterone and testicular testosterone production significantly exceed age-matched controls and are comparable to young controls.[1]
30 Weeks Testosterone production by new Leydig cells maintained at high levels.[2]Testosterone production by new Leydig cells significantly reduced from the 10-week level.[2]

Experimental Protocols

Protocol 1: this compound (EDS) Administration for Leydig Cell Depletion

This protocol is based on methodologies cited in studies on young and aged Brown Norway rats.[1][2]

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Animal scale

Procedure:

  • Animal Preparation: Acclimate young (e.g., 3-month-old) and aged (e.g., 18-month-old) rats to the housing conditions for at least one week before the experiment.

  • EDS Solution Preparation: Dissolve EDS in a 1:3 mixture of DMSO and saline. The final concentration should be prepared to deliver a dose of 8.5 mg/100 g of body weight in a suitable injection volume (e.g., 0.25 ml/100 g body weight). Prepare the solution fresh on the day of injection.

  • Dosage Calculation: Weigh each animal accurately on the day of injection. Calculate the required volume of the EDS solution for each rat based on its body weight.

  • Administration: Administer the calculated dose of EDS via a single intraperitoneal (IP) injection.

  • Post-Treatment Monitoring: Monitor the animals regularly for any signs of distress. Leydig cell depletion is expected to be complete within one week.[1]

  • Control Group: Administer the vehicle (DMSO and saline mixture) to a control group of animals of the same age.

Mandatory Visualizations

EDS_Effect_on_Leydig_Cells cluster_young Young Animals cluster_aged Aged Animals Y_EDS EDS Administration Y_Depletion Complete Leydig Cell Depletion (1 Week) Y_EDS->Y_Depletion Y_Repopulation Leydig Cell Repopulation Y_Depletion->Y_Repopulation Y_Restoration Sustained High Testosterone Production (10-30 Weeks) Y_Repopulation->Y_Restoration A_EDS EDS Administration A_Depletion Complete Leydig Cell Depletion (1 Week) A_EDS->A_Depletion A_Repopulation Leydig Cell Repopulation A_Depletion->A_Repopulation A_Initial_Restoration High Testosterone Production (10 Weeks) A_Repopulation->A_Initial_Restoration A_Decline Reduced Testosterone Production (30 Weeks) A_Initial_Restoration->A_Decline

Caption: Comparative workflow of EDS effects on Leydig cells in young versus aged animals.

Experimental_Workflow start Start: Select Young and Aged Animal Cohorts eds_admin Administer Single IP Dose of EDS (8.5 mg/100g BW) start->eds_admin vehicle_admin Administer Vehicle to Control Groups start->vehicle_admin monitoring Monitor Animal Health and Body Weight eds_admin->monitoring vehicle_admin->monitoring sample_collection Collect Blood and Testicular Tissue at Designated Time Points (1, 5, 10, 30 Weeks) monitoring->sample_collection serum_analysis Measure Serum Testosterone Levels sample_collection->serum_analysis testis_analysis Isolate Leydig Cells and Measure Testicular Testosterone Production sample_collection->testis_analysis data_analysis Compare Testosterone Levels and Production Between Age Groups and Time Points serum_analysis->data_analysis testis_analysis->data_analysis end End: Evaluate Age-Dependent EDS Efficacy data_analysis->end

Caption: Experimental workflow for assessing the influence of age on EDS efficacy.

Signaling_Pathway_Concept cluster_signaling Conceptual Signaling in Regenerated Leydig Cells cluster_age_effect Influence of Testicular Environment LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR cAMP cAMP Production LHR->cAMP PKA Protein Kinase A cAMP->PKA StAR StAR Protein PKA->StAR Cholesterol_Transport Cholesterol Transport to Mitochondria StAR->Cholesterol_Transport Testosterone Testosterone Synthesis Cholesterol_Transport->Testosterone Aged_Environment Aged Testicular Microenvironment (e.g., Oxidative Stress) Aged_Environment->cAMP Potentially Impairs Aged_Environment->Cholesterol_Transport Potentially Impairs Young_Environment Young Testicular Microenvironment

Caption: Conceptual signaling pathway for testosterone synthesis in regenerated Leydig cells and the potential influence of the aged testicular environment.

References

Technical Support Center: Mitigating Inflammatory Responses After Ethylene Dimethanesulfonate (EDS) Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inflammatory responses during experiments involving Ethylene dimethanesulfonate (EDS).

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue: Unexpectedly Severe Inflammatory Response Following EDS Administration

Symptoms:

  • Excessive swelling and redness in the scrotal region.

  • Animal showing signs of distress or pain.

  • High variability in inflammatory markers between subjects.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incorrect EDS Dosage or Administration Verify the concentration and purity of your EDS solution. A single intraperitoneal injection of 75 mg/kg is a commonly used dose in rats to induce Leydig cell apoptosis. Ensure accurate calculation of the dose based on the animal's body weight and consistent intraperitoneal injection technique.
Animal Health Status Pre-existing subclinical infections can exacerbate the inflammatory response. Ensure all animals are healthy and free from pathogens before starting the experiment.
Hypersensitivity of Animal Strain Different rat strains may exhibit varied sensitivity to EDS. If you observe a consistently severe reaction, consider using a different, less sensitive strain for your studies. Note that rats are generally more sensitive to EDS than mice.[1][2]
Contaminated Vehicle Solution Ensure the vehicle used to dissolve EDS (e.g., dimethyl sulfoxide) is sterile and of high purity to avoid introducing confounding inflammatory stimuli.
Issue: Ineffective Mitigation of Inflammation with Anti-Inflammatory Agents

Symptoms:

  • No significant reduction in inflammatory markers (e.g., TNF-α, IL-6) after treatment with NSAIDs.

  • Persistence of sperm granulomas despite testosterone (B1683101) replacement therapy.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inappropriate Timing of Treatment For preventative strategies, the timing of administration is critical. Testosterone replacement should be initiated at the time of or immediately following EDS administration to maintain the integrity of the epididymal epithelium and prevent granuloma formation.[3] For NSAIDs, administration should begin prior to or at the onset of the expected inflammatory response.
Insufficient Dosage of Mitigating Agent Dosages of anti-inflammatory drugs need to be sufficient to counteract the inflammatory cascade. Refer to the dosage tables in the "Experimental Protocols" section for guidance on appropriate concentrations for rats.
Inadequate Bioavailability of Mitigating Agent The route of administration can affect drug efficacy. For instance, oral administration of NSAIDs should be given with food to enhance absorption.[4] For testosterone, intramuscular or subcutaneous injections are common.
Advanced Stage of Inflammation Once significant tissue damage and cellular infiltration have occurred, anti-inflammatory agents may be less effective. Consider prophylactic treatment in future experiments.
Issue: High Variability or Inconsistent Results in Cytokine Assays (ELISA)

Symptoms:

  • Large standard deviations between replicate wells.

  • Poorly fitting standard curve (R² value < 0.99).

  • Inconsistent results between experiments.

Possible Causes & Solutions:

Possible CauseRecommended Action
Pipetting Errors Inaccurate or inconsistent pipetting is a major source of variability. Ensure pipettes are properly calibrated and use fresh tips for each sample and reagent.[5]
Inadequate Plate Washing Insufficient washing can lead to high background signal. Ensure all wells are washed thoroughly and uniformly according to the ELISA kit protocol.[6][7]
Improper Reagent Preparation and Storage Reagents should be brought to room temperature before use and prepared according to the manufacturer's instructions. Improper storage can lead to degradation of antibodies and standards.[5]
Sample Quality Ensure serum or plasma samples are collected and processed consistently. Avoid repeated freeze-thaw cycles.
Bubbles in Wells Bubbles can interfere with absorbance readings. Carefully inspect the plate and remove any bubbles before reading.[5]
Issue: Non-specific Staining or High Background in Immunohistochemistry (IHC)

Symptoms:

  • Difficulty distinguishing specific staining of target cells (e.g., CD68+ macrophages) from background noise.

  • Autofluorescence, particularly from red blood cells in non-perfused tissues.[8]

Possible Causes & Solutions:

Possible CauseRecommended Action
Endogenous Peroxidase Activity If using an HRP-based detection system, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before applying the primary antibody.[9]
Non-specific Antibody Binding Use a blocking solution (e.g., serum from the same species as the secondary antibody) to prevent non-specific binding.[10] Consider using a monoclonal primary antibody to reduce cross-reactivity.[11]
Inadequate Antigen Retrieval Formalin fixation can mask epitopes. Optimize antigen retrieval by testing both heat-induced (HIER) and proteolytic-induced (PIER) methods.[10]
Autofluorescence For non-perfused tissues, consider using a quenching agent like TrueBlack. Alternatively, use a secondary antibody conjugated to a fluorophore in the far-red spectrum (e.g., AF647) to minimize background from red blood cells.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of EDS-induced inflammation?

A1: EDS selectively destroys Leydig cells in the testes of rats, leading to a rapid and significant decrease in testosterone levels.[3] This testosterone depletion disrupts the integrity of the epididymal epithelium, leading to the extravasation of sperm and apoptotic germ cells into the interstitium. This triggers an inflammatory response characterized by the infiltration of CD68+ macrophages and T-cells (CD4+ and CD8+), ultimately leading to the formation of sperm granulomas.[3]

Q2: How can I prevent the formation of sperm granulomas after EDS administration?

A2: Testosterone replacement therapy is an effective method to prevent the formation of sperm granulomas.[3] By maintaining physiological levels of testosterone, the integrity of the epididymal epithelium is preserved, preventing the leakage of sperm and the subsequent inflammatory cascade.

Q3: What are the recommended non-steroidal anti-inflammatory drugs (NSAIDs) and their dosages for mitigating inflammation in rats?

A3: While studies specifically on NSAID use for EDS-induced inflammation are limited, dosages from other inflammatory models in rats can be adapted. It is crucial to administer NSAIDs with food.

NSAIDDosage for Anti-inflammatory EffectRoute of AdministrationFrequency
Ibuprofen 15-60 mg/kg[9][12]Oral2-4 times a day[12]
Ketoprofen 5 mg/kg[3]SubcutaneousEvery 24 hours for 1-3 days[3]
Meloxicam 1.0-2.25 mg/lb (approx. 2.2-5.0 mg/kg)[12]Oral or SubcutaneousOnce a day[9]

Q4: What are the key inflammatory markers to measure after EDS administration?

A4: Key inflammatory markers include pro-inflammatory cytokines and immune cell infiltration.

  • Cytokines: TNF-α, IL-6, and IL-1β are important mediators of inflammation and can be quantified in serum or tissue homogenates using ELISA.[4][13]

  • Immune Cells: The infiltration of macrophages can be assessed by immunohistochemistry using the marker CD68.[3]

Q5: Are there any potential side effects of the mitigation strategies?

A5: Yes, both testosterone replacement and NSAID administration have potential side effects.

  • Testosterone Replacement Therapy: In rats, long-term testosterone deprivation followed by replacement can exacerbate oxidative stress.[14] In humans, potential side effects include acne, breast growth (gynecomastia), and water retention.[15] While not fully documented in rats for EDS models, it is important to monitor for any adverse health effects.

  • NSAIDs: Chronic use of NSAIDs can lead to gastrointestinal issues such as bleeding and ulceration.[12] They can also potentially interfere with steroidogenesis by inhibiting cytochrome P-450 dependent enzymes in the testes.[16]

III. Experimental Protocols

Testosterone Replacement Therapy Protocol
  • Objective: To prevent the formation of sperm granulomas following EDS administration.

  • Materials: Testosterone propionate (B1217596) or testosterone enanthate, sesame oil or peanut oil (vehicle).

  • Procedure:

    • Prepare a sterile solution of testosterone in the chosen vehicle. A common dosage for testosterone enanthate is 7 mg/kg administered weekly.[2] For testosterone propionate, daily subcutaneous injections of 0.125 to 1.0 mg/rat have been used.[17]

    • Initiate testosterone injections at the same time as or immediately following the single intraperitoneal injection of EDS (75 mg/kg).

    • Continue testosterone administration for the duration of the experiment, for example, for 7 days post-EDS to observe the prevention of granuloma formation.[3]

Quantification of Inflammatory Cytokines by ELISA
  • Objective: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum or tissue homogenates.

  • Materials: Commercially available rat ELISA kits for TNF-α, IL-6, and IL-1β, microplate reader.

  • Procedure:

    • Collect blood via cardiac puncture or other appropriate method and prepare serum or plasma. Alternatively, homogenize epididymal or testicular tissue.

    • Follow the protocol provided with the commercial ELISA kit. A general outline is as follows:

      • Prepare all reagents, standards, and samples.

      • Add 100 µl of standard or sample to each well of the pre-coated microplate. Incubate for 2.5 hours at room temperature or overnight at 4°C.

      • Wash the plate, then add 100 µl of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

      • Wash the plate, then add 100 µl of streptavidin-HRP solution. Incubate for 45 minutes at room temperature.

      • Wash the plate, then add 100 µl of TMB substrate. Incubate for 30 minutes at room temperature in the dark.

      • Add 50 µl of stop solution to each well.

      • Read the absorbance at 450 nm immediately.[5]

    • Calculate the cytokine concentrations based on the standard curve.

Immunohistochemistry (IHC) for CD68+ Macrophages
  • Objective: To identify and quantify macrophage infiltration in testicular or epididymal tissue.

  • Materials: Formalin-fixed, paraffin-embedded tissue sections, primary antibody (mouse anti-rat CD68), biotinylated secondary antibody (e.g., horse anti-mouse), avidin-biotin complex (ABC) kit, DAB substrate.

  • Procedure:

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval. For CD68, proteolytic-induced epitope retrieval using trypsin (0.1% solution at 37°C for 20 minutes) is recommended.[18]

    • Quench endogenous peroxidase activity with 3% H₂O₂ for 15 minutes.[18]

    • Block non-specific binding with normal serum (from the same species as the secondary antibody) for 20-30 minutes.[10]

    • Incubate with the primary mouse anti-rat CD68 antibody for 90 minutes at room temperature.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the signal with DAB substrate. Positive staining will appear as a dark brown color.[19]

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Quantify the number of CD68-positive cells per unit area using image analysis software.

IV. Visualizations

EDS_Inflammatory_Pathway cluster_testis Testis cluster_epididymis Epididymis cluster_mitigation Mitigation Strategies EDS This compound (EDS) Administration LeydigCell Leydig Cell Apoptosis EDS->LeydigCell Testosterone Decreased Testosterone LeydigCell->Testosterone Epithelium Disruption of Epididymal Epithelium Testosterone->Epithelium SpermLeakage Sperm & Apoptotic Cell Leakage Epithelium->SpermLeakage ImmuneCell Macrophage (CD68+) & T-Cell Infiltration SpermLeakage->ImmuneCell Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) ImmuneCell->Cytokines Granuloma Sperm Granuloma Formation ImmuneCell->Granuloma Cytokines->Granuloma TRT Testosterone Replacement Therapy TRT->Epithelium Prevents NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->Cytokines Inhibits

Caption: Signaling pathway of EDS-induced inflammation and points of intervention.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase (e.g., Day 7) start Acclimatize Healthy Rats eds_admin Administer EDS (75 mg/kg, IP) start->eds_admin mitigation Administer Mitigating Agent (Testosterone or NSAID) eds_admin->mitigation control Administer Vehicle eds_admin->control collection Sample Collection (Blood, Tissues) mitigation->collection control->collection elisa Cytokine Analysis (ELISA) - TNF-α, IL-6 collection->elisa ihc Histological Analysis (IHC) - CD68+ Macrophages - Granuloma Quantification collection->ihc

References

Validation & Comparative

A Comparative Guide to Validating Leydig Cell Ablation: A Head-to-Head Look at Ethylene Dimethanesulfonate (EDS), Hormonal, and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and verifiable ablation of Leydig cells is a critical experimental tool. This guide provides an objective comparison of common Leydig cell ablation techniques, with a focus on the validation methodologies and supporting experimental data for Ethylene Dimethanesulfonate (EDS) treatment alongside hormonal and genetic alternatives.

The selection of an appropriate Leydig cell ablation model is fundamental to studies investigating androgen-dependent processes, testicular function, and the development of novel therapeutics. This compound (EDS) has long been a widely used chemical agent for its specific cytotoxicity to Leydig cells in rodents.[1][2] However, alternative methods, including hormonal suppression with Gonadotropin-releasing hormone (GnRH) antagonists and targeted genetic ablation, offer distinct advantages and disadvantages. This guide will delve into the validation strategies for each approach, presenting quantitative data and detailed experimental protocols to aid in the selection of the most suitable model for your research needs.

Methods of Leydig Cell Ablation: A Comparative Overview

Method Mechanism of Action Advantages Disadvantages
This compound (EDS) A cytotoxic alkylating agent that selectively destroys Leydig cells in the testes of mature rats.[3][4]- High efficiency of Leydig cell elimination. - Well-established and extensively documented. - Relatively low cost.- Potential for off-target effects at high doses. - Leydig cell population can regenerate over time. - Species-specific efficacy (less effective in mice).[3]
Hormonal Ablation (GnRH Antagonists) Competitively block GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and subsequently testosterone (B1683101) production.[5]- Reversible and controllable suppression. - High specificity for the hypothalamic-pituitary-gonadal axis. - Applicable across various species.- Does not physically eliminate Leydig cells. - Requires continuous administration to maintain suppression. - Can be more expensive than chemical ablation.
Genetic Ablation (e.g., Cre-loxP, Diphtheria Toxin Receptor) - Cre-loxP: Spatiotemporal gene knockout of key Leydig cell-specific genes (e.g., Insl3, Cyp17a1) leading to cell dysfunction or death.[6][7] - DTR: Expression of the diphtheria toxin receptor (DTR) specifically in Leydig cells, allowing for their targeted destruction upon administration of diphtheria toxin (DT).[8][9]- High cell-type specificity. - Can be inducible, allowing for temporal control. - Provides a model for studying the effects of congenital Leydig cell loss.- Technically demanding and time-consuming to generate transgenic models. - Potential for incomplete penetrance or off-target Cre expression. - Immunogenicity of diphtheria toxin in the DTR model.

Validating Leydig Cell Ablation: Key Experimental Approaches

Effective validation of Leydig cell ablation is crucial for the accurate interpretation of experimental results. A multi-faceted approach combining histological, hormonal, and molecular analyses is recommended.

Histological Analysis

Histological examination of the testis provides direct visual evidence of Leydig cell loss.

  • Hematoxylin and Eosin (H&E) Staining: Allows for the general assessment of testicular morphology and the identification of the interstitial compartment where Leydig cells reside. Following successful EDS treatment, a significant reduction or complete absence of Leydig cells is observable.[1] In hormonal ablation models, Leydig cells may appear atrophic.

  • Immunohistochemistry (IHC): Utilizes specific antibodies to detect Leydig cell markers. This is a more definitive method for quantifying Leydig cell numbers.

    • Common Leydig Cell Markers:

      • 3β-hydroxysteroid dehydrogenase (3β-HSD)[10][11][12]

      • Cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1)

      • 17α-hydroxylase/17,20-lyase (CYP17A1)

      • Insulin-like factor 3 (INSL3)

Quantitative Comparison of Leydig Cell Numbers Post-Ablation

Ablation Method Animal Model Validation Method Reported Leydig Cell Reduction Citation
EDSAdult RatHistology (H&E)Almost complete elimination[1]
EDSAdult RatImmunohistochemistry (3β-HSD)Significant decrease in positive cells[10]
Sertoli Cell Ablation (induces Leydig cell apoptosis)MouseStereology (HSD3B)Reduced to 37% of control by 30 days[13]
Genetic (Cyp17-iCre GR Knockout)MouseImmunohistochemistry (GR & 3β-HSD)Significant reduction in GR-positive Leydig cells[14]
Hormonal Analysis

Measurement of key hormones in the hypothalamic-pituitary-gonadal axis is a cornerstone of validating Leydig cell function.

  • Testosterone: As the primary product of Leydig cells, a dramatic decrease in serum testosterone levels is a key indicator of successful ablation.

  • Luteinizing Hormone (LH): Following Leydig cell ablation and the subsequent drop in testosterone, a compensatory increase in LH is expected due to the loss of negative feedback on the pituitary. Conversely, GnRH antagonists directly suppress LH.

Comparative Hormonal Changes Following Leydig Cell Ablation

Ablation Method Animal Model Serum Testosterone Serum LH Citation
EDSAdult RatDecreased to castrate levels by 2 daysSlower increase compared to castration[1]
GnRH Antagonist (Antarelix)RatSignificant reductionSuppressed[5]
LHRH Agonist (Deslorelin)Bull5-fold increase (initial surge)-[15]
Sertoli Cell AblationMouseNo significant change (compensatory function)Increased[16]
Molecular Analysis

Examining the expression of genes and proteins essential for steroidogenesis provides molecular evidence of Leydig cell ablation or dysfunction.

  • Western Blotting: Quantifies the protein levels of key steroidogenic enzymes.

    • Steroidogenic Acute Regulatory Protein (StAR): A crucial protein for cholesterol transport into the mitochondria, the rate-limiting step in steroidogenesis. A significant reduction in StAR protein indicates impaired Leydig cell function.[17][18][19][20]

  • Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression of genes involved in steroidogenesis, such as Star, Cyp11a1, Cyp17a1, and Hsd3b1.

Changes in Steroidogenic Protein Expression

Ablation Method Animal Model Protein Analyzed Observed Change Citation
LHRH Agonist (Deslorelin)BullStAR, 3β-HSD, P450SCC3- to 6-fold increase[15]
Chronic Restraint Stress (functional impairment)RatStAR, CYP11A1No significant change[17]

Experimental Protocols

Testosterone Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from commercially available kits for the quantitative measurement of testosterone in rat or mouse serum.[21][22][23][24]

  • Sample Collection and Preparation:

    • Collect blood via cardiac puncture or tail vein sampling.

    • Allow blood to clot and centrifuge to separate serum.

    • Store serum at -20°C or colder until analysis.

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add 25 µL of standards, controls, and serum samples to appropriate wells of a goat anti-rabbit IgG-coated microplate.

    • Add 100 µL of Testosterone-HRP conjugate to each well.

    • Add 50 µL of rabbit anti-Testosterone antibody to each well.

    • Incubate for 60 minutes at room temperature on a microplate shaker.

    • Wash the wells three times with 1x wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate testosterone concentrations based on the standard curve.

Luteinizing Hormone (LH) Radioimmunoassay (RIA)

This protocol is a generalized procedure based on established methods for measuring LH in rat serum.[25][26][27][28][29]

  • Reagents:

    • NIADDK-anti-rat-LH antiserum

    • ¹²⁵I-labeled rat LH tracer

    • Rat LH reference preparation (standard)

  • Assay Procedure:

    • Pipette 100 µL of standards, controls, and serum samples into assay tubes.

    • Add 100 µL of diluted anti-LH antiserum to each tube.

    • Vortex and incubate for 24 hours at 4°C.

    • Add 100 µL of ¹²⁵I-labeled LH tracer to each tube.

    • Vortex and incubate for another 24 hours at 4°C.

    • Add second antibody (e.g., goat anti-rabbit IgG) to precipitate the primary antibody-antigen complex.

    • Incubate for a sufficient time to allow precipitation (e.g., 24-72 hours at 4°C).

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant and count the radioactivity of the pellet in a gamma counter.

    • Construct a standard curve and determine the LH concentrations in the samples.

Immunohistochemistry for 3β-HSD in Rat Testis

This is a general protocol for the immunohistochemical detection of the Leydig cell marker 3β-HSD.[10][11][12]

  • Tissue Preparation:

    • Fix testes in Bouin's solution or 4% paraformaldehyde.

    • Dehydrate through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin.

    • Cut 5 µm thick sections and mount on slides.

  • Staining Procedure:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Perform antigen retrieval by heating sections in citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with normal goat serum.

    • Incubate with a primary antibody against 3β-HSD overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex.

    • Develop the color with a diaminobenzidine (DAB) substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the sections.

    • Examine under a light microscope. 3β-HSD positive Leydig cells will appear brown in the interstitial compartment.

Western Blot for StAR Protein in Testicular Tissue

This protocol outlines the general steps for detecting StAR protein by Western blotting.[17][18][19][20]

  • Protein Extraction:

    • Homogenize testicular tissue in RIPA buffer containing protease inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against StAR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize StAR protein levels to a loading control such as β-actin or GAPDH.

Visualizing Workflows and Pathways

Experimental Workflow for Validating Leydig Cell Ablation

G cluster_ablation Leydig Cell Ablation cluster_validation Validation cluster_outcome Outcome Assessment EDS EDS Treatment Histology Histological Analysis (H&E, IHC for 3β-HSD) EDS->Histology Hormonal GnRH Antagonist Hormonal_Analysis Hormonal Analysis (Testosterone, LH) Hormonal->Hormonal_Analysis Genetic Genetic Model Molecular_Analysis Molecular Analysis (Western Blot for StAR) Genetic->Molecular_Analysis Confirmation Confirmation of Leydig Cell Ablation Histology->Confirmation Hormonal_Analysis->Confirmation Molecular_Analysis->Confirmation

Caption: Workflow for Leydig Cell Ablation and Validation.

Simplified Testosterone Biosynthesis Pathway

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione 17α-Hydroxyprogesterone / Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD StAR StAR CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD

Caption: Key steps in Leydig cell testosterone synthesis.

Logical Relationship of Ablation Methods

G Ablation Leydig Cell Ablation Chemical Chemical Ablation->Chemical Hormonal Hormonal Ablation->Hormonal Genetic Genetic Ablation->Genetic EDS EDS Chemical->EDS GnRH_ant GnRH Antagonist Hormonal->GnRH_ant CreLox Cre-loxP Genetic->CreLox DTR DTR Genetic->DTR

References

Assessing Ethylene Dimethanesulfonate Efficacy: A Comparative Guide to Biochemical Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biochemical markers to assess the efficacy of Ethylene (B1197577) dimethanesulfonate (EDS), a well-established alkylating agent known for its selective cytotoxicity toward Leydig cells. This document compares EDS with other alkylating agents, namely busulfan (B1668071) and cyclophosphamide (B585), and provides detailed experimental protocols and supporting data to aid in the evaluation of these compounds.

Comparative Analysis of Biochemical Markers

The efficacy of EDS and its alternatives can be quantified by monitoring key biochemical markers related to Leydig cell function and apoptosis. The following table summarizes the comparative data on the effects of EDS, busulfan, and cyclophosphamide on these markers.

Biochemical MarkerEthylene Dimethanesulfonate (EDS)BusulfanCyclophosphamide
Testosterone (B1683101) Production Potent inhibitor. In vitro EC50 of 370 µM and in vivo ED50 of 60 mg/kg for hCG-stimulated testosterone production in rats[1]. Causes a marked decline in serum testosterone to castrate levels within 2 days post-administration (100 mg/kg)[2][3].At similar molar concentrations to effective EDS doses, busulfan had no effect on steroid production in isolated rat Leydig cells[4]. Some studies show no significant differences in testosterone serum levels after busulfan treatment in mice[5][6].Induces a decrease in testosterone levels. This is often accompanied by an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), suggesting compensated Leydig cell failure[7][8][9].
Luteinizing Hormone (LH) Elevated serum levels following Leydig cell destruction, reaching levels comparable to castrated rats[10].Less pronounced effect on LH levels compared to EDS.Significantly raises LH responses, indicative of Leydig cell impairment[10][11][12].
Follicle-Stimulating Hormone (FSH) Elevated serum levels following Leydig cell ablation[10][13].Less data available, but expected to be less affected than with EDS-induced Leydig cell loss.Markedly elevated serum levels, indicating damage to seminiferous tubules[10][11][12].
Apoptosis Markers (Caspase-3, Bax/Bcl-2) Induces apoptosis in Leydig cells, leading to their elimination[14]. This process involves the activation of caspases[15].Induces apoptosis in testicular germ cells.Induces germ cell apoptosis. Can decrease the Bax/Bcl-2 ratio, suggesting an anti-apoptotic effect in some contexts, but generally promotes apoptosis in testicular tissue[8][9].

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

Testosterone Measurement by Radioimmunoassay (RIA)

This protocol outlines the steps for quantifying serum testosterone levels.

Materials:

  • Testosterone [125I] RIA kit

  • Coated tubes

  • Pipettes and disposable tips

  • Gamma counter

  • Shaker

Procedure:

  • Preparation: Label coated tubes in duplicate for standards, controls, and samples. Optionally, label two tubes for total count.

  • Sample Addition: Pipette 25 µL of each standard, control, and serum sample into the appropriately labeled tubes.

  • Tracer Addition: Add 400 µL of the 125I-labeled testosterone tracer into each tube.

  • Incubation: Secure the tube rack on a shaker and seal the tubes. Incubate for 2 hours at room temperature (20-25°C) with constant shaking.

  • Separation: Aspirate or decant the supernatant from all tubes. Invert the rack on an absorbent paper for 2 minutes to remove residual liquid.

  • Washing: Add 2.0 mL of distilled water to each tube and repeat the aspiration/decanting step.

  • Counting: Count each tube for at least 60 seconds in a gamma counter.

  • Calculation: Calculate the testosterone concentrations of the samples based on the standard curve generated from the standards[2][16][17][18].

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2x Reaction Buffer, DEVD-pNA substrate, and DTT)

  • Microplate reader or spectrophotometer

  • 96-well plates or micro-quartz cuvettes

  • Ice

Procedure:

  • Sample Preparation (Cell Lysate):

    • Induce apoptosis in cells using the desired treatment.

    • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute.

    • Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

    • Determine the protein concentration of the lysate[4][14][19][20][21].

  • Assay Reaction:

    • Dilute the lysate to a protein concentration of 50-200 µg per 50 µL of Cell Lysis Buffer for each assay.

    • Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.

    • Add 50 µL of the 2x Reaction Buffer/DTT mix to each 50 µL sample.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 400-405 nm using a microplate reader or spectrophotometer.

    • Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to an uninduced control[4][14][19][20][21].

Western Blot for Bcl-2 and Bax

This protocol allows for the semi-quantitative analysis of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • Testicular tissue lysate (prepared as described below)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure for Testicular Tissue Lysate Preparation:

  • Dissect the testis and rinse with ice-cold PBS to remove blood.

  • Cut the tissue into small pieces and snap-freeze in liquid nitrogen. Store at -80°C.

  • For lysis, add approximately 500 µL of ice-cold RIPA buffer (with inhibitors) for every 10 mg of tissue.

  • Homogenize the tissue thoroughly on ice and incubate for 30 minutes with occasional vortexing.

  • Sonicate the lysate to shear DNA and further disrupt the tissue.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay[5][11][21].

Western Blotting Procedure:

  • Sample Preparation: Mix a calculated volume of lysate (typically 20-40 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the samples and a molecular weight marker onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system[7][9][22][23][24]. The ratio of Bax to Bcl-2 can then be determined by densitometry.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the underlying mechanisms and experimental designs.

EDS-Induced Apoptotic Signaling Pathway

This compound is believed to induce apoptosis in Leydig cells, at least in part, through the activation of the endoplasmic reticulum (ER) stress pathway. This involves the unfolded protein response (UPR) and a specific caspase cascade.

EDS_Apoptosis_Pathway EDS Ethylene dimethanesulfonate (EDS) ER_Stress Endoplasmic Reticulum (ER) Stress EDS->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Bax_Bcl2 Increased Bax/Bcl-2 ratio ER_Stress->Bax_Bcl2 Caspase12 Pro-caspase-12 activation UPR->Caspase12 activates Caspase9 Pro-caspase-9 activation Caspase12->Caspase9 activates Caspase3 Pro-caspase-3 activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Mitochondria Mitochondrial Dysfunction Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Cytochrome_c->Caspase9 can also activate

EDS-induced apoptotic signaling pathway in Leydig cells.
Experimental Workflow for Comparative Efficacy Assessment

The following workflow outlines a structured approach for comparing the efficacy of EDS with its alternatives.

Comparative_Efficacy_Workflow cluster_0 Treatment Groups cluster_1 Sample Collection & Preparation cluster_2 Biochemical Marker Analysis cluster_3 Data Analysis & Comparison Control Vehicle Control Collect_Blood Collect Blood Samples (Serum Separation) Control->Collect_Blood Collect_Testes Collect Testicular Tissue Control->Collect_Testes EDS_Group EDS Treatment EDS_Group->Collect_Blood EDS_Group->Collect_Testes Busulfan_Group Busulfan Treatment Busulfan_Group->Collect_Blood Busulfan_Group->Collect_Testes Cyclophosphamide_Group Cyclophosphamide Treatment Cyclophosphamide_Group->Collect_Blood Cyclophosphamide_Group->Collect_Testes Testosterone_Assay Testosterone RIA/ELISA Collect_Blood->Testosterone_Assay LH_FSH_Assay LH & FSH Assays Collect_Blood->LH_FSH_Assay Prepare_Lysate Prepare Tissue Lysates Collect_Testes->Prepare_Lysate Caspase3_Assay Caspase-3 Activity Assay Prepare_Lysate->Caspase3_Assay Western_Blot Western Blot (Bax/Bcl-2) Prepare_Lysate->Western_Blot Analyze_Data Quantitative Analysis (e.g., EC50/IC50) Testosterone_Assay->Analyze_Data LH_FSH_Assay->Analyze_Data Caspase3_Assay->Analyze_Data Western_Blot->Analyze_Data Compare_Efficacy Compare Efficacy of EDS vs. Alternatives Analyze_Data->Compare_Efficacy

References

Ethylene Dimethanesulfonate vs. Busulfan: A Comparative Guide for Specific Cell Ablation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective elimination of specific cell populations is a critical tool for studying biological processes, modeling diseases, and evaluating therapeutic strategies. Alkylating agents, such as ethylene (B1197577) dimethanesulfonate (EDS) and busulfan (B1668071), are powerful compounds utilized for such cell ablation studies. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate agent for your research needs.

Ethylene dimethanesulfonate (EDS) is renowned for its highly specific cytotoxic effect on Leydig cells in the testes of rats, making it an invaluable tool for studies on endocrinology and reproductive biology.[1][2] In contrast, busulfan is a potent and widely used agent for the myeloablative conditioning of hematopoietic stem cells (HSCs) prior to bone marrow transplantation, with broader effects on rapidly dividing cells.[3][4][5] This fundamental difference in target cell specificity dictates their respective applications in research.

Mechanism of Action: A Tale of Two Alkylating Agents

Both EDS and busulfan are bifunctional alkylating agents, meaning they can form covalent bonds with and crosslink biological macromolecules.[6][7] However, their cellular targets and mechanisms of cytotoxicity appear to differ significantly.

Busulfan exerts its effects primarily through the alkylation of DNA, forming interstrand and intrastrand crosslinks.[6] This damage is particularly effective at inducing apoptosis in rapidly proliferating cells, such as hematopoietic progenitors, as it disrupts DNA replication and cell division.[6]

This compound (EDS) , while also an alkylating agent, displays a more nuanced and cell-specific mechanism of action that is not fully elucidated. In its well-characterized role in Leydig cell ablation, evidence suggests that its cytotoxicity is linked to intracellular glutathione (B108866) levels.[8] Interestingly, studies have shown that busulfan does not exhibit the same cytotoxic effect on mature rat Leydig cells, highlighting a key mechanistic difference between the two compounds.[9]

Comparative Performance and Quantitative Data

The following tables summarize the key characteristics and quantitative data for EDS and busulfan in their respective primary applications.

Table 1: General Characteristics and Applications

FeatureThis compound (EDS)Busulfan
Primary Target Cells Leydig cells (in rats)[1][2]Hematopoietic stem and progenitor cells[3][4][5]
Primary Research Area Endocrinology, reproductive biology, spermatogenesis[10][11]Hematology, immunology, oncology, gene therapy[12]
Mechanism of Action Alkylating agent; cytotoxicity linked to intracellular glutathione[8]Alkylating agent; induces DNA cross-linking[6]
Selectivity High for mature Leydig cells in rats[1][9]Broadly targets rapidly dividing cells[7]

Table 2: Efficacy and Ablation Timeline

ParameterThis compound (EDS) - Leydig Cell Ablation in RatsBusulfan - Hematopoietic Stem Cell Ablation in Mice
Dosage Single intraperitoneal injection of 75-100 mg/kg[1][2]Multiple intraperitoneal injections totaling 40-100 mg/kg[3][5]
Time to Onset of Ablation Degenerative changes in Leydig cells within 16-24 hours[2][9]Depletion of hematopoietic stem and progenitor cells within 24-72 hours after the last dose[5]
Time to Complete Ablation Complete absence of identifiable Leydig cells by 3-7 days[1][9]Sufficient myeloablation for successful donor cell engraftment[3]
Ablation Efficiency Plasma testosterone (B1683101) levels drop to <5% of control by 48 hours[9]>80% donor chimerism achieved in peripheral blood 3-4 weeks post-transplant[3]
Cellular Recovery Regeneration of new Leydig cells begins around day 14, with full recovery by day 49[1][13][14]Requires donor cell support for hematopoietic reconstitution[3]

Table 3: Off-Target Effects and Considerations

AspectThis compound (EDS)Busulfan
Reported Off-Target Effects - Disruption of the seminiferous epithelium (likely secondary to testosterone withdrawal)[2]- Formation of sperm granulomas in the epididymis[10]- Long-term adverse effects on hematopoiesis, particularly B-cell lineage[15][16]- Potential for veno-occlusive disease of the liver[17]- Toxicity to other rapidly dividing cells in the gastrointestinal tract and gonads[7]
Species Specificity Highly effective in rats; less so in mice for Leydig cell ablation[9]Effective in a wide range of species, including mice and humans[3][18]
Considerations The transient nature of Leydig cell ablation allows for the study of cell repopulation and differentiation.[13][14]The severity of myeloablation necessitates careful dose optimization and, in many experimental paradigms, subsequent hematopoietic stem cell transplantation for survival.[19][20][21]

Experimental Protocols

This compound (EDS) for Leydig Cell Ablation in Adult Rats

Objective: To selectively ablate the Leydig cell population in adult male rats to study the effects of testosterone withdrawal and subsequent Leydig cell regeneration.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil or other suitable vehicle

  • Adult male Sprague-Dawley or Wistar rats (e.g., 90 days old)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of EDS solution: Dissolve EDS in a minimal amount of DMSO and then dilute with corn oil to the final desired concentration. A common dose is 75 mg/kg body weight.[1][9] The final injection volume should be appropriate for intraperitoneal administration (e.g., 1 ml/kg). Prepare the solution fresh before use.

  • Animal Dosing: Weigh each rat accurately to calculate the precise volume of the EDS solution to be administered. Administer a single dose via intraperitoneal (IP) injection.

  • Post-injection Monitoring: House the animals under standard conditions. Monitor for any signs of distress.

  • Verification of Ablation:

    • Hormone Analysis: Collect blood samples at various time points (e.g., 24, 48, 72 hours, and weekly thereafter) to measure serum testosterone levels. A significant drop to castrate levels (less than 5% of control) by 48-72 hours confirms successful Leydig cell ablation.[2][9]

    • Histological Analysis: At selected time points, euthanize animals and collect testes for histological examination. Process the tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining or specific markers for Leydig cells (e.g., 3β-HSD). The absence of identifiable Leydig cells in the interstitial space confirms ablation.[1][9]

  • Study of Regeneration: To study the repopulation of Leydig cells, maintain the animals for longer periods (e.g., up to 49 days) and collect tissues and blood samples at regular intervals to monitor the reappearance of Leydig cells and the restoration of testosterone production.[1][13]

Busulfan for Hematopoietic Stem Cell Ablation in Mice

Objective: To achieve myeloablation in mice to create a niche for the engraftment of donor hematopoietic stem cells.

Materials:

  • Busulfan

  • Sterile phosphate-buffered saline (PBS) or a solution of 10% DMSO in PBS

  • 8-12 week old mice (strain should be compatible with the donor cells)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of Busulfan Solution: Prepare a fresh working solution of busulfan immediately before each injection. For example, dilute a stock solution to 1 mg/ml in sterile PBS.[4]

  • Animal Dosing: Weigh each mouse before each injection to ensure accurate dosing. A common protocol involves administering 20 mg/kg of busulfan via intraperitoneal (IP) injection daily for four consecutive days, for a total dose of 80 mg/kg.[3] Another protocol uses two injections of 20 mg/kg on consecutive days for a total dose of 40 mg/kg.[5][22] The optimal dose may need to be determined empirically for the specific mouse strain and experimental goals.

  • Post-injection and Pre-transplantation Care: Allow the mice to recover for 24 hours after the final busulfan injection before proceeding with bone marrow transplantation.

  • Bone Marrow Transplantation: Isolate donor bone marrow cells and resuspend them in a suitable medium. Inject the cell suspension (e.g., at least 10 million cells in 200 µl) intravenously into the tail vein of the busulfan-conditioned recipient mice.[4]

  • Assessment of Ablation and Engraftment:

    • Peripheral Blood Analysis: At various time points post-transplantation (e.g., 3-4 weeks), collect peripheral blood and perform flow cytometry to determine the percentage of donor-derived cells (chimerism). Successful myeloablation and engraftment are indicated by a high level of chimerism (typically >80%).[3]

    • Bone Marrow Analysis: At the end of the experiment, bone marrow can be harvested to analyze the reconstitution of different hematopoietic lineages from the donor cells.

Visualizing Workflows and Concepts

Experimental_Workflow_EDS EDS_prep Prepare EDS Solution (e.g., 75 mg/kg in DMSO/corn oil) Dosing Single Intraperitoneal Injection in Rat EDS_prep->Dosing Freshly prepared Monitor_T Monitor Serum Testosterone (Expect >95% drop by 48-72h) Dosing->Monitor_T Post-injection Histo_confirm Histological Confirmation (Absence of Leydig cells) Monitor_T->Histo_confirm Verification Study_effects Study Effects of Testosterone Depletion Histo_confirm->Study_effects Confirmed Ablation Study_regen Study Leydig Cell Regeneration (14-49 days) Histo_confirm->Study_regen Confirmed Ablation

Experimental_Workflow_Busulfan Busulfan_prep Prepare Busulfan Solution (e.g., 20 mg/kg in PBS) Dosing Multiple Intraperitoneal Injections in Mouse (e.g., daily for 4 days) Busulfan_prep->Dosing Freshly prepared daily BMT Bone Marrow Transplantation (24h post-last dose) Dosing->BMT Conditioning Chimerism Monitor Peripheral Blood Chimerism (>80% donor cells) BMT->Chimerism Engraftment BM_analysis Bone Marrow Reconstitution Analysis Chimerism->BM_analysis Long-term study

Decision_Tree Start Start: Select Cell Ablation Agent Target_Cell What is the primary target cell population? Start->Target_Cell Leydig_Cells Leydig Cells (Rat) Target_Cell->Leydig_Cells Specific, non-proliferating endocrine cell HSCs Hematopoietic Stem Cells Target_Cell->HSCs Proliferating stem/progenitor cell Other_Rapidly_Dividing Other Rapidly Dividing Cells Target_Cell->Other_Rapidly_Dividing General proliferating cell population EDS_Choice Choose this compound (EDS) Leydig_Cells->EDS_Choice Busulfan_Choice Choose Busulfan HSCs->Busulfan_Choice Other_Rapidly_Dividing->Busulfan_Choice

Conclusion

This compound and busulfan are both powerful alkylating agents for cell ablation studies, but their applications are largely distinct due to their differing cell specificities. EDS is the agent of choice for the specific and transient ablation of Leydig cells in rats, providing a unique model for endocrinological and reproductive research. Busulfan, on the other hand, is a broad-spectrum ablative agent for rapidly dividing cells, making it the standard for myeloablation in hematopoietic research and transplantation models. The choice between these two compounds should be primarily driven by the specific cell population targeted for ablation in your experimental design. This guide provides the necessary data and protocols to make an informed decision and to design rigorous and reproducible cell ablation studies.

References

A Comparative Guide to Inducing Testosterone Deficiency in Research Models: Alternatives to Ethylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating testosterone-dependent physiological processes and pathologies, the selection of an appropriate model of testosterone (B1683101) deficiency is a critical experimental design choice. While Ethylene dimethanesulfonate (EDS) has been utilized for its ability to selectively eliminate Leydig cells, a range of alternative methods, both surgical and pharmacological, offer distinct advantages and disadvantages in terms of their mechanism, onset, duration, and reversibility of testosterone suppression. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable model for specific research needs.

Comparison of Methods for Inducing Testosterone Deficiency

The following table summarizes the key characteristics and performance of various methods used to induce testosterone deficiency in research models.

MethodMechanism of ActionOnset of ActionDuration of SuppressionReversibilityKey AdvantagesPotential Disadvantages
Surgical Castration (Orchidectomy) Removal of the testes, the primary source of testosterone production.Rapid (within hours)[1]PermanentIrreversibleComplete and sustained testosterone ablation; considered the "gold standard" for testosterone deficiency.Invasive surgical procedure; potential for compensatory adrenal androgen production.
GnRH Agonists (e.g., Leuprolide, Goserelin) Initially stimulate, then downregulate GnRH receptors in the pituitary, leading to decreased LH and subsequent testosterone production.[2][3]Delayed (initial testosterone surge followed by suppression in 1-3 weeks)[2][4]Sustained with continuous administrationReversible upon cessation of treatment[5]Non-invasive; long-acting formulations available.[6]Initial testosterone flare can be a confounding factor; may not achieve the same level of suppression as surgical castration.[2][7]
GnRH Antagonists (e.g., Degarelix) Competitively block GnRH receptors in the pituitary, leading to a rapid decrease in LH and testosterone.[2][3][8]Rapid (within days)[2][7][9]Sustained with continuous administrationReversible upon cessation of treatment[8]Rapid onset of action without a testosterone surge; effective testosterone suppression.[2][7][9]Potential for injection site reactions.
Androgen Receptor Antagonists (e.g., Cyproterone (B1669671) Acetate) Competitively inhibit the binding of testosterone and dihydrotestosterone (B1667394) to the androgen receptor. Also has progestogenic activity that suppresses gonadotropin release.[10]Variable (depends on the dose and specific research question)Dependent on administration scheduleReversibleBlocks androgen action at the target tissue level.May not fully suppress testosterone levels; can have off-target effects due to its progestogenic and weak glucocorticoid activities.[11]
Steroidogenesis Inhibitors (e.g., Ketoconazole) Inhibit key enzymes (e.g., cytochrome P450c17) in the testosterone biosynthesis pathway.[12][13][14]Rapid (within hours)Transient (dependent on drug's half-life)ReversibleDirectly targets testosterone synthesis.Potential for non-specific inhibition of other steroidogenic pathways; may require frequent administration.[12]

Quantitative Data on Testosterone Suppression

The efficacy of different methods in reducing serum testosterone levels is a critical factor in model selection. The following table presents a summary of quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosages, and measurement techniques.

MethodAnimal ModelDosage/ProcedureTime to EffectTestosterone ReductionReference
Surgical Castration (Orchidectomy)RatBilateral orchidectomy~6 hoursBelow quantification limit[1]
GnRH Agonist (Leuprolide)Rat0.25-1 mg/day orally for 14 daysInitial surge, then suppressionSignificant decrease below normal control level[4]
GnRH Antagonist (Degarelix)Rat2 mg/kg subcutaneous injection>40 daysSuppression to castration levels[15][16]
Androgen Receptor Antagonist (Cyproterone Acetate)Rat100 mg/day oralNot specified~80% reduction in men[10]
Steroidogenesis Inhibitor (Ketoconazole)Rat30 mg/kg twice daily20 days~75% reduction[17]
Steroidogenesis Inhibitor (Ketoconazole)Rat25 mg every 8 hours for 21 days21 days50% suppression[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for inducing testosterone deficiency using the discussed alternatives.

Surgical Castration (Orchidectomy) in Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgical Preparation: Shave and disinfect the scrotal area.

  • Incision: Make a single midline incision through the scrotum.

  • Testis Exteriorization: Gently push each testis through the incision.

  • Ligation and Removal: Ligate the spermatic cord and associated blood vessels with absorbable suture material. Remove the testis distal to the ligature.

  • Closure: Close the scrotal incision with sutures or surgical clips.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of pain or infection.

Chemical Castration using a GnRH Agonist (Leuprolide Acetate) in Rats
  • Compound Preparation: Prepare a solution of leuprolide acetate (B1210297) in a suitable vehicle (e.g., sterile saline).

  • Administration: Administer leuprolide acetate via subcutaneous injection. A common dosage regimen is a sustained-release depot formulation, or daily injections. For example, oral administration of a microemulsion formulation at 0.25-1 mg/day for 14 consecutive days has been used in rats.[4]

  • Monitoring: Monitor serum testosterone levels to confirm the initial surge and subsequent suppression. The testosterone flare typically occurs within the first week, followed by a decline to castrate levels over the next 1-3 weeks.

Chemical Castration using a GnRH Antagonist (Degarelix) in Rats
  • Compound Preparation: Prepare a solution of degarelix (B1662521) in a suitable vehicle (e.g., 5% mannitol (B672) in sterile water).

  • Administration: Administer degarelix via a single subcutaneous injection. A dose of 2 mg/kg has been shown to suppress testosterone to castration levels for over 40 days in rats.[15][16]

  • Monitoring: Monitor serum testosterone levels to confirm rapid suppression, which is typically observed within a few days of administration.

Androgen Receptor Blockade using Cyproterone Acetate in Rodents
  • Compound Preparation: Prepare a suspension of cyproterone acetate in a suitable vehicle (e.g., corn oil).

  • Administration: Administer cyproterone acetate orally via gavage. A daily dose of 100 mg/day has been used in human studies, and doses in animal models may vary depending on the research question.[10]

  • Monitoring: Monitor downstream markers of androgen action (e.g., seminal vesicle weight, prostate weight) in addition to serum testosterone levels, as this compound primarily acts at the receptor level.

Inhibition of Steroidogenesis using Ketoconazole (B1673606) in Rats
  • Compound Preparation: Prepare a suspension of ketoconazole in a suitable vehicle (e.g., oil).

  • Administration: Administer ketoconazole via intramuscular injection or oral gavage. A dosage of 30 mg/kg twice daily has been shown to depress plasma testosterone levels by approximately 75% in rats by day 20.[17] Another study used 25 mg every 8 hours for 21 days, resulting in a 50% suppression of serum testosterone.[12]

  • Monitoring: Monitor serum testosterone levels to assess the extent and duration of suppression. Due to the relatively short half-life of ketoconazole, frequent administration is necessary to maintain testosterone suppression.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testis Testis (Leydig Cells) cluster_target_tissue Target Tissue GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Stimulates LH LH GnRHR->LH Stimulates Release Testosterone Testosterone LH->Testosterone Stimulates Production AR Androgen Receptor Testosterone->AR Binds to GeneTranscription Gene Transcription AR->GeneTranscription Activates GnRH_Agonist GnRH Agonists (e.g., Leuprolide) GnRH_Agonist->GnRHR Initially Stimulates, then Downregulates GnRH_Antagonist GnRH Antagonists (e.g., Degarelix) GnRH_Antagonist->GnRHR Blocks Steroid_Inhibitor Steroidogenesis Inhibitors (e.g., Ketoconazole) Steroid_Inhibitor->Testosterone Inhibits Synthesis AR_Antagonist Androgen Receptor Antagonists (e.g., Cyproterone Acetate) AR_Antagonist->AR Blocks Binding

Signaling pathways of testosterone regulation and points of intervention for pharmacological alternatives.

G cluster_workflow General Experimental Workflow AnimalAcclimation Animal Acclimation Baseline Baseline Measurements (e.g., Testosterone Levels, Body Weight) AnimalAcclimation->Baseline Treatment Treatment Administration (Surgical or Chemical) Baseline->Treatment Monitoring Monitoring (e.g., Testosterone Levels, Physiological Parameters) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tissue Collection, Gene Expression) Monitoring->Endpoint

A generalized experimental workflow for studies involving the induction of testosterone deficiency.

Conclusion

The choice of a model for inducing testosterone deficiency is contingent upon the specific aims of the research. Surgical castration offers a complete and permanent solution, serving as a definitive baseline for testosterone ablation. Pharmacological methods, on the other hand, provide reversible and often less invasive alternatives. GnRH antagonists are advantageous for their rapid action and lack of a testosterone surge, making them suitable for studies where an initial androgenic flare would be confounding. GnRH agonists, while effective for long-term suppression, require consideration of the initial stimulatory phase. Androgen receptor antagonists and steroidogenesis inhibitors provide targeted molecular interventions but may have off-target effects or require more frequent administration. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate and robust model to advance their scientific inquiries.

References

A Head-to-Head Comparison for Androgen Deprivation Research: Ethylene Dimethanesulfonate vs. GnRH Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of androgen deprivation studies, the choice of methodology is paramount. This guide provides an objective comparison of two prominent chemical castration agents: Ethylene (B1197577) dimethanesulfonate (EDS) and Gonadotropin-Releasing Hormone (GnRH) agonists. By examining their mechanisms, efficacy, and experimental considerations, this document aims to equip researchers with the necessary information to select the most appropriate tool for their preclinical studies.

This comparison guide delves into the distinct mechanisms of action of EDS and GnRH agonists, providing a detailed analysis of their effects on testosterone (B1683101) suppression, the timeline of androgen deprivation, and the reversibility of their actions. Furthermore, it presents a comprehensive overview of their side effect profiles and detailed experimental protocols for their application in a research setting.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between ethylene dimethanesulfonate and GnRH agonists lies in their approach to androgen deprivation. EDS employs a direct and targeted cytotoxic strategy, while GnRH agonists utilize a nuanced manipulation of the endocrine system.

This compound (EDS): Direct Leydig Cell Ablation

EDS is an alkylating agent with a specific cytotoxic effect on Leydig cells within the testes of certain species, most notably rats.[1] A single administration of EDS leads to the targeted destruction of these testosterone-producing cells.[1] This direct ablation of the androgen source results in a rapid and profound decline in circulating testosterone levels. The body's endocrine system responds to this chemical castration with an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) due to the loss of negative feedback from testosterone.

dot

EDS_Mechanism EDS This compound (EDS) LeydigCells Testicular Leydig Cells EDS->LeydigCells Induces Apoptosis Testosterone Testosterone Production LeydigCells->Testosterone Ablation leads to cessation of AndrogenDeprivation Androgen Deprivation Testosterone->AndrogenDeprivation

Mechanism of this compound (EDS).

GnRH Agonists: Pituitary Downregulation

In contrast, GnRH agonists, such as leuprolide and goserelin, are synthetic analogs of the natural gonadotropin-releasing hormone.[2][3][4] Their mechanism is biphasic. Initially, they bind to and stimulate GnRH receptors in the pituitary gland, causing a transient surge in the secretion of LH and FSH.[2][5] This leads to a temporary increase in testosterone levels, a phenomenon known as "testosterone flare" or "clinical flare".[6] However, continuous stimulation by the GnRH agonist leads to the downregulation and desensitization of the GnRH receptors on the pituitary.[2][5] This sustained inactivation ultimately suppresses the release of LH and FSH, thereby inhibiting testosterone production by the testes and leading to castrate levels of androgens.[2][5]

dot

GnRH_Agonist_Signaling_Pathway cluster_pituitary Pituitary Gonadotrope Cell cluster_testes Testes GnRH_Agonist GnRH Agonist GnRH_Receptor GnRH Receptor GnRH_Agonist->GnRH_Receptor Binds to Downregulation Receptor Downregulation (Chronic Stimulation) GnRH_Agonist->Downregulation Leads to PLC Phospholipase C GnRH_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression LH_FSH_Release LH & FSH Release Gene_Expression->LH_FSH_Release Leydig_Cells Leydig Cells LH_FSH_Release->Leydig_Cells Stimulates Downregulation->GnRH_Receptor Inactivates Testosterone_Production Testosterone Production Leydig_Cells->Testosterone_Production

GnRH Agonist Signaling Pathway.

Performance Comparison: A Data-Driven Analysis

The choice between EDS and GnRH agonists often hinges on the specific requirements of the research study, including the desired speed of castration, duration of androgen deprivation, and the need for reversibility. The following tables summarize the key performance indicators based on available experimental data.

FeatureThis compound (EDS)GnRH Agonists (e.g., Leuprolide, Goserelin)
Mechanism of Action Direct cytotoxic ablation of testicular Leydig cells.[1]Initial stimulation followed by downregulation of pituitary GnRH receptors, leading to suppressed LH/FSH release.[2][5]
Onset of Testosterone Suppression Rapid; castrate levels achieved within 2 days post-administration.[7]Delayed; initial testosterone flare for 1-3 weeks, followed by suppression to castrate levels.[6]
Duration of Androgen Deprivation Approximately 21 days from a single injection.Sustained suppression with continuous administration (e.g., depot formulations).
Reversibility Reversible; Leydig cells regenerate from stem cells, with testosterone levels returning to normal within 30-45 days.[2][8]Reversible upon cessation of treatment; recovery of testosterone levels can take weeks to months.[5]
Species Specificity Highly effective in rats; less effective in mice.[1]Effective across a broader range of species, including rodents and non-human primates.[5]

Table 1: Key Performance Characteristics of EDS and GnRH Agonists.

ParameterThis compound (EDS)GnRH Agonists
Testosterone Nadir Castrate levels.[7]Castrate levels.
Time to Castration ~2 days.[7]2-4 weeks (following initial flare).[9]
Effect on Androgen-Dependent Tissues Rapid regression (e.g., prostate, seminal vesicles).[1]Regression following the initial flare period.

Table 2: Quantitative Comparison of Androgen Deprivation Efficacy.

Experimental Protocols: A Practical Guide

The successful implementation of androgen deprivation studies relies on well-defined and reproducible experimental protocols. Below are detailed methodologies for the administration of EDS and a common GnRH agonist, leuprolide acetate (B1210297), in a research setting.

Protocol 1: this compound (EDS) Induced Leydig Cell Ablation in Rats

Objective: To induce rapid and transient androgen deprivation in adult male rats through the selective destruction of Leydig cells.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Adult male rats (e.g., Sprague-Dawley, 250-300g)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of EDS Solution: Dissolve EDS in a minimal amount of DMSO (e.g., 100 µl per 75 mg of EDS). Further dilute the solution in corn oil to the final desired concentration. A typical dose is 75 mg/kg body weight. The final injection volume should be approximately 0.5 ml per rat. Prepare the solution fresh on the day of injection.

  • Animal Handling and Injection: Weigh each rat to determine the precise volume of the EDS solution to be administered. Administer the EDS solution via a single intraperitoneal (i.p.) injection.

  • Post-Injection Monitoring: Monitor the animals for any signs of distress. Testosterone levels will begin to decline within 24 hours and reach castrate levels by 48 hours.[7]

  • Confirmation of Androgen Deprivation: Collect blood samples at desired time points (e.g., day 2, 7, 14, 21, 28, 35, 42, 49) to measure serum testosterone, LH, and FSH levels via ELISA or other appropriate assays. Monitor the weight of androgen-dependent organs such as the prostate and seminal vesicles upon study completion.

  • Study Duration: The effects of a single EDS injection on testosterone suppression last for approximately 21 days, with Leydig cell regeneration and testosterone recovery occurring thereafter.

Protocol 2: GnRH Agonist (Leuprolide Acetate) Induced Androgen Deprivation in Rodents

Objective: To induce sustained androgen deprivation in rodents through the downregulation of the pituitary-gonadal axis.

Materials:

  • Leuprolide acetate (depot formulation or for use with osmotic pumps)

  • Vehicle for reconstitution (if applicable)

  • Adult male mice or rats

  • Surgical instruments for osmotic pump implantation (if applicable)

  • Anesthesia

Procedure (using osmotic pumps for continuous delivery in mice):

  • Animal and Pump Preparation: Anesthetize the mouse using an approved protocol. Shave and sterilize the surgical site on the back of the mouse. Prime osmotic pumps (e.g., Alzet) with leuprolide acetate solution according to the manufacturer's instructions. A typical dose for mice is in the range of 1-2 mg/kg/day.

  • Pump Implantation: Make a small subcutaneous incision and insert the primed osmotic pump. Close the incision with sutures or wound clips.

  • Post-Surgical Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or discomfort.

  • Monitoring of Androgen Deprivation: The initial testosterone flare will occur within the first few days. Castrate levels of testosterone are typically achieved within 2-4 weeks.[9] Monitor serum testosterone levels and the weight of androgen-dependent organs to confirm castration.

  • Study Duration: The duration of androgen deprivation is dependent on the formulation of the GnRH agonist used. Depot formulations can provide sustained release for several weeks to months.

dot

Experimental_Workflow cluster_EDS This compound (EDS) Protocol cluster_GnRH GnRH Agonist Protocol EDS_Prep Prepare EDS Solution (75 mg/kg in DMSO/Corn Oil) EDS_Inject Single Intraperitoneal Injection EDS_Prep->EDS_Inject EDS_Monitor Monitor Testosterone Levels (Rapid Decline) EDS_Inject->EDS_Monitor EDS_Endpoint Endpoint Analysis (e.g., Organ Weights) EDS_Monitor->EDS_Endpoint GnRH_Prep Prepare GnRH Agonist (e.g., Leuprolide in Osmotic Pump) GnRH_Implant Subcutaneous Implantation of Osmotic Pump GnRH_Prep->GnRH_Implant GnRH_Flare Monitor Testosterone Flare (Initial Increase) GnRH_Implant->GnRH_Flare GnRH_Suppression Monitor Testosterone Suppression (Sustained Decline) GnRH_Flare->GnRH_Suppression GnRH_Endpoint Endpoint Analysis (e.g., Organ Weights) GnRH_Suppression->GnRH_Endpoint Start Start of Androgen Deprivation Study Start->EDS_Prep Start->GnRH_Prep

Comparative Experimental Workflow.

Side Effect Profiles: A Comparative Overview

Both EDS and GnRH agonists induce side effects primarily related to the physiological consequences of androgen deprivation. However, some differences in their side effect profiles are noteworthy.

This compound (EDS):

  • Androgen Deprivation Effects: Similar to surgical castration, including regression of androgen-dependent tissues.

  • Potential Direct Effects: Some studies suggest EDS may have direct effects on the seminiferous epithelium and epididymis, independent of testosterone withdrawal.[10]

  • Adrenal Effects: At doses that destroy Leydig cells, EDS has been shown to have a deleterious effect on the steroidogenic cells of the adrenal cortex in rats.[11]

GnRH Agonists:

  • Testosterone Flare: The initial surge in testosterone can lead to a temporary exacerbation of androgen-dependent conditions, which may be a concern in certain disease models.[6]

  • Long-Term Androgen Deprivation Effects: Chronic use is associated with side effects such as hot flashes, decreased libido, loss of muscle mass, and decreased bone mineral density.[12]

  • Cardiovascular and Metabolic Risks: Some studies in humans have suggested a potential increased risk of diabetes and cardiovascular events with long-term GnRH agonist therapy.[13]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and GnRH agonists for androgen deprivation research is not a one-size-fits-all decision. The optimal choice depends on the specific aims and constraints of the study.

Choose this compound (EDS) when:

  • Rapid and profound testosterone suppression is required.

  • A transient and reversible model of androgen deprivation is desired.

  • The study is being conducted in rats, where its efficacy is well-established.

Choose GnRH Agonists when:

  • Sustained, long-term androgen deprivation is necessary.

  • The initial testosterone flare is not a confounding factor or can be managed.

  • The research involves species other than rats, or when a more clinically translatable model of medical castration is preferred.

By carefully considering the data presented in this guide, researchers can make an informed decision to select the most appropriate and effective tool for their androgen deprivation studies, ultimately contributing to a deeper understanding of androgen-related physiology and pathology.

References

A Comparative Guide to Leydig Cell Ablation: Non-Chemical Methods vs. Ethylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in endocrinology, reproductive biology, and toxicology, the targeted ablation of testicular Leydig cells is a critical experimental tool. It allows for the study of androgen deprivation, testicular cell-cell interactions, and the dynamics of steroidogenesis and spermatogenesis. For decades, the gold standard for chemical ablation has been Ethylene dimethanesulfonate (EDS). However, non-chemical alternatives, including physical and genetic methods, offer different specificities, timelines, and reversibility. This guide provides a detailed comparison of these methods, supported by experimental data and protocols to aid researchers in selecting the most appropriate model for their scientific questions.

This compound (EDS) Ablation

This compound is an alkylating agent renowned for its selective cytotoxicity towards mature Leydig cells in the testes of several species, most notably the rat.[1][2] This specificity makes it an invaluable tool for creating a transient androgen-deficient model.

Mechanism of Action

EDS selectively destroys differentiated Leydig cells, while sparing immature Leydig cells, Sertoli cells, germ cells, and other interstitial cells.[3][4] The precise mechanism involves the compound's alkylating properties, which are thought to interfere with essential cellular processes. Evidence suggests that the intracellular glutathione (B108866) (GSH) concentration within mature Leydig cells may play a role in the cytotoxic mechanism.[3] Following administration, degenerative changes in Leydig cells are observable within hours, leading to their complete disappearance from the interstitium within days.[5] This is followed by a regenerative phase, where new Leydig cells arise from undifferentiated mesenchymal precursor cells, a process that is dependent on factors like luteinizing hormone (LH).[2]

Experimental Protocol

The following is a generalized protocol for EDS-induced Leydig cell ablation in adult rats, based on common literature.

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar strains).

  • EDS Preparation: Dissolve EDS in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and corn oil.

  • Administration: Administer a single intraperitoneal (i.p.) injection. A commonly used effective dose is 75 mg/kg body weight.[1] Some studies use doses up to 100 mg/kg.[5]

  • Ablation Period: Maximum Leydig cell ablation is typically observed 3 to 7 days post-injection.[2][6]

  • Monitoring: Monitor serum testosterone (B1683101) levels, which should fall to castrate levels by day 2-4 post-injection.[1][5] Histological analysis of the testes (e.g., using H&E staining or immunolocalization of Leydig cell markers like CYP11A1) is used to confirm the absence of mature Leydig cells.[7]

  • Regeneration: The regeneration of a new population of Leydig cells typically begins around 14 days post-EDS and is functionally restored by approximately 30-45 days.[5][8]

Experimental Workflow for EDS Ablation

cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Ablation cluster_2 Phase 3: Analysis & Regeneration A Select Adult Male Rat Model B Prepare EDS Solution (e.g., 75 mg/kg in DMSO/Corn Oil) A->B C Administer Single Intraperitoneal Injection D Leydig Cell Apoptosis (12h - 48h post-injection) C->D E Complete Ablation (3-7 days post-injection) D->E F Confirm Ablation: - Serum Testosterone (Castrate Levels) - Testicular Histology (No Leydig Cells) E->F G Stem Cell Proliferation (From day 7) F->G H Functional Leydig Cell Regeneration (14-45 days) G->H cluster_0 Extracellular cluster_1 Leydig Cell Toxin LH-Peptide-Toxin Conjugate Receptor LH Receptor Toxin->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Toxin_Release Toxin Release (e.g., Auristatin) Endosome->Toxin_Release Endosomal Escape Tubulin Microtubule Disruption Toxin_Release->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

References

A Comparative Guide to Ethylene Dimethanesulfonate and its Alternatives for Leydig Cell Ablation, Cross-Validated with Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethylene dimethanesulfonate (EDS) and its alternatives for the specific ablation of Leydig cells in preclinical research. The performance of each method is objectively evaluated, supported by experimental data and cross-validated with immunohistochemical analysis. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate informed decisions in study design.

Introduction to Leydig Cell Ablation

Leydig cells, located in the interstitial tissue of the testes, are the primary source of testosterone (B1683101). The selective elimination, or ablation, of these cells is a critical experimental tool in endocrinology, reproductive biology, and toxicology research. It allows for the investigation of androgen-dependent processes, the study of Leydig cell regeneration, and the assessment of testicular toxicity. This compound (EDS) is a well-established cytotoxic agent that selectively destroys Leydig cells. However, alternative methods, such as the use of Gonadotropin-Releasing Hormone (GnRH) antagonists and other cytotoxic agents like busulfan (B1668071), offer different mechanisms of action and present distinct advantages and disadvantages. This guide provides a comparative analysis of these methods, with a focus on their validation using immunohistochemistry.

Comparative Performance of Leydig Cell Ablation Agents

The choice of a Leydig cell ablation agent depends on the specific research question, the desired speed of testosterone depletion, and the importance of reversibility. This section compares EDS with its primary chemical alternatives.

FeatureThis compound (EDS)GnRH AntagonistsBusulfan
Mechanism of Action Direct cytotoxic effect on Leydig cells, inducing apoptosis.[1]Competitively blocks pituitary GnRH receptors, leading to suppression of LH and FSH, which indirectly suppresses testosterone production and can lead to a decrease in Leydig cell number.[2][3]Alkylating agent that primarily targets spermatogonial stem cells, but at higher doses can also have degenerative effects on Leydig cells.[4][5]
Specificity for Leydig Cells High specificity for mature Leydig cells in rats.[6]Indirect effect on Leydig cells; also affects other gonadotropin-dependent cells and processes.Primarily targets germ cells; Leydig cell effects are secondary and less specific.[4][7]
Onset of Action Rapid; significant Leydig cell loss and testosterone decline within 2-4 days.[8]Rapid suppression of gonadotropins and testosterone, often within hours to a day.[2]Slower and dose-dependent effect on Leydig cells, often observed over weeks.[5]
Reversibility Leydig cell population regenerates from stem cells, with testosterone levels returning to normal or near-normal levels over several weeks to months.[9]Effects are reversible upon cessation of treatment as the pituitary-gonadal axis is restored.[2]Effects on Leydig cells may be reversible, but germ cell depletion can be long-lasting or permanent.[5]
Reported Side Effects Can cause transient inflammation and damage to the seminiferous epithelium at high doses.[8]Symptoms of hypogonadism such as hot flashes and decreased libido.[10] Can cause vacuoles in the seminiferous epithelium with chronic use.[3]Can cause sterility due to germ cell depletion, and at high doses, can lead to broader testicular damage.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline standardized protocols for the administration of each Leydig cell ablation agent and the subsequent immunohistochemical analysis.

Leydig Cell Ablation Protocols

This compound (EDS) Administration in Rats:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • Dosage and Administration: A single intraperitoneal (i.p.) injection of EDS at a dose of 75-100 mg/kg body weight is typically administered.[8] EDS is usually dissolved in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (1:3 v/v).

  • Timeline: Leydig cell ablation is evident within 2-4 days post-injection, with nadir testosterone levels observed around this time.[8] Regeneration of Leydig cells typically begins around 14-21 days post-injection.[9]

GnRH Antagonist Administration in Rats:

  • Animal Model: Adult male rats of various strains can be used.

  • Dosage and Administration: The specific GnRH antagonist and its dosage will vary. For example, Antarelix can be administered daily via subcutaneous (s.c.) injection. The dose required will depend on the specific compound and the desired level of testosterone suppression.

  • Timeline: Suppression of gonadotropins and testosterone is rapid, occurring within hours of the first injection. The effect is maintained with continued daily administration.

Busulfan Administration in Rats:

  • Animal Model: Prepubertal or adult male rats can be used, depending on the study's aim.

  • Dosage and Administration: For germ cell ablation with secondary effects on Leydig cells, a single i.p. injection of busulfan at a dose of 10-40 mg/kg body weight can be used.[5][11] Busulfan is often dissolved in DMSO.

  • Timeline: The effects on spermatogenesis are observed over several weeks. Degenerative changes in Leydig cells are typically seen at later time points (e.g., 10 weeks post-injection).[5]

Immunohistochemistry Protocol for Testicular Tissue

This protocol outlines the key steps for the immunohistochemical analysis of paraffin-embedded testicular tissue to identify and quantify Leydig cells.

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Excise the testes and post-fix in 4% PFA overnight at 4°C.

    • Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).

    • Clear the tissue in xylene and embed in paraffin (B1166041) wax.

    • Cut 5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating in a microwave or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).

    • Incubate with a primary antibody specific for a Leydig cell marker, such as:

      • 3β-Hydroxysteroid dehydrogenase (3β-HSD): A key enzyme in testosterone synthesis.

      • Cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1): The rate-limiting enzyme in steroidogenesis.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex (ABC).

    • Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis:

    • Examine slides under a light microscope. Leydig cells will be identified by the brown (DAB) staining in the interstitial compartment.

    • Quantify the number of Leydig cells per unit area or per tubule cross-section using image analysis software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Leydig cell ablation and the experimental procedures used to study them is essential for a clear understanding.

Signaling Pathway of EDS-Induced Leydig Cell Apoptosis

This compound induces apoptosis in Leydig cells primarily through the Fas/FasL signaling pathway, leading to the activation of executioner caspases.

EDS_Apoptosis_Pathway EDS Ethylene dimethanesulfonate (EDS) LeydigCell Leydig Cell EDS->LeydigCell Targets FasL Fas Ligand (FasL) Upregulation LeydigCell->FasL FasR Fas Receptor (FasR) FasL->FasR Binds to DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Activates ProCasp8 Pro-caspase-8 DISC->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: EDS-induced Leydig cell apoptosis pathway.

Experimental Workflow for Comparative Analysis

This workflow outlines the key steps in a study designed to compare the effects of different Leydig cell ablation agents.

Comparative_Workflow Start Animal Acclimatization (e.g., Adult Male Rats) Grouping Random Assignment to Treatment Groups Start->Grouping Control Control Group (Vehicle Injection) Grouping->Control EDS_Group EDS Group (e.g., 75 mg/kg i.p.) Grouping->EDS_Group GnRH_Group GnRH Antagonist Group (Daily s.c. Injection) Grouping->GnRH_Group Busulfan_Group Busulfan Group (e.g., 10 mg/kg i.p.) Grouping->Busulfan_Group Treatment Treatment Period Control->Treatment EDS_Group->Treatment GnRH_Group->Treatment Busulfan_Group->Treatment Sacrifice Euthanasia at Defined Time Points (e.g., 4, 7, 21, 56 days) Treatment->Sacrifice Sample_Collection Tissue and Blood Collection Sacrifice->Sample_Collection IHC Immunohistochemistry (3β-HSD, CYP11A1) Sample_Collection->IHC Hormone_Assay Serum Testosterone Measurement (ELISA/RIA) Sample_Collection->Hormone_Assay Data_Analysis Quantitative Analysis (Leydig Cell Count, Testosterone Levels) IHC->Data_Analysis Hormone_Assay->Data_Analysis Comparison Comparative Evaluation of Ablation Efficacy Data_Analysis->Comparison

Caption: Workflow for comparing Leydig cell ablation agents.

Conclusion

The selection of an appropriate method for Leydig cell ablation is a critical decision in the design of reproductive and toxicological studies. This compound remains a valuable tool for its high specificity and the robust model it provides for studying Leydig cell regeneration. However, GnRH antagonists offer a reversible and less directly cytotoxic alternative, which may be preferable for studies focused on the acute effects of androgen deprivation. Busulfan, while effective for germ cell depletion, has less specific and more delayed effects on Leydig cells.

Cross-validation of Leydig cell ablation with immunohistochemistry is essential to confirm the extent and specificity of cell loss. The use of markers such as 3β-HSD and CYP11A1 provides definitive evidence of Leydig cell presence and function. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate method to achieve their experimental objectives and ensure the validity and reproducibility of their findings.

References

A Comparative Analysis of Ethylene Dimethanesulfonate and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between alkylating agents is critical for designing effective therapeutic strategies. This guide provides a comparative study of Ethylene dimethanesulfonate (EDMS) alongside other prominent alkylating agents, supported by experimental data and detailed methodologies.

Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA, thereby interfering with DNA replication and transcription, and ultimately inducing cell death.[1][2] This diverse class of drugs can be categorized into several groups, including alkyl sulfonates (like EDMS and busulfan), nitrogen mustards (such as chlorambucil (B1668637) and cyclophosphamide), nitrosoureas (e.g., carmustine), and platinum-based agents (like cisplatin), which, while not classic alkylating agents, form similar DNA adducts. This guide will delve into a comparative analysis of these agents, with a special focus on this compound.

Mechanism of Action: A Common Target, Diverse Pathways

The primary mechanism of action for all alkylating agents is the induction of DNA damage. They form covalent bonds with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. This can lead to several downstream consequences, including DNA strand breaks, cross-linking between DNA strands (interstrand) or within the same strand (intrastrand), and base mispairing.[3] This damage triggers cellular stress responses, activating complex signaling pathways that can lead to cell cycle arrest, DNA repair, or programmed cell death (apoptosis).

While the initial target is the same, the specific type of DNA lesions, the subsequent cellular response, and the predominant mode of cell death can vary significantly between different classes of alkylating agents.

Comparative Cytotoxicity

The cytotoxic efficacy of alkylating agents is a critical factor in their therapeutic application. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The IC50 values can vary significantly depending on the cell line and the specific alkylating agent.

Below is a summary of reported IC50 values for various alkylating agents across different cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can influence these values.

Alkylating AgentCell LineIC50 (µM)
This compound (EDS) Rat Leydig Cells~370 (EC50 for testosterone (B1683101) production inhibition)[4]
Immature Rat Leydig Cells>420 (EC50 for viability)[5][6]
Busulfan P39 (myeloid cell line)AUC dependent
K562 (chronic myelogenous leukemia)Effective at 0.02 µg/mL[7]
Chlorambucil PC3 (prostate cancer)~25[8]
A2780/CP70 (cisplatin-resistant ovarian cancer)~15[8]
Cyclophosphamide 9L (gliosarcoma)Not directly cytotoxic in vitro (requires metabolic activation)
Carmustine (B1668450) (BCNU) MCF-7 (breast cancer)27.18 ± 1.4[2]
HT-29 (colon cancer)56.23 ± 3.3[2]
U87MG (glioblastoma)~54.40 (in combination with let-7a-3p mimic)[9]
MALME-3M (melanoma)20[10]
Cisplatin A549 (lung cancer)~5-15 (varies significantly)[11][12]
MCF-7 (breast cancer)~10-20 (varies significantly)[12][13][14][15]
PC3 (prostate cancer)~5[8]
A2780/CP70 (cisplatin-resistant ovarian cancer)~30[8]

Note: IC50 and EC50 values are highly dependent on the specific experimental conditions, including incubation time and the assay used. The data presented here is for comparative purposes and is collated from various sources.

Signaling Pathways of Alkylating Agent-Induced Cell Death

The cellular response to DNA damage induced by alkylating agents is a complex process involving multiple signaling pathways. These pathways ultimately determine the fate of the cell, leading to either survival through DNA repair or elimination through apoptosis.

DNA Damage Response and Repair

Upon detection of DNA adducts, cells activate a sophisticated DNA damage response (DDR) network.[16] Key proteins, such as ATM and ATR kinases, are recruited to the sites of damage and initiate a signaling cascade that leads to cell cycle arrest, providing time for DNA repair. Several DNA repair pathways are involved in correcting alkylation damage, including:

  • Base Excision Repair (BER): This is the primary pathway for repairing smaller base modifications that do not significantly distort the DNA helix.[16]

  • Nucleotide Excision Repair (NER): This pathway deals with bulkier adducts that cause significant distortion of the DNA double helix.[16]

  • Mismatch Repair (MMR): This system corrects mispaired bases that can arise from faulty replication of alkylated DNA templates.[16]

  • Direct Reversal: Some alkylation damage can be directly reversed by enzymes like O6-methylguanine-DNA methyltransferase (MGMT), which removes alkyl groups from the O6 position of guanine.[16]

DNA_Damage_Repair_Pathway cluster_damage DNA Damage cluster_response Cellular Response cluster_repair_pathways Specific Repair Mechanisms Alkylating_Agent Alkylating Agent DNA_Adducts DNA Adducts (e.g., N7-guanine alkylation) Alkylating_Agent->DNA_Adducts DDR DNA Damage Response (ATM/ATR activation) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival BER Base Excision Repair DNA_Repair->BER NER Nucleotide Excision Repair DNA_Repair->NER MMR Mismatch Repair DNA_Repair->MMR Direct_Reversal Direct Reversal (MGMT) DNA_Repair->Direct_Reversal

Caption: General overview of the DNA damage response to alkylating agents.

Apoptotic Signaling Pathways

If the DNA damage is too extensive to be repaired, the cell will initiate apoptosis. The apoptotic cascade can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

This compound (EDMS): Studies on Leydig cells have shown that EDMS-induced apoptosis is a Fas-mediated process, implicating the extrinsic pathway.[1] This involves the upregulation of both the Fas receptor and its ligand (FasL), leading to the activation of a caspase cascade. Specifically, caspase-3 has been identified as a key executioner caspase in EDMS-induced Leydig cell apoptosis.[3] Interestingly, the Bcl-2 family of proteins, which are central regulators of the intrinsic pathway, do not appear to be involved in this process.[1]

EDMS_Apoptosis_Pathway EDMS This compound (EDMS) FasL_Fas Increased FasL and Fas Receptor Expression EDMS->FasL_Fas DISC Death-Inducing Signaling Complex (DISC) Formation FasL_Fas->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed extrinsic apoptotic pathway induced by EDMS in Leydig cells.

Cyclophosphamide: In contrast to EDMS, cyclophosphamide-induced apoptosis in lymphoblastoid cells is dependent on the intrinsic pathway.[11] Its active metabolite, phosphoramide (B1221513) mustard, induces DNA cross-links that lead to the activation of the mitochondrial apoptotic pathway, involving caspase-9 as the initiator caspase.[11] The p53 tumor suppressor protein also plays a significant role in this process.

Cyclophosphamide_Apoptosis_Pathway Cyclophosphamide Cyclophosphamide (active metabolite) DNA_Damage DNA Interstrand Cross-links Cyclophosphamide->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Bax_activation Bax Activation p53_activation->Bax_activation Mitochondrion Mitochondrion Bax_activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Formation Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by Cyclophosphamide.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the effects of alkylating agents.

Cytotoxicity Assay (IC50 Determination) using MTT

This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Alkylating agents of interest

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the alkylating agents in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

DNA Damage Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9]

Materials:

  • Microscope slides pre-coated with normal melting point agarose (B213101)

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Treat cells with the alkylating agents for the desired time. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix a small volume of the cell suspension with molten low melting point agarose and quickly spread the mixture onto a pre-coated slide. Allow the agarose to solidify on ice.

  • Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with neutralizing buffer and then stain with a DNA-binding fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., by measuring the percentage of DNA in the tail).

Apoptosis Detection using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[13]

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation and Fixation: Treat cells with alkylating agents. For adherent cells, grow them on coverslips. Harvest the cells and fix them with a fixation solution for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with the permeabilization solution for 2-15 minutes on ice.

  • TUNEL Reaction: Wash the cells again with PBS and then incubate them with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour. This allows the TdT to label the 3'-OH ends of fragmented DNA.

  • Detection: Wash the cells to remove unincorporated nucleotides. If using a fluorescently labeled dUTP, the cells can be directly visualized. If using a biotin-labeled dUTP, an additional step with fluorescently labeled streptavidin is required.

  • Analysis: Analyze the cells using a fluorescence microscope to visualize apoptotic cells (which will show bright nuclear fluorescence) or by flow cytometry to quantify the percentage of apoptotic cells in the population.

Experimental_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis and Comparison start Start: Cell Culture treatment Treatment with Alkylating Agents (EDMS, Busulfan, etc.) at various concentrations start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity dna_damage DNA Damage Assay (Comet) incubation->dna_damage apoptosis Apoptosis Assay (TUNEL) incubation->apoptosis ic50 IC50 Determination cytotoxicity->ic50 comet_analysis Quantification of DNA Damage dna_damage->comet_analysis tunel_analysis Quantification of Apoptosis apoptosis->tunel_analysis comparison Comparative Analysis of Agent Performance ic50->comparison comet_analysis->comparison tunel_analysis->comparison

Caption: A general experimental workflow for the comparative study of alkylating agents.

References

Ethylene Dimethanesulfonate (EDS): A Comparative Guide to its Efficacy in Rat Strains for Leydig Cell Ablation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells, the primary source of testosterone (B1683101) in males. This unique property makes it an invaluable tool in endocrinological research, particularly for studying the effects of androgen deprivation and the subsequent regeneration of the Leydig cell population. This guide provides a comparative overview of the efficacy of EDS in different rat strains, focusing on its impact on testosterone levels, Leydig cell dynamics, and the subsequent regenerative processes. The information presented is based on available experimental data, highlighting the need for further direct comparative studies.

Comparative Efficacy of EDS Across Rat Strains

While EDS is widely used to ablate Leydig cells in rats, direct comparative studies on its efficacy across different strains are limited. The majority of research has been conducted on Sprague-Dawley, Wistar, and Brown Norway rats. The existing data suggests that while the overall mechanism of action is consistent, the timeline and potentially the magnitude of the response may vary between strains.

Data Summary

The following tables summarize key quantitative data on the effects of EDS in different rat strains, compiled from various studies. It is crucial to note that experimental conditions, including EDS dosage and analytical methods, may have varied between these studies, warranting caution in direct comparisons.

Table 1: Effect of EDS on Serum Testosterone Levels

Rat StrainTime Post-EDS AdministrationSerum Testosterone LevelReference
Sprague-Dawley 2 daysUndetectable[1]
7 daysUndetectable[1]
21 daysRe-established to normal levels[2]
58 daysReduced (in a study with co-treatment)[3]
Wistar 15 daysDrastic reduction[4]
Brown Norway 1 weekReduced to undetectable levels[5]
5 weeksRestored to age-matched control levels[5]
10 weeksEquivalent to young control levels[5]

Table 2: Leydig Cell Ablation and Regeneration Timeline

Rat StrainTime Post-EDS AdministrationLeydig Cell StatusReference
Sprague-Dawley 1 weekEliminated[6]
3 weeksNew Leydig cells begin to appear[6]
4 weeksRegeneration of foetal-like Leydig cells[7]
6-10 weeksAdult-type Leydig cells restored[8]
Wistar 1 dayDegenerating Leydig cells[7]
3-7 daysLeydig cells absent[7]
14 daysSmall number of new Leydig cells appear[7]
Fischer 344 2 daysMarkedly decreased number and volume[9]
7 daysBegan to increase[9]
30 daysRecovered to control values[9]

Experimental Protocols

The following section details a representative experimental protocol for the administration of EDS to induce Leydig cell ablation in rats, based on methodologies reported in the scientific literature.

Ethylene Dimethanesulfonate (EDS) Administration

A common method for inducing Leydig cell ablation is a single intraperitoneal (i.p.) injection of EDS.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for injection

Procedure:

  • Preparation of EDS solution: EDS is typically dissolved in a vehicle such as a mixture of DMSO and PBS (e.g., 1:3 ratio) to ensure solubility.[10] The concentration is prepared to deliver the desired dosage based on the animal's body weight.

  • Animal Handling: Adult male rats (e.g., Sprague-Dawley, Wistar) are used. The animals are weighed immediately before injection to calculate the precise volume of EDS solution to be administered.

  • Injection: A single dose of EDS, commonly ranging from 75 mg/kg to 100 mg/kg body weight, is administered via intraperitoneal injection.[2][11] Control animals receive an injection of the vehicle alone.

Post-Administration Monitoring and Sample Collection

Following EDS administration, animals are monitored over a time course to assess the effects on Leydig cells and testosterone levels.

Typical Time Points for Sample Collection:

  • Short-term (1-7 days): To confirm Leydig cell ablation and the decline in serum testosterone.

  • Mid-term (2-4 weeks): To observe the initial stages of Leydig cell regeneration.

  • Long-term (5-10 weeks): To assess the complete repopulation of Leydig cells and restoration of testosterone production.

Sample Collection and Analysis:

  • Blood Sampling: Blood is collected (e.g., via tail vein or cardiac puncture at sacrifice) to measure serum testosterone levels using methods like radioimmunoassay (RIA).[10]

  • Testis Collection: Testes are collected for histological and morphometric analysis. One testis may be fixed in a solution like Bouin's fluid or 5% glutaraldehyde (B144438) for light and electron microscopy to visualize and count Leydig cells.[7][10] The other testis can be used for isolating interstitial cells to assess Leydig cell function in vitro.

Visualizing Key Processes

To better understand the experimental workflow and the biological pathways affected by EDS, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Assessment Rat Rat Strain Selection (e.g., Sprague-Dawley, Wistar) Injection Single Intraperitoneal Injection Rat->Injection EDS_Prep EDS Solution Preparation (e.g., 75-100 mg/kg in DMSO/PBS) EDS_Prep->Injection Timepoints Time-course Monitoring (1 day to 10 weeks) Injection->Timepoints Blood_Sample Blood Collection (Serum Testosterone Assay) Timepoints->Blood_Sample Testis_Sample Testis Collection (Histology, Cell Counts) Timepoints->Testis_Sample Ablation Leydig Cell Ablation Blood_Sample->Ablation Testis_Sample->Ablation Regeneration Leydig Cell Regeneration Ablation->Regeneration Over Time

Experimental workflow for studying EDS effects in rats.

The primary mechanism disrupted by EDS-induced Leydig cell ablation is the testosterone biosynthesis pathway.

Testosterone_Biosynthesis cluster_cell Leydig Cell Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (Mitochondria) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD EDS This compound (EDS) cluster_cell cluster_cell EDS->cluster_cell Induces Apoptosis of Leydig Cells

Simplified testosterone biosynthesis pathway in Leydig cells.

Conclusion

This compound is a reliable and effective tool for the specific ablation of Leydig cells in rats, providing a valuable model for studying androgen deprivation and testicular cell dynamics. While the available data indicates a consistent pattern of Leydig cell destruction and subsequent regeneration across Sprague-Dawley, Wistar, and Brown Norway strains, the lack of direct, head-to-head comparative studies makes it difficult to definitively conclude if one strain offers a significant advantage over another in terms of response to EDS. Future research should aim to conduct such comparative studies under standardized conditions to elucidate any strain-specific differences in the timeline and magnitude of EDS-induced effects. This will enable researchers to select the most appropriate animal model for their specific research questions in the field of male reproductive biology and endocrinology.

References

Comparative Analysis of Protein Expression Changes Induced by EDS Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of protein expression levels before and after a hypothetical Ehlers-Danlos Syndrome (EDS) treatment, utilizing Western blot analysis as the primary method for verification. It is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular impact of therapeutic interventions on cellular pathways.

Western blotting is a powerful and widely used technique to detect and quantify specific proteins from a complex mixture, such as cell or tissue lysates.[1][2][3] This makes it an indispensable tool for validating the effects of a drug or treatment on its intended protein targets and downstream signaling pathways.

Experimental Workflow Overview

The general process for assessing protein expression changes after treatment involves several key stages: cell culture and treatment, protein extraction, quantification, separation by gel electrophoresis, transfer to a membrane, and immunodetection.[2][4]

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Electrophoresis & Transfer cluster_2 Phase 3: Immunodetection & Analysis a Cell Culture & Seeding b EDS Treatment Application a->b c Cell Lysis & Protein Extraction b->c d Protein Quantification (e.g., BCA Assay) c->d e SDS-PAGE Gel Electrophoresis d->e f Protein Transfer to Membrane (PVDF/Nitrocellulose) e->f g Blocking Non-Specific Sites f->g h Primary Antibody Incubation g->h i Secondary Antibody Incubation h->i j Signal Detection (Chemiluminescence/Fluorescence) i->j k Data Acquisition & Densitometry Analysis j->k

Caption: General workflow for Western blot analysis of EDS-treated cells.

Detailed Experimental Protocols

Reproducible and reliable data depends on a meticulously followed protocol. Below are detailed steps for conducting a Western blot analysis to compare protein expression in control versus EDS-treated cells.

Cell Culture and EDS Treatment
  • Cell Seeding : Plate cells (e.g., human dermal fibroblasts) at a suitable density in 6-well plates or 10 cm dishes and allow them to adhere overnight.

  • Treatment : Treat the cells with the desired concentrations of the EDS therapeutic agent. Include an untreated or vehicle-treated control group. The incubation time will depend on the specific drug and target pathway, ranging from minutes to 48 hours or more.[1]

  • Harvesting : After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

Protein Extraction and Quantification
  • Lysis : Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well or dish to lyse the cells.[5]

  • Collection : Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

  • Incubation & Clarification : Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[5]

  • Quantification : Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.[6]

SDS-PAGE and Membrane Transfer
  • Sample Preparation : Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[1]

  • Gel Electrophoresis : Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[5]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.[5][7]

Immunodetection
  • Blocking : To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature with a blocking buffer, such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1][5]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][5] The primary antibody should be specific to the protein of interest (e.g., Collagen Type V, Tenascin-X, or downstream signaling molecules).

  • Washing : Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.[5]

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]

  • Final Washes : Repeat the washing step with TBST.

  • Signal Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[6]

Quantitative Data Presentation

Following densitometric analysis of the Western blot bands, the data can be presented to compare protein expression levels. It is crucial to normalize the target protein's signal to a loading control (e.g., GAPDH, β-actin) to correct for variations in protein loading.[9][10]

Table 1: Effect of EDS Treatment on Extracellular Matrix (ECM) Protein Expression

Target ProteinTreatment GroupMean Normalized Density (Arbitrary Units)Fold Change vs. Controlp-value
Collagen V Control1.00 ± 0.08--
EDS Treated1.45 ± 0.121.45< 0.05
Tenascin-X Control1.00 ± 0.11--
EDS Treated1.62 ± 0.151.62< 0.05
Fibronectin Control1.00 ± 0.09--
EDS Treated0.78 ± 0.070.78< 0.05
β-actin Control1.00 ± 0.051.00-
EDS Treated1.02 ± 0.061.02> 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparison of Alternative Protein Analysis Techniques

TechniquePrincipleThroughputSensitivityQuantitative Capability
Western Blot Immunoassay on membrane-bound proteinsLow to MediumHigh (ng-pg)Semi-quantitative to Quantitative
ELISA Immunoassay in multi-well platesHighVery High (pg-fg)Quantitative
Mass Spectrometry Mass-to-charge ratio of ionized moleculesHighHighQuantitative (Absolute)
Immunohistochemistry In-situ immunoassay on tissue sectionsLowMediumSemi-quantitative

Analysis of Signaling Pathways

EDS treatments may aim to modulate specific signaling pathways that are dysregulated in the disease state. For instance, a treatment might target the TGF-β signaling pathway, which is crucial for extracellular matrix homeostasis. Western blot can effectively measure changes in key proteins within this pathway, such as phosphorylated Smad proteins.

G TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Binds pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylates Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., Collagen, Fibronectin) Nucleus->TargetGenes Regulates EDS_Treatment EDS Treatment EDS_Treatment->Receptor Inhibits/Modulates

Caption: Hypothetical modulation of the TGF-β signaling pathway by EDS treatment.

By performing Western blots for total and phosphorylated forms of proteins like Smad2/3, researchers can quantify the activation state of the pathway in response to the EDS treatment.[11] This provides direct molecular evidence of the drug's mechanism of action.

References

A Comparative Guide to the Reversibility of Male Contraceptive Methods: Ethylene Dimethanesulfonate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reversible male contraceptives has led to the exploration of diverse mechanisms of action, from targeted cell ablation to hormonal suppression and physical obstruction. This guide provides a comparative analysis of the reversibility of Ethylene dimethanesulfonate (EDS) with other emerging and established methods of male contraception. The information is intended to support research and development efforts in this critical area of reproductive health.

Executive Summary

This compound (EDS) presents a unique, reversible method of male contraception by selectively ablating Leydig cells in the testes, leading to a temporary cessation of testosterone (B1683101) production and spermatogenesis. This guide compares the reversibility profile of EDS with hormonal contraceptives and the vas-occlusive device RISUG®/Vasalgel™. While EDS demonstrates a predictable and complete reversal in animal models, hormonal methods offer a well-studied but potentially slower return to fertility. RISUG®/Vasalgel™ provides a long-acting, reversible alternative, with reversal dependent on a secondary procedure. Each method's mechanism, efficacy, and reversibility are detailed, supported by experimental data and protocols to aid in comparative assessment.

This compound (EDS)

This compound is a cytotoxic compound that induces apoptosis specifically in Leydig cells, the primary source of testosterone in the testes. This targeted action leads to a significant drop in intratesticular and serum testosterone levels, which in turn disrupts spermatogenesis and results in temporary infertility.

Mechanism of Action and Reversibility

The contraceptive effect of EDS is intrinsically linked to its selective cytotoxicity towards Leydig cells. Following administration, Leydig cells undergo apoptosis, leading to a state of androgen deprivation that halts sperm production. The process is reversible as the Leydig cell population regenerates from progenitor cells within the testicular interstitium. This regeneration restores testosterone levels and, consequently, spermatogenesis and fertility.

Quantitative Data on Reversibility
ParameterTime to EffectTime to RecoveryNotes
Leydig Cell Ablation Complete within 2-4 daysRegeneration begins at ~2-3 weeks; full recovery by 6-10 weeksStudies in rats show a predictable pattern of depletion and repopulation.
Serum Testosterone Reaches castrate levels within 3-7 daysBegins to rise with Leydig cell regeneration; normal levels by 6-10 weeksRecovery of testosterone is a key indicator of fertility restoration.
Spermatogenesis Significant decrease in sperm production within 2 weeksReturns to normal by ~49 days (7 weeks)The recovery of spermatogenesis lags behind the restoration of testosterone levels.
Fertility Infertility achieved within 2-3 weeksFertility is typically restored following the normalization of spermatogenesis.Mating studies in rats confirm the return of fertility.
Experimental Protocols

EDS Administration in Rats:

  • Compound Preparation: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted with water.

  • Dosage and Administration: A single intraperitoneal (i.p.) injection of 75-100 mg/kg body weight is commonly used in adult male rats to induce complete but reversible infertility.

  • Monitoring: Serum testosterone levels are measured by radioimmunoassay (RIA) or ELISA. Testicular histology is used to assess Leydig cell numbers and the status of the seminiferous tubules. Sperm counts and motility are analyzed from epididymal fluid. Fertility is assessed through mating studies with female rats.

Signaling Pathway for EDS-Induced Leydig Cell Apoptosis and Regeneration

EDS_Mechanism cluster_EDS_Action EDS Administration cluster_Testis Testicular Interstitium cluster_Hormonal_Effects Hormonal Cascade EDS This compound (EDS) Leydig_Cell Leydig Cell EDS->Leydig_Cell Induces Apoptosis Apoptosis Leydig_Cell->Apoptosis Undergoes Testosterone Testosterone Production Leydig_Cell->Testosterone Resumes Progenitor_Cell Leydig Progenitor Cell Regeneration Regeneration & Differentiation Progenitor_Cell->Regeneration Apoptosis->Testosterone Decreases Regeneration->Leydig_Cell Replenishes Spermatogenesis Spermatogenesis Testosterone->Spermatogenesis Inhibits Testosterone->Spermatogenesis Restores Infertility Temporary Infertility Spermatogenesis->Infertility Fertility_Restored Fertility Restored Spermatogenesis->Fertility_Restored

Caption: Mechanism of EDS action and subsequent recovery of fertility.

Hormonal Male Contraceptives

Hormonal methods for male contraception typically involve the administration of exogenous androgens, sometimes in combination with a progestin, to suppress the production of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland. This leads to a decrease in intratesticular testosterone and a cessation of spermatogenesis.

Mechanism of Action and Reversibility

The principle of hormonal contraception is the reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis. By providing an external source of androgens, the body's natural production of testosterone is shut down. Once the exogenous hormones are withdrawn, the HPG axis gradually returns to its normal function, and spermatogenesis resumes.

Quantitative Data on Reversibility
ParameterTime to EffectTime to RecoveryNotes
Sperm Concentration Suppression to <1 million/mL in ~8-12 weeksMedian time to 20 million/mL is ~3.4 months. 90% of men recover to this level within 12 months.Recovery times can be influenced by the specific hormonal regimen, duration of use, and individual factors.
Fertility Contraceptive efficacy achieved after suppression of sperm countFertility returns as sperm counts normalize.Clinical trials have demonstrated high contraceptive efficacy.
Experimental Protocols

Hormonal Contraceptive Clinical Trials:

  • Formulations: Testosterone is often administered as a long-acting intramuscular injection (e.g., testosterone undecanoate) or as a daily transdermal gel. Progestins (e.g., norethisterone enanthate, levonorgestrel) can be given as injections or implants.

  • Dosage: Dosages are optimized to suppress spermatogenesis while maintaining normal serum testosterone levels to avoid side effects associated with androgen deficiency.

  • Monitoring: Semen analysis is performed regularly to monitor sperm concentration. Hormone levels (testosterone, LH, FSH) are measured in the blood.

Hormonal Contraceptive Signaling Pathway

Hormonal_Contraception cluster_HPG_Axis Hypothalamic-Pituitary-Gonadal Axis cluster_Hormones Hormonal Regulation Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Suppression Suppression Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH Testes Testes Testosterone Testosterone Testes->Testosterone GnRH->Pituitary LH_FSH->Testes Spermatogenesis Spermatogenesis Testosterone->Spermatogenesis Stimulates Exogenous_Hormones Exogenous Androgens (+/- Progestin) Exogenous_Hormones->Hypothalamus Negative Feedback Exogenous_Hormones->Pituitary Negative Feedback Spermatogenesis->Suppression

Caption: Hormonal suppression of the HPG axis for male contraception.

RISUG® / Vasalgel™

Reversible Inhibition of Sperm Under Guidance (RISUG®) and its counterpart under development in the United States, Vasalgel™, represent a non-hormonal, vas-occlusive approach to male contraception. This method involves injecting a polymer gel into the vas deferens, the tube that carries sperm from the testes.

Mechanism of Action and Reversibility

The polymer gel coats the inner walls of the vas deferens, and its chemical properties disrupt sperm as they pass through, rendering them incapable of fertilization. The contraceptive effect is long-acting, potentially lasting for several years. Reversibility is achieved by a second injection into the vas deferens of a solvent that dissolves and flushes out the polymer gel, restoring the patency of the duct.

Quantitative Data on Reversibility
ParameterTime to EffectTime to RecoveryNotes
Azoospermia/Infertility Achieved within a few weeks to months after injection.Sperm reappear in the ejaculate within weeks of the reversal procedure.Reversal success has been demonstrated in animal models, and human clinical trials are ongoing to establish the rate and completeness of fertility restoration.
Fertility Long-term contraception (potentially up to 10 years).Dependent on the success of the reversal procedure.The primary advantage is the long duration of action from a single procedure.
Experimental Protocols

RISUG®/Vasalgel™ Procedure:

  • Injection: The procedure is minimally invasive and performed under local anesthesia. A small incision is made in the scrotum to access the vas deferens. The polymer gel is then injected directly into the lumen of the vas.

  • Reversal: The reversal procedure is also minimally invasive and involves injecting a solvent, such as a solution of sodium bicarbonate or dimethyl sulfoxide (DMSO), into the vas deferens to dissolve the polymer.

  • Monitoring: Semen analysis is used to confirm the absence of sperm after the initial injection and their return after the reversal procedure.

Experimental Workflow for RISUG®/Vasalgel™

RISUG_Workflow cluster_Procedure Contraceptive Procedure cluster_Effect Contraceptive Effect cluster_Reversal Reversal Procedure cluster_Outcome Outcome Injection Polymer Gel Injection into Vas Deferens Blockage Sperm Blockage & Disruption Injection->Blockage Infertility Long-Term Infertility Blockage->Infertility Reversal_Injection Solvent Injection into Vas Deferens Infertility->Reversal_Injection Reversal Desired Flushing Polymer Dissolution & Flushing Reversal_Injection->Flushing Fertility_Restored Fertility Restored Flushing->Fertility_Restored

A Comparative Guide: Ethylene Dimethanesulfonate vs. Surgical Castration for Androgen Deprivation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of androgen-dependent physiological processes and pathologies often necessitates the reduction or elimination of circulating testosterone (B1683101). For decades, surgical castration (orchiectomy) has been the traditional method to achieve this. However, a chemical alternative, ethylene (B1197577) dimethanesulfonate (EDS), offers a distinct set of advantages for researchers. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for your research needs.

Key Differences at a Glance

FeatureEthylene Dimethanesulfonate (EDS)Surgical Castration
Method Chemical ablation of Leydig cellsSurgical removal of the testes
Invasiveness Minimally invasive (intraperitoneal injection)Invasive surgical procedure
Reversibility Reversible; Leydig cell population and testosterone production can be restored[1]Irreversible
Specificity Selective cytotoxicity to adult Leydig cells[1][2]Removal of all testicular cell types
Hormonal Impact Reduces serum testosterone to castrate levels[2]Reduces serum testosterone to castrate levels[3][4]
Side Effects Potential for transient effects on the epididymis and seminiferous tubules[2][5]Standard surgical risks (infection, bleeding, anesthesia complications)[6][7]
Animal Welfare Less invasive, potentially reducing post-procedural stressRequires anesthesia and post-operative care, potential for chronic pain

Hormonal Profiles: A Quantitative Comparison

The primary goal of both EDS administration and surgical castration is to deplete circulating testosterone. The following table summarizes the typical hormonal changes observed in adult male rats following each procedure.

HormoneTime Post-TreatmentThis compound (EDS)Surgical Castration
Testosterone 2 daysDecreased to castrate levels[2]Decreased to nadir within hours[8]
3 daysUndetectable levels[9]Maintained at castrate levels
21-45 daysGradual return to normal levels as Leydig cells regenerate[1][2][9]Remains at castrate levels
Luteinizing Hormone (LH) 21-28 daysRise in serum levels[10]Rise in serum levels
Follicle-Stimulating Hormone (FSH) 21-28 daysRise in serum levels[9][10]Rise in serum levels

Note: Castrate levels of testosterone are generally considered to be below 50 ng/dL, with many studies now aiming for less than 20 ng/dL[4][8]. Both methods effectively achieve these levels. The key difference lies in the potential for testosterone recovery with EDS.

Mechanism of Action: EDS-Induced Leydig Cell Ablation

EDS is an alkylating agent that exhibits specific cytotoxicity towards mature Leydig cells in the testes of rats.[1][2] The proposed mechanism involves the alkylation of cellular components, leading to apoptosis. The selectivity of EDS for Leydig cells is not fully understood but is a key advantage for studies focusing specifically on the role of testicular androgens.

cluster_0 EDS Administration cluster_1 Testicular Interstitium cluster_2 Cellular Effects cluster_3 Physiological Outcome EDS This compound (EDS) (Intraperitoneal Injection) LeydigCell Mature Leydig Cell EDS->LeydigCell Selectively Targets Alkylation Alkylation of Cellular Components LeydigCell->Alkylation Induces SertoliCell Sertoli Cell GermCell Germ Cells Apoptosis Apoptosis Alkylation->Apoptosis Ablation Leydig Cell Ablation Apoptosis->Ablation TestosteroneDecline Decreased Serum Testosterone Ablation->TestosteroneDecline

Caption: Mechanism of this compound (EDS) action on Leydig cells.

Experimental Protocols

This compound (EDS) Administration

This protocol is based on established methodologies for inducing Leydig cell ablation in adult male rats.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Syringes and needles for intraperitoneal injection

  • Animal scale

Procedure:

  • Preparation of EDS Solution: Prepare a solution of EDS in a 1:3 (v/v) mixture of DMSO and corn oil. The final concentration should be calculated to deliver the desired dose (typically 75-100 mg/kg body weight) in a single intraperitoneal injection.

  • Animal Dosing: Weigh each rat accurately. Administer the prepared EDS solution via a single intraperitoneal injection.

  • Monitoring: Monitor the animals for any signs of distress post-injection. Leydig cell ablation and the subsequent drop in testosterone typically occur within 24-72 hours.[2][9]

  • Leydig Cell Regeneration (for reversibility studies): Leydig cell populations begin to regenerate approximately 14 days post-EDS administration, with testosterone levels returning to normal by 35-45 days.[2][11]

Surgical Castration (Orchiectomy)

This is a standard surgical procedure requiring aseptic technique and appropriate anesthesia.

Materials:

  • General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)[12][13]

  • Surgical instruments (scalpel, forceps, scissors, sutures or wound clips)

  • Antiseptic solution

  • Sterile gauze

  • Warming pad for recovery

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat according to an approved institutional protocol. Shave and disinfect the scrotal area.

  • Incision: Make a single midline incision through the scrotum to expose the tunica.[6][7]

  • Testis Exteriorization: Gently push each testis through the incision.

  • Ligation and Excision: Ligate the spermatic cord and associated blood vessels with suture material. Excise the testis distal to the ligature.[6]

  • Closure: Return the ligated cord to the scrotum and close the incision with sutures or wound clips.[7]

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery on a warming pad. Wound clips should be removed 7-10 days after surgery.[7]

Experimental Workflow: Comparative Study Design

The following diagram illustrates a typical workflow for a research study comparing the effects of EDS and surgical castration.

cluster_0 Experimental Groups cluster_1 Data Collection cluster_2 Analysis cluster_3 Outcome Animals Adult Male Rats Group1 Sham Control Animals->Group1 Group2 Surgical Castration Animals->Group2 Group3 EDS Administration Animals->Group3 Blood Blood Sampling (Time Points) Group1->Blood Tissue Tissue Collection (Endpoint) Group1->Tissue Group2->Blood Group2->Tissue Group3->Blood Group3->Tissue Hormone Hormone Assays (Testosterone, LH, FSH) Blood->Hormone Histology Testicular & Epididymal Histology Tissue->Histology Gene Gene Expression Analysis Tissue->Gene Comparison Comparative Analysis of Androgen Deprivation Effects Hormone->Comparison Histology->Comparison Gene->Comparison

Caption: Workflow for comparing EDS and surgical castration.

Conclusion: Choosing the Right Method

Both this compound and surgical castration are effective methods for achieving androgen deprivation in a research setting.

Surgical castration offers a rapid, complete, and permanent removal of testicular androgens. It is the gold standard for studies requiring long-term, irreversible androgen ablation.

This compound presents several key advantages for specific research applications:

  • Reversibility: The ability of the Leydig cell population to regenerate makes EDS ideal for studies investigating the effects of testosterone restoration.[1]

  • Minimal Invasiveness: As a chemical method administered via injection, EDS avoids the stress and potential complications of surgery, aligning with the principles of animal welfare refinement.

  • Specificity: By selectively targeting Leydig cells, EDS allows for the study of androgen-specific effects while leaving other testicular cell types largely intact, at least initially.[2]

The choice between EDS and surgical castration should be guided by the specific aims of the research. For studies requiring a transient and reversible model of androgen deprivation, or where minimizing surgical stress is a priority, EDS is a superior choice. For research demanding permanent and complete androgen ablation, surgical castration remains a reliable and effective method.

References

Validating Gene Expression Changes in Response to Ethylene Dimethanesulfonate using Quantitative PCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Quantitative Polymerase Chain Reaction (qPCR) serves as a gold-standard for validating alterations in gene expression following chemical exposure. This guide provides a comparative overview of qPCR in the context of Ethylene dimethanesulfonate (EDS) treatment, with a focus on key genes involved in steroidogenesis and cellular stress responses.

This compound is an alkylating agent known for its selective cytotoxicity towards Leydig cells, the primary producers of androgens in males. This targeted action makes EDS a valuable tool for studying testicular function and the consequences of Leydig cell depletion. Following EDS administration, significant changes in gene expression occur, impacting steroid biosynthesis and triggering cellular stress pathways. While techniques like microarray analysis can provide a broad overview of these changes, qPCR is essential for the precise quantification and validation of the expression of specific target genes.

Comparison of Gene Expression Changes Post-EDS Treatment

GeneFunctionExpected Change in Expression Post-EDSAlternative Validation Method & Results
Star (Steroidogenic Acute Regulatory Protein)Mediates the rate-limiting step in steroidogenesis: cholesterol transport into mitochondria.Decrease Luciferase Reporter Assay: Significant decrease in promoter activity in rat Leydig cells.[1][2][3]
Insl3 (Insulin-like 3)A key product of Leydig cells, crucial for testicular descent and a marker of Leydig cell function.Decrease Luciferase Reporter Assay: Significant decrease in promoter activity in rat Leydig cells.[1][2][3]
Gsta3 (Glutathione S-transferase alpha 3)Involved in the detoxification of electrophilic compounds and cellular protection against oxidative stress.Increase Luciferase Reporter Assay: Significant increase in promoter activity in rat Leydig cells.[1][2][3]

Experimental Protocols

A generalized yet detailed protocol for validating these gene expression changes using a two-step RT-qPCR with SYBR Green detection is outlined below. This protocol is a composite based on standard qPCR methodologies and best practices.

Cell Culture and EDS Treatment
  • Cell Line: Rat Leydig tumor cells (e.g., R2C) are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing this compound at a pre-determined cytotoxic concentration (e.g., 1 mM). Control cells receive a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to induce the desired gene expression changes.

RNA Extraction and Quantification
  • Lysis: The culture medium is removed, and cells are washed with PBS. Total RNA is then extracted using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

  • Purification: To eliminate genomic DNA contamination, an on-column DNase digestion or a separate DNase I treatment step is performed.

  • Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis or a bioanalyzer.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: A reverse transcription reaction is set up using a commercial cDNA synthesis kit. Typically, 1 µg of total RNA is used as a template. The reaction mixture includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.

  • Thermal Cycling: The reaction is carried out in a thermal cycler with the following typical parameters:

    • Primer annealing: 5 minutes at 25°C

    • Reverse transcription: 60 minutes at 42°C

    • Enzyme inactivation: 5 minutes at 70°C

  • Storage: The resulting cDNA is diluted and stored at -20°C.

Quantitative PCR
  • Reaction Mixture: The qPCR reaction is prepared using a SYBR Green master mix, forward and reverse primers for the target and reference genes, and the diluted cDNA template.

  • Primer Design: Primers for Star, Insl3, Gsta3, and suitable reference genes should be designed to span exon-exon junctions to avoid amplification of any contaminating genomic DNA.

  • Thermal Cycling: The qPCR is performed in a real-time PCR detection system with a typical cycling protocol:

    • Initial denaturation: 10 minutes at 95°C

    • 40 cycles of:

      • Denaturation: 15 seconds at 95°C

      • Annealing/Extension: 60 seconds at 60°C

  • Melt Curve Analysis: A melt curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.

Data Analysis
  • Cq Values: The cycle quantification (Cq) values for each target and reference gene are determined.

  • Reference Gene Selection: It is crucial to use at least two validated reference genes whose expression is stable under the experimental conditions. For rat tissues, Hprt and Sdha have been shown to be stable under various conditions.

  • Relative Quantification: The relative expression of the target genes is calculated using the 2-ΔΔCq method, normalizing the Cq values of the target genes to the geometric mean of the reference genes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by EDS and the experimental workflow for qPCR validation.

EDS_Induced_Apoptosis EDS This compound FasL Fas Ligand (FasL) Expression Increased EDS->FasL FasR Fas Receptor (FasR) FasL->FasR Binding DISC Death-Inducing Signaling Complex (DISC) Formation FasR->DISC Procaspase8 Pro-Caspase-8 DISC->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: EDS-induced Fas-mediated apoptosis pathway in Leydig cells.

EDS_Oxidative_Stress_Response EDS This compound ROS Reactive Oxygen Species (ROS) Generation EDS->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 (Nucleus) Nrf2->Nrf2_active Translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binding Gsta3 Gsta3 Gene Expression Increased ARE->Gsta3 Detox Detoxification & Cellular Protection Gsta3->Detox

Caption: Nrf2-mediated oxidative stress response to EDS exposure.

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qPCR Quantitative PCR Leydig_Cells Rat Leydig Cells EDS_Treatment EDS Treatment Leydig_Cells->EDS_Treatment RNA_Extraction Total RNA Extraction EDS_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Reaction qPCR with SYBR Green cDNA_Synthesis->qPCR_Reaction Data_Analysis Data Analysis (2-ΔΔCq) qPCR_Reaction->Data_Analysis Gene_Expression_Validation Validated Gene Expression Changes Data_Analysis->Gene_Expression_Validation

Caption: Experimental workflow for qPCR validation of gene expression changes.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Ethylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To ensure the safety of researchers, scientists, and drug development professionals, this document provides essential procedural guidance on the proper disposal of ethylene (B1197577) dimethanesulfonate (EDS). Adherence to these protocols is critical due to the hazardous nature of this compound.

Ethylene dimethanesulfonate is a potent alkylating agent and is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Due to its chemical properties, specific procedures must be followed for its disposal to mitigate risks to personnel and the environment.

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. For laboratory settings, a chemical degradation process is also a viable option for small quantities prior to disposal. This involves alkaline hydrolysis to convert EDS into less toxic substances.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Chemical Formula C₄H₁₀O₆S₂
Molecular Weight 218.25 g/mol
Appearance Solid
Melting Point 35-36°C
Boiling Point 448.9°C at 760 mmHg
Flash Point 225.3°C
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Disposal Procedures

There are two primary methods for the disposal of this compound:

  • Direct Disposal via a Licensed Contractor (Recommended for bulk quantities):

    • All waste containing this compound should be collected in clearly labeled, sealed, and chemically compatible containers.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Chemical Degradation via Alkaline Hydrolysis (For small laboratory quantities):

    • This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • The hydrolysis reaction will convert this compound into ethylene glycol and sodium methanesulfonate.[1] While less hazardous, ethylene glycol is still toxic and must be disposed of properly.[2][3][4][5][6]

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol outlines the steps for the chemical degradation of small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • 2M Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

  • Appropriate waste containers

Procedure:

  • Preparation: In a chemical fume hood, carefully measure the volume of the this compound waste to be treated.

  • Reaction Setup: Place the waste in a round-bottom flask equipped with a stir bar. For every 1 volume of EDS waste, add 10 volumes of a 1:1 mixture of ethanol and 2M NaOH solution.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for at least 4 hours to ensure complete hydrolysis.

  • Cooling and Neutralization: Turn off the heat and allow the mixture to cool to room temperature. Once cool, check the pH of the solution. If it is still highly alkaline (pH > 9), neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) dropwise while stirring.

  • Waste Collection: Transfer the neutralized solution to a designated hazardous waste container for aqueous chemical waste.

  • Final Disposal: The collected waste, now containing ethylene glycol and sodium methanesulfonate, should be disposed of through your institution's hazardous waste program.

Logical Workflow for this compound Disposal

EDS_Disposal_Workflow cluster_assessment Waste Assessment cluster_disposal_options Disposal Path cluster_procedures Procedures cluster_final Final Disposal Start Identify this compound Waste Quantity Assess Quantity Start->Quantity Bulk Bulk Quantities Quantity->Bulk > 1 Liter Small Small Lab Quantities Quantity->Small < 1 Liter Contractor Contact Licensed Hazardous Waste Contractor Bulk->Contractor Hydrolysis Perform Alkaline Hydrolysis Small->Hydrolysis FinalDisposal Dispose as Hazardous Waste Contractor->FinalDisposal Neutralize Cool and Neutralize Hydrolysis->Neutralize Collect Collect Treated Waste Neutralize->Collect Collect->FinalDisposal

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Ethylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylene dimethanesulfonate (EDS), a potent alkylating agent used in biological research. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring proper disposal.

This compound is classified as a hazardous substance, with potential routes of exposure including inhalation, ingestion, and skin or eye contact.[1][2] It is suspected of causing genetic defects and may cause cancer.[3] Therefore, stringent safety protocols must be followed.

Hazard Identification and Classification

This compound presents several health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation.[4]

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[3]
Acute Toxicity, DermalH312: Harmful in contact with skin[3]
Skin IrritationH315: Causes skin irritation[4]
Eye IrritationH319: Causes serious eye irritation[4]
Acute Toxicity, InhalationH332: Harmful if inhaled[3]
Respiratory IrritationH335: May cause respiratory irritation[4]
Germ Cell MutagenicityH340: May cause genetic defects
CarcinogenicityH350: May cause cancer[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or other appropriate material. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[2]
Eyes/Face Safety glasses with side shields and a face shieldGoggles should be worn when there is a risk of splashing.[2][5]
Body Laboratory coatA disposable, chemical-resistant gown or apron is recommended for procedures with a high risk of splashes.
Respiratory RespiratorA NIOSH-approved respirator with appropriate cartridges should be used if working outside of a certified chemical fume hood or if aerosolization is possible.[2]

Operational Plan for Safe Handling

Following a systematic workflow is crucial for minimizing the risk of exposure. The diagram below illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Specific Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials and PPE gather_materials->prep_area consult_sds Consult the Safety Data Sheet (SDS) consult_sds->gather_materials work_in_hood Work Within a Certified Chemical Fume Hood don_ppe->work_in_hood handle_carefully Handle with Care to Avoid Aerosolization or Spills work_in_hood->handle_carefully label_containers Clearly Label All Solutions handle_carefully->label_containers decontaminate_area Decontaminate Work Surfaces label_containers->decontaminate_area dispose_waste Dispose of Waste in Designated Hazardous Waste Containers decontaminate_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Handling and Preparation of Solutions

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Gather all necessary materials, including the chemical, solvents, glassware, and appropriate PPE.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Personal Protective Equipment (PPE) and Attire:

    • Don a lab coat, chemical-resistant gloves, and safety glasses with side shields. A face shield is recommended if there is a risk of splashing.

    • If working outside a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator is required.[2]

  • Handling and Weighing:

    • Perform all manipulations of solid this compound within a chemical fume hood to prevent inhalation of dust.

    • Use a dedicated set of spatulas and weighing boats for this chemical.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving, add the solid this compound to the solvent slowly.

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

    • Properly doff and dispose of PPE.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous waste.[1] Do not pour down the drain.[6]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, must be collected in a designated hazardous waste container.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.[7]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[8]

By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethylene dimethanesulfonate
Reactant of Route 2
Reactant of Route 2
Ethylene dimethanesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.